molecular formula C11H16O B1346624 2-tert-Amylphenol CAS No. 3279-27-4

2-tert-Amylphenol

Cat. No.: B1346624
CAS No.: 3279-27-4
M. Wt: 164.24 g/mol
InChI Key: BGRKGHSKCFAPCL-UHFFFAOYSA-N
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Description

2-tert-Amylphenol is a useful research compound. Its molecular formula is C11H16O and its molecular weight is 164.24 g/mol. The purity is usually 95%.
The exact mass of the compound 2-tert-Amylphenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-tert-Amylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-tert-Amylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylbutan-2-yl)phenol
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InChI

InChI=1S/C11H16O/c1-4-11(2,3)9-7-5-6-8-10(9)12/h5-8,12H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRKGHSKCFAPCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8062949
Record name Phenol, 2-(1,1-dimethylpropyl)-
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Molecular Weight

164.24 g/mol
Source PubChem
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CAS No.

3279-27-4
Record name 2-tert-Amylphenol
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Record name 2-tert-Amylphenol
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Record name Phenol, 2-(1,1-dimethylpropyl)-
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Record name Phenol, 2-(1,1-dimethylpropyl)-
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Record name 2-(1,1-dimethylpropyl)phenol
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Record name 2-TERT-AMYLPHENOL
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-tert-Amylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-tert-Amylphenol, a member of the alkylphenol family, is a key intermediate in the synthesis of a wide array of fine chemicals and specialty polymers. Its unique structural features, conferred by the bulky tert-amyl group ortho to the hydroxyl functionality, make it a valuable precursor for antioxidants, UV stabilizers, and specialty resins. This guide provides a comprehensive overview of the synthesis of 2-tert-Amylphenol, with a focus on the underlying reaction mechanisms, detailed experimental protocols, and critical process parameters for researchers, scientists, and professionals in drug development and chemical manufacturing.

Core Synthesis Mechanism: Electrophilic Aromatic Substitution

The primary industrial route to 2-tert-Amylphenol is the Friedel-Crafts alkylation of phenol. This classic example of electrophilic aromatic substitution involves the reaction of phenol with a tert-amylating agent, such as tert-amyl alcohol or isoamylene (2-methyl-2-butene or 2-methyl-1-butene), in the presence of an acid catalyst.[1][2]

The reaction proceeds through the formation of a tert-amyl carbocation, a highly reactive electrophile. This carbocation is generated by the protonation of isoamylene or the dehydration of tert-amyl alcohol, facilitated by the acid catalyst. The electron-rich phenol ring then acts as a nucleophile, attacking the carbocation to form a new carbon-carbon bond.[3] The hydroxyl group of phenol is a strongly activating, ortho-, para-directing group, leading to the formation of both 2-tert-amylphenol and 4-tert-amylphenol as the primary mono-alkylation products.[4]

G cluster_0 Carbocation Formation cluster_1 Electrophilic Attack tert-Amyl_Alcohol tert-Amyl Alcohol tert-Amyl_Carbocation tert-Amyl Carbocation tert-Amyl_Alcohol->tert-Amyl_Carbocation Dehydration H+ H+ (from catalyst) H2O H2O Phenol Phenol tert-Amyl_Carbocation->Phenol Electrophile Wheland_Intermediate Wheland Intermediate Phenol->Wheland_Intermediate Nucleophilic Attack 2-tert-Amylphenol 2-tert-Amylphenol Wheland_Intermediate->2-tert-Amylphenol Deprotonation

Caption: Friedel-Crafts alkylation mechanism for 2-tert-Amylphenol synthesis.

Controlling the regioselectivity to favor the ortho-isomer is a key challenge and is influenced by the choice of catalyst, reaction temperature, and the steric bulk of the reactants.[4] Some catalytic systems, particularly those involving aluminum phenoxide, are known to favor ortho-alkylation.[5] This is attributed to the formation of a complex between the phenol and the catalyst, which sterically hinders attack at the para position.

Catalyst Selection: A Comparative Analysis

The choice of catalyst is paramount in directing the outcome of the phenol alkylation. Both homogeneous and heterogeneous catalysts are employed, each with distinct advantages and disadvantages.

Catalyst TypeExamplesOperating Temperature (°C)Pressure ( kg/cm ²)Key AdvantagesKey Disadvantages
Lewis Acids AlCl₃, FeCl₃, BF₃0 - 80AtmosphericHigh activity.[5]Often required in stoichiometric amounts, difficult to handle, corrosive, produce hazardous waste.[6]
Solid Acids Zeolites, Activated Clay, Silica-Alumina, Sulfonated Resins30 - 1801 - 10Reusable, easily separated from the reaction mixture, environmentally benign.[1][7]Can be less active than Lewis acids, may require higher temperatures and pressures.[4]
Dual Catalytic Systems Pd/C and Sc(OTf)₃~160AtmosphericHigh regioselectivity for ortho-alkylation.[8]Higher catalyst cost and complexity.

Solid acid catalysts are generally preferred in industrial settings due to their ease of handling, recyclability, and reduced environmental impact.[7] Activated clays and silica-alumina have demonstrated efficacy in promoting the alkylation of phenol with isoamylene.[1]

Experimental Protocol: Synthesis of 2-tert-Amylphenol

The following protocol is a representative procedure for the synthesis of 2-tert-Amylphenol using a solid acid catalyst. This procedure is synthesized from established methodologies for the alkylation of phenols.[1][9][10]

Materials:

  • Phenol (99%)

  • tert-Amyl alcohol (99%)

  • Activated Clay Catalyst (e.g., Filtrol 24)

  • Petroleum Ether (or other suitable solvent)

  • 15% Hydrochloric Acid

  • Deionized Water

  • Anhydrous Sodium Sulfate

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a clean and dry three-necked round-bottom flask, add 33 parts by weight of phenol and 33.9 parts of petroleum ether.[9]

  • Stirring: Begin stirring the mixture to ensure homogeneity.

  • Temperature Control: Maintain the reaction temperature at approximately 20-23°C using a water bath.[9]

  • Catalyst Addition: While this specific patent uses a composite aluminum trichloride catalyst, for a solid acid approach, add the activated clay catalyst (approximately 5-10% by weight of phenol).

  • Addition of Alkylating Agent: Slowly add 30 parts by weight of tert-amyl alcohol to the reaction mixture from the dropping funnel over a period of 30-60 minutes.[9]

  • Reaction: After the addition is complete, allow the reaction to proceed at 20-23°C for 3.5 to 4 hours.[9]

  • Quenching: After the reaction period, transfer the mixture to a beaker containing 200 parts of 15% aqueous hydrochloric acid and stir.[9]

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it twice with deionized water.[9]

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the petroleum ether using a rotary evaporator.

  • Purification: The crude product is then purified by vacuum distillation to isolate 2-tert-Amylphenol.[9]

G A Charge Reactor with Phenol and Solvent B Add Catalyst A->B C Slowly Add tert-Amyl Alcohol at 20-23°C B->C D React for 3.5-4 hours C->D E Quench with 15% HCl D->E F Separate Organic Layer E->F G Wash with Water F->G H Dry with Na2SO4 G->H I Remove Solvent (Rotovap) H->I J Purify by Vacuum Distillation I->J

Caption: Experimental workflow for the synthesis of 2-tert-Amylphenol.

Product Characterization

The identity and purity of the synthesized 2-tert-Amylphenol can be confirmed by standard analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR (300 MHz, CDCl₃):

The proton NMR spectrum of 2-tert-Amylphenol is expected to show characteristic signals for the aromatic protons, the hydroxyl proton, and the protons of the tert-amyl group. The aromatic protons will appear as a complex multiplet in the range of δ 6.7-7.2 ppm. The hydroxyl proton will be a broad singlet, the chemical shift of which is concentration-dependent. The ethyl group of the tert-amyl substituent will show a quartet for the methylene protons and a triplet for the methyl protons. The two methyl groups attached to the quaternary carbon will appear as a singlet.

¹³C NMR (75.5 MHz, CDCl₃):

The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The aromatic carbons will resonate in the region of δ 115-155 ppm. The carbon bearing the hydroxyl group will be the most downfield among the aromatic carbons. The quaternary carbon of the tert-amyl group will appear around δ 35-40 ppm, and the other aliphatic carbons will be observed at higher field.[11][12][13][14]

Safety Considerations

  • Phenol: Phenol is toxic and corrosive and can cause severe skin burns.[15] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • tert-Amyl Alcohol: This is a flammable liquid and should be handled away from ignition sources.

  • Acid Catalysts: Lewis acids like aluminum trichloride react violently with water. Solid acid catalysts are generally safer to handle but can be irritants.

  • Reaction: The alkylation reaction can be exothermic. Proper temperature control is essential to prevent runaway reactions.

  • Work-up: The use of hydrochloric acid requires care. Neutralization steps should be performed cautiously.

Conclusion

The synthesis of 2-tert-Amylphenol via Friedel-Crafts alkylation of phenol is a well-established and versatile method. The choice of catalyst and reaction conditions plays a critical role in determining the yield and regioselectivity of the product. This guide provides a foundational understanding of the synthesis, from the mechanistic underpinnings to a practical experimental protocol. For researchers and developers, a thorough understanding of these principles is essential for the successful and safe synthesis of this important chemical intermediate.

References

  • Supporting Information for a scientific article.
  • Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol. CN102267916B.
  • Selective Alkylation of Phenols Using Solid C
  • A Comparative Guide to the Catalytic Efficiency of Aluminum Phenoxide and Other Lewis Acids. Benchchem.
  • Process for producing tert-amylphenols. US4568778A.
  • Catalytic production of tert-amylphenols. EP0153181A2.
  • Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols.
  • Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols.
  • New method for preparing 2,4-ditert-pentyl-phenol. CN101747156A.
  • Alkylation of phenol with tert.-amyl alcohol. Request PDF.
  • Organic Syntheses Procedure. Organic Syntheses.
  • NMR Chemical Shifts. Journal of Organic Chemistry.
  • 4-tert-Amylphenol synthesis. ChemicalBook.
  • Rhenium-Catalyzed ortho-Alkyl
  • Comparison of Support Effects on Phillips and Metallocene C
  • Solid acid catalysed ortho-alkylation of phenols with simple and short...
  • Phenol alkylation (Friedel-Crafts Alkyl
  • 2-tert-Butylphenol(88-18-6) 13C NMR spectrum. ChemicalBook.
  • Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkyl
  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. UT Southwestern Medical Center.
  • Organic Reaction Workup Formulas for Specific Reagents. University of Rochester.
  • Reaction Chemistry & Engineering. Semantic Scholar.
  • Tables For Organic Structure Analysis. University of California, Los Angeles.
  • 2-tert-Amylphenol. PubChem.
  • Theory and Practice of Alkyl Phenol Synthesis. Tert-octylphenols. Request PDF.
  • Selective synthesis of 2- t-butylated hydroxyl anisole by t-butylation of 4-methoxyphenol with t-butyl alcohol over mesoporous solid acid catalysts.

Sources

An In-Depth Technical Guide to the Spectroscopic Data Analysis of 2-tert-Amylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: A Molecule-Centric Approach to Spectroscopic Elucidation

In the landscape of pharmaceutical development and fine chemical synthesis, the unambiguous structural confirmation of key intermediates is paramount. 2-tert-Amylphenol (also known by its IUPAC name, 2-(2-methylbutan-2-yl)phenol) serves as a valuable building block, and its purity and identity directly impact downstream product quality and process efficiency. This guide eschews a generic, templated approach to spectroscopic analysis. Instead, we will adopt a molecule-centric methodology, allowing the unique structural features of 2-tert-Amylphenol to dictate our analytical narrative. We will explore how the interplay between the hydroxylated aromatic ring and the bulky tertiary alkyl substituent creates a distinct spectroscopic fingerprint. The causality behind each analytical choice and the interpretation of the resulting data will be explained from a position of field-proven experience, ensuring that the protocols described are not merely instructional but are self-validating systems for researchers, scientists, and drug development professionals.

Foundational Understanding: The Structure of 2-tert-Amylphenol

Before delving into spectral data, it is crucial to visualize the molecule (Figure 1). 2-tert-Amylphenol possesses a molecular formula of C₁₁H₁₆O and a molecular weight of approximately 164.24 g/mol .[1] Its structure is characterized by a phenol core with a tert-amyl (1,1-dimethylpropyl) group substituted at the ortho position. This specific arrangement—a sterically hindered phenol—is the primary driver of its chemical behavior and, consequently, its spectroscopic properties.

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-tert-Amylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation and characterization of 2-tert-Amylphenol (also known as 2-(2-methylbutan-2-yl)phenol) using fundamental spectroscopic techniques: Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy. Tailored for researchers, chemists, and drug development professionals, this document moves beyond procedural outlines to explain the causal relationships between molecular structure and spectral output. We will explore detailed methodologies for sample preparation and data acquisition, interpret spectral data with reference to authoritative sources, and demonstrate how these techniques are synergistically employed to confirm the identity and purity of the target compound. All protocols and data are presented to ensure scientific integrity and reproducibility.

Introduction: The Significance of 2-tert-Amylphenol

2-tert-Amylphenol is an organic compound belonging to the class of alkylphenols. Its structure consists of a phenol ring substituted at the ortho (position 2) with a tert-amyl (1,1-dimethylpropyl) group. This substitution imparts specific physical and chemical properties, making it a valuable intermediate in the synthesis of antioxidants, UV stabilizers, and specialty resins. In the context of drug development, phenolic structures are common pharmacophores, and understanding the precise substitution pattern and purity is critical for biological activity and safety.

Accurate and unambiguous characterization is therefore non-negotiable. Spectroscopic methods like IR and NMR are indispensable tools in this process. IR spectroscopy provides a rapid "fingerprint" of the functional groups present, while ¹H and ¹³C NMR spectroscopy offers a detailed map of the carbon-hydrogen framework, confirming connectivity and stereochemistry. This guide will detail the expert application of these techniques for the definitive characterization of 2-tert-Amylphenol.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

Principle and Rationale

Infrared spectroscopy measures the interaction of infrared radiation with a molecule. Specific bonds and functional groups absorb IR radiation at characteristic frequencies, causing them to vibrate (stretch, bend, or rock). For 2-tert-Amylphenol, IR is exceptionally useful for rapidly confirming the presence of two key features: the hydroxyl (-OH) group and the substituted benzene ring. The position, shape, and intensity of these absorption bands provide direct evidence of the compound's core structure.[1][2]

Predicted IR Absorption Profile

The primary vibrational modes for 2-tert-Amylphenol are summarized below. These predictions are based on well-established correlation tables and data from spectral databases.[3][4]

Frequency Range (cm⁻¹) Vibration Type Functional Group Expected Intensity & Shape
3500–3200O–H StretchPhenolic Hydroxyl (H-bonded)Strong, Broad
3100–3000C–H StretchAromatic (sp² C-H)Medium
3000–2850C–H StretchAliphatic (sp³ C-H)Strong
1600–1585 & 1500–1400C=C StretchAromatic RingMedium to Strong, Sharp
1320–1000C–O StretchPhenolic C-OStrong
900–675C–H Bend (out-of-plane)Aromatic RingStrong (Pattern indicates substitution)
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

Attenuated Total Reflectance (ATR) is the preferred method for acquiring an IR spectrum of liquid or solid samples due to its minimal sample preparation and speed.

Objective: To obtain a high-quality FTIR spectrum of 2-tert-Amylphenol.

Materials:

  • 2-tert-Amylphenol sample

  • FTIR Spectrometer with a diamond ATR accessory (e.g., Bruker Alpha-P)[5]

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes (e.g., Kimwipes)

Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer has been powered on and allowed to stabilize for at least 15-30 minutes.[6]

  • Background Scan:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol and allow it to dry completely.[5]

    • Lower the ATR anvil to ensure no sample is present.

    • Acquire a background spectrum. This is a critical step that measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic response, which will be subtracted from the sample spectrum.[7]

  • Sample Application:

    • Place a small amount of the 2-tert-Amylphenol sample (a few milligrams of solid or a single drop of liquid) directly onto the center of the ATR crystal.

    • Lower the anvil and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Sample Spectrum Acquisition:

    • Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[8] The typical spectral range is 4000–400 cm⁻¹.[8]

  • Data Processing and Cleaning:

    • After the scan is complete, raise the anvil and thoroughly clean the sample from the crystal using a wipe and solvent.

    • The resulting spectrum should be automatically ratioed against the background. Perform a baseline correction if necessary.

    • Label the significant peaks on the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Framework

Principle and Rationale

NMR spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule in solution. It exploits the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). By placing a sample in a strong magnetic field and irradiating it with radio waves, we can observe how different nuclei within the molecule respond. This response is highly sensitive to the local chemical environment, providing information on:

  • Number of unique nuclei: The number of signals in the spectrum.

  • Chemical Environment: The chemical shift (δ, in ppm) of each signal.

  • Neighboring Nuclei: The splitting pattern (multiplicity) of each signal (for ¹H NMR).

  • Relative Number of Nuclei: The integration of each signal (for ¹H NMR).

¹H NMR Analysis: A Proton's Perspective

Based on the structure of 2-tert-Amylphenol, we can predict the key features of its ¹H NMR spectrum. The protons are labeled for assignment purposes in the diagram below.

Caption: Labeled protons of 2-tert-Amylphenol for ¹H NMR assignment.

Predicted ¹H NMR Data (in CDCl₃):

Proton Label Approx. δ (ppm) Integration Multiplicity Rationale for Assignment
Ar-H6.7 – 7.24HMultiplet (m)Protons on the aromatic ring, appearing in the characteristic downfield region. The ortho, meta, and para positions relative to the -OH and tert-amyl groups result in complex splitting patterns.
OH4.5 – 5.51HSinglet (s), broadThe phenolic proton is acidic and often exchanges, leading to a broad singlet. Its chemical shift is highly dependent on concentration and solvent.
-CH₂-1.7 – 1.92HQuartet (q)Methylene protons are adjacent to a methyl group (3 protons), resulting in a quartet (n+1 rule).
gem-(CH₃)₂1.2 – 1.46HSinglet (s)The two methyl groups attached to the quaternary carbon are equivalent and have no adjacent protons, hence they appear as a strong singlet.
-CH₃0.6 – 0.83HTriplet (t)The terminal methyl group is adjacent to a methylene group (2 protons), resulting in a triplet.
¹³C NMR Analysis: The Carbon Backbone

The ¹³C NMR spectrum provides one signal for each unique carbon atom in the molecule.

Predicted ¹³C NMR Data (in CDCl₃):

Approx. δ (ppm) Carbon Type Rationale for Assignment
152 – 155Aromatic C-OHThe carbon directly attached to the electron-donating hydroxyl group is significantly deshielded.
135 – 138Aromatic C-C(tert-amyl)The carbon bearing the alkyl substituent.
125 – 128Aromatic C-HUnsubstituted aromatic carbons. Multiple peaks are expected.
118 – 122Aromatic C-HUnsubstituted aromatic carbons.
115 – 117Aromatic C-HUnsubstituted aromatic carbons.
38 – 40Quaternary CThe sp³ quaternary carbon of the tert-amyl group.
33 – 35-CH₂-The methylene carbon of the tert-amyl group.
28 – 30gem-(CH₃)₂The two equivalent methyl carbons attached to the quaternary center.
8 – 10-CH₃The terminal methyl carbon of the ethyl moiety.
Experimental Protocol: NMR Sample Preparation and Acquisition

Objective: To prepare a high-quality, homogeneous sample for NMR analysis and acquire ¹H and ¹³C spectra.

Materials:

  • 5-25 mg of 2-tert-Amylphenol for ¹H NMR (50-100 mg for ¹³C NMR).[9]

  • 0.6-0.7 mL of deuterated solvent (e.g., Chloroform-d, CDCl₃).[10]

  • High-quality 5 mm NMR tube and cap.[11]

  • Pasteur pipette with a glass wool plug.

  • Small vial for dissolution.

Methodology:

  • Sample Weighing and Dissolution:

    • Accurately weigh the required amount of 2-tert-Amylphenol into a clean, dry vial.

    • Add ~0.7 mL of CDCl₃ to the vial and gently swirl to dissolve the sample completely. Chloroform-d is a common choice for its excellent dissolving power for many organic compounds.[10]

  • Filtration and Transfer:

    • To ensure a homogeneous sample free of particulate matter, which can degrade spectral quality, filter the solution through a Pasteur pipette containing a small, tight plug of glass wool directly into the NMR tube. Solid particles can interfere with the magnetic field homogeneity, leading to broad spectral lines.[9]

  • Capping and Labeling:

    • Cap the NMR tube securely to prevent solvent evaporation.

    • Label the tube clearly with a permanent marker.[9]

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • The instrument will perform locking (using the deuterium signal from the solvent) and shimming (optimizing the magnetic field homogeneity).

    • Acquire the ¹H spectrum. This is typically a rapid experiment, taking a few minutes.

    • Acquire the ¹³C spectrum. Due to the low natural abundance of ¹³C, this experiment requires a longer acquisition time (20-60 minutes or more).[9]

    • Process the data (Fourier transform, phase correction, baseline correction, and integration for ¹H). Reference the spectrum using the residual solvent peak (CHCl₃ at 7.26 ppm) or an internal standard like TMS.[10][12]

Integrated Spectroscopic Workflow

Neither IR nor NMR alone is sufficient for complete characterization. A synergistic approach is essential for unambiguous structure confirmation. IR provides rapid confirmation of key functional groups, while NMR provides the detailed atomic connectivity.

A Self-Validating System

The characterization process is a self-validating loop. For instance:

  • IR shows a strong, broad peak at ~3400 cm⁻¹ and a strong C-O stretch at ~1200 cm⁻¹, suggesting a phenol.

  • ¹H NMR confirms this with a broad singlet for the -OH proton and aromatic signals in the 6.7-7.2 ppm range.

  • ¹³C NMR further validates this with a signal for the C-OH carbon around 153 ppm.

  • IR shows strong sp³ C-H stretches below 3000 cm⁻¹.

  • ¹H NMR resolves this into the specific signals for the tert-amyl group: a triplet, a quartet, and a prominent 6H singlet, confirming the specific alkyl substituent.

  • The combination of all data points allows for the unequivocal assignment of the structure as 2-tert-Amylphenol.

Characterization Workflow Diagram

CharacterizationWorkflow cluster_prep Sample Handling cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Receive Sample: 2-tert-Amylphenol Prep_IR Prepare for IR (Use Neat) Sample->Prep_IR Prep_NMR Prepare for NMR (Dissolve in CDCl₃, Filter) Sample->Prep_NMR Acq_IR Acquire ATR-FTIR Spectrum Prep_IR->Acq_IR Acq_NMR Acquire ¹H & ¹³C NMR Spectra Prep_NMR->Acq_NMR Analysis_IR Identify Functional Groups: -OH, Ar-H, Alkyl C-H, C=C, C-O Acq_IR->Analysis_IR Analysis_NMR Assign NMR Signals: Chemical Shifts, Multiplicity, Integration, Connectivity Acq_NMR->Analysis_NMR Conclusion Structure Confirmation & Purity Assessment Analysis_IR->Conclusion Analysis_NMR->Conclusion

Caption: A streamlined workflow for the spectroscopic characterization of 2-tert-Amylphenol.

Conclusion

The robust characterization of 2-tert-Amylphenol is reliably achieved through the combined application of Infrared and Nuclear Magnetic Resonance spectroscopy. This guide has detailed not only the standard operating procedures for data acquisition but also the underlying scientific principles that make these techniques so powerful. By systematically analyzing the vibrational modes in the IR spectrum and the detailed nuclear environments in the ¹H and ¹³C NMR spectra, a researcher can build a conclusive, multi-faceted data package. This integrated approach ensures the verification of the molecular structure, confirms the substitution pattern, and provides a baseline for purity assessment, fulfilling the rigorous demands of chemical research and development.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • University of Alberta, Department of Chemistry. NMR Sample Preparation. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]

  • Supporting Information for Scientific Publication. General experimental details. [Link]

  • MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]

  • PubChem, National Institutes of Health. 2-tert-Amylphenol. [Link]

  • UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS - Search. [Link]

  • Bioregistry. Spectral Database for Organic Compounds. [Link]

  • Physical Chemistry Lab #2. ATR-FTIR spectroscopy study of hydrogen bonding trends. [Link]

  • AIST, Japan. Introduction to the Spectral Data Base (SDBS). [Link]

  • Re3data.org. Spectral Database for Organic Compounds. [Link]

  • NIST WebBook. 2,4-Di-tert-butylphenol. [Link]

  • University of Toronto Scarborough. Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). [Link]

  • UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

  • University of Colorado Boulder, Department of Chemistry. Infrared Spectroscopy Handout. [Link]

  • CONICET. Rapid FTIR determination of water, phenolics and antioxidant activity of olive oil. [Link]

  • NIST. Welcome to the NIST WebBook. [Link]

  • National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]

  • Data.gov. NIST Chemistry WebBook - SRD 69. [Link]

  • University of Wisconsin-Madison. Shimadzu FTIR Standard Operating Procedure. [Link]

  • Michigan State University, Department of Chemistry. Table of Characteristic IR Absorptions. [Link]

  • NIST WebBook. 2-Ethylphenol, TMS derivative. [Link]

  • University of Calgary, Department of Chemistry. IR Chart. [Link]

  • UCLA, Department of Chemistry & Biochemistry. IR Absorption Table. [Link]

  • Pharmaguideline. SOP for Calibration of FT-IR Spectrometer. [Link]

Sources

An In-depth Technical Guide to the Reaction Kinetics of 2-tert-Amylphenol Synthesis in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction

Significance and Industrial Applications of 2-tert-Amylphenol

2-tert-Amylphenol and its derivatives are specialty chemicals with significant utility across a range of industries. They serve as key building blocks in the synthesis of antioxidants, UV stabilizers, and phenolic resins. In the pharmaceutical sector, the substituted phenol motif is a common feature in various drug molecules. Furthermore, these compounds are used as intermediates for color formers in photography, additives for resins and lubricating oils, and in the production of surfactants.[1][2] The market for such specialty chemicals is driven by the demand for high-performance materials and complex organic molecules.

Overview of the Synthesis: Friedel-Crafts Alkylation of Phenol

The industrial production of 2-tert-amylphenol predominantly relies on the Friedel-Crafts alkylation of phenol. This classic organic reaction involves the substitution of a hydrogen atom on the aromatic ring of phenol with a tert-amyl group. The tert-amylating agent is typically an alkene, such as isoamylene (2-methyl-1-butene or 2-methyl-2-butene), or an alcohol, like tert-amyl alcohol.[3] The reaction is catalyzed by an acid, which can be a homogeneous Lewis acid (e.g., AlCl₃), a Brønsted acid (e.g., H₂SO₄), or a heterogeneous solid acid catalyst, such as an ion-exchange resin or a zeolite.[4][5]

The Critical Role of Reaction Kinetics in Process Optimization and Drug Development

A thorough understanding of the reaction kinetics is paramount for the efficient and controlled synthesis of 2-tert-amylphenol. For chemical engineers and process chemists, kinetic data informs reactor design, process scale-up, and the optimization of reaction conditions to maximize yield and minimize byproducts. In drug development, a deep understanding of reaction kinetics is crucial for ensuring the consistent and reproducible synthesis of active pharmaceutical ingredients (APIs) and their intermediates, a key aspect of regulatory compliance and quality control.

Theoretical Framework: Reaction Mechanism and Kinetics

The Electrophilic Aromatic Substitution (SEAr) Mechanism

The alkylation of phenol with a tert-amyl group proceeds via an electrophilic aromatic substitution (SEAr) mechanism. This multi-step process is initiated by the formation of a carbocation, which then attacks the electron-rich phenol ring.

The first step involves the generation of the electrophile, the tert-amyl carbocation. When using an alkene like isoamylene, the acid catalyst protonates the double bond to form the tertiary carbocation. In the case of tert-amyl alcohol, the acid catalyst protonates the hydroxyl group, which then leaves as a water molecule to generate the carbocation.

The electron-rich aromatic ring of phenol acts as a nucleophile and attacks the tert-amyl carbocation. This results in the formation of a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion. The aromaticity of the ring is temporarily disrupted in this step.[6]

In the final step, a weak base (which can be the solvent or another phenol molecule) removes a proton from the carbon atom bearing the new tert-amyl group. This restores the aromaticity of the ring and yields the 2-tert-amylphenol product.

G cluster_0 Step 1: Electrophile Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation Phenol Phenol Sigma_Complex σ-Complex (Arenium Ion) Phenol->Sigma_Complex + tert-Amyl Carbocation tert-Amylating_Agent tert-Amylating Agent (Isoamylene or tert-Amyl Alcohol) tert-Amyl_Carbocation tert-Amyl Carbocation tert-Amylating_Agent->tert-Amyl_Carbocation + Acid Catalyst Acid_Catalyst Acid Catalyst (e.g., H+) 2-tert-Amylphenol 2-tert-Amylphenol Sigma_Complex->2-tert-Amylphenol - H+ Acid_Catalyst_Regen Catalyst Regenerated H+ H+

Caption: General mechanism of 2-tert-amylphenol synthesis.

Competing Reactions: O-Alkylation vs. C-Alkylation

Phenol is an ambident nucleophile, meaning it can be attacked at two different positions: the oxygen atom of the hydroxyl group (O-alkylation) to form a phenyl ether, and the carbon atoms of the aromatic ring (C-alkylation). O-alkylation is often kinetically favored at lower temperatures, while the thermodynamically more stable C-alkylated product is favored at higher temperatures.[7] The choice of catalyst and solvent can also significantly influence the ratio of O- to C-alkylation products.

Regioselectivity: Ortho- vs. Para-Alkylation

C-alkylation can occur at the ortho or para positions relative to the hydroxyl group. The hydroxyl group is an activating, ortho-, para-directing group. The ratio of ortho to para isomers is influenced by steric hindrance and reaction conditions. Bulky alkylating agents like the tert-amyl group may favor the less sterically hindered para position. However, under certain catalytic conditions, ortho-alkylation can be favored.

Fundamental Kinetic Principles and Rate Law Determination

The rate of the Friedel-Crafts alkylation of phenol is influenced by the concentrations of the reactants (phenol and the tert-amylating agent) and the catalyst. The overall rate law can be complex and is often determined empirically. For many similar reactions, a second-order rate equation has been found to be a good fit.[8] The rate constant, k, is temperature-dependent and follows the Arrhenius equation:

k = A e(-Ea/RT)

where A is the pre-exponential factor, Ea is the activation energy, R is the ideal gas constant, and T is the absolute temperature.

Experimental Design for Kinetic Studies

A well-designed experiment is crucial for obtaining reliable kinetic data. The following outlines a robust protocol for studying the reaction kinetics of 2-tert-amylphenol synthesis.

G cluster_workflow Experimental Workflow for Kinetic Analysis Start Start Reactor_Setup Reactor Setup: - Charge Phenol, Solvent,  Internal Standard Start->Reactor_Setup Catalyst_Activation Catalyst Activation (if required) Reactor_Setup->Catalyst_Activation Reaction_Initiation Reaction Initiation: - Heat to Temp - Add Alkylating Agent  & Catalyst Catalyst_Activation->Reaction_Initiation Sampling Periodic Sampling (aliquots over time) Reaction_Initiation->Sampling Sample_Quenching Sample Quenching & Preparation Sampling->Sample_Quenching Analysis Analysis: - GC/HPLC Sample_Quenching->Analysis Data_Processing Data Processing: - Concentration vs. Time Analysis->Data_Processing Kinetic_Modeling Kinetic Modeling: - Determine Rate Constants - Calculate Activation Energy Data_Processing->Kinetic_Modeling End End Kinetic_Modeling->End

Caption: A typical experimental workflow for kinetic studies.

Materials and Reagents
  • Phenol: High purity, freshly distilled if necessary.

  • tert-Amylating Agent: Isoamylene or tert-amyl alcohol of known purity.

  • Catalyst: Selected based on the study's objectives (e.g., Amberlyst-15, AlCl₃, H₂SO₄).

  • Organic Solvent: A range of solvents with varying polarities (e.g., hexane, toluene, acetonitrile, nitrobenzene).

  • Internal Standard: A non-reactive compound for chromatographic quantification (e.g., dodecane).

  • Quenching Agent: To stop the reaction in the collected samples (e.g., a cold, dilute base solution).

Reactor Setup and Configuration

A batch reactor is commonly used for kinetic studies of this nature.[9] Key features of the reactor should include:

  • Jacketed glass or stainless steel vessel for precise temperature control.

  • Mechanical or magnetic stirring to ensure homogeneity.

  • A reflux condenser to prevent loss of volatile components.

  • Inlets for nitrogen or argon to maintain an inert atmosphere.

  • A sampling port for the withdrawal of aliquots.

Step-by-Step Experimental Protocol for a Typical Kinetic Run
  • Reactor Charging: The reactor is charged with a known amount of phenol, the chosen organic solvent, and the internal standard.

  • Inerting: The reactor is purged with an inert gas (e.g., nitrogen) to remove air and moisture.

  • Heating: The reaction mixture is heated to the desired temperature and allowed to equilibrate.

  • Reaction Initiation: A known amount of the tert-amylating agent and the catalyst are added to the reactor to initiate the reaction (time t=0).

  • Sampling: Aliquots of the reaction mixture are withdrawn at regular time intervals through the sampling port.

  • Quenching: Each aliquot is immediately quenched to stop the reaction. This can be achieved by rapidly cooling the sample and adding a neutralizing agent if an acid catalyst is used.

  • Sample Preparation: The quenched samples are prepared for analysis, which may involve extraction and dilution.

Analytical Methodologies for Reaction Monitoring

Accurate quantification of reactants and products over time is the cornerstone of kinetic analysis.

GC is a widely used technique for monitoring the progress of phenol alkylation reactions.[7] A flame ionization detector (FID) is typically employed. The use of an internal standard allows for accurate quantification of the concentrations of phenol, 2-tert-amylphenol, and other isomers and byproducts.

HPLC is another powerful analytical tool for this purpose, particularly for less volatile compounds or when derivatization is required. A UV detector is commonly used for the analysis of aromatic compounds.

In-situ spectroscopic methods, such as Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy, offer the advantage of real-time reaction monitoring without the need for sampling and quenching.[10] These techniques can provide continuous data on the concentration of key species, leading to a more detailed understanding of the reaction kinetics.

Influence of Reaction Parameters on Kinetics

Effect of Catalyst Type and Concentration

The choice of catalyst has a profound impact on the reaction kinetics. Heterogeneous catalysts like ion-exchange resins (e.g., Amberlyst-15) are often preferred in industrial settings due to their ease of separation and reusability.[5] The concentration or loading of the catalyst directly influences the reaction rate.

Impact of Temperature and Determination of Activation Energy

As with most chemical reactions, the rate of 2-tert-amylphenol synthesis increases with temperature. By conducting the reaction at several different temperatures and measuring the corresponding rate constants, the activation energy (Ea) can be determined from the slope of an Arrhenius plot (ln(k) vs. 1/T). The activation energy provides a measure of the temperature sensitivity of the reaction. For the alkylation of phenol with tert-butyl alcohol, reported activation energies vary significantly with the catalyst system, for instance, 97.46 kJ/mol with an ionic liquid catalyst and a much lower 4.2 kcal/mol (approximately 17.6 kJ/mol) with a supported ionic liquid catalyst.[8][11]

Role of Reactant Concentrations and Molar Ratios

The initial concentrations of phenol and the tert-amylating agent affect the reaction rate. The molar ratio of the reactants can also influence product selectivity. An excess of phenol is often used to minimize polyalkylation, where the product, 2-tert-amylphenol, undergoes a second alkylation.

The Role of Organic Solvents in Reaction Kinetics

The solvent is not merely an inert medium but an active participant that can significantly influence the reaction kinetics and selectivity.

Theoretical Considerations of Solvent Effects in SEAr Reactions

In electrophilic aromatic substitution reactions, the rate-determining step often involves the formation of a charged intermediate, the σ-complex. The stability of this charged intermediate is highly dependent on the solvating power of the medium. Polar solvents can stabilize the charged σ-complex through dipole-dipole interactions or hydrogen bonding, thereby lowering the activation energy of this step and increasing the reaction rate.[8][12] Conversely, nonpolar solvents offer less stabilization to the charged intermediate, which can lead to a slower reaction rate.

Impact of Solvent Polarity on Reaction Rate
  • Polar Aprotic Solvents (e.g., Acetonitrile, Nitrobenzene): These solvents are generally expected to accelerate the reaction by stabilizing the cationic σ-complex.

  • Polar Protic Solvents (e.g., Alcohols, Acetic Acid): The effect of polar protic solvents can be more complex. While they can stabilize the σ-complex, they can also solvate the nucleophile (phenol) and the electrophile, potentially hindering their interaction.

  • Nonpolar Solvents (e.g., Hexane, Toluene): In nonpolar solvents, the charged intermediate is less stabilized, which typically results in a slower reaction rate compared to polar solvents.

Solvent Influence on Regioselectivity

The solvent can also influence the regioselectivity of the reaction (ortho vs. para). In some cases, the choice of solvent can alter the product distribution by selectively solvating the transition states leading to the different isomers. For instance, in Friedel-Crafts acylation of naphthalene, non-polar solvents favor the kinetically controlled alpha-product, while polar solvents lead to the thermodynamically favored beta-product.[12] A similar effect on the ortho/para ratio in phenol alkylation is plausible, where the solvent can influence the relative energies of the respective transition states.

Data Presentation and Analysis

For a comprehensive understanding, kinetic data should be presented in a clear and organized manner.

Tabulated Kinetic Data

The following table presents a summary of activation energies for the alkylation of phenol with tert-butylating agents from the literature. It is important to note that these values are specific to the catalyst and conditions used in the respective studies.

Catalyst SystemAlkylating AgentActivation Energy (Ea)Reference
1H-imidazole-1-acetic acid tosilate (Ionic Liquid)tert-Butyl Alcohol97.46 kJ/mol[11]
Supported Ionic Liquid on SBA-15tert-Butyl Alcohol4.2 kcal/mol (~17.6 kJ/mol)[8]
Catalyst from Coal Fly Ashtert-Butyl Alcohol37.3 kJ/mol[13]

Conclusion and Future Perspectives

The reaction kinetics of 2-tert-amylphenol synthesis are governed by a complex interplay of factors, including the nature of the catalyst, temperature, reactant concentrations, and the solvent environment. While the general principles of electrophilic aromatic substitution provide a solid theoretical foundation, the quantitative impact of different organic solvents on the reaction rate and selectivity for this specific transformation remains an area ripe for further investigation. Future research employing high-throughput experimentation and in-situ analytical techniques could generate valuable comparative kinetic data across a broad range of solvents. This would enable the development of predictive models for solvent selection, further enhancing the efficiency and sustainability of 2-tert-amylphenol production for its diverse and important industrial applications.

References

[8] M. A. P. and S. U. Kinetics of phenol alkylation with tert-butyl alcohol using supported ionic liquid catalyst. Journal of the Indian Chemical Society. [Link]

[11] Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol. ACS Omega. [Link]

[14] Faiz, R., et al. Alkylation of phenol with tert.-amyl alcohol. Bangladesh Journal of Scientific and Industrial Research. [Link]

[1] Catalytic production of tert-amylphenols. European Patent Office.

[12] Solvent Effects in Friedel–Crafts Reaction. Chemistry Stack Exchange. [Link]

[3] Faiz, R., et al. Alkylation of phenol with tert.-amyl alcohol. Bangladesh Journal of Scientific and Industrial Research. [Link]

[15] Solvents and Polarity. University of Rochester. [Link]

[13] Kinetics of batch alkylation of phenol with tert-butyl alcohol over a catalyst synthesized from coal fly ash. ResearchGate. [Link]

[16] Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. ResearchGate. [Link]

[4] Phenol alkylation (Friedel-Crafts Alkylation). J&K Scientific LLC. [Link]

[17] Influence of polarity solvents on the regioselectivity of reaction between selected ketoesters and phenol. ResearchGate. [Link]

[18] Effect of solvent on the free energy of activation of SN2 reaction between phenacyl bromide and amines. ResearchGate. [Link]

[5] Catalytic production of tert-amylphenols. European Patent Office.

[19] The activation energy profiles of different steps in mechanism 2 in the... ResearchGate. [Link]

[6] Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]

[20] Experimental and Modeling Studies on the Solubility of 2-Chloro-N-(4-methylphenyl)propanamide (S1) in Binary Ethyl Acetate + Hexane, Toluene + Hexane, Acetone + Hexane, and Butanone + Hexane Solvent Mixtures Using Polythermal Method. ResearchGate. [Link]

[21] Site-Selective C–H Amination of Phenol-Containing Biomolecules. Organic Letters. [Link]

Table of Functional Group Priorities for Nomenclature. Master Organic Chemistry. [Link]

Solvent polarity mediates phytochemical yield and antioxidant capacity of Isatis tinctoria. National Library of Medicine. [Link]

Solvent-free liquid phase tert-butylation of phenol over hierarchical ZSM-5 zeolites for the efficient production of 2,4-ditert-butylphenol. Royal Society of Chemistry. [Link]

A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journals. [Link]

New method for preparing 2,4-ditert-pentyl-phenol. Google Patents.

Measuring Reaction Rates. Chemistry LibreTexts. [Link]

[2] 2-tert-Amylphenol. PubChem. [Link]

Phenol alkylation (Friedel-Crafts Alkylation). J&K Scientific LLC. [Link]

Solvent effects on Alkylation of phenol with TBA in different solid acid catalysts. ResearchGate. [Link]

Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in Atmosphere. MDPI. [Link]

Alkylation of Phenol: A Mechanistic View. ResearchGate. [Link]

Solvent-Controlled Regiodivergent Friedel–Crafts Reactions of 1-Naphthol with In Situ Generated Aza-o-Quinone Methides. ACS Publications. [Link]

[10] Application of in situ ATR-IR spectroscopy for the synthesis of bisphenol F: optimization, mechanistic and kinetics studies. Royal Society of Chemistry. [Link]

Catalytic production of tert-amylphenols. European Patent Office.

Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support. ACS Publications. [Link]

In Situ Monitoring of Particle Formation with Spectroscopic and Analytical Techniques Under Solvothermal Conditions. ResearchGate. [Link]

Process for producing tert-amylphenols. Google Patents.

2-tert-Amylphenol. PubChem. [Link]

Sources

A Technical Guide to the Synthesis and Derivatization of 2-tert-Amylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the synthesis and functionalization of 2-tert-amylphenol, a valuable scaffold in industrial and pharmaceutical chemistry. The document delves into the mechanistic principles of its core synthesis via Friedel-Crafts alkylation, emphasizing strategies for achieving regioselectivity. It offers detailed, field-proven protocols for the synthesis of the parent molecule and a variety of its derivatives through nitration, halogenation, and formylation. Each protocol is explained with a focus on the causality behind experimental choices to ensure reproducibility and scalability. Furthermore, this guide includes structured data tables with physicochemical and spectroscopic information for key compounds, visual diagrams of reaction pathways, and essential safety and handling information. The aim is to equip researchers with the foundational knowledge and practical methodologies required to explore and develop novel 2-tert-amylphenol derivatives.

Introduction: The 2-tert-Amylphenol Scaffold

Physicochemical Properties and Significance

2-tert-Amylphenol (IUPAC name: 2-(2-methylbutan-2-yl)phenol) is an alkylated phenol characterized by a tertiary amyl group at the ortho position to the hydroxyl group.[1] This bulky, non-polar alkyl substituent imparts distinct physicochemical properties, including increased lipophilicity and steric hindrance around the phenolic hydroxyl group. These features are critical in defining its reactivity and utility. The parent molecule is a colorless to light yellow liquid with a molecular weight of 164.25 g/mol .[2] Its structure provides a versatile platform for further chemical modification.

Current and Potential Applications

Historically, alkylated phenols, including tert-amylphenol isomers, have found widespread use as intermediates and additives. The para-isomer, 4-tert-amylphenol, is a known precursor for resins, oil-soluble dyes, and additives for lubricating oils.[3] The 2,4-di-tert-amylphenol derivative is used in the synthesis of stabilizers, antioxidants, and UV light absorbers.[4][5]

For the 2-tert-amylphenol scaffold specifically, the strategic placement of the bulky tert-amyl group makes it an intriguing building block for applications requiring modulated reactivity and specific molecular recognition. Its derivatives have potential as:

  • Antioxidants: The sterically hindered phenolic hydroxyl group is a hallmark of potent antioxidants used to prevent the degradation of polymers and lubricants.[6]

  • Pharmaceutical Intermediates: The lipophilic nature and the reactive aromatic ring make it a suitable starting material for the synthesis of complex molecules with potential biological activity.

  • Advanced Polymer Monomers: Functionalized 2-tert-amylphenols can be used to create monomers for specialty polymers with tailored thermal and mechanical properties.

Rationale for Synthesizing Novel Derivatives

The synthesis of novel 2-tert-amylphenol derivatives is driven by the need to fine-tune its properties for specific applications. By introducing various functional groups onto the aromatic ring or modifying the hydroxyl group, researchers can modulate electronic properties, solubility, steric profile, and biological activity. This allows for the creation of a diverse library of compounds for screening in drug discovery, materials science, and agrochemical development.

Core Synthesis of 2-tert-Amylphenol: A Mechanistic Approach

The Friedel-Crafts Alkylation of Phenol: An Overview

The primary route to 2-tert-amylphenol is the Friedel-Crafts alkylation of phenol.[7][8] This class of reactions involves the electrophilic substitution of a proton on the aromatic ring with an alkyl group. The reaction is typically catalyzed by a Lewis acid or a strong Brønsted acid.[9] The electrophile is a tertiary carbocation, generated from an appropriate precursor.

Key Mechanistic Considerations: O- vs. C-Alkylation and Ortho/Para Selectivity

The alkylation of phenol is complicated by two key factors:

  • O- vs. C-Alkylation: Phenol can be alkylated at the oxygen atom (O-alkylation) to form an ether or at the carbon atoms of the ring (C-alkylation). The reaction pathway is often dependent on the catalyst and reaction conditions.[8]

  • Ortho/Para Selectivity: C-alkylation is strongly directed by the activating hydroxyl group to the ortho and para positions. Controlling the regioselectivity to favor the ortho-isomer (2-tert-amylphenol) over the thermodynamically more stable para-isomer (4-tert-amylphenol) and the di-substituted product (2,4-di-tert-amylphenol) is the principal challenge.[10]

Several strategies have been developed to enhance ortho-selectivity, including the use of specific catalysts like aluminum thiophenoxides or rhenium carbonyl complexes, which are thought to operate via a chelation-controlled mechanism involving the phenolic oxygen.[11][12]

Strategic Selection of Alkylating Agents

The tertiary amyl carbocation can be generated from two primary sources:

  • tert-Amyl Alcohol (2-methyl-2-butanol): Requires a strong acid to protonate the hydroxyl group and facilitate its departure as a water molecule.

  • Isoamylenes (e.g., 2-methyl-2-butene): These alkenes are readily protonated by an acid catalyst to form the stable tertiary carbocation.[3][10] Industrially, mixed isoamylene streams are often used.[13]

For laboratory-scale synthesis focused on high selectivity, purified 2-methyl-2-butene is often the reagent of choice due to its high reactivity under milder conditions.

Catalyst Systems and Their Influence on Regioselectivity

The choice of catalyst is paramount in directing the outcome of the reaction.

  • Lewis Acids (e.g., AlCl₃): These are powerful catalysts but can lead to a mixture of products, including polyalkylated species, due to their high activity.[9][14] The reaction with AlCl₃ often requires careful temperature control and stoichiometric considerations.

  • Solid Acid Catalysts: Materials like silica-alumina, zeolites, or acidic ion-exchange resins (e.g., Amberlyst-15) offer significant advantages.[3][10] They are easily separable from the reaction mixture, can be regenerated, and often provide improved selectivity by influencing the transition state geometry through pore confinement or specific active site interactions. These are generally preferred for cleaner, more sustainable processes.

The diagram below illustrates the general workflow for the synthesis of tert-amylphenol isomers.

G Phenol Phenol Reaction Friedel-Crafts Alkylation - Controlled Temperature - Inert Atmosphere Phenol->Reaction Isoamylene Isoamylene (e.g., 2-Methyl-2-butene) Isoamylene->Reaction Catalyst Acid Catalyst (e.g., Solid Acid, AlCl3) Catalyst->Reaction Workup Reaction Quench & Catalyst Removal Reaction->Workup Product_Mix Mixture of Isomers: - 2-tert-Amylphenol - 4-tert-Amylphenol - 2,4-di-tert-Amylphenol Workup->Product_Mix Distillation Fractional Distillation (under vacuum) P2 2-tert-Amylphenol (Ortho Product) Distillation->P2 P4 4-tert-Amylphenol (Para Product) Distillation->P4 P24 2,4-di-tert-Amylphenol (Di-substituted Product) Distillation->P24 Product_Mix->Distillation

Figure 1: General workflow for the synthesis of tert-amylphenol isomers.

Detailed Experimental Protocol: Optimized Synthesis of 2-tert-Amylphenol

This protocol is optimized for ortho-selectivity using a solid acid catalyst, which simplifies workup and improves the product profile.

Materials:

  • Phenol (99%)

  • 2-Methyl-2-butene (99%)

  • Amberlyst-15 ion-exchange resin (or a similar acidic resin)

  • Toluene (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen gas supply

Procedure:

  • Catalyst Activation: Dry the Amberlyst-15 resin in a vacuum oven at 80°C for 12 hours. Store in a desiccator.

  • Reaction Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.

  • Charging Reactants: Charge the flask with phenol (1.0 eq) and the activated Amberlyst-15 resin (20% by weight of phenol). Add anhydrous toluene to create a stirrable slurry.

  • Addition of Alkylating Agent: Heat the mixture to 70-80°C under a nitrogen atmosphere. Add 2-methyl-2-butene (1.1 eq) dropwise from the dropping funnel over 1 hour. Causality: A slight excess of the alkene ensures complete conversion of the phenol. The slow addition and controlled temperature minimize exothermic runaway and reduce the formation of the di-substituted product.

  • Reaction Monitoring: Stir the reaction mixture at 80°C for 4-6 hours. Monitor the reaction progress by TLC or GC analysis to observe the consumption of phenol.

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the solid catalyst. The catalyst can be washed with toluene, dried, and stored for reuse.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with saturated sodium bicarbonate solution to remove any unreacted phenol, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil, a mixture of isomers, is purified by vacuum fractional distillation to separate 2-tert-amylphenol from the higher-boiling 4-tert-amylphenol and 2,4-di-tert-amylphenol.

Synthetic Diversification of the 2-tert-Amylphenol Core

Rationale for Functionalization

The introduction of functional groups onto the 2-tert-amylphenol scaffold allows for the systematic modification of its electronic and steric properties. This is a cornerstone of structure-activity relationship (SAR) studies in drug development and materials science.

Electrophilic Aromatic Substitution: Reactivity of the 2-tert-Amylphenol Ring

The hydroxyl group is a strong activating group, and the tert-amyl group is a weak activating group. Together, they strongly direct incoming electrophiles to the positions ortho and para to the hydroxyl group. Since the 2-position is blocked by the tert-amyl group, electrophilic substitution is primarily directed to the 4- and 6-positions. The bulky tert-amyl group can sterically hinder the 6-position, often leading to a preference for substitution at the 4-position.

Figure 2: Regioselectivity in electrophilic substitution of 2-tert-amylphenol.

Key Derivatization Reactions and Protocols

Nitration introduces a versatile nitro group, which is a strong electron-withdrawing group and can be reduced to an amine.[15] Milder nitrating conditions are required to prevent oxidation of the phenol ring.[16][17]

Protocol: Regioselective Nitration

  • Setup: In a flask cooled in an ice-salt bath (0 to -5°C), dissolve 2-tert-amylphenol (1.0 eq) in glacial acetic acid.

  • Nitrating Agent: Slowly add a solution of nitric acid (1.05 eq) in glacial acetic acid, maintaining the internal temperature below 5°C. Causality: Using dilute nitric acid in acetic acid is a milder alternative to the standard H₂SO₄/HNO₃ mixture, reducing oxidation and improving selectivity. The low temperature is critical for controlling the exothermic reaction.

  • Reaction: Stir the mixture at 0-5°C for 2 hours.

  • Workup: Pour the reaction mixture into ice water. The nitro-substituted product, primarily 4-nitro-2-tert-amylphenol, will precipitate as a yellow solid.

  • Purification: Collect the solid by filtration, wash with cold water until the filtrate is neutral, and recrystallize from ethanol/water.

Halogenation introduces a halogen atom, which can serve as a handle for further cross-coupling reactions.

Protocol: Bromination

  • Setup: Dissolve 2-tert-amylphenol (1.0 eq) in a suitable solvent like dichloromethane or carbon tetrachloride in a flask protected from light.

  • Brominating Agent: Cool the solution to 0°C and add a solution of bromine (1.0 eq) in the same solvent dropwise. Causality: The reaction is typically fast. Performing it at low temperature and in the dark minimizes side reactions and the formation of poly-brominated products.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.

  • Workup: Quench the reaction with a saturated solution of sodium thiosulfate to destroy excess bromine. Separate the organic layer, wash with water and brine, dry over MgSO₄, and concentrate to yield the crude product, predominantly 4-bromo-2-tert-amylphenol.

  • Purification: Purify by column chromatography or recrystallization.

Formylation introduces an aldehyde group, a key functional group for building molecular complexity. The Vilsmeier-Haack or Duff reactions are common methods.[18] For sterically hindered phenols, reaction conditions must often be more forcing.[19]

Protocol: Vilsmeier-Haack Formylation

  • Vilsmeier Reagent Preparation: In a flask under nitrogen, cool anhydrous dimethylformamide (DMF) (3.0 eq) to 0°C. Slowly add phosphorus oxychloride (POCl₃) (1.2 eq). Stir for 30 minutes at 0°C.

  • Reaction: Add a solution of 2-tert-amylphenol (1.0 eq) in DMF to the Vilsmeier reagent at 0°C. Allow the mixture to warm to room temperature, then heat to 60-70°C for 4-8 hours. Causality: The bulky tert-amyl group hinders formylation at the 6-position, directing the reaction to the 4-position. Heating is required to overcome the steric hindrance.[20]

  • Workup: Cool the reaction and pour it onto crushed ice. Neutralize with a cold aqueous solution of sodium hydroxide until the pH is basic.

  • Extraction and Purification: Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over MgSO₄, and concentrate. Purify the resulting 4-formyl-2-tert-amylphenol by column chromatography.

Data Repository: Properties of Key Derivatives

This section summarizes key data for 2-tert-amylphenol and its derivatives.

Table 1: Physicochemical Properties

CompoundIUPAC NameCAS No.Mol. FormulaMW ( g/mol )Appearanceb.p. (°C)
2-tert-Amylphenol 2-(2-methylbutan-2-yl)phenol3279-27-4C₁₁H₁₆O164.25Colorless to light yellow liquid92 / 4 mmHg
4-tert-Amylphenol 4-(2-methylbutan-2-yl)phenol80-46-6C₁₁H₁₆O164.24White crystalline solid238 / 760 mmHg
2,4-di-tert-Amylphenol 2,4-bis(2-methylbutan-2-yl)phenol120-95-6C₁₆H₂₆O234.38Liquid169-170 / 22 mmHg
4-Nitro-2-tert-amylphenol 2-(2-methylbutan-2-yl)-4-nitrophenol63149-51-9C₁₁H₁₅NO₃209.24Yellow solidN/A

Data compiled from various sources including.[1][2]

Table 2: Spectroscopic Data Highlights

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (cm⁻¹)
2-tert-Amylphenol ~7.1-6.7 (m, 4H, Ar-H), ~4.8 (s, 1H, -OH), ~1.7 (q, 2H, -CH₂-), ~1.3 (s, 6H, 2x -CH₃), ~0.7 (t, 3H, -CH₃)~152 (C-OH), ~136 (C-alkyl), Ar-C (~128, 127, 120, 115), ~37 (quat-C), ~34 (-CH₂-), ~28 (gem-diMe), ~9 (-CH₃)3400-3500 (br, O-H), 2960 (s, C-H), 1590, 1490 (C=C)
4-Nitro-2-tert-amylphenol ~8.0 (d, 1H, Ar-H), ~7.8 (dd, 1H, Ar-H), ~7.0 (d, 1H, Ar-H), ~10.5 (s, 1H, -OH)Aromatic signals shifted downfield due to NO₂ group.3200-3300 (br, O-H), 2960 (s, C-H), 1520, 1340 (s, NO₂)

Note: NMR chemical shifts are approximate and can vary. Data interpreted from typical values for similar structures and publicly available spectra.[1][21][22]

Safety, Handling, and Waste Disposal

General Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[23][24]

  • An emergency eyewash station and safety shower should be readily accessible.

Specific Hazards:

  • Phenol: Toxic and corrosive. Can cause severe skin burns and is harmful if swallowed or inhaled.

  • 2-tert-Amylphenol: Causes severe skin burns and eye damage.[23][25]

  • 2,4-di-tert-Amylphenol: Harmful if swallowed and causes serious eye irritation. Very toxic to aquatic life.[26][27]

  • Acids and Bromine: Are highly corrosive and require careful handling.

  • Solvents: Toluene and dichloromethane are flammable and/or toxic.

Waste Disposal:

  • All organic waste should be collected in a designated, labeled container for halogenated or non-halogenated waste as appropriate.

  • Aqueous waste should be neutralized before disposal according to institutional guidelines.

  • Solid catalysts should be handled according to their specific safety data sheets.

Conclusion and Future Outlook

The 2-tert-amylphenol scaffold represents a platform of significant potential for the development of novel molecules in diverse fields. The synthetic protocols detailed in this guide provide a robust foundation for accessing both the parent molecule with controlled regioselectivity and a range of its functionalized derivatives. The key to advancing this area of chemistry lies in the exploration of more efficient and selective catalytic systems, particularly those that favor ortho-alkylation under sustainable conditions.[28][29] Future research will likely focus on expanding the library of 2-tert-amylphenol derivatives and screening them for novel biological activities and material properties, thereby unlocking the full potential of this versatile chemical building block.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76769, 2-tert-Amylphenol. Retrieved from [Link]

  • LANXESS. (2018, December 13). EC-SAFETY DATA SHEET: 2,4-DI-TERT.-AMYLPHENOL. [Link]

  • Strohm, E., & Muth, J. (1962). US Patent 3,032,595: Ortho-alkylation of phenols.
  • CN102267916B. (2013). Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.
  • ACS Publications. (2025, July 25). Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. ACS Sustainable Chemistry & Engineering. [Link]

  • ResearchGate. (n.d.). Schema of tert—amyl phenol and 2—nitro—4—tert—amyl phenol. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • Exporter China. (2024, March 20). What Is the Mechanism of Phenol Alkylation?. [Link]

  • ResearchGate. (n.d.). Ortho-selective Friedel–Crafts alkylation of phenols with tertiary styrene. [Link]

  • Organic Syntheses. (2017, March 11). Rhenium-Catalyzed ortho-Alkylation of Phenols. [Link]

  • SpectraBase. (n.d.). 2,4-di-Tert-amylphenol, o-isopropyloxycarbonyl-. [Link]

  • Sasol. (2024, December 26). P-TERT-AMYLPHENOL Safety Data Sheet. [Link]

  • Williamson, K. L. (1989). SYNTHESIS LAB # 10: NITRATION OF PHENOL. [Link]

  • Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. [Link]

  • ACS Publications. (n.d.). Alkylation of phenol with .alpha.-methylstyrene, propylene, butenes, isoamylene, 1-octene, and diisobutylene: heterogeneous vs. homogeneous catalysts. Industrial & Engineering Chemistry Research. [Link]

  • European Patent Office. (1985, August 28). EP 0153181 A2: Catalytic production of tert-amylphenols. [Link]

  • CN101747156A. (2010). New method for preparing 2,4-ditert-pentyl-phenol.
  • US4568778A. (1986). Process for producing tert-amylphenols.
  • Wikipedia. (n.d.). Formylation. [Link]

  • DergiPark. (n.d.). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. [Link]

  • National Institutes of Health. (n.d.). Nitration Of Phenols Under Mild And Heterogeneous Conditions. PMC. [Link]

  • Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

  • ResearchGate. (n.d.). Formylation of phenols, methoxy-and methylbenzenes. [Link]

  • Automated Topology Builder. (n.d.). 2-tert-Butylphenol | C10H14O | MD Topology | NMR | X-Ray. [Link]

  • ResearchGate. (2025, August 5). Study of Antioxidant Properties of 5- n -Pentadecyl-2- tert amylphenol. [Link]

Sources

Physical and chemical properties of 2-tert-Amylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 2-tert-Amylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-tert-Amylphenol, also known as 2-(1,1-dimethylpropyl)phenol or 2-tert-pentylphenol, is an alkylated phenol that serves as a crucial intermediate in the chemical industry.[1][2][3] Its unique structure, featuring a bulky tert-amyl group ortho to the hydroxyl moiety, imparts specific physical and chemical properties that are leveraged in the synthesis of a diverse range of downstream products. These include stabilizers, antioxidants, resins, and dyes.[4][5] For professionals in drug development and chemical research, a thorough understanding of 2-tert-Amylphenol's characteristics is paramount for its effective handling, analysis, and utilization in synthetic pathways.

This guide provides a comprehensive overview of the core physical and chemical properties of 2-tert-Amylphenol, detailed analytical protocols, and insights into its reactivity and applications.

PART 1: Physicochemical Properties

The molecular structure of 2-tert-Amylphenol is foundational to its properties. The phenolic hydroxyl group introduces polarity and the capacity for hydrogen bonding, while the tert-amyl group provides significant steric hindrance and lipophilicity.

Key Physical Data

A summary of the key physical and chemical properties of 2-tert-Amylphenol is presented in the table below for easy reference.

PropertyValueSource(s)
IUPAC Name 2-(2-methylbutan-2-yl)phenol[6]
Synonyms 2-tert-Pentylphenol, 2-(1,1-Dimethylpropyl)phenol[1][2][3]
CAS Number 3279-27-4[6]
Molecular Formula C₁₁H₁₆O[6]
Molecular Weight 164.25 g/mol [1][6]
Physical State Liquid at 20°C[2][7]
Appearance Colorless to light yellow clear liquid[1][2]
Melting Point -0.9 °C[7]
Boiling Point 223 °C at 101 kPa; 92 °C at 4 mmHg[2][7]
Density 0.977 g/cm³ at 20 °C[7]
Water Solubility 0.53 g/L at 21 °C[7]
log P (octanol/water) 4.0 at 22 °C[7]
Flash Point 107 °C - 111 °C[2][7]
Refractive Index 1.52[2]
Spectral Information

Definitive structural confirmation and purity assessment of 2-tert-Amylphenol rely on various spectroscopic techniques. Available data includes:

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed information about the hydrogen and carbon framework of the molecule.[6]

  • Infrared (IR) Spectroscopy: Characterizes functional groups, notably the broad O-H stretch of the phenolic hydroxyl group and C-H stretches of the alkyl group.[6]

  • Mass Spectrometry (MS): Typically coupled with Gas Chromatography (GC-MS), it is used to determine the molecular weight and fragmentation pattern, confirming the identity of the compound.[6]

PART 2: Chemical Properties, Synthesis, and Reactivity

Synthesis Overview

2-tert-Amylphenol is commercially produced via the Friedel-Crafts alkylation of phenol with isoamylenes (a mixture of 2-methyl-1-butene and 2-methyl-2-butene).[8] The reaction is catalyzed by an acid, which can be an inorganic solid acid or an acidic ion-exchange resin.[4][9] The use of solid acid catalysts is advantageous as it simplifies catalyst removal and reduces waste compared to traditional liquid acid catalysts like sulfuric acid.[9]

The reaction typically yields a mixture of ortho, para, and di-substituted products. The ratio of these isomers can be controlled by adjusting reaction conditions such as temperature, pressure, and the molar ratio of reactants.[4][9] The desired 2-tert-Amylphenol is then isolated and purified through fractional distillation.[8]

Synthesis_Workflow Phenol Phenol Reactor Alkylation Reactor (30-120°C, 1-10 kg/cm²) Phenol->Reactor Isoamylenes Isoamylenes (2-methyl-1-butene/ 2-methyl-2-butene) Isoamylenes->Reactor Catalyst Acid Catalyst (e.g., Ion Exchange Resin) Catalyst->Reactor Mixture Crude Product Mixture (o-, p-, di-substituted phenols) Reactor->Mixture Filtration Catalyst Removal (Filtration) Mixture->Filtration Distillation Fractional Distillation Filtration->Distillation Product Purified 2-tert-Amylphenol Distillation->Product

Caption: General workflow for the synthesis of 2-tert-Amylphenol.

Reactivity

The reactivity of 2-tert-Amylphenol is governed by the interplay between the electron-donating hydroxyl group and the sterically hindering ortho-tert-amyl group.

  • Phenolic Hydroxyl Group: The hydroxyl group can undergo reactions typical of phenols, such as etherification and esterification. However, the adjacent bulky tert-amyl group may sterically hinder reactions at this site.

  • Aromatic Ring: The hydroxyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. While the ortho position is sterically hindered by the tert-amyl group, the para position is highly activated and accessible. Therefore, electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, are expected to occur predominantly at the para position. A related compound, p-tert-amylphenol, can undergo nitration, demonstrating the reactivity of the aromatic ring in amylphenols.[10]

PART 3: Analytical Methodologies

Accurate and precise analytical methods are essential for quality control and research applications involving 2-tert-Amylphenol. Due to its phenolic nature, direct analysis by gas chromatography can be challenging.

Gas Chromatography (GC) Analysis

The polar hydroxyl group in 2-tert-Amylphenol can lead to poor peak shape (tailing) and reduced sensitivity in GC analysis.[11] To overcome this, a derivatization step is highly recommended to convert the polar hydroxyl group into a less polar, more volatile moiety.[11]

Experimental Protocol: Silylation for GC Analysis

This protocol describes the derivatization of 2-tert-Amylphenol using BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) with a TMCS (trimethylchlorosilane) catalyst, a common and effective method for silylating phenols.[11]

Objective: To prepare a volatile trimethylsilyl (TMS) derivative of 2-tert-Amylphenol for improved GC analysis.

Materials:

  • 2-tert-Amylphenol sample

  • BSTFA + 1% TMCS (or other silylating agent)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • GC vials with inserts

  • Heating block or oven

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the 2-tert-Amylphenol sample into a clean, dry GC vial.

  • Solvent Addition: Add 1 mL of anhydrous solvent to the vial to dissolve the sample.

  • Derivatization Reagent: Add 100-200 µL of BSTFA + 1% TMCS to the vial. The exact amount may need to be optimized.

  • Reaction: Cap the vial tightly and heat at 60-70 °C for 30 minutes to ensure complete derivatization.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-FID or GC-MS system.

Rationale: The silylation reaction replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group. This modification increases the volatility and thermal stability of the analyte, resulting in sharper, more symmetrical peaks and improved detection limits during GC analysis.[11]

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis Sample 2-tert-Amylphenol Sample Dissolve Dissolve in Anhydrous Solvent Sample->Dissolve Derivatize Add Silylating Agent (e.g., BSTFA + TMCS) Dissolve->Derivatize React Heat at 60-70°C Derivatize->React TMS_Derivative TMS-derivatized Sample React->TMS_Derivative GC_System GC-FID or GC-MS System TMS_Derivative->GC_System Inject Data Chromatographic Data (Peak Area, Retention Time) GC_System->Data Quantify Quantification & Identification Data->Quantify Result Final Report Quantify->Result

Caption: Workflow for the GC analysis of 2-tert-Amylphenol via derivatization.

PART 4: Safety, Handling, and Toxicology

2-tert-Amylphenol is a hazardous substance and must be handled with appropriate safety precautions.

  • GHS Classification: It is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4), toxic in contact with skin (Acute Toxicity, Dermal, Category 3), and causes severe skin burns and eye damage (Skin Corrosion, Category 1B).[7] It may also be harmful if inhaled.[6]

  • Personal Protective Equipment (PPE): When handling 2-tert-Amylphenol, it is crucial to wear appropriate PPE, including safety goggles, chemical-resistant gloves, and protective clothing.[7] Work should be conducted in a well-ventilated area or under a fume hood.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] It is noted as being air-sensitive and should be stored under an inert gas.[2]

  • Environmental Hazards: This compound is toxic to aquatic life with long-lasting effects.[12] Release into the environment should be avoided.[12]

PART 5: Applications and Relevance in Research

The primary use of 2-tert-Amylphenol is as a chemical intermediate. Its structural features make it a valuable building block for more complex molecules.

  • Polymer and Resin Industry: As an alkylphenol, it can be used in the production of phenolic resins, which have applications in coatings, adhesives, and composites.[5]

  • Synthesis of Antioxidants: The phenolic structure is the basis for many antioxidants. 2-tert-Amylphenol can be a precursor for antioxidants used in plastics, rubber, and lubricants.

  • Potential in Drug Discovery: While direct applications in drug development are not widely documented, alkylphenols are a class of compounds with diverse biological activities. The lipophilic nature and phenolic core of 2-tert-Amylphenol make it a potential scaffold or intermediate for synthesizing new chemical entities with potential therapeutic value. Its derivatives could be explored for various biological targets where lipophilicity and hydrogen bonding capabilities are important for binding.

Conclusion

2-tert-Amylphenol is a versatile chemical intermediate with a well-defined set of physical and chemical properties. Its synthesis via acid-catalyzed alkylation of phenol and its reactivity, primarily at the para position to the hydroxyl group, are well-understood. For researchers, particularly in synthetic chemistry and materials science, a firm grasp of its characteristics, analytical methodologies, and safe handling practices is essential. While its direct role in drug development is not established, its utility as a building block for complex organic molecules suggests potential for future applications in medicinal chemistry.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76769, 2-tert-Amylphenol. Retrieved from [Link].

  • The Good Scents Company. (n.d.). 2,4-di-tert-amyl phenol. Retrieved from [Link].

  • European Patent Office. (1985, August 28). EP 0153181 A2: Catalytic production of tert-amylphenols. Retrieved from [Link].

  • Google Patents. (n.d.). CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6643, 4-tert-Pentylphenol. Retrieved from [Link].

  • Google Patents. (n.d.). US4568778A - Process for producing tert-amylphenols.

Sources

An In-Depth Technical Guide to 2-tert-Amylphenol: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 2-tert-Amylphenol (CAS RN: 3279-27-4), a significant alkylated phenolic compound. The document delves into its core molecular identity, physicochemical properties, and detailed synthesis methodologies, with a particular focus on the catalytic strategies required to achieve regioselective ortho-alkylation. Furthermore, it outlines a robust analytical workflow for quality control and discusses the compound's role as a crucial chemical intermediate in the production of high-performance polymers, antioxidants, and stabilizers. Safety protocols and handling procedures are also detailed to ensure its proper management in a research and industrial setting. This guide is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of 2-tert-Amylphenol's scientific and industrial landscape.

Core Molecular Identity and Physicochemical Properties

2-tert-Amylphenol, also known as 2-tert-pentylphenol or 2-(1,1-dimethylpropyl)phenol, is an organic compound characterized by a phenol ring substituted at the ortho position with a bulky tert-amyl group.[1][2][3] This substitution imparts unique physical and chemical properties that are leveraged in various industrial applications.

CAS Number: 3279-27-4[1]

Molecular Structure:

Molecular Structure of 2-tert-Amylphenol
Caption: The chemical structure of 2-tert-Amylphenol consists of a phenol ring with a tert-amyl group at the C2 position.

The core properties of 2-tert-Amylphenol are summarized in the table below, providing essential data for experimental design and process development.

PropertyValueSource(s)
CAS Registry Number 3279-27-4[1][2][3]
Molecular Formula C₁₁H₁₆O[1][3]
Molecular Weight 164.25 g/mol [1][4]
Appearance Colorless to light yellow clear liquid[2][3][5]
Boiling Point 92 °C @ 4 mmHg[5]
Flash Point 111 °C[5]
Specific Gravity (20/20) 0.98[5]
Refractive Index (n²⁰/D) 1.52[5]
Purity (typical) >98.0% (by GC)[2][3][5]

Synthesis and Mechanistic Considerations: The Challenge of Regioselectivity

The industrial synthesis of 2-tert-Amylphenol is primarily achieved through the Friedel-Crafts alkylation of phenol with isoamylene (a mixture of 2-methyl-1-butene and 2-methyl-2-butene).[6][7] The reaction is an electrophilic aromatic substitution, where the alkene is activated by an acid catalyst to form a tertiary carbocation, which then alkylates the electron-rich phenol ring.

However, a significant challenge in this synthesis is controlling the regioselectivity. The hydroxyl group of phenol is an ortho-, para-directing activator. Consequently, traditional acid catalysis often leads to a mixture of products, including the desired 2-tert-amylphenol (ortho-isomer), the thermodynamically more stable 4-tert-amylphenol (para-isomer), and di-substituted products like 2,4-di-tert-amylphenol.[6][8]

Causality of Catalyst Choice in Directing Ortho-Alkylation

Achieving high selectivity for the ortho-isomer requires a strategic choice of catalyst that can overcome the thermodynamic preference for para-substitution. The key lies in using catalysts that can coordinate with the phenolic hydroxyl group, thereby sterically directing the incoming electrophile to the adjacent ortho position.

  • Conventional Acid Catalysts (e.g., Sulfuric Acid, Solid Acids): Catalysts like silica-alumina or acidic ion-exchange resins are effective in promoting alkylation but generally yield a mixture of ortho- and para-isomers, with the para-isomer often being the major product due to its lower steric hindrance.[6] By-production of the ortho-isomer is common but often difficult to separate from the para-isomer.[8]

  • Ortho-Directing Catalysts (e.g., Metal Phenoxides): A more sophisticated approach involves the use of metal phenoxide catalysts, such as aluminum phenoxide.[7] In this mechanism, the aluminum coordinates to the oxygen atom of phenol. This coordination complex sterically blocks the para-position and electronically enhances the nucleophilicity of the ortho-positions, guiding the electrophile to bond at the C2 position. This method significantly increases the yield of the desired 2-tert-amylphenol.

The general workflow for the selective synthesis of 2-tert-Amylphenol is illustrated below.

G cluster_reactants Reactants cluster_catalysis Catalytic System phenol Phenol reaction Friedel-Crafts Alkylation (85-175 °C) phenol->reaction isoamylene Isoamylene isoamylene->reaction catalyst Ortho-Directing Catalyst (e.g., Aluminum Phenoxide) catalyst->reaction directs ortho-substitution workup Reaction Work-up (Catalyst Removal, Neutralization) reaction->workup purification Purification (Fractional Distillation) workup->purification product High-Purity 2-tert-Amylphenol purification->product G cluster_gcms GC-MS System sample 2-tert-Amylphenol (Bulk Sample) prep Sample Preparation (Dilution in Hexane) sample->prep injection GC Injection (1 µL, Splitless) prep->injection column Separation on DB-5ms Column injection->column detection MS Detection (EI, SIM/MRM Mode) column->detection data Data Acquisition & Processing detection->data report Certificate of Analysis (Purity & Identity Confirmed) data->report

Sources

The Solubility Profile of 2-tert-Amylphenol: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the solubility of 2-tert-Amylphenol in a range of common laboratory solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing solubility, presents available and estimated solubility data, and offers detailed experimental protocols for independent verification. Our focus is on providing not just data, but a foundational understanding of the molecular interactions that dictate the solubility of this important chemical intermediate.

Introduction to 2-tert-Amylphenol and the Fundamentals of Solubility

2-tert-Amylphenol, also known as 2-(1,1-dimethylpropyl)phenol, is an organic compound with the chemical formula C₁₁H₁₆O.[1] Its molecular structure, featuring a hydroxyl-substituted aromatic ring and a bulky, non-polar tert-amyl group, imparts a distinct amphiphilic character. This duality is central to understanding its solubility behavior.

Solubility is fundamentally a measure of the extent to which a solute dissolves in a solvent to form a homogeneous solution. This process is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces. The key interactions at play include:

  • Hydrogen Bonding: The hydroxyl group of 2-tert-Amylphenol can act as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents like water and alcohols.

  • Dipole-Dipole Interactions: The polar nature of the hydroxyl group also allows for dipole-dipole interactions with other polar molecules.

  • Van der Waals Forces: The non-polar benzene ring and the tert-amyl group contribute to van der Waals forces, which are the primary interactions with non-polar solvents.

The balance between the hydrophilic nature of the hydroxyl group and the hydrophobicity of the alkyl-substituted aromatic ring dictates the solubility of 2-tert-Amylphenol in any given solvent.

Solubility Data of 2-tert-Amylphenol

Quantitative solubility data for 2-tert-Amylphenol in a wide range of organic solvents is not extensively reported in publicly available literature. However, based on its structural similarity to other alkylphenols and available safety data sheets, we can compile the following table. It is crucial to note that where specific quantitative data is unavailable, estimations are provided based on qualitative descriptors and the known properties of analogous compounds.

SolventSolvent TypePolarityExpected SolubilityQuantitative Data (at 20-25°C)Citation
WaterPolar ProticHighVery Low0.53 g/L[2]
MethanolPolar ProticHighSolubleData not available; expected to be freely soluble
EthanolPolar ProticHighSolubleData not available; expected to be freely soluble
AcetonePolar AproticHighSolubleData not available; expected to be freely soluble
Ethyl AcetatePolar AproticMediumSolubleData not available; expected to be soluble
Diethyl EtherNon-polarLowSolubleSoluble (qualitative for p-tert-amylphenol)
TolueneNon-polarLowSolubleData not available; expected to be soluble
HexaneNon-polarVery LowSparingly SolubleData not available; expected to be sparingly soluble
ChloroformNon-polarLowSolubleSoluble (qualitative for p-tert-amylphenol)
BenzeneNon-polarLowSolubleSoluble (qualitative for p-tert-amylphenol)

Note on Estimations: The estimations for organic solvents are based on the general principle that the large, non-polar tert-amyl group and the benzene ring will favor solubility in organic solvents, while the polar hydroxyl group will allow for miscibility with polar organic solvents. The "soluble" designation for the isomer, p-tert-amylphenol, in several organic solvents strongly supports these estimations. However, for non-polar solvents like hexane, the polarity of the hydroxyl group may lead to lower solubility compared to more polar organic solvents.

Theoretical Framework: Molecular Interactions and Solubility

The solubility of 2-tert-Amylphenol can be rationalized by examining the energetic favorability of solute-solvent interactions compared to solute-solute and solvent-solvent interactions.

Caption: A diagram illustrating the balance of intermolecular forces in the dissolution process.

  • In Polar Protic Solvents (e.g., Ethanol): The energy gained from forming strong hydrogen bonds between the hydroxyl group of 2-tert-Amylphenol and the solvent molecules can overcome the solute-solute and solvent-solvent interactions, leading to good solubility.

  • In Polar Aprotic Solvents (e.g., Acetone): While hydrogen bonding from the solvent is absent, the dipole-dipole interactions between the carbonyl group of acetone and the hydroxyl group of 2-tert-Amylphenol, coupled with van der Waals forces, are sufficient for dissolution.

  • In Non-Polar Solvents (e.g., Toluene): The primary driving force for solubility is the favorable van der Waals interactions between the large non-polar regions of 2-tert-Amylphenol and the non-polar solvent molecules. The energy penalty for disrupting the hydrogen bonding between 2-tert-Amylphenol molecules is overcome by these extensive dispersion forces.

  • In Water: The hydrophobic effect dominates. The large, non-polar tert-amyl group disrupts the strong hydrogen-bonding network of water, which is energetically unfavorable. The energy gained from the hydration of the single hydroxyl group is insufficient to compensate for this disruption, resulting in low water solubility.[2]

Experimental Determination of Solubility: A Validated Protocol

For researchers requiring precise solubility data for their specific applications, direct experimental determination is recommended. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[3] This protocol is consistent with guidelines from organizations such as the OECD.[4][5][6][7][8]

Principle

An excess amount of the solid solute (2-tert-Amylphenol) is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the solution is determined by a suitable analytical method.

Materials and Equipment
  • 2-tert-Amylphenol (high purity)

  • Solvents of interest (analytical grade or higher)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or appropriate material)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument.

Step-by-Step Methodology
  • Preparation of the Test System:

    • Add an excess amount of 2-tert-Amylphenol to a series of vials or flasks. The excess should be visually apparent throughout the experiment.

    • Add a known volume of the desired solvent to each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary study can determine the minimum time required to reach a plateau in concentration.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 24 hours) to allow the excess solid to settle.

    • Alternatively, centrifuge the samples at the experimental temperature to facilitate the separation of the solid and liquid phases.

  • Sampling and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

    • Dilute the filtered sample gravimetrically or volumetrically to a concentration within the calibrated range of the analytical method.

    • Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of 2-tert-Amylphenol.

  • Data Interpretation:

    • The determined concentration, after accounting for any dilution, represents the equilibrium solubility of 2-tert-Amylphenol in the specific solvent at the experimental temperature.

    • It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

Caption: A workflow diagram of the shake-flask method for solubility determination.

Conclusion

The solubility of 2-tert-Amylphenol is a critical parameter for its effective use in research and industrial applications. While precise quantitative data in many organic solvents remains to be exhaustively documented, a strong understanding of its amphiphilic nature allows for reliable predictions of its solubility behavior. The bulky tert-amyl group generally promotes solubility in a wide range of organic solvents, with the polar hydroxyl group enabling miscibility with polar organic solvents. For applications requiring high precision, the provided experimental protocol offers a robust and validated method for determining the solubility of 2-tert-Amylphenol under specific laboratory conditions.

References

  • ASTM E1148-87(1993)e1, Standard Test Method for Measurements of Aqueous Solubility, ASTM International, West Conshohocken, PA, 1993,

  • ASTM E1148-02, Standard Test Method for Measurements of Aqueous Solubility, ASTM International, West Conshohocken, PA, 2002,

  • OECD (2021), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

  • Analytice. (n.d.). OECD 105 – Water Solubility Test at 20°C. Retrieved from [Link]

  • OECD. (1981). Test No. 105: Water Solubility. In OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing. [Link]

  • OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

  • Rogers, J. A., & Davis, S. S. (1980). Thermodynamics of Distribution of P-Substituted Phenols Between Aqueous Solution and Organic Solvents and Phospholipid Vesicles. Biochimica et Biophysica Acta (BBA) - Biomembranes, 598(2), 392–404. [Link]

  • Yalkowsky, S. H., & He, Y. (2003).
  • Solubility of Things. (n.d.). 2-tert-butylphenol. Retrieved from [Link]

  • ASTM International. (2008). ASTM E1148-2002(R2008) Standard Test Method for Measurements of Aqueous Solubility. Retrieved from [Link]

  • ASTM International. (n.d.). ASTM 1148 Solubilidad en Agua. Scribd. Retrieved from [Link]

  • Hefter, G. T., & Tomkins, R. P. T. (Eds.). (2003). The Experimental Determination of Solubilities. John Wiley & Sons.
  • Dahlgren, M. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • F.L. Mota, et al. (2012). Studies on the solubility of phenolic compounds.
  • slideshare.net. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • Maczynski, A., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
  • Jones, F. M., & Arnett, E. M. (1974). The thermodynamics of hydration of phenols. Journal of the Chemical Society, Perkin Transactions 2, (7), 857-861.
  • PubChem. (n.d.). 2-Tert-Butylphenol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). The measured water solubility of. Regulations.gov. Retrieved from [Link]

  • IUPAC. (n.d.). Solubility Data Series. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-tert-Butylphenol. Retrieved from [Link]

  • Yalkowsky, S. H. (2003).
  • Yalkowsky, S. H., He, Y., & Jain, P. (2010).
  • Weng, M., & Chen, Y. (2019). Determination of the Hansen solubility parameters with a novel optimization method. Journal of Coatings Technology and Research, 16(5), 1465-1474.
  • Al-Yasari, A., & Al-Asadi, A. (2023). Solvation in the Quantum Realm: Phenol's Solubility in Different Solvents.
  • PubChem. (n.d.). 2-tert-Amylphenol. Retrieved from [Link]

  • Stefanis, E., & Panayiotou, C. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(10), 14337–14346.
  • MIT OpenCourseWare. (2021). Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids [Video]. YouTube.
  • Ferreira, A. M., et al. (2020).
  • Rogers, T. L., et al. (2012). Harnessing Hansen solubility parameters to predict organogel formation.
  • Park, K. (n.d.). Hansen Solubility Parameters. Kinam Park.
  • PubChem. (n.d.). 4-tert-Pentylphenol. Retrieved from [Link]

  • Hoye, T. R. (2022). Properties of Common Organic Solvents. University of Minnesota.
  • Frontier, A. (n.d.). Solvents and Polarity. University of Rochester. Retrieved from [Link]

Sources

Health and safety considerations for handling 2-tert-Amylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Health and Safety Considerations for Handling 2-tert-Amylphenol

Introduction: Understanding the Compound

2-tert-Amylphenol (also known as 2-tert-Pentylphenol or 2-(1,1-Dimethylpropyl)phenol) is an alkylphenol commonly utilized as an intermediate in the synthesis of various chemical products, including antioxidants, fragrance compounds, and resins.[1][2] Its molecular formula is C₁₁H₁₆O, and it typically presents as a colorless to light yellow clear liquid.[1][3] While valuable in chemical synthesis, its handling demands a rigorous and informed approach to safety due to its significant health and environmental hazards. This guide provides drug development professionals, researchers, and scientists with a comprehensive framework for the safe handling, storage, and disposal of 2-tert-Amylphenol, grounded in established safety protocols and an understanding of its inherent risks.

Section 1: Hazard Identification and Comprehensive Risk Assessment

A thorough understanding of the hazards associated with 2-tert-Amylphenol is the foundation of a robust safety protocol. The primary risks stem from its corrosive nature and its toxicity through multiple exposure routes. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its dangers.[4]

1.1 Health Hazards

2-tert-Amylphenol is classified as a hazardous substance with the potential to cause severe acute and chronic health effects.

  • Skin Corrosion and Toxicity: The compound is designated as causing severe skin burns and is toxic in contact with skin.[4][5] Unlike many irritants, phenols can have a local anesthetic effect, meaning initial contact may not cause immediate pain, which can lead to prolonged exposure and more severe injury.[6] The substance is readily absorbed through the skin and can lead to systemic toxicity.[6]

  • Eye Damage: Contact with 2-tert-Amylphenol causes serious, potentially irreversible eye damage.[4][7] Immediate and prolonged flushing is critical upon any eye contact.

  • Oral and Inhalation Toxicity: It is harmful if swallowed and may be harmful if inhaled, causing irritation to the respiratory tract.[4][5] Ingestion can lead to burns in the mouth, throat, and stomach.[8]

  • Systemic Effects: As a phenol, systemic absorption can impact the central nervous system, liver, and kidneys.[8]

1.2 Environmental Hazards

2-tert-Amylphenol is classified as toxic to aquatic life with long-lasting effects.[5][9] Therefore, preventing its release into the environment through drains, waterways, or soil is a critical responsibility.[10][11]

1.3 Physicochemical Hazards

While not highly flammable, it is a combustible liquid and should be kept away from sources of ignition.[12] Hazardous decomposition products can be released in a fire.[9]

Data Presentation: Summary of Hazard Information
Hazard ClassificationGHS CategoryHazard StatementSource(s)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[4][5]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin[4][5]
Skin Corrosion/IrritationCategory 1B/1CH314: Causes severe skin burns and eye damage[4][7][9]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage[4][7]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[4][5]
Hazardous to the Aquatic Environment (Chronic)Category 2H411: Toxic to aquatic life with long lasting effects[5][9]
Toxicological DataValueSpeciesSource(s)
LD50, Oral789 mg/kgRat[5]
LD50, Dermal1373 mg/kgRat[5]

Section 2: The Hierarchy of Controls: A Foundational Safety Principle

Before detailing specific protocols, it is essential to ground our approach in the hierarchy of controls, a fundamental concept in occupational safety. This framework prioritizes the most effective and reliable control measures. The causality is clear: it is always preferable to eliminate or reduce a hazard at its source than to rely solely on personnel behavior or protective equipment.

HierarchyOfControls cluster_0 Hierarchy of Controls for 2-tert-Amylphenol Elimination Elimination (e.g., Use a safer alternative chemical) Substitution Substitution (e.g., Use a less hazardous phenol) Elimination->Substitution Engineering Engineering Controls (e.g., Fume hood, closed systems) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, training, restricted access) Engineering->Administrative PPE Personal Protective Equipment (PPE) (e.g., Gloves, goggles, lab coat) Administrative->PPE caption Figure 1. Hierarchy of Controls

Caption: Figure 1. The hierarchy of controls prioritizes safety measures from most to least effective.

Section 3: Engineering and Administrative Controls

These controls are designed to minimize risk by modifying the work environment and establishing safe work practices.

3.1 Engineering Controls: The First Line of Defense

The primary engineering control for handling 2-tert-Amylphenol is a properly functioning chemical fume hood.[8] This is non-negotiable. The causality is direct: a fume hood contains vapors and aerosols, preventing inhalation and minimizing skin/eye exposure.[13] All procedures, from weighing and transferring to running reactions, must be performed within a fume hood.

An ANSI-approved safety shower and eyewash station must be immediately available within a 10-second travel distance from the work area.[8] Their locations must be clearly marked and unobstructed.

3.2 Administrative Controls: Standardizing Safe Practices

  • Standard Operating Procedures (SOPs): Detailed, written SOPs for every procedure involving 2-tert-Amylphenol are required. These SOPs must include specific details on quantities, equipment, safety precautions, and emergency procedures.

  • Training: All personnel must be thoroughly trained on the hazards of 2-tert-Amylphenol, the specific SOPs, and emergency response actions before they are permitted to handle the compound. This training must be documented.

  • Restricted Access: Designate specific areas for the storage and handling of 2-tert-Amylphenol. Access to these areas should be restricted to authorized and trained personnel.

  • Workplace Hygiene: Do not eat, drink, or smoke in areas where 2-tert-Amylphenol is handled.[5] Wash hands thoroughly after handling, even if gloves were worn.[13]

Section 4: Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should never be the sole means of protection. It serves as the final barrier between the user and the chemical.[14][15]

4.1 Eye and Face Protection

Chemical safety goggles that provide a complete seal around the eyes are mandatory.[5][14] When there is a significant risk of splashing, a full-face shield must be worn in addition to the goggles.[12][14]

4.2 Skin and Body Protection

  • Gloves: Due to the high dermal toxicity and corrosivity, selecting the correct gloves is critical. Double-gloving is a recommended practice. While nitrile gloves may be used for incidental contact with dilute solutions, they are not recommended for prolonged use or with concentrated 2-tert-Amylphenol.[6] Thicker, chemical-resistant gloves are required for handling the pure compound or concentrated solutions.[5] Always inspect gloves for tears or punctures before use and remove them promptly and properly after handling, washing hands immediately.

Glove MaterialSuitability for Phenolic CompoundsSource
NeopreneGood for splash protection and short-term work.[6]
Butyl RubberGood resistance for concentrations >70%.[6]
Viton™ / Barrier®Good resistance for concentrations >70%.[6]
NitrileNot recommended for concentrated phenol; for incidental contact only.[6]
  • Protective Clothing: A chemical-resistant lab coat, long pants, and fully enclosed, chemical-resistant shoes are required.[6][15] For tasks with a higher splash potential, a chemical-resistant apron is also necessary.[15]

4.3 Respiratory Protection

When engineering controls (i.e., a fume hood) are not feasible or during a large spill, respiratory protection is necessary. A full-face respirator with an appropriate organic vapor cartridge is required.[5] All respirator use must comply with a formal respiratory protection program, including fit testing and training.

Section 5: Experimental Protocols: Safe Handling, Storage, and Disposal

These protocols are designed to be self-validating by incorporating safety checks at each stage.

5.1 Protocol for Safe Handling and Use

  • Pre-Handling Verification:

    • Confirm the fume hood is operational (check airflow monitor).

    • Verify the safety shower and eyewash have been recently tested.

    • Review the specific SOP and Safety Data Sheet (SDS) for 2-tert-Amylphenol.[5]

    • Assemble all necessary materials and PPE before starting.

  • Donning PPE: Don PPE in the correct order: lab coat, inner gloves, outer gloves, and finally, safety goggles/face shield.

  • Chemical Handling (Inside Fume Hood):

    • Perform all transfers of 2-tert-Amylphenol deep within the fume hood.

    • Use non-sparking tools and handle away from ignition sources.[5]

    • Keep containers tightly closed when not in use.[9]

    • If heating is required, use a controlled heating mantle or water bath; avoid open flames.

  • Post-Handling:

    • Decontaminate all equipment and the work surface within the fume hood.

    • Carefully doff PPE, removing outer gloves first, followed by the face shield/goggles, lab coat, and finally inner gloves.

    • Wash hands thoroughly with soap and water.

5.2 Protocol for Safe Storage

  • Container Requirements: Store in the original, tightly sealed container.[3][9]

  • Storage Location: Store in a locked, designated, cool, dry, and well-ventilated area.[5][9] The storage area should be separate from incompatible materials, such as strong oxidizing agents.[9]

  • Inert Atmosphere: For long-term storage, storing under an inert gas like argon or nitrogen is recommended to prevent degradation.[3][7]

5.3 Protocol for Waste Disposal

  • Waste Collection: All 2-tert-Amylphenol waste, including contaminated consumables (gloves, paper towels), must be collected in a dedicated, clearly labeled hazardous waste container.[9][10]

  • Segregation: Do not mix phenol waste with other waste streams unless specifically permitted by your institution's environmental health and safety (EHS) office.

  • Disposal: Dispose of the waste through your institution's certified hazardous waste disposal program. Never pour 2-tert-Amylphenol down the drain.[9][10]

Section 6: Emergency Response Procedures

Rapid and correct response to an emergency is critical to mitigating injury and environmental damage.[16][17][18]

EmergencyResponse cluster_1 Emergency Response Workflow for 2-tert-Amylphenol Incidents cluster_exposure Personnel Exposure cluster_spill Chemical Spill Incident Incident Occurs (Spill or Exposure) Evacuate Alert others and evacuate immediate area Incident->Evacuate Skin Skin Contact: Remove clothing, flush with water for 15+ min in safety shower Incident->Skin MinorSpill Minor Spill: (If trained) Use absorbent pads, wear full PPE Incident->MinorSpill CallHelp Call Emergency Services / EHS Evacuate->CallHelp Medical Seek immediate medical attention Skin->Medical Eye Eye Contact: Flush with eyewash for 15+ min Eye->Medical Inhale Inhalation: Move to fresh air Inhale->Medical MajorSpill Major Spill: Isolate area, prevent entry, wait for responders caption Figure 2. Emergency Response Workflow

Caption: Figure 2. A generalized workflow for responding to incidents involving 2-tert-Amylphenol.

6.1 Personnel Exposure

  • Skin Contact: This is a medical emergency. Immediately remove all contaminated clothing while moving to the safety shower.[6] Flush the affected area with copious amounts of water for at least 15 minutes.[9][17] Seek immediate medical attention. Note that some protocols for phenol exposure recommend wiping with polyethylene glycol (PEG) 300 or 400 before washing, if it is immediately available, as it can help remove the phenol.[6][8] However, immediate and copious flushing with water is the universal first step if PEG is not on hand.[6]

  • Eye Contact: Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[7][17][18] Remove contact lenses if possible. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[6][9] If breathing is difficult, administer oxygen. Call for immediate medical assistance.

  • Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water. Seek immediate medical attention and provide the SDS to the medical personnel.[9]

6.2 Spills and Leaks

  • Minor Spill (inside a fume hood): If you are trained and equipped to do so, use a chemical spill kit with an absorbent material (e.g., vermiculite or sand) to contain the spill.[9] Collect the absorbed material into a sealed, labeled hazardous waste container. Decontaminate the area.

  • Major Spill (outside a fume hood or a large volume): Evacuate the laboratory immediately and alert others. Close the doors and prevent entry. Call your institution's emergency response team or EHS from a safe location. Do not attempt to clean it up yourself.

6.3 Fire

In case of a fire, use a dry powder, foam, or carbon dioxide extinguisher.[9] Wear self-contained breathing apparatus (SCBA) if you are a trained emergency responder, as hazardous fumes will be generated.[9]

Conclusion

2-tert-Amylphenol is a valuable chemical intermediate, but its safe use is predicated on a comprehensive understanding and mitigation of its significant hazards. By adhering to the hierarchy of controls—prioritizing engineering solutions like fume hoods, reinforcing safe practices through administrative controls, and using appropriate PPE as a final barrier—researchers can handle this compound with a high degree of safety. Rigorous adherence to established protocols for handling, storage, emergency response, and disposal is not merely a matter of compliance but a professional obligation to ensure the health and safety of oneself, colleagues, and the environment.

References

  • 2-tert-Amylphenol | C11H16O | CID 76769 - PubChem. National Center for Biotechnology Information. [Link]

  • Standard Operating Procedure - Phenol. Yale Environmental Health & Safety. [Link]

  • Essential Chemical PPE. (2023-09-08). Trimaco. [Link]

  • Is Personal Protective Equipment Required When Working with Solvents? MicroCare LLC. [Link]

  • P-TERT-AMYLPHENOL. (2024-12-26). Sasol. [Link]

  • What to do in a chemical emergency. (2024-10-10). GOV.UK. [Link]

  • Chemical Emergencies, Exposures, and Spills. Florida State University Environmental Health and Safety. [Link]

  • Emergency Procedures for Incidents Involving Chemicals. University of Kentucky Research Safety. [Link]

Sources

A Technical Guide to the Thermal Stability and Degradation Profile of 2-tert-Amylphenol

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the thermal stability and degradation profile of 2-tert-Amylphenol (CAS 3279-27-4). Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes established principles of thermal analysis with data from analogous phenolic structures to present a robust predictive model of its behavior under thermal stress. While specific experimental data for 2-tert-Amylphenol is limited in publicly available literature, this guide establishes a scientifically grounded framework for its evaluation.

Introduction: The Significance of 2-tert-Amylphenol

2-tert-Amylphenol, a member of the alkylphenol family, is a valuable intermediate in the synthesis of various industrial products. Its applications span from being a starting material for color formers in photography and additives for resins and lubricating oils to its use in the fragrance industry after hydrogenation.[1][2] The thermal stability of this compound is a critical parameter, dictating its processing limits, storage conditions, and the safety profile of its applications. Understanding its degradation pathways is paramount for predicting potential impurities, ensuring product integrity, and mitigating risks associated with thermal decomposition.

Physicochemical Properties and General Stability

2-tert-Amylphenol is a slightly yellow liquid at room temperature.[3] Its fundamental physical properties provide an initial insight into its thermal behavior.

PropertyValueReference
Molecular Formula C₁₁H₁₆O[4]
Molecular Weight 164.24 g/mol [4]
Boiling Point 223 °C (at approx. 101 kPa)[3]
Flash Point 107 °C (at 101.3 kPa)[3]
Auto-ignition Temperature 320 °C (at approx. 101.5 kPa)[3]

While safety data sheets indicate that hazardous decomposition products may form upon heating, specific details are often not provided.[3][5] It is generally stated that under normal storage and application conditions, the compound is stable.[6] However, exposure to direct heat and oxidizing agents should be avoided.[5][6] The auto-ignition temperature suggests that in the presence of sufficient oxygen, combustion will occur at 320 °C, leading to the formation of carbon monoxide and carbon dioxide.[3][5] This guide, however, focuses on the thermal and thermo-oxidative degradation pathways under non-combustive conditions.

Predicted Thermal Degradation Profile

Based on the thermal behavior of structurally similar compounds, such as tert-butylphenols and other hindered phenols, a multi-stage degradation profile for 2-tert-Amylphenol can be predicted.[5][7][8] The degradation is expected to proceed differently in inert (pyrolytic) and oxidative atmospheres.

Pyrolytic Degradation (Inert Atmosphere)

In the absence of oxygen, the thermal degradation of 2-tert-Amylphenol is anticipated to occur through a series of radical-mediated reactions.

Stage 1: Cleavage of the tert-Amyl Group (Estimated 250°C - 400°C) The initial and most significant degradation step is the homolytic cleavage of the bond between the tertiary carbon of the amyl group and the phenolic ring. This is due to the relative stability of the resulting tert-amyl radical. This process would likely result in the formation of phenol and isobutene (via rearrangement and elimination from the tert-amyl radical).

Stage 2: Decomposition of the Phenolic Backbone (Estimated > 400°C) Following the initial dealkylation, the resulting phenolic structures and other intermediates will undergo further degradation at higher temperatures. This complex stage involves the cleavage of the aromatic ring, leading to the formation of a variety of smaller aliphatic and aromatic hydrocarbons, and ultimately, a stable char residue at very high temperatures.[5]

G 2-tert-Amylphenol 2-tert-Amylphenol Phenol Phenol 2-tert-Amylphenol->Phenol Dealkylation (250-400°C) tert-Amyl_Radical tert-Amyl_Radical 2-tert-Amylphenol->tert-Amyl_Radical Homolytic Cleavage Smaller_Hydrocarbons Smaller_Hydrocarbons Phenol->Smaller_Hydrocarbons Ring Cleavage (>400°C) Isobutene Isobutene tert-Amyl_Radical->Isobutene Char Char Smaller_Hydrocarbons->Char G cluster_0 Low Temperature Oxidation cluster_1 High Temperature Oxidation 2-tert-Amylphenol 2-tert-Amylphenol Phenoxy_Radical Phenoxy_Radical 2-tert-Amylphenol->Phenoxy_Radical H-abstraction Hydroperoxides Hydroperoxides 2-tert-Amylphenol->Hydroperoxides Side-chain oxidation Coupled_Products Coupled_Products Phenoxy_Radical->Coupled_Products Ring_Opened_Products Ring_Opened_Products Hydroperoxides->Ring_Opened_Products Coupled_Products->Ring_Opened_Products CO_CO2 CO_CO2 Ring_Opened_Products->CO_CO2

Caption: Predicted thermo-oxidative degradation pathway of 2-tert-Amylphenol.

Experimental Methodologies for Thermal Analysis

To validate the predicted degradation profile and obtain precise quantitative data, a suite of standard thermal analysis techniques should be employed.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. [8]It is the primary technique for determining the temperatures at which decomposition occurs and the extent of mass loss in each stage.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of 2-tert-Amylphenol into an inert TGA pan (e.g., alumina or platinum).

  • Instrument Setup: Place the sample in the TGA furnace.

  • Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) for pyrolytic analysis. For thermo-oxidative analysis, use a mixture of inert gas and oxygen, or pure air.

  • Temperature Program: Heat the sample from ambient temperature to approximately 800°C at a constant heating rate (e.g., 10°C/min). Slower heating rates can improve the resolution of overlapping degradation steps. [9]5. Data Analysis: Plot the mass loss (%) versus temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates for each stage.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation A Weigh 5-10 mg of 2-tert-Amylphenol B Place in TGA pan A->B C Load into furnace B->C D Set atmosphere (N₂ or Air) C->D E Heat at 10°C/min to 800°C D->E F Plot Mass Loss vs. Temperature E->F G Calculate Derivative (DTG) F->G H Identify Decomposition Stages G->H

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. [10]It identifies thermal events such as melting, boiling, and decomposition, and quantifies the enthalpy changes associated with them.

Experimental Protocol:

  • Sample Preparation: Seal a small amount (2-5 mg) of 2-tert-Amylphenol in an aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: Place the sample and reference pans in the DSC cell.

  • Atmosphere: Purge the cell with an inert gas (e.g., nitrogen) to prevent oxidative degradation during the analysis of physical transitions.

  • Temperature Program: Heat the sample at a controlled rate (e.g., 10°C/min) over a temperature range that encompasses the expected thermal events (e.g., ambient to 400°C).

  • Data Analysis: Plot the heat flow versus temperature. Endothermic peaks (e.g., melting, boiling) and exothermic peaks (e.g., decomposition, crystallization) are identified. The area under a peak is proportional to the enthalpy change of the transition.

Evolved Gas Analysis (EGA) using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Principle: To identify the specific chemical compounds released during thermal decomposition, the evolved gases from a TGA or a dedicated pyrolyzer can be analyzed by GC-MS. [11]This provides definitive identification of the degradation products.

Experimental Protocol:

  • Pyrolysis: A small, precise amount of 2-tert-Amylphenol is rapidly heated to a specific temperature (e.g., 350°C for the first stage, 500°C for the second) in a pyrolyzer connected to a GC-MS system.

  • Chromatographic Separation: The volatile degradation products are swept by a carrier gas (e.g., helium) into a gas chromatograph, where they are separated based on their boiling points and interactions with the column's stationary phase.

  • Mass Spectrometry Detection: As the separated compounds elute from the GC column, they enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, producing a unique mass spectrum for each compound.

  • Compound Identification: The mass spectra are compared against spectral libraries (e.g., NIST) to identify the individual degradation products.

Summary of Predicted Thermal Events

The following table summarizes the predicted thermal events for 2-tert-Amylphenol based on the analysis of analogous compounds. These values should be validated experimentally.

Thermal EventPredicted Temperature Range (°C)AtmosphereTechniqueExpected Observation
Boiling ~223InertTGA / DSCSharp mass loss (TGA), large endotherm (DSC)
Dealkylation 250 - 400InertTGA, Py-GC-MSSignificant mass loss (TGA), detection of phenol and isobutene (GC-MS)
Backbone Degradation > 400InertTGA, Py-GC-MSGradual mass loss (TGA), detection of various hydrocarbons (GC-MS)
Oxidative Decomposition > 150OxidativeTGA / DSCExothermic events (DSC), mass loss at lower temperatures than in inert atmosphere (TGA)

Conclusion

This technical guide provides a detailed predictive framework for understanding the thermal stability and degradation of 2-tert-Amylphenol. By leveraging data from structurally related phenolic compounds, we have proposed distinct degradation pathways for both pyrolytic and thermo-oxidative conditions. The primary pyrolytic decomposition is predicted to initiate with the cleavage of the tert-amyl group, followed by the degradation of the phenolic ring at higher temperatures. In the presence of oxygen, the degradation is expected to be more complex, involving the formation of phenoxy radicals, oxidative coupling, and ring-opening reactions at lower temperatures.

The outlined experimental protocols for TGA, DSC, and Py-GC-MS provide a clear and robust methodology for the empirical validation of this predictive model. For professionals in research and development, this guide serves as a critical tool for anticipating the behavior of 2-tert-Amylphenol under thermal stress, ensuring its safe and effective application, and controlling for potential degradation-related impurities.

References

  • Lukesh, P., et al. (2005). Degradation of Substituted Phenols in a Hybrid Gas−Liquid Electrical Discharge Reactor. Industrial & Engineering Chemistry Research, 44(8), 2397-2404. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 76769, 2-tert-Amylphenol. [Link]

  • CPAChem. (2018). Safety data sheet: 4-tert-Amylphenol. [Link]

  • Google Patents. (1986). US4568778A - Process for producing tert-amylphenols.
  • Pesce-Rodriguez, R., & Wolbert, J. (2019). Analysis of Pyrolysis Products of a Commercial Phenolic Resin by Gas Chromatography/Mass Spectrometry. DTIC. [Link]

  • Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. [Link]

  • Sepúlveda, C., & Zapata, J. E. (2021). Kinetics of the thermal degradation of phenolic compounds from achiote leaves (Bixa orellana L.) and its effect on the antioxidant activity. Food Science and Technology, 42. [Link]

  • Zorić, Z., et al. (2014). Kinetics of the Degradation of Anthocyanins, Phenolic Acids and Flavonols During Heat Treatments of Freeze-Dried Sour Cherry Marasca Paste. Food Technology and Biotechnology, 52(1), 101-108. [Link]

  • European Patent Office. (1985). EP0153181A2 - Catalytic production of tert-amylphenols. [Link]

  • ResearchGate. (2018). Thermal Stability Study of 4-tert-Butylphenol. [Link]

  • Digital.CSIC. (2020). Pyrolysis gas chromatography-mass spectrometry in environmental analysis: focus on organic matter and microplastics. [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Phenol. [Link]

  • ResearchGate. (2015). Analysis of pyrolysates for phenol formaldehyde resin by Py-GC/MS. [Link]

  • ACS Publications. (2017). Pyrolysis of Phenolic Resin Investigated by Molecular Beam Mass Spectrometry. [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. [Link]

  • MILL Wiki. (2022). Thermogravimetric Analysis. [Link]

  • Rasayan Journal of Chemistry. (2018). STUDY OF ANTIOXIDANT ACTIVITY OF HINDERED PHENOLS IN BULK OIL AND THIN FILM OXIDATION CONDITIONS IN LUBRICANTS. [Link]

  • National Center for Biotechnology Information. (2024). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). [Link]

  • National Center for Biotechnology Information. (2013). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. [Link]

  • National Center for Biotechnology Information. (2021). Electron structure variations in hindered phenolic antioxidant induced enhancement of thermo-oxidative aging performance in polyamide 6. [Link]

  • ResearchGate. (2017). TGA curves of various hindered phenolic antioxidants in air. [Link]

  • National Center for Biotechnology Information. (2024). Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. [Link]

  • DergiPark. (2023). Thermal stability and degradation kinetics of the phenolics of Trigonella-foenum graecum L. leaf extracts. [Link]

  • RSC Publishing. (2019). Theoretical study of sensitive reactions in phenol decomposition. [Link]

  • ResearchGate. (2013). Phenol and para-substituted phenols electrochemical oxidation pathways. [Link]

  • National Center for Biotechnology Information. (2013). Catalytic Oxidative Coupling of Phenols and Related Compounds. [Link]

  • TA Instruments. (n.d.). High Resolution ThermoGravimetric Analysis - a new technique for obtaining superior analytical results, TA-023. [Link]

Sources

An In-depth Technical Guide to the Electronic Effects of the Tert-Amyl Group on the Phenol Ring

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deconstructing the Tert-Amyl Substituent

The tert-amyl group, a five-carbon branched alkyl substituent, introduces a unique combination of electronic and steric complexity to the phenol ring. Its influence on the electron density, acidity, and reactivity of the phenol is not monolithic but rather a composite of several competing factors. A thorough understanding of these effects is paramount for applications ranging from polymer chemistry to the rational design of phenolic antioxidants and novel therapeutics. This guide will elucidate the theoretical underpinnings of these effects and provide practical, field-proven experimental protocols for their investigation.

The Inductive Effect (+I): An Electron-Donating Push

Alkyl groups are generally considered electron-donating through the inductive effect (+I), a consequence of the polarization of the sigma (σ) bond between the sp3-hybridized carbon of the alkyl group and the sp2-hybridized carbon of the aromatic ring.[1] This donation of electron density increases the nucleophilicity of the phenol ring, activating it towards electrophilic aromatic substitution. Consequently, the presence of an alkyl group like tert-amyl is expected to decrease the acidity of the phenol.[2] This is because the increased electron density on the ring destabilizes the resulting phenoxide ion, making the proton less likely to dissociate.[2]

The tert-amyl group, being a tertiary alkyl group, is anticipated to have a more pronounced +I effect compared to smaller primary or secondary alkyl groups. This can be conceptually visualized as a "push" of electron density towards the aromatic system.

Hyperconjugation_Comparison cluster_methyl Methyl Group (with α-Hydrogens) cluster_tertamyl tert-Amyl Group (no α-Hydrogens) Methyl H | H-C-H | Ring1 Phenol Ring Methyl->Ring1 Strong Hyperconjugation tertAmyl CH3 | CH3-C-CH2CH3 | Ring2 Phenol Ring tertAmyl->Ring2 No C-H Hyperconjugation

Caption: Comparison of hyperconjugation potential.

Steric Hindrance: A Physical Barrier to Reactivity

The sheer bulk of the tert-amyl group imposes significant steric hindrance, particularly when positioned ortho to the hydroxyl group. This steric congestion can physically impede the approach of reagents to the phenolic oxygen and the adjacent ortho positions on the ring. [3]This has profound implications for the reactivity of the phenol, potentially hindering reactions such as etherification, esterification, and electrophilic aromatic substitution at the ortho position. [4]In some cases, this steric shielding can be advantageous, for example, in the design of hindered phenolic antioxidants where it can prevent dimerization and other side reactions of the phenoxyl radical.

Experimental Characterization of Electronic Effects

A multi-faceted experimental approach is necessary to deconvolute and quantify the electronic effects of the tert-amyl group.

Acidity (pKa) Determination

The most direct measure of the net electronic effect on the hydroxyl group is the determination of the acid dissociation constant (pKa).

Protocol: Potentiometric Titration for pKa Determination

  • Preparation of Solutions:

    • Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

    • Prepare a solution of the tert-amyl-substituted phenol of known concentration (e.g., 0.01 M) in a suitable solvent mixture (e.g., 20% water-ethanol) to ensure solubility. [5]2. Titration Setup:

    • Place a known volume of the phenol solution in a beaker with a magnetic stirrer.

    • Immerse a calibrated pH electrode and the tip of the burette containing the standardized base into the solution.

  • Titration Procedure:

    • Record the initial pH of the phenol solution.

    • Add the base in small, precise increments, recording the pH after each addition.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the pH versus the volume of base added to generate a titration curve.

    • The pKa is equal to the pH at the half-equivalence point.

    • Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.

Expected Outcome: The pKa of a tert-amyl substituted phenol is expected to be higher than that of unsubstituted phenol, reflecting the net electron-donating character of the tert-amyl group. [2]Comparing the pKa values of ortho-, meta-, and para-isomers can provide insights into the positional dependence of the electronic effects.

Spectroscopic Analysis

5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for probing the electron density distribution within the phenol ring.

  • ¹H NMR: The chemical shifts of the aromatic protons are sensitive to the electron density at their respective positions. Increased electron density leads to greater shielding and an upfield shift (lower ppm). The hydroxyl proton signal can also provide information, though its position is often concentration and solvent-dependent. [6]* ¹³C NMR: The chemical shifts of the ring carbons provide a more direct measure of the local electron density. The carbon bearing the tert-amyl group (ipso-carbon) and the para-carbon are particularly informative.

Protocol: NMR Sample Preparation and Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the tert-amyl phenol isomer in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Data Analysis:

    • Assign the peaks corresponding to the aromatic protons and carbons.

    • Compare the chemical shifts to those of unsubstituted phenol.

    • An upfield shift in the aromatic signals relative to phenol indicates increased electron density due to the tert-amyl group.

5.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is particularly useful for examining the O-H stretching frequency.

  • O-H Stretch: The position of the O-H stretching band (typically 3200-3600 cm⁻¹) is sensitive to the electron density on the oxygen atom and hydrogen bonding. [7]A higher electron density on the oxygen weakens the O-H bond, leading to a lower stretching frequency (a shift to a lower wavenumber).

  • C-O Stretch: The C-O stretching vibration (around 1220 cm⁻¹) can also be informative. [7] Protocol: FTIR Analysis

  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a KBr pellet, or a thin film on a salt plate. For solution-state studies, a suitable solvent that does not have interfering absorptions in the region of interest should be used.

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the O-H and C-O stretching frequencies.

    • Compare these frequencies to those of unsubstituted phenol. A red shift (lower wavenumber) in the O-H stretch is indicative of an electron-donating effect.

Electrochemical Analysis: Cyclic Voltammetry

Cyclic voltammetry (CV) can be used to determine the oxidation potential of the phenol. [8]The ease of oxidation is directly related to the electron density of the phenol ring. An electron-donating group like tert-amyl will increase the electron density, making the phenol easier to oxidize, which is observed as a lower oxidation potential.

Protocol: Cyclic Voltammetry of Tert-Amyl Phenol

  • Electrochemical Cell Setup:

    • Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). [9]2. Solution Preparation:

    • Prepare a solution of the tert-amyl phenol in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate in acetonitrile).

  • Data Acquisition:

    • Scan the potential from an initial value where no reaction occurs to a potential sufficient to oxidize the phenol, and then reverse the scan back to the initial potential. [9]4. Data Analysis:

    • Plot the resulting current versus the applied potential to obtain a cyclic voltammogram.

    • Determine the anodic peak potential (Epa), which corresponds to the oxidation of the phenol.

    • A lower Epa value compared to unsubstituted phenol indicates that the tert-amyl group facilitates oxidation.

Quantifying Electronic Effects: The Hammett Equation

The Hammett equation provides a framework for quantifying the electronic effects of substituents on the reactivity of aromatic compounds. [10]It relates the logarithm of the ratio of the rate or equilibrium constant of a substituted reaction (k or K) to that of the unsubstituted reaction (k₀ or K₀) through the equation:

log(k/k₀) = σρ

where σ is the substituent constant that depends only on the nature and position of the substituent, and ρ is the reaction constant that depends on the reaction type and conditions. [10]

  • σ values: Negative σ values indicate electron-donating groups, while positive values indicate electron-withdrawing groups. By measuring the pKa of a series of meta- and para-substituted phenols, the corresponding σ constants for the tert-amyl group can be determined.

Table 1: Representative Hammett σ Constants

Substituentσmσp
-H0.000.00
-CH₃-0.07-0.17
-C(CH₃)₃-0.10-0.20
-NO₂0.710.78

Note: The values for the tert-amyl group are expected to be similar to those of the tert-butyl group. Precise experimental determination is recommended.

Synthesis of Tert-Amyl Phenols

The most common method for synthesizing tert-amyl phenols is the Friedel-Crafts alkylation of phenol with isoamylene (a mixture of 2-methyl-1-butene and 2-methyl-2-butene) or tert-amyl alcohol in the presence of an acid catalyst. [11][12] Protocol: Synthesis of p-tert-Amylphenol

  • Reaction Setup: In a round-bottom flask equipped with a stirrer and a dropping funnel, add phenol and a suitable solvent (e.g., petroleum ether). [12]2. Catalyst Addition: Cool the mixture in an ice bath and slowly add a Lewis acid catalyst, such as aluminum trichloride. [12]3. Alkylation: Slowly add tert-amyl alcohol or isoamylene to the reaction mixture while maintaining a low temperature. [12]4. Reaction Monitoring: Allow the reaction to proceed at a controlled temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by pouring it into a mixture of ice and hydrochloric acid. [12]Separate the organic layer, wash it with water and brine, and dry it over an anhydrous salt (e.g., MgSO₄).

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation or recrystallization to yield the desired tert-amyl phenol isomer. [12]

Synthesis_Workflow Start Phenol + tert-Amyl Alcohol/Isoamylene Catalyst Acid Catalyst (e.g., AlCl3) Start->Catalyst Reaction Friedel-Crafts Alkylation Catalyst->Reaction Workup Aqueous Workup Reaction->Workup Purification Distillation/Recrystallization Workup->Purification Product tert-Amyl Phenol Purification->Product

Sources

Quantum chemical calculations for 2-tert-Amylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Quantum Chemical Calculation of 2-tert-Amylphenol

Abstract

This technical guide provides a comprehensive framework for performing and interpreting quantum chemical calculations on 2-tert-Amylphenol (2-tAP). Aimed at researchers, computational chemists, and drug development professionals, this document details the theoretical underpinnings and practical step-by-step protocols for investigating the molecular structure, electronic properties, and reactivity of 2-tAP. By leveraging Density Functional Theory (DFT), we elucidate methods for geometry optimization, conformational analysis, vibrational frequency calculations, and the analysis of frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), and Natural Bond Orbitals (NBOs). The causality behind methodological choices, such as the selection of DFT functionals and basis sets, is explained to ensure scientific integrity and reproducibility. The ultimate goal is to equip scientists with a robust computational workflow to accurately predict the physicochemical properties of 2-tAP, thereby accelerating research and development efforts.

Introduction

Overview of 2-tert-Amylphenol (2-tAP)

2-tert-Amylphenol (IUPAC name: 2-(2-methylbutan-2-yl)phenol) is an alkylphenol characterized by a hydroxyl group and a bulky tert-amyl group attached to the ortho position of a benzene ring.[1] Its molecular formula is C11H16O.[1][2][3] This structural arrangement imparts specific physical and chemical properties, making it and its derivatives valuable in various industrial applications. Substituted phenols, including tert-amylphenols, serve as crucial intermediates in the synthesis of antioxidants, resins, surfactants, and fragrances.[4][5] In the pharmaceutical and drug development sectors, the phenolic scaffold is of significant interest due to its well-documented antioxidant properties and its role as a foundational structure for more complex bioactive molecules.[6][7]

The Role of Quantum Chemical Calculations

Predicting the behavior of a molecule like 2-tAP is essential for its application. Quantum chemical calculations provide a powerful, non-experimental route to understanding molecular properties at the electronic level.[8] These in silico methods allow for the prediction of:

  • Stable 3D Conformations: Identifying the lowest energy structure of the molecule, which governs its interactions.[9][10]

  • Chemical Reactivity: Pinpointing reactive sites and predicting reaction pathways.[8]

  • Spectroscopic Properties: Simulating vibrational (IR, Raman) and electronic (UV-Vis) spectra for compound identification.[11][12]

  • Acid-Base Properties: Estimating pKa values, which are critical in biological systems.[13][14]

For drug development professionals, these calculations can guide lead optimization by predicting how structural modifications will affect a molecule's stability, reactivity, and potential for intermolecular interactions.

Objectives of This Guide

This guide is designed to provide both the theoretical rationale and the practical, step-by-step protocols for conducting a thorough computational study of 2-tert-Amylphenol. We will focus on a workflow that ensures scientific validity and produces interpretable, actionable data for research and development.

Theoretical Framework: The 'Why' Behind the 'How'

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. For molecules like 2-tAP, Density Functional Theory (DFT) offers an exceptional balance of computational cost and accuracy.

Introduction to Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. Instead of solving the complex many-electron Schrödinger equation, DFT calculates the total energy of a system based on its electron density. This approach is computationally more efficient than traditional wave-function-based methods, making it ideal for molecules of the size and complexity relevant to drug discovery.[15]

Selecting the Right Tools: Functionals and Basis Sets

The choice of the DFT functional and basis set is the most critical decision in setting up a calculation.

  • Functionals: The functional defines how the electron exchange and correlation energies are approximated. For phenolic compounds, several functionals have proven effective:

    • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A hybrid functional that is widely used and often provides a good starting point for geometric and electronic properties of organic molecules.[11][12][16][17]

    • M06-2X: A meta-hybrid GGA functional that often yields highly accurate results for main-group thermochemistry and non-covalent interactions, which are important in biological systems.[18]

    • CAM-B3LYP: A long-range corrected functional that is particularly well-suited for calculations where charge transfer is important, such as predicting pKa or electronic spectra.[13][14]

  • Basis Sets: A basis set is a set of mathematical functions used to build molecular orbitals.[19] The choice of basis set determines the flexibility the calculation has to describe the distribution of electrons around the atoms.

    • Pople Basis Sets: These are commonly used and designated by a nomenclature like X-YZG. For 2-tAP, a split-valence double-zeta basis set like 6-31G(d,p) is a cost-effective choice for initial geometry optimizations.[19] For higher accuracy, especially for electronic properties, a triple-zeta basis set such as 6-311++G(d,p) is recommended.[12][16][20][21]

    • Polarization and Diffuse Functions:

      • (d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for non-spherical electron distribution, which is crucial for accurately describing chemical bonds.

      • ++: These are diffuse functions. They are important for describing weakly bound electrons, anions, and non-covalent interactions, such as hydrogen bonding involving the phenolic hydroxyl group.

Causality: The bulky, flexible tert-amyl group necessitates a careful conformational search, while the polar hydroxyl group requires a basis set with polarization and diffuse functions to accurately model its hydrogen bonding capability and electronic properties.

Solvation Models

Calculations are often performed in the gas phase by default. However, molecular properties can change significantly in solution. To simulate a biological or experimental environment (e.g., water or ethanol), a continuum solvation model is essential. The Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are two widely accepted and robust methods.[13][14][20] They treat the solvent as a continuous medium with a defined dielectric constant, providing a more realistic prediction of molecular properties in solution.

Core Computational Protocols: A Step-by-Step Guide

This section outlines the validated, step-by-step methodologies for a comprehensive computational analysis of 2-tAP. These protocols are designed to be self-validating by ensuring that each step logically builds upon the previous one.

Software Selection

A variety of quantum chemistry software packages can perform the calculations described here.[15] Popular choices include:

  • Gaussian: A widely used commercial software package with a vast array of methods and a large user base.[22]

  • Q-Chem: A powerful and comprehensive commercial quantum chemistry package.[23]

  • GAMESS: A versatile and freely available open-source quantum chemistry package.[24]

Protocol 1: Geometry Optimization and Conformational Analysis

The goal of this protocol is to find the most stable three-dimensional structure of 2-tAP, which corresponds to the global minimum on its potential energy surface.

Rationale: The tert-amyl group and the hydroxyl group can rotate, leading to multiple possible conformers. The properties calculated from a high-energy, unstable conformer would be physically meaningless. Therefore, a thorough conformational search followed by optimization is the mandatory first step.[18][25]

Step-by-Step Methodology:

  • Initial Structure Generation: Build the 2D structure of 2-tAP in a molecular editor and generate an initial 3D conformation.

  • Conformational Search (Low-Level Theory):

    • Perform a systematic or stochastic conformational search using a computationally inexpensive method (e.g., a molecular mechanics force field like MMFF or a semi-empirical method like GFN2-xTB).[10][25]

    • This search will generate a pool of potential low-energy conformers.

  • Geometry Optimization (DFT):

    • Take the unique conformers from the previous step (typically those within a 5-10 kcal/mol energy window of the lowest energy structure).

    • Perform a full geometry optimization on each conformer using a reliable DFT method, such as B3LYP/6-31G(d,p) . This calculation adjusts all bond lengths, angles, and dihedrals to find the nearest local energy minimum.

  • Energy Refinement (High-Level Theory):

    • For the lowest-energy conformers identified in the previous step (usually 1-3 structures), perform a final, more accurate single-point energy calculation or re-optimization using a higher level of theory, such as M06-2X/6-311++G(d,p) , including a solvation model (e.g., SMD with water as the solvent) if relevant.

  • Global Minimum Identification: The conformer with the lowest final energy is identified as the global minimum and is used for all subsequent property calculations.

G cluster_workflow Protocol 1: Conformational Analysis Workflow A 1. Initial 3D Structure of 2-tAP B 2. Conformational Search (e.g., GFN2-xTB) A->B C Pool of Low-Energy Conformers B->C D 3. DFT Geometry Optimization (e.g., B3LYP/6-31G(d,p)) C->D E 4. Final Energy Refinement (e.g., M06-2X/6-311++G(d,p)) D->E F 5. Global Minimum Energy Structure E->F

Caption: Workflow for identifying the global minimum energy structure of 2-tAP.

Protocol 2: Vibrational Frequency Analysis

Rationale: This calculation serves two critical purposes. First, it confirms that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies). Second, it provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate thermodynamic properties like enthalpy and Gibbs free energy.[26]

Step-by-Step Methodology:

  • Perform Calculation: Using the optimized global minimum structure from Protocol 1, run a frequency calculation at the same level of theory used for the optimization (e.g., B3LYP/6-31G(d,p) ).

  • Verify Minimum: Check the output file for the number of imaginary frequencies. A true minimum will have zero imaginary frequencies. If one or more are present, it indicates a transition state or a saddle point, and the structure must be re-optimized.

  • Extract Data: From the output, extract the ZPVE and the thermal corrections to enthalpy and Gibbs free energy.

Protocol 3: Electronic Structure and Property Calculation

Rationale: With a validated ground state structure, we can now calculate the electronic properties that govern reactivity and intermolecular interactions.

Step-by-Step Methodology:

  • Input Preparation: Use the global minimum geometry.

  • Calculation: Perform a single-point energy calculation using a high-level basis set, such as 6-311++G(d,p) , to obtain more accurate electronic properties. During this step, request the following analyses:

    • Population Analysis: Use the Pop=NBO keyword (in Gaussian) to request a Natural Bond Orbital analysis.[27]

    • Molecular Orbitals: Ensure the calculation saves the molecular orbital information.

    • Electrostatic Potential: Request the generation of the molecular electrostatic potential map.

G cluster_properties Electronic Property Relationships OptimizedGeo Global Minimum Geometry FMO Frontier Molecular Orbitals (HOMO/LUMO) OptimizedGeo->FMO MEP Molecular Electrostatic Potential (MEP) OptimizedGeo->MEP NBO Natural Bond Orbital (NBO) Analysis OptimizedGeo->NBO Reactivity Reactivity Prediction (Electrophilic/Nucleophilic Sites) FMO->Reactivity MEP->Reactivity Interactions Intermolecular Interactions (H-Bonding, Charge Transfer) NBO->Interactions Reactivity->Interactions

Caption: Relationship between calculated electronic properties and their chemical interpretation.

Data Interpretation and Analysis

This section describes how to interpret the quantitative data generated from the protocols.

Structural and Thermodynamic Data

The optimized geometry provides key bond lengths and angles. These should be compared with experimental data if available for similar molecules to validate the computational model. The thermodynamic data from the frequency calculation are summarized below.

ParameterDescriptionSignificance
Zero-Point Vibrational Energy (ZPVE) The vibrational energy of the molecule at 0 K.A fundamental quantum mechanical property.
Enthalpy (H) The total heat content of the system.Used to calculate reaction enthalpies.
Gibbs Free Energy (G) The energy available to do useful work.Determines the spontaneity of a reaction.
Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

ParameterDescriptionSignificance
E(HOMO) Energy of the HOMO.Relates to the ability to donate an electron (nucleophilicity).
E(LUMO) Energy of the LUMO.Relates to the ability to accept an electron (electrophilicity).
HOMO-LUMO Gap (ΔE) ΔE = E(LUMO) - E(HOMO)A larger gap implies higher kinetic stability and lower chemical reactivity.

For 2-tAP, the HOMO is expected to be localized primarily on the phenol ring and the oxygen atom, indicating this is the primary site for electrophilic attack. The LUMO is likely to be a π* anti-bonding orbital of the aromatic ring.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface. It provides a powerful visual tool for identifying reactive sites:

  • Red Regions (Negative Potential): Indicate areas of high electron density, corresponding to sites for electrophilic attack (e.g., the oxygen atom of the hydroxyl group).

  • Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, corresponding to sites for nucleophilic attack (e.g., the hydrogen atom of the hydroxyl group).

Natural Bond Orbital (NBO) Analysis

NBO analysis translates the complex wavefunction into the intuitive chemical language of Lewis structures, including bonds, lone pairs, and atomic charges.[27][28][29]

NBO OutputDescriptionSignificance for 2-tAP
Natural Atomic Charges The charge assigned to each atom.Reveals the polarity of bonds. The phenolic oxygen will be significantly negative, and the attached hydrogen and carbon will be positive.
Hybridization The spd character of atomic orbitals in bonds.Confirms the sp2 hybridization of the aromatic carbons and sp3 hybridization of the tert-amyl group carbons.
Donor-Acceptor Interactions Second-order perturbation theory analysis of interactions between filled (donor) and empty (acceptor) orbitals.Quantifies hyperconjugation and delocalization effects, such as the interaction between the oxygen lone pairs and the π* anti-bonding orbitals of the ring, which is key to phenol's reactivity.

Advanced Applications in Drug Development

The data derived from these calculations have direct applications in the field of drug design and development.[30]

  • QSAR Models: Calculated properties like the HOMO-LUMO gap, dipole moment, and atomic charges can be used as descriptors in Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of novel 2-tAP derivatives.

  • Metabolic Stability: The MEP and HOMO distributions can help predict sites susceptible to metabolic attack by enzymes like Cytochrome P450.

  • pKa Prediction: By calculating the Gibbs free energy of both the protonated (phenol) and deprotonated (phenoxide) forms, the pKa can be accurately estimated, which is crucial for understanding a drug's behavior at physiological pH.[13][20]

  • Ligand-Receptor Docking: The optimized, low-energy conformation provides the correct starting structure for molecular docking studies, improving the prediction of binding poses and affinities.

Conclusion

This guide has presented a structured, scientifically grounded workflow for the quantum chemical calculation of 2-tert-Amylphenol. By following the detailed protocols for conformational analysis, geometry optimization, and electronic property calculation, researchers can obtain reliable and predictive data. The emphasis on understanding the causality behind methodological choices—from DFT functionals to solvation models—ensures that the computational approach is robust and tailored to the specific chemical nature of substituted phenols. The resulting insights into the structural, thermodynamic, and electronic properties of 2-tAP are invaluable for applications ranging from materials science to rational drug design, providing a solid foundation for future in silico and experimental investigations.

References

  • The O-H Bond Dissociation Energies of Substituted Phenols and Proton Affinities of Substituted Phenoxide Ions: A DFT Study. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • An Accurate Approach for Computational pKa Determination of Phenolic Compounds. (2022). Molecules, 27(23), 8590. Retrieved January 12, 2026, from [Link]

  • GAMESS: Open Source Quantum Chemistry Software. (n.d.). Ames Laboratory. Retrieved January 12, 2026, from [Link]

  • An Accurate Approach for Computational pKa Determination of Phenolic Compounds. (2022). Molecules, 27(23), 8590. Retrieved January 12, 2026, from [Link]

  • Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry. (n.d.). Q-Chem. Retrieved January 12, 2026, from [Link]

  • Quantum Chemistry Toolbox from RDMChem. (n.d.). Maplesoft. Retrieved January 12, 2026, from [Link]

  • Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. (2018). Journal of Chemistry, 2018, 1-10. Retrieved January 12, 2026, from [Link]

  • Reaction of Formaldehyde with Phenols: A Computational Chemistry Study. (n.d.). Forest Products Laboratory. Retrieved January 12, 2026, from [Link]

  • List of quantum chemistry and solid-state physics software. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • A Computational Analysis of Substituent Effects on the O−H Bond Dissociation Energy in Phenols: Polar Versus Radical Effects. (1999). Journal of the American Chemical Society, 121(47), 10948-10954. Retrieved January 12, 2026, from [Link]

  • Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. (2018). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Chemical calculation software / General-purpose quantum chemistry calculation program 'Gaussian'. (n.d.). Hulinks Inc. Retrieved January 12, 2026, from [Link]

  • A DFT Study on Intramolecular Hydrogen Bonding in 2-Substituted Phenols: Conformations, Enthalpies, and Correlation with Solute Parameters. (2007). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. (2023). Molecules, 28(14), 5410. Retrieved January 12, 2026, from [Link]

  • DFT Studies of Substituted Phenols Cytotoxicity I. Para‐substituted Phenols. (2007). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Computational study on the molecular conformations of phenolic compounds. (2017). ResearchGate. Retrieved January 12, 2026, from [Link]

  • 2-tert-Amylphenol. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • Calculated pKa for phenol derivatives with 6-311G+dp basis set. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Natural Bond Orbital (NBO) Analysis. (n.d.). University of Regensburg. Retrieved January 12, 2026, from [Link]

  • ANO Rydberg basis set for benzene and phenol. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Process for producing tert-amylphenols. (1986). Google Patents.
  • Basis set (chemistry). (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • Conformational Searching with Quantum Mechanics. (2018). Methods in Molecular Biology, 1762, 169-194. Retrieved January 12, 2026, from [Link]

  • 2,4-di-tert-amyl phenol. (n.d.). The Good Scents Company. Retrieved January 12, 2026, from [Link]

  • QUANTUM-CHEMICAL CALCULATION OF 2,4-DI-TERT-BUTYL-6-(P-TOLYLAMINO) PHENOL. (n.d.). International Sakharov Environmental Institute. Retrieved January 12, 2026, from [Link]

  • Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. (2023). Scientific Reports, 13(1), 22026. Retrieved January 12, 2026, from [Link]

  • Natural bond orbital (NBO) population analysis and non-linear optical (NLO) properties of 2-(Azepan-1-yl(naphthalen-1-yl)methyl)phenol compound. (2020). International Journal of Chemistry and Technology, 4(2), 138-145. Retrieved January 12, 2026, from [Link]

  • Conformational Searching with Quantum Mechanics. (2018). ResearchGate. Retrieved January 12, 2026, from [Link]

  • 2-tert-amylphenol. (n.d.). PubChemLite. Retrieved January 12, 2026, from [Link]

  • Experimental, theoretical calculations of the vibrational spectra and conformational analysis of 2,4-di-tert-butylphenol. (2012). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 85(1), 198-209. Retrieved January 12, 2026, from [Link]

  • 4-Tert-Amylphenol Market Players. (n.d.). Coherent Market Insights. Retrieved January 12, 2026, from [Link]

  • Emerging conformational-analysis protocols from the RTCONF-16K reaction thermochemistry conformational benchmark set. (2024). ChemRxiv. Retrieved January 12, 2026, from [Link]

  • Natural Bond Orbital (NBO) Analysis: Formaldehyde example. (n.d.). Q-Chem. Retrieved January 12, 2026, from [Link]

  • 2-tert-butyl phenol. (n.d.). The Good Scents Company. Retrieved January 12, 2026, from [Link]

Sources

An In-depth Technical Guide to 2-tert-Amylphenol: From Historical Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-tert-Amylphenol, a member of the alkylphenol family, has a rich history rooted in the foundational principles of organic chemistry. Initially explored for its utility as a chemical intermediate in the production of resins and dyes, contemporary research has unveiled its potential in areas of significant interest to the pharmaceutical and life sciences sectors. This guide provides a comprehensive overview of 2-tert-Amylphenol, from its historical discovery and synthesis to its physicochemical properties and emerging biological activities. Particular emphasis is placed on its synthesis via Friedel-Crafts alkylation, its mechanisms of antimicrobial and antioxidant action, and its potential as a scaffold in drug discovery and development.

Historical Context and Discovery

The story of 2-tert-Amylphenol is intrinsically linked to the development of Friedel-Crafts reactions in 1877, a cornerstone of organic synthesis that allows for the attachment of substituents to an aromatic ring. While a singular "discovery" of 2-tert-Amylphenol is not prominently documented, its industrial emergence can be traced back to the early 20th century. Patents from the 1930s began to detail the synthesis of various tertiary alkyl phenols, including tert-amylphenols, highlighting their utility as intermediates for resins and other industrial applications.

The primary method for producing tert-amylphenols, as described in early patents, involves the acid-catalyzed alkylation of phenol with isoamylene (a mixture of 2-methyl-1-butene and 2-methyl-2-butene) or tert-amyl alcohol. This electrophilic aromatic substitution reaction, a direct application of the principles established by Charles Friedel and James Crafts, remains the foundation of its modern industrial synthesis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-tert-Amylphenol is essential for its application in research and development.

PropertyValueSource
IUPAC Name 2-(2-methylbutan-2-yl)phenol[PubChem][1]
Synonyms 2-(1,1-Dimethylpropyl)phenol, o-tert-Amylphenol[PubChem][1]
CAS Number 3279-27-4[PubChem][1]
Molecular Formula C₁₁H₁₆O[PubChem][1]
Molecular Weight 164.25 g/mol [PubChem][1]
Appearance Colorless to light yellow liquid[TCI Chemicals]
Boiling Point 238-240 °C
Melting Point -15 °C
Solubility Insoluble in water; soluble in organic solvents

Synthesis of 2-tert-Amylphenol: A Laboratory Perspective

The synthesis of 2-tert-Amylphenol is a classic example of a Friedel-Crafts alkylation reaction.[2][3][4] Below is a detailed, step-by-step methodology for its laboratory-scale synthesis.

Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution mechanism. The acid catalyst protonates isoamylene to form a tertiary carbocation. This electrophile then attacks the electron-rich phenol ring, primarily at the ortho and para positions.

G cluster_0 Step 1: Formation of tert-Amyl Carbocation cluster_1 Step 2: Electrophilic Attack on Phenol cluster_2 Step 3: Deprotonation Isoamylene Isoamylene (2-methyl-2-butene) tert_Amyl_Carbocation tert-Amyl Carbocation Isoamylene->tert_Amyl_Carbocation Protonation H+ H+ (from acid catalyst) Phenol Phenol tert_Amyl_Carbocation->Phenol Resonance_Structures Resonance-stabilized intermediate Phenol->Resonance_Structures Attack by π-electrons 2_tert_Amylphenol_Protonated Protonated 2-tert-Amylphenol Resonance_Structures->2_tert_Amylphenol_Protonated Rearomatization 2_tert_Amylphenol 2-tert-Amylphenol 2_tert_Amylphenol_Protonated->2_tert_Amylphenol Deprotonation 2_tert_Amylphenol_Protonated->2_tert_Amylphenol H_out H+

Figure 1: Reaction mechanism for the synthesis of 2-tert-Amylphenol.
Experimental Protocol

This protocol is adapted from established Friedel-Crafts alkylation procedures.[5][6][7][8]

Materials:

  • Phenol (99%)

  • 2-Methyl-2-butene (99%)

  • Amberlyst® 15 hydrogen form (acid catalyst)

  • Dichloromethane (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (10 g, 0.106 mol) in 100 mL of anhydrous dichloromethane.

  • Catalyst Addition: Add Amberlyst® 15 catalyst (2 g) to the solution.

  • Addition of Alkylating Agent: Slowly add 2-methyl-2-butene (9.0 g, 0.128 mol) to the stirred solution at room temperature over 30 minutes.

  • Reaction: Heat the mixture to reflux (approximately 40 °C) and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and filter to remove the catalyst. Wash the catalyst with a small amount of dichloromethane.

  • Neutralization: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove any unreacted phenol and acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure 2-tert-Amylphenol.

G cluster_0 Reaction cluster_1 Workup and Purification A Dissolve Phenol in Dichloromethane B Add Amberlyst® 15 Catalyst A->B C Slowly Add 2-Methyl-2-butene B->C D Reflux for 4 hours C->D E Filter to Remove Catalyst D->E F Wash with Sodium Bicarbonate Solution E->F G Dry with Magnesium Sulfate F->G H Concentrate on Rotary Evaporator G->H I Vacuum Distillation H->I

Figure 2: Experimental workflow for the synthesis of 2-tert-Amylphenol.

Biological Activities and Mechanism of Action

While initially utilized for its role as a chemical intermediate, research has uncovered interesting biological properties of 2-tert-Amylphenol and related compounds.

Antimicrobial Activity

Early research into the biological effects of tert-amylphenols identified their antimicrobial properties. A study published in 1964 demonstrated the uptake of p-tert-amylphenol by Escherichia coli, suggesting a mechanism of action involving interaction with the bacterial cell.[9] The lipophilic nature of the tert-amyl group facilitates the partitioning of the molecule into the bacterial cell membrane.

The general antimicrobial mechanism of phenols involves:

  • Membrane Disruption: The hydroxyl group of the phenol can interact with the polar head groups of the phospholipids in the cell membrane, while the alkyl group inserts into the hydrophobic lipid bilayer. This disrupts the membrane's integrity, leading to increased permeability and leakage of cellular contents.

  • Protein Denaturation: Phenolic compounds can denature essential bacterial enzymes and other proteins, disrupting cellular metabolism and leading to cell death.

G 2_tert_Amylphenol 2-tert-Amylphenol Bacterial_Cell_Membrane Bacterial Cell Membrane 2_tert_Amylphenol->Bacterial_Cell_Membrane Partitioning Bacterial_Proteins Bacterial Proteins/Enzymes 2_tert_Amylphenol->Bacterial_Proteins Interaction Membrane_Disruption Increased Permeability Leakage of Cellular Contents Bacterial_Cell_Membrane->Membrane_Disruption Cell_Death Cell Death Membrane_Disruption->Cell_Death Protein_Denaturation Loss of Function Metabolic Disruption Bacterial_Proteins->Protein_Denaturation Protein_Denaturation->Cell_Death

Figure 3: Proposed antimicrobial mechanism of 2-tert-Amylphenol.
Antioxidant Properties

More recent studies on derivatives of 2-tert-Amylphenol have highlighted their potential as antioxidants. For instance, 5-n-pentadecyl-2-tert-amylphenol has been shown to reduce the formation of oxidation products in oil.[10] The antioxidant activity of phenolic compounds is attributed to their ability to donate a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxy radical is stabilized by resonance, making the parent molecule an effective radical scavenger.

The tert-amyl group, being an electron-donating group, can further enhance the antioxidant activity by increasing the electron density on the phenol ring, which stabilizes the phenoxy radical.

Applications in Drug Development and as a Chemical Intermediate

The dual functionality of 2-tert-Amylphenol as a molecule with inherent biological activity and as a versatile chemical intermediate makes it a compound of interest for drug development professionals.

  • Scaffold for Novel Antimicrobials: The antimicrobial properties of 2-tert-Amylphenol suggest its potential as a lead compound or scaffold for the development of new antibacterial and antifungal agents.

  • Precursor for Antioxidant Therapeutics: Its antioxidant capabilities make it a candidate for derivatization to create novel therapeutics for diseases associated with oxidative stress.

  • Intermediate in Pharmaceutical Synthesis: 2-tert-Amylphenol can serve as a starting material for the synthesis of more complex molecules with potential therapeutic applications. The phenolic hydroxyl group and the aromatic ring provide reactive sites for further chemical modifications.

Conclusion

2-tert-Amylphenol, a compound with a long history in industrial chemistry, is re-emerging as a molecule with significant potential for the life sciences. Its straightforward synthesis, coupled with its demonstrated antimicrobial and antioxidant properties, makes it a valuable tool for researchers in drug discovery and development. Further investigation into its specific biological targets and mechanisms of action is warranted to fully unlock its therapeutic potential.

References

  • Process for producing tert-amylphenols. (1986). U.S. Patent No. 4,568,778.
  • Catalytic production of tert-amylphenols. (1985). European Patent No. EP 0153181 A2.
  • Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol. (2011). Chinese Patent No. CN102267916B.
  • 2-tert-Amylphenol. PubChem. National Center for Biotechnology Information. [Link]

  • Judis, J. (1964). MECHANISM OF ACTION OF PHENOLIC DISINFECTANTS. III. UPTAKE OF PHENOL-C-14, 2,4-DICHLOROPHENOL-C-14, AND P-TERT-AMYLPHENOL-C-14 BY ESCHERICHIA COLI. Journal of Pharmaceutical Sciences, 53, 196-201. [Link]

  • Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Sumitomo Kagaku. [Link]

  • Study of Antioxidant Properties of 5-n-Pentadecyl-2-tert-amylphenol. (2009). Energy & Fuels, 23(5), 2517–2522. [Link]

  • New method for preparing 2,4-ditert-pentyl-phenol. (2010). Chinese Patent No. CN101747156A.
  • Study of Antioxidant Properties of 5- n -Pentadecyl-2- tert amylphenol. ResearchGate. [Link]

  • Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review. (2023). Applied Sciences, 13(10), 6183. [Link]

  • Structure-Antimicrobial Activity Relationship for a New Class of Antimicrobials, Silanols, in Comparison to Alcohols and Phenols. Defense Technical Information Center. [Link]

  • ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))- 3-DIALKYLAMINO-2-PROPANOL] DERIVATIVES. [Link]

  • Friedel-Crafts Alkylation Reaction. Mettler Toledo. [Link]

  • Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. (2017). Frontiers in Microbiology, 8, 2429. [Link]

  • Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems. (2010). Journal of Cellular and Molecular Medicine, 14(4), 840–860. [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). RSC Advances, 8(52), 29695–29731. [Link]

  • The Synergy between Glutathione and Phenols—Phenolic Antioxidants Repair Glutathione: Closing the Virtuous Circle—A Theoretical Insight. (2023). Antioxidants, 12(5), 1119. [Link]

  • Friedel-Crafts Alkylation Lab Guide. Scribd. [Link]

Sources

Methodological & Application

Experimental protocol for 2-tert-Amylphenol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2-tert-Amylphenol

Abstract

This document provides a comprehensive experimental protocol for the synthesis of 2-tert-Amylphenol, a valuable chemical intermediate used in the manufacturing of resins, dyes, and stabilizers. The synthesis is achieved via the Friedel-Crafts alkylation of phenol with tert-amyl alcohol, a classic example of electrophilic aromatic substitution. This guide is designed for researchers and chemists, offering a detailed, step-by-step procedure grounded in established chemical principles. It explains the causality behind critical experimental choices, outlines rigorous safety procedures, and details methods for product purification and characterization to ensure a high-purity final product.

Mechanistic Insights: The Chemistry of Phenol Alkylation

The synthesis of 2-tert-amylphenol is accomplished through the Friedel-Crafts alkylation reaction, a cornerstone of organic chemistry developed by Charles Friedel and James Crafts in 1877.[1] This reaction involves the substitution of a hydrogen atom on an aromatic ring with an alkyl group via an electrophilic aromatic substitution mechanism.[2][3]

The key steps in the acid-catalyzed alkylation of phenol with tert-amyl alcohol are:

  • Generation of the Electrophile: In the presence of a strong acid catalyst (e.g., an acidic ion-exchange resin, sulfuric acid, or a Lewis acid), tert-amyl alcohol is protonated. This protonated alcohol readily loses a water molecule to form a relatively stable tertiary carbocation, the tert-amyl cation. This carbocation is the active electrophile in the reaction.[4]

  • Electrophilic Attack: The electron-rich phenol ring acts as a nucleophile, attacking the tert-amyl carbocation. The hydroxyl (-OH) group of phenol is a powerful activating group and an ortho, para-director. This means it donates electron density to the aromatic ring, making the positions ortho (C2, C6) and para (C4) to the hydroxyl group particularly susceptible to electrophilic attack.

  • Rearomatization: The attack on the carbocation forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. A base (such as H₂O or another molecule of the alcohol) then deprotonates the arenium ion at the site of substitution, restoring the aromaticity of the ring and yielding the alkylated phenol product.[3]

Due to the ortho, para-directing nature of the hydroxyl group, the reaction yields a mixture of 2-tert-amylphenol (ortho product) and 4-tert-amylphenol (para product). Over-alkylation can also occur, leading to the formation of 2,4-di-tert-amylphenol, especially if the alkylating agent is not the limiting reagent.[3][5] The protocol below is optimized to favor the formation of the desired mono-alkylated products and provides a robust method for their subsequent separation. The use of a solid acid catalyst, such as an acidic ion-exchange resin, is often preferred in industrial applications as it simplifies catalyst removal and reduces corrosive waste streams compared to mineral acids like H₂SO₄.[5][6]

Experimental Workflow Diagram

The following diagram outlines the complete workflow for the synthesis, purification, and analysis of 2-tert-amylphenol.

G cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Workup & Isolation cluster_purification Purification & Analysis setup Assemble Apparatus: Flask, Condenser, Stirrer charge_reactants Charge Phenol & Catalyst setup->charge_reactants add_alcohol Slowly Add tert-Amyl Alcohol charge_reactants->add_alcohol Begin Reaction heat Heat to 80-90°C (4-6 hours) add_alcohol->heat cool Cool to RT heat->cool Reaction Complete filter Filter to Remove Catalyst cool->filter wash Wash Organic Layer (Water, Brine) filter->wash dry Dry with MgSO4 wash->dry distill Vacuum Distillation dry->distill Isolate Crude Product characterize Characterization: GC, NMR, MS distill->characterize

Sources

Application Notes & Protocols: The Role of 2-tert-Amylphenol in Modern Fragrance Formulation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, perfumers, and drug development professionals on the evaluation and application of 2-tert-Amylphenol (CAS 3279-27-4) in fragrance formulation. Phenolic compounds, while not always the primary components, are indispensable for creating harmonious and appealing scents, offering unique profiles and functional benefits.[1] This guide details the scientific rationale and step-by-step protocols for olfactory analysis, solubility and compatibility testing, accord development, and stability assessment. By grounding experimental design in scientific principles, these application notes aim to equip researchers with the necessary tools to expertly leverage the unique characteristics of 2-tert-Amylphenol.

Introduction to 2-tert-Amylphenol in Perfumery

2-tert-Amylphenol, an ortho-alkylphenol, is a valuable aroma chemical for introducing complexity and unique character into fragrance compositions. Unlike its para-isomer (4-tert-Amylphenol, CAS 80-46-6), which is primarily used for its antimicrobial and disinfectant properties[2], 2-tert-Amylphenol offers a more nuanced olfactory profile suitable for fine fragrance applications.

Phenolic compounds in perfumery are often used to build dry, smoky, and leathery accords.[3][4] They can add depth, act as fixatives, and provide a compelling counterpoint to more traditional floral, fruity, or woody notes.[1][4] Understanding the specific properties of 2-tert-Amylphenol is the first step in unlocking its creative potential.

Chemical and Physical Properties

A foundational understanding of the material's properties is critical for predicting its behavior in a formulation.

PropertyValueSource
Chemical Name 2-(2-methylbutan-2-yl)phenol[5]
Synonyms 2-tert-Pentylphenol, 2-(1,1-Dimethylpropyl)phenol[6][7]
CAS Number 3279-27-4[5][6]
Molecular Formula C₁₁H₁₆O[5][6]
Molecular Weight 164.25 g/mol [6][7]
Appearance Colorless to Light Yellow Clear Liquid[6][8]
Boiling Point 92 °C @ 4 mmHg[8]
Flash Point 111 °C[8]
Safety & Regulatory Overview

Causality: Before any experimental work, a thorough review of the Safety Data Sheet (SDS) is mandatory. The chemical's hazard profile dictates the necessary engineering controls and personal protective equipment (PPE), ensuring researcher safety and laboratory compliance.

According to its SDS, 2-tert-Amylphenol is classified as causing severe skin burns and eye damage.[9] Therefore, all handling must be performed in a well-ventilated area, and appropriate PPE is required.

Mandatory PPE:

  • Chemical-resistant gloves (e.g., Nitrile)

  • Safety goggles or face shield

  • Laboratory coat

Compliance with the standards set by the International Fragrance Association (IFRA) is essential for any fragrance intended for use in consumer products.[10][11] Researchers must verify the current IFRA status and any usage restrictions for 2-tert-Amylphenol based on the final product category.[10]

Part I: Preliminary Evaluation as a Fragrance Raw Material

Core Directive: The initial evaluation of a raw material is a critical gating step. These protocols are designed to systematically characterize the olfactory properties and physical compatibility of 2-tert-Amylphenol, preventing downstream formulation failures.

Protocol 2.1: Dynamic Olfactory Assessment

Rationale: The scent of a fragrance material evolves over time as its components evaporate at different rates. This protocol assesses the full character of 2-tert-Amylphenol from the initial "top notes" to the lingering "base notes." A 10% dilution in a neutral solvent is used to prevent olfactory fatigue and to more accurately simulate its character within a larger fragrance matrix.

Materials:

  • 2-tert-Amylphenol

  • Ethanol (perfumer's grade, odorless)

  • Glass vials

  • Pipettes

  • Perfumery smelling strips (mouillettes)

Procedure:

  • Prepare a 10% (w/w) solution of 2-tert-Amylphenol in ethanol.

  • Dip a clean smelling strip approximately 1 cm into the solution. Do not oversaturate.

  • Wave the strip gently a few inches from your nose. Do not inhale directly from the strip.

  • Record your initial impressions (the "top note"). Note characteristics such as phenolic, smoky, leathery, medicinal, or any subtle nuances.

  • Set the strip aside in a clean, odor-free area.

  • Evaluate the scent from the strip again at the following intervals, recording detailed observations at each point:

    • T+5 minutes (Heart/Mid Note): How has the character changed?

    • T+30 minutes: Is the initial sharpness softening? Are other facets emerging?

    • T+2 hours: What is the dominant character now?

    • T+8 hours (Dry-down/Base Note): Evaluate the tenacity and the final lingering scent profile.

Protocol 2.2: Solubility and Accord Compatibility

Rationale: A fragrance concentrate is a complex solution. Ensuring the solubility and chemical compatibility of a new ingredient with common solvents and other aroma chemicals is essential to prevent precipitation, discoloration, or unwanted reactions (e.g., Schiff base formation with aldehydes) in the final product.

Materials:

  • 10% solution of 2-tert-Amylphenol from Protocol 2.1

  • Common fragrance solvents: Dipropylene Glycol (DPG), Isopropyl Myristate (IPM)

  • A selection of representative aroma chemicals (e.g., Phenyl Ethyl Alcohol (floral), Linalool (floral/citrus), Iso E Super (woody), Vanillin (sweet)).

Procedure:

  • Solubility:

    • In separate labeled vials, attempt to create 10% (w/w) solutions of 2-tert-Amylphenol in DPG and IPM.

    • Mix thoroughly and observe for 24 hours at room temperature.

    • Record observations: Clear/Soluble, Hazy, or Insoluble/Precipitate.

  • Compatibility (Blotter Test):

    • On a fresh smelling strip, apply one drop of the 10% 2-tert-Amylphenol solution.

    • On the same spot, apply one drop of a 10% solution of a test material (e.g., Phenyl Ethyl Alcohol).

    • Smell the combined scent immediately and after 30 minutes.

    • Causality: This technique, often called the "fanning method," provides a rapid preview of how two ingredients will blend and interact olfactorily without creating a full formulation.[12]

    • Record if the combination is harmonious, discordant, or if one material completely overpowers the other. Repeat for all selected aroma chemicals.

Part II: Formulation and Accord Development

Core Directive: An accord is a balanced blend of two or more notes that create a new, unified olfactory impression. This section provides a workflow for integrating 2-tert-Amylphenol into a simple accord to study its synergistic effects.

Accord_Development_Workflow RM Raw Material (2-tert-Amylphenol) OA Protocol 2.1 Olfactory Assessment RM->OA SC Protocol 2.2 Solubility & Compatibility RM->SC Concept Accord Concept (e.g., Smoky Floral) OA->Concept Formula Formula Design (Ratio Setting) SC->Formula Concept->Formula Blend Blending & Maturation (Min. 48 hours) Formula->Blend Eval Final Accord Evaluation Blend->Eval

Caption: Workflow from raw material evaluation to accord creation.

Protocol 3.1: Development of a Smoky-Floral Accord

Rationale: Phenolic notes pair exceptionally well with robust florals like rose or jasmine, and woody materials.[4] The phenolic character can cut through the sweetness of the floral, adding a modern, dry, and sophisticated edge. This protocol uses Phenyl Ethyl Alcohol (a core component of rose scents[13]) and Iso E Super (a versatile, transparent woody-amber note) to build a foundational accord.

Materials:

  • 2-tert-Amylphenol

  • Phenyl Ethyl Alcohol (PEA)

  • Iso E Super

  • Ethanol (perfumer's grade)

  • Glass beaker or bottle for mixing

  • Digital scale (0.001g precision)

Procedure:

  • Tare the mixing vessel on the digital scale.

  • Following the ratios in the table below, carefully add each ingredient directly into the vessel. The 30/50/20 rule (top/middle/base) is a common guideline for structuring fragrances.[14][15]

  • Mix gently until the solution is homogenous.

  • Cap the vessel, label it, and allow it to mature for at least 48 hours at room temperature.

  • Causality: Maturation allows the individual molecules to interact and settle, leading to a more cohesive and rounded final scent. The initial scent of a fresh blend can be harsh or disjointed.

  • After maturation, evaluate the accord using the olfactory assessment method from Protocol 2.1.

Example Formulation Table:

IngredientRoleOlfactory Contribution% in AccordGrams (for 10g)
Phenyl Ethyl AlcoholHeartFresh, petal-like rose60%6.0
Iso E SuperBaseSmooth, woody, ambergris35%3.5
2-tert-AmylphenolModifier/HeartSmoky, leathery, phenolic5%0.5
Total 100% 10.0

Part III: Performance and Stability Testing

Core Directive: A fragrance must be stable to be viable. Stability testing is a critical quality control process that evaluates how a fragrance performs under various conditions over time, ensuring its scent profile, color, and overall efficacy are maintained throughout its shelf life.[16]

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_tests Accelerated Testing cluster_eval Evaluation (Weekly) Accord Mature Accord (in Ethanol @ 20%) Control Control Sample (Stored in Dark, RT) Accord->Control Heat Heat Exposure (40°C for 4 weeks) Accord->Heat Light Light Exposure (UV Cabinet) Accord->Light Scent Olfactory Profile Control->Scent Color Color Change Heat->Color Light->Color Clarity Clarity/Precipitate Color->Clarity Clarity->Scent

Caption: Workflow for accelerated stability testing of a fragrance.

Protocol 4.1: Accelerated Stability Testing

Rationale: Exposing a fragrance to elevated temperatures and controlled light sources simulates aging over a shorter period.[16] This allows for the rapid identification of potential issues like degradation of notes, discoloration, or precipitation that might occur over a product's multi-year shelf life.[17]

Materials:

  • Final accord from Protocol 3.1, diluted to 20% in ethanol.

  • Multiple clear and amber glass vials with caps.

  • Climate chamber or oven set to 40°C.

  • UV light cabinet (optional).

Procedure:

  • Prepare a 20% solution of the accord in ethanol.

  • Fill several clear and amber glass vials with the solution.

  • Control Sample: Store one amber vial in the dark at room temperature.

  • Heat Test: Place one clear and one amber vial in the 40°C oven.

  • Light Test: Place one clear vial in the UV light cabinet.

  • Once a week for four weeks, remove the samples and allow them to return to room temperature.

  • Evaluate all samples against the control, recording data in a table as shown below. Compare the olfactory profile on smelling strips.

Data Summary Table:

WeekSampleColorClarityOlfactory Notes vs. Control
1Heat (Clear Vial)No ChangeClear
1Heat (Amber Vial)No ChangeClear
1Light (Clear Vial)Slight YellowingClear
2Heat (Clear Vial)
......
4Light (Clear Vial)
Protocol 4.2: Foundational Sensory Analysis

Rationale: While instrumental analysis like GC-MS can identify chemical changes, sensory evaluation by human panels is essential to assess how consumers will actually perceive the fragrance.[18][19] A triangle test is a simple yet powerful method to determine if a perceivable difference exists between two samples (e.g., a control and a sample aged under heat).

Procedure:

  • Sample Prep: Prepare two samples: Sample A (control accord) and Sample B (accord after 4 weeks of heat stability testing).

  • Panelist Setup: For each panelist, present three coded smelling strips. Two strips will be from one sample, and one will be from the other (e.g., A, A, B or B, B, A). The order should be randomized for each panelist.

  • Instruction: Ask panelists to smell each strip and identify which one is different from the other two.

  • Analysis: Collect the results. Statistical analysis (using a chi-squared test against a binomial distribution) will determine if the number of correct identifications is significant enough to conclude that a perceptible difference exists between the control and aged samples.

References

  • 2-tert-Amylphenol. CymitQuimica.
  • What are the uses of phenolic compounds in flavoring? (2024). Runlong.
  • CAS 80-46-6: 4-tert-Pentylphenol. CymitQuimica.
  • Para Tertiary Amyl Phenol (CAS – 80-46-6).
  • Fragrance Stability Testing. (2023).
  • Fragrance Quality Control The Role of Fragrance Quality Control in Building a Successful Startup. (2025). FasterCapital.
  • 2-tert-Amylphenol | C11H16O | CID 76769. PubChem - NIH.
  • SAFETY D
  • 2-tert-Amylphenol SDS, 3279-27-4 Safety D
  • Stability of Fragrance Patch Test Prepar
  • Stability of fragrance test preparations applied in test chambers. (2012).
  • Phenol.
  • Phenolic fragrance for fine perfumery. De Kruiderie.
  • Fragrance And Flavor Component Analysis: Techniques And Applic
  • 2-tert-Amylphenol | 3279-27-4. TCI Deutschland GmbH.
  • 2-tert-Amylphenol | CAS 3279-27-4. Santa Cruz Biotechnology.
  • Sensory Evaluation of Perfumes: Developing Professional Skills in Olfactory Analysis. [Source not available].
  • Phenyl constituents in perfumery (Rose series). (2022). YouTube.
  • Fragrance Safety - Using IFRA Standards. Handcrafted Soap and Cosmetic Guild.
  • Perfume Making 101 - Mastering The Art Of Blending Perfumes. (2025).
  • How To Mix Fragrance Ingredients Together (Essential Oils, Absolutes Etc.) | Bedroom Perfumery Ep. 3. (2023). YouTube.
  • How to Master Fragrance Formulation: Perfumer's Secret Guide. [Source not available].
  • Key elements of a creative fragrance formulation process. (2025). [Source not available].
  • IFRA Standards in Cosmetics: Placing Safe Use Limits for Fragrances and Essential Oils. (2024). [Source not available].
  • The IFRA Standards and usage levels. (2025). Coptis.
  • 2-tert-Amylphenol | 3279-27-4. Tokyo Chemical Industry (India) Pvt. Ltd..
  • 4-tert-amyl phenol, 80-46-6. The Good Scents Company.

Sources

Definitive Quantification of 2-tert-Amylphenol: High-Throughput Protocols for GC-MS and HPLC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

2-tert-Amylphenol, a substituted phenolic compound, finds utility across various industrial and pharmaceutical landscapes. Its role as a chemical intermediate and its presence in certain formulations necessitate robust and reliable analytical methods for its precise quantification. The inherent polarity of the phenol functional group, however, presents unique analytical challenges, including potential for poor chromatographic peak shape and matrix interferences. This guide provides a comprehensive overview and detailed protocols for the quantification of 2-tert-Amylphenol using two gold-standard analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD). We delve into the causality behind experimental choices, from sample preparation strategies designed to isolate the analyte from complex matrices to the rationale for derivatization in GC-based methods. Each protocol is presented as a self-validating system, incorporating quality control measures to ensure data integrity, accuracy, and reproducibility.

Introduction to 2-tert-Amylphenol Analysis

2-tert-Amylphenol (2-(1,1-Dimethylpropyl)phenol) is an alkylated phenol characterized by a tertiary amyl group attached to the ortho position of the benzene ring.[1] Its physical state is typically a colorless to light yellow liquid.[2] The accurate measurement of 2-tert-Amylphenol is critical for quality control in manufacturing processes, environmental monitoring to assess its distribution and impact, and in pharmaceutical development where it may be a raw material, intermediate, or impurity.

The primary analytical challenge stems from the polar hydroxyl group, which can lead to peak tailing in gas chromatography and strong interactions with various sample matrices.[3] Therefore, method selection and sample preparation are paramount to achieving accurate quantification.

Strategic Method Selection: GC-MS vs. HPLC

The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the sample matrix, required sensitivity, available equipment, and the need for confirmatory analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the definitive method for volatile and semi-volatile compounds. It offers superior separation efficiency and provides structural information through mass spectrometry, making it ideal for unambiguous peak identification and confirmation.[4][5] However, the direct analysis of polar phenols like 2-tert-Amylphenol can be problematic, often benefiting from a derivatization step to increase volatility and improve peak symmetry.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC is exceptionally well-suited for analyzing polar, non-volatile, or thermally sensitive compounds.[6] It allows for the direct analysis of 2-tert-Amylphenol without derivatization. When coupled with a Diode-Array Detector (DAD), it provides spectral information that aids in peak purity assessment and identification.[7][8]

While other methods like spectrophotometry exist for total phenols, they lack the specificity to differentiate between different phenolic compounds and are thus not suitable for quantifying 2-tert-Amylphenol in complex mixtures.[9]

Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a highly sensitive and specific method for the determination of 2-tert-Amylphenol, incorporating an optional but recommended derivatization step to enhance analytical performance. It is grounded in principles outlined in established EPA methods for phenolic compounds.[4][5][10]

Principle and Workflow

The methodology involves extracting 2-tert-Amylphenol from the sample matrix, followed by chemical derivatization to convert the polar hydroxyl group into a less polar silyl ether. This derivative is more volatile and exhibits superior chromatographic behavior. The derivatized extract is then injected into the GC-MS system, where the compound is separated from other matrix components and subsequently identified and quantified by the mass spectrometer.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Aqueous Sample (100 mL) Spike Add Internal Standard (e.g., 2,4-Dibromophenol) Sample->Spike SPE Solid-Phase Extraction (SPE) (Polymeric Sorbent) Spike->SPE Elute Elute with Methylene Chloride SPE->Elute Concentrate Evaporate to 1 mL Elute->Concentrate Deriv Add Silylating Agent (e.g., BSTFA) Concentrate->Deriv Heat Heat at 60°C for 30 min Deriv->Heat Inject Inject 1 µL into GC-MS Heat->Inject Separate GC Separation Inject->Separate Detect MS Detection (Scan or SIM mode) Separate->Detect Quantify Quantification (vs. Calibration Curve) Detect->Quantify Report Report Concentration Quantify->Report

GC-MS analysis workflow for 2-tert-Amylphenol.
Detailed Experimental Protocol

A. Sample Preparation (Solid-Phase Extraction - SPE)

This procedure is adapted from principles in EPA Method 528 and is suitable for aqueous samples.[4]

  • Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methylene chloride, followed by 5 mL of methanol, and finally 10 mL of reagent water. Do not allow the cartridge to go dry.

  • Sample Loading: Measure 100 mL of the sample. If required, acidify to pH < 2 with hydrochloric acid.[4] Add an appropriate amount of an internal standard (e.g., 2,4-dibromophenol).

  • Extraction: Pass the entire sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Washing: After loading, wash the cartridge with 10 mL of reagent water to remove interferences.

  • Drying: Dry the cartridge by drawing a vacuum through it for 10-15 minutes.

  • Elution: Elute the trapped analytes with two 5 mL aliquots of methylene chloride into a collection vial.

  • Concentration: Concentrate the eluate to approximately 1 mL under a gentle stream of nitrogen.

B. Derivatization (Silylation)

Derivatization converts the polar phenol to a more volatile silyl ether, significantly improving chromatographic performance.[3]

  • To the 1 mL concentrated extract, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.

  • Allow the vial to cool to room temperature before GC-MS analysis.

C. GC-MS Instrumentation and Conditions

ParameterRecommended SettingRationale
Gas Chromatograph
Injection Volume1 µLStandard volume for capillary columns.
Inlet Temperature250°CEnsures rapid volatilization of the derivatized analyte.
Injection ModeSplitless (0.75 min)Maximizes analyte transfer to the column for trace analysis.
Carrier GasHelium, constant flowInert gas providing good chromatographic efficiency.
Flow Rate1.2 mL/minOptimal flow for most 30 m x 0.25 mm ID columns.
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)A low-polarity column provides excellent separation for a wide range of semi-volatile compounds.
Oven ProgramInitial 60°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min)A temperature ramp allows for the separation of compounds with different boiling points.
Mass Spectrometer
Ion Source Temp.230°CStandard temperature for electron ionization.
Quadrupole Temp.150°CStandard temperature for the mass analyzer.
Ionization ModeElectron Ionization (EI) at 70 eVStandard EI energy produces reproducible fragmentation patterns for library matching.
Acquisition ModeFull Scan (m/z 50-450) and/or Selected Ion Monitoring (SIM)Full scan is used for identification. SIM mode enhances sensitivity by monitoring specific ions. For derivatized 2-tert-Amylphenol (TMS ether), characteristic ions should be determined empirically.

D. Calibration and Quantification

  • Prepare a stock solution of 2-tert-Amylphenol in methanol.

  • Create a series of at least five calibration standards by diluting the stock solution. The concentration range should bracket the expected sample concentrations.

  • Process each calibration standard through the entire sample preparation and derivatization procedure.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

  • Calculate the concentration in unknown samples using the linear regression equation from the calibration curve.

Expected Performance Characteristics

The following table provides typical method validation parameters for the analysis of phenolic compounds by GC-MS. Actual performance must be determined by the laboratory.

ParameterExpected Value
Linearity (R²)> 0.995
Limit of Detection (LOD)0.1 - 1.0 µg/L
Limit of Quantification (LOQ)0.3 - 3.0 µg/L
Accuracy (% Recovery)80 - 120%
Precision (% RSD)< 15%

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC-DAD)

This protocol is ideal for samples with higher concentrations of 2-tert-Amylphenol or when derivatization is not desirable. It allows for direct analysis and is adapted from general methods for analyzing phenolic compounds.[7][11][12]

Principle and Workflow

The sample, after simple dilution and filtration, is injected into a reversed-phase HPLC system. 2-tert-Amylphenol is separated from other components based on its polarity. The mobile phase, a mixture of an aqueous buffer and an organic solvent, carries the sample through a non-polar stationary phase (C18 column). The separated analyte is then detected by a Diode-Array Detector (DAD) at its wavelength of maximum absorbance.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Solution Dilute Dilute with Mobile Phase Sample->Dilute Filter Filter through 0.45 µm Syringe Filter Dilute->Filter Inject Inject 10 µL into HPLC Filter->Inject Separate Reversed-Phase C18 Separation Inject->Separate Detect DAD Detection (e.g., 274 nm) Separate->Detect Quantify Quantification (vs. External Standard Curve) Detect->Quantify Report Report Concentration Quantify->Report

HPLC-DAD analysis workflow for 2-tert-Amylphenol.
Detailed Experimental Protocol

A. Sample Preparation ("Dilute and Shoot")

This approach is suitable for samples where 2-tert-Amylphenol is a major component and the matrix is relatively clean (e.g., product formulations).

  • Accurately weigh or pipette an appropriate amount of the sample into a volumetric flask.

  • Dissolve and dilute to volume using the mobile phase as the diluent to ensure compatibility with the HPLC system.[13]

  • Filter the final solution through a 0.45 µm syringe filter (e.g., PTFE or nylon) to remove particulates that could damage the column.[6]

B. HPLC-DAD Instrumentation and Conditions

ParameterRecommended SettingRationale
HPLC System
ColumnC18, 250 mm x 4.6 mm, 5 µm particle sizeThe C18 stationary phase is the standard for reversed-phase separation of moderately polar compounds.
Mobile PhaseAcetonitrile : Water (e.g., 60:40 v/v) with 0.1% Phosphoric AcidAcetonitrile is a common organic modifier. Acidifying the mobile phase suppresses the ionization of the phenolic hydroxyl group, leading to better peak shape and retention.
Flow Rate1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Injection Volume10 µLA typical injection volume that balances sensitivity and peak shape.
Column Temperature30°CMaintaining a constant temperature ensures reproducible retention times.
Detector
TypeDiode-Array Detector (DAD)Provides multi-wavelength and spectral data.
Detection Wavelength~274 nm (monitor)Phenols typically have a UV absorbance maximum around this wavelength. The exact maximum should be confirmed from the DAD spectrum.[14]
Bandwidth4 nmStandard setting for good signal-to-noise.
Reference WavelengthOff or >400 nmA reference wavelength can be used to correct for baseline drift.

C. Calibration and Quantification

  • Prepare a stock solution of 2-tert-Amylphenol in the mobile phase.

  • Create a series of at least five calibration standards by diluting the stock solution with the mobile phase.

  • Inject each standard and construct a calibration curve by plotting the peak area against the concentration (external standard method).

  • Inject the prepared samples and calculate the concentration using the linear regression equation from the calibration curve.

Expected Performance Characteristics

The following table provides typical method validation parameters for the analysis of phenolic compounds by HPLC-DAD.[7][8][11]

ParameterExpected Value
Linearity (R²)> 0.999
Limit of Detection (LOD)0.01 - 0.5 µg/mL
Limit of Quantification (LOQ)0.03 - 1.5 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%
Trustworthiness: Quality Control and Method Validation

To ensure the trustworthiness of the generated data, a robust quality control (QC) system must be in place.

  • System Suitability: Before any analysis, inject a standard solution multiple times to check for system suitability parameters like retention time repeatability (%RSD < 1%), peak area precision (%RSD < 2%), and theoretical plates (>2000).

  • Method Blanks: Analyze a blank sample (reagents without analyte) with each batch to check for contamination from solvents or sample preparation steps.[15]

  • Spiked Samples (Matrix Spike): Fortify a real sample with a known amount of 2-tert-Amylphenol and analyze it to determine the method's accuracy (percent recovery) in the presence of the sample matrix.[15]

  • Duplicates: Analyze a sample in duplicate to assess the method's precision.

Conclusion

The quantification of 2-tert-Amylphenol can be reliably achieved using either GC-MS or HPLC-DAD. The choice of method is driven by the specific analytical needs. GC-MS, particularly after derivatization, offers unparalleled specificity and sensitivity, making it the method of choice for trace analysis and confirmatory work. HPLC-DAD provides a direct, robust, and high-throughput alternative, ideal for quality control environments where analyte concentrations are higher and the sample matrix is less complex. By following the detailed protocols and incorporating rigorous quality control measures, researchers can generate accurate and defensible data for 2-tert-Amylphenol.

References
  • U.S. EPA. (n.d.). Method 604: Phenols. Retrieved from [Link]

  • U.S. EPA. (n.d.). EPA-NERL: 528: Phenols in Water by GC/MS. National Environmental Methods Index. Retrieved from [Link]

  • U.S. EPA. (n.d.). Method 420.1: Phenolics (Spectrophotometric, Manual 4-AAP With Distillation). Retrieved from [Link]

  • Scribd. (n.d.). EPA METHOD 8040a - FOR PHENOL. Retrieved from [Link]

  • Paragon Laboratories. (n.d.). Phenolic Compounds in Wastewater Analysis by EPA 625.1. Retrieved from [Link]

  • Nascimento, T. G., et al. (2013). Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS. Journal of Chromatography B, 930, 77-85. Retrieved from [Link]

  • Laguador, J. M., et al. (2023). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. Malaysian Journal of Fundamental and Applied Sciences, 19(5), 785-794. Retrieved from [Link]

  • Jo, Y., et al. (2024). Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract. Food Science and Biotechnology, 34(5), 1139-1148. Retrieved from [Link]

  • ResearchGate. (2023). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. Retrieved from [Link]

  • Şahinler Kimya. (n.d.). 2-tert-Amylphenol >98.0%(GC). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-tert-Amylphenol. PubChem Compound Database. Retrieved from [Link]

  • Torontech. (2024). HPLC Testing and Analysis - Detailed Guide for Accurate Results. Retrieved from [Link]

  • U.S. EPA. (n.d.). EPA-RCA: 8041A: Phenols by Gas Chromatography. National Environmental Methods Index. Retrieved from [Link]

  • U.S. EPA. (2007). Method 8041A: Phenols by Gas Chromatography. SW-846. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. Retrieved from [Link]

  • LCGC International. (2007). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from [Link]

  • Organomation. (n.d.). Chromatography Sample Preparation Guide. Retrieved from [Link]

  • U.S. EPA. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Retrieved from [Link]

Sources

The Untapped Potential of 2-tert-Amylphenol in Medicinal Chemistry: A Scaffold for Future Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the 2-tert-Amylphenol Scaffold

In the vast landscape of medicinal chemistry, the identification of novel molecular scaffolds is a critical starting point for the development of new therapeutic agents. Phenolic compounds, in particular, have a rich history in drug discovery, serving as the foundation for a multitude of bioactive molecules. Among these, 2-tert-Amylphenol, also known as 2-(1,1-dimethylpropyl)phenol, presents itself as an intriguing, yet underexplored, scaffold. Its unique structural feature—a bulky tert-amyl group positioned ortho to the hydroxyl group—imparts specific steric and electronic properties that can be strategically exploited in drug design. This technical guide will delve into the potential applications of 2-tert-Amylphenol in medicinal chemistry, drawing insights from the well-established bioactivities of structurally related alkylphenols and proposing rational design strategies for future drug discovery endeavors.

While direct applications of 2-tert-Amylphenol in clinically approved drugs are not yet established, its structural similarity to compounds with known antimicrobial, antioxidant, antiviral, and anticancer properties makes it a promising starting point for the synthesis of new chemical entities. The tert-amyl group can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, offering a valuable tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of lead compounds.

Physicochemical Properties and Synthetic Accessibility

Before exploring its applications, it is essential to understand the fundamental characteristics of 2-tert-Amylphenol.

PropertyValueReference
Molecular FormulaC₁₁H₁₆O[1]
Molecular Weight164.24 g/mol [1]
IUPAC Name2-(2-methylbutan-2-yl)phenol[1]
CAS Number3279-27-4[1]
AppearanceColorless to light yellow clear liquid
LogP~3.9[1]

The synthesis of 2-tert-Amylphenol and its derivatives is primarily achieved through the Friedel-Crafts alkylation of phenol with isoamylene (a mixture of 2-methyl-1-butene and 2-methyl-2-butene) in the presence of an acid catalyst.[2] This reaction can be controlled to favor the ortho-substituted product, providing a straightforward entry point for further chemical modifications.

Proposed Applications in Medicinal Chemistry

Based on the established biological activities of analogous ortho-alkylated phenols, we can extrapolate potential therapeutic applications for derivatives of 2-tert-Amylphenol.

Antimicrobial and Antifungal Agents

Rationale: The antimicrobial properties of phenols are well-documented, and the presence of alkyl substituents can enhance this activity. For instance, carvacrol (2-methyl-5-isopropylphenol) and thymol (2-isopropyl-5-methylphenol) are potent antimicrobial agents. The bulky tert-amyl group of 2-tert-Amylphenol can increase the lipophilicity of the molecule, potentially facilitating its penetration through microbial cell membranes.

Proposed Research Workflow:

Caption: Workflow for the discovery of 2-tert-Amylphenol-based antimicrobial agents.

Experimental Protocol: Synthesis of 2-tert-Amylphenol Analogs

  • Starting Material: 2-tert-Amylphenol.

  • Reaction: Functionalization of the phenolic hydroxyl group or electrophilic aromatic substitution on the phenyl ring.

    • Etherification: React 2-tert-Amylphenol with various alkyl halides in the presence of a base (e.g., K₂CO₃) in a suitable solvent (e.g., acetone) to synthesize a library of ether derivatives.

    • Esterification: React 2-tert-Amylphenol with different carboxylic acids or acid chlorides in the presence of a coupling agent (e.g., DCC) or a base (e.g., pyridine) to generate ester analogs.

    • Ring Substitution: Introduce substituents such as halogens, nitro groups, or additional alkyl groups onto the aromatic ring using standard electrophilic aromatic substitution protocols.

  • Purification: Purify the synthesized compounds using column chromatography or recrystallization.

  • Characterization: Confirm the structure of the final products using NMR, Mass Spectrometry, and IR spectroscopy.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculate each well with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Include positive (microorganism in medium without compound) and negative (medium only) controls.

  • Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C for 18-24 hours).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antiviral Agents

Rationale: Certain substituted phenols and bisphenols have demonstrated antiviral activity.[3] The 2-tert-amylphenol scaffold can be used to design molecules that may interfere with viral entry, replication, or assembly. The lipophilic nature of the tert-amyl group could enhance interactions with viral envelopes or host cell membranes.

Proposed Research Workflow:

Caption: Workflow for developing 2-tert-Amylphenol-based antiviral agents.

Experimental Protocol: Plaque Reduction Assay

  • Grow a confluent monolayer of host cells (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates.

  • Prepare serial dilutions of the test compounds.

  • Pre-incubate a known titer of the virus with the compound dilutions for 1 hour at 37°C.

  • Infect the host cell monolayers with the virus-compound mixtures.

  • After an adsorption period, remove the inoculum and overlay the cells with a medium containing a gelling agent (e.g., carboxymethyl cellulose) and the respective compound concentrations.

  • Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).

  • Fix and stain the cells (e.g., with crystal violet).

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound).

  • The EC₅₀ (50% effective concentration) is determined as the compound concentration that reduces the plaque number by 50%.

Anticancer Agents

Rationale: Phenolic structures are present in many anticancer agents, and their derivatives can exhibit cytotoxic effects through various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways. The 2-tert-amylphenol scaffold can be elaborated to introduce pharmacophores known to interact with cancer-related targets. For example, the phenol group can serve as a hydrogen bond donor or acceptor, while the aromatic ring can engage in π-π stacking interactions within protein binding pockets.

Proposed Research Workflow:

Caption: Workflow for the discovery of 2-tert-Amylphenol-based anticancer drugs.

Experimental Protocol: MTT Cell Viability Assay

  • Seed cancer cells (e.g., MCF-7, A549) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized 2-tert-Amylphenol derivatives for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol with HCl).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

  • The IC₅₀ (50% inhibitory concentration) is determined as the compound concentration that reduces cell viability by 50%.

Conclusion and Future Perspectives

While the direct application of 2-tert-Amylphenol in medicinal chemistry is still in its infancy, the structural and physicochemical properties of this scaffold, combined with the proven biological activities of its analogs, provide a strong rationale for its exploration in drug discovery. The synthetic accessibility of 2-tert-Amylphenol allows for the straightforward generation of diverse chemical libraries for screening against a wide range of biological targets.

Future research should focus on the systematic synthesis and biological evaluation of 2-tert-Amylphenol derivatives in the areas of antimicrobial, antiviral, and anticancer research. Detailed structure-activity relationship studies will be crucial to understand the role of the tert-amyl group and to optimize the potency and selectivity of lead compounds. The application of computational modeling and in silico screening can further accelerate the discovery of novel bioactive molecules based on this promising scaffold. By embracing a multidisciplinary approach that combines synthetic chemistry, biological screening, and computational drug design, the full potential of 2-tert-Amylphenol in medicinal chemistry can be unlocked, paving the way for the development of next-generation therapeutics.

References

  • DrugFuture. p-tert-Pentylphenol. Available from: [Link].

  • Giordano, F., et al. (2019). Identification of the 2-Benzoxazol-2-yl-phenol Scaffold as New Hit for JMJD3 Inhibition. ACS Medicinal Chemistry Letters.
  • Google Patents. (2010). New method for preparing 2,4-ditert-pentyl-phenol. CN101747156A.
  • Giordano, F., et al. (2019). Identification of the 2-Benzoxazol-2-yl-phenol Scaffold as New Hit for JMJD3 Inhibition. National Center for Biotechnology Information. Available from: [Link].

  • Google Patents. (2011). Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol. CN102267916B.
  • Wikidata. p-tert-pentylphenol. Available from: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 76769, 2-tert-Amylphenol. Available from: [Link].

  • Wermuth, C. G. (2006). Similarity in drugs: reflections on analogue design. Drug Discovery Today.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6643, 4-tert-Pentylphenol. Available from: [Link].

  • MDPI. (2022). Recent Advances in Antiviral Activities of Triterpenoids. Available from: [Link].

  • European Patent Office. (1985). Catalytic production of tert-amylphenols. EP 0153181 A2. Available from: [Link].

  • Springer. (2005). Intramolecular interactions in antiviral derivatives of 4,6-di-tert-butyl-2-aminophenol. Russian Journal of General Chemistry.
  • MDPI. (2020). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. Available from: [Link].

  • Wiley Online Library. (2020).
  • Google Patents. (1986). Process for producing tert-amylphenols. US4568778A.
  • Haz-Map. p-tert-Pentylphenol. Available from: [Link].

  • J-STAGE. (2002). Synthesis of 2,2'-dihydroxybisphenols and antiviral activity of some bisphenol derivatives. Chemical and Pharmaceutical Bulletin.
  • PubMed. (2006). Similarity in drugs: reflections on analogue design. Available from: [Link].

  • National Center for Biotechnology Information. (2022). Research in the Field of Drug Design and Development. Available from: [Link].

  • MDPI. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Available from: [Link].

  • Drug Design. (2021). Drug design principles - Stereoelectronics. Available from: [Link].

Sources

Application Notes and Protocols: 2-tert-Amylphenol as a Precursor for Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the 2-tert-Amylphenol Scaffold

2-tert-Amylphenol, a member of the alkylphenol family, is a valuable and versatile starting material in the synthesis of a variety of organic molecules. Its structure, featuring a sterically hindering tert-amyl group ortho to a reactive hydroxyl group, provides unique reactivity and imparts specific properties to its derivatives, such as increased lipophilicity and metabolic stability. These characteristics make it an attractive scaffold for the development of novel pharmaceutical compounds. The strategic functionalization of the 2-tert-amylphenol core, through reactions targeting the aromatic ring or the phenolic hydroxyl group, opens pathways to a diverse range of bioactive molecules. This guide provides an in-depth exploration of the chemical manipulations of 2-tert-amylphenol and detailed protocols for its conversion into key pharmaceutical intermediates.

Core Synthetic Strategies and Mechanistic Insights

The chemical utility of 2-tert-amylphenol in pharmaceutical synthesis is primarily centered around two key reaction types: electrophilic aromatic substitution on the electron-rich phenol ring and O-alkylation of the nucleophilic hydroxyl group.

Electrophilic Aromatic Substitution: Functionalizing the Core Ring Structure

The hydroxyl group of 2-tert-amylphenol is a potent activating group, directing electrophiles to the ortho and para positions. The bulky tert-amyl group at the 2-position sterically hinders one of the ortho positions, thereby favoring substitution at the para-position (position 4). This regioselectivity is a cornerstone of its synthetic utility.

A quintessential example of this is the Friedel-Crafts acylation , a robust method for introducing acyl groups onto aromatic rings[1]. This reaction proceeds via the formation of a highly electrophilic acylium ion from an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The acylium ion is then attacked by the electron-rich phenol ring to form an aryl ketone. These ketones are valuable intermediates, serving as handles for further molecular elaboration.

Another critical functionalization is nitration , which introduces a nitro group onto the aromatic ring. This is typically achieved using a mixture of nitric acid and sulfuric acid. The resulting nitrophenol can then be readily reduced to an aminophenol, a key building block for many pharmaceuticals[2]. The reduction is commonly performed using reducing agents like sodium hydrosulfide[2].

O-Alkylation: Modifying the Phenolic Moiety

The phenolic hydroxyl group of 2-tert-amylphenol is nucleophilic and can be readily alkylated to form ethers. This transformation is significant in drug design as it can modulate a compound's solubility, lipophilicity, and ability to act as a hydrogen bond donor. The Williamson ether synthesis is a classic and widely used method for this purpose, involving the deprotonation of the phenol with a base to form a more nucleophilic phenoxide, which then undergoes an Sₙ2 reaction with an alkyl halide[3]. The choice of base and solvent is critical to the success of this reaction, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile often being employed to accelerate the reaction rate. A patent for the O-alkylation of sterically hindered phenols, such as 2,6-di-tert-butylphenol, with chloroacetonitrile in the presence of a base and a dipolar aprotic solvent, provides a strong precedent for the successful O-alkylation of 2-tert-amylphenol[4].

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of key pharmaceutical intermediates starting from 2-tert-amylphenol or its close structural analog, p-tert-amylphenol.

Protocol 1: Synthesis of 2-Amino-4-tert-amyl-6-nitrophenol (A Key Intermediate)

This multi-step synthesis first generates p-tert-amylphenol, which is then nitrated and reduced. While the initial step does not start with 2-tert-amylphenol, it demonstrates the synthesis of a closely related and pharmaceutically important scaffold[2][5].

Step 1a: Synthesis of p-tert-Amylphenol via Friedel-Crafts Alkylation

This step involves the alkylation of phenol with tert-amyl alcohol. The bulky tert-amyl group preferentially adds to the para position.

  • Reaction Scheme:

  • Materials:

    • Phenol (36 parts by weight)

    • tert-Amyl alcohol (30 parts by weight)

    • Petroleum ether (33.6 parts by weight)

    • Aluminum trichloride (composite catalyst)

    • 15% Glacial hydrochloric acid solution

    • Water

  • Procedure:

    • In a suitable reactor, combine phenol, tert-amyl alcohol, and petroleum ether.

    • Stir the mixture and maintain the temperature at 15°C.

    • Slowly add the aluminum trichloride catalyst to the reaction mixture.

    • After the addition is complete, maintain the reaction at 15°C for 3 hours.

    • After the reaction period, pour the mixture into 200 parts of a 15% glacial hydrochloric acid solution and stir.

    • Allow the layers to separate and wash the organic layer twice with water.

    • The organic layer is then subjected to distillation, first at atmospheric pressure and then under vacuum, to yield p-tert-amylphenol.

Step 1b: Nitration of p-tert-Amylphenol

  • Reaction Scheme:

    (Note: The patent describes the overall process to the final product without detailing the isolated nitrated intermediate. The nitration is directed to the positions ortho to the hydroxyl group.)

Step 1c: Reduction of the Nitrated Intermediate to 2-Amino-4-tert-amyl-6-nitrophenol

  • Reaction Scheme:

  • Materials:

    • Nitrated intermediate from Step 1b

    • Ethanol (5 parts by weight)

    • Dimethylformamide (DMF) (1 part by weight)

    • 30% Sodium hydrosulfide (NaSH) solution (150 parts by weight)

    • Concentrated hydrochloric acid

    • Activated carbon

    • White clay

    • Water

  • Procedure:

    • Charge the nitrated material into a reduction reactor.

    • Add ethanol and DMF to the reactor.

    • Heat the mixture to 90°C.

    • Begin the dropwise addition of the 30% sodium hydrosulfide solution over 30 minutes.

    • After the addition is complete, maintain the temperature for a period to ensure the reaction goes to completion.

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture to a pH of 8 with concentrated hydrochloric acid.

    • Filter the mixture and wash the solid with water.

    • Resuspend the solid in 1000 parts of water and add 30 parts of activated carbon and 20 parts of white clay.

    • Heat the suspension to 90°C and maintain for 30 minutes.

    • Hot filter the mixture.

    • Stir and cool the filtrate to induce crystallization.

    • Filter the crystals, wash with water, to obtain 2-amino-4-tert-amyl-6-nitrophenol[2].

Protocol 2: O-Alkylation of 2-tert-Amylphenol with Chloroacetonitrile

This protocol is adapted from a procedure for the O-alkylation of sterically hindered phenols and is expected to be effective for 2-tert-amylphenol[4]. The product, a phenoxyacetonitrile derivative, is a valuable intermediate for the synthesis of various pharmaceuticals, including beta-blockers and other cardiovascular drugs.

  • Reaction Scheme:

    O_Alkylation Amylphenol 2-tert-Amylphenol Product 2-(2-tert-Amylphenoxy)acetonitrile Amylphenol->Product Chloroacetonitrile ClCH₂CN Chloroacetonitrile->Product Base Base (e.g., K₂CO₃) Base->Product Deprotonation Solvent Dipolar Aprotic Solvent (e.g., DMF) Solvent->Product Reaction Medium

    O-Alkylation of 2-tert-Amylphenol.
  • Materials:

    • 2-tert-Amylphenol

    • Chloroacetonitrile

    • Potassium carbonate (K₂CO₃), anhydrous

    • Dimethylformamide (DMF), anhydrous

    • Ethyl acetate

    • Saturated sodium chloride solution (brine)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-tert-amylphenol (1.0 eq) in anhydrous DMF.

    • Add anhydrous potassium carbonate (1.5 eq) to the solution.

    • Stir the suspension at room temperature for 30 minutes.

    • Add chloroacetonitrile (1.2 eq) dropwise to the mixture.

    • Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature and pour it into water.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel to yield 2-(2-tert-amylphenoxy)acetonitrile.

Protocol 3: Friedel-Crafts Acylation of 2-tert-Amylphenol

This protocol provides a general procedure for the Friedel-Crafts acylation of an activated aromatic ring, which can be applied to 2-tert-amylphenol[6][7]. The resulting aryl ketone is a versatile intermediate.

  • Reaction Scheme:

    Friedel_Crafts_Acylation Amylphenol 2-tert-Amylphenol Product 2-tert-Amyl-4-acylphenol Amylphenol->Product AcylChloride Acyl Chloride (RCOCl) AcylChloride->Product LewisAcid Lewis Acid (AlCl₃) LewisAcid->Product Catalyst Solvent Solvent (e.g., CH₂Cl₂) Solvent->Product Reaction Medium

    Friedel-Crafts Acylation of 2-tert-Amylphenol.
  • Materials:

    • 2-tert-Amylphenol

    • Acyl chloride (e.g., propionyl chloride)

    • Anhydrous aluminum chloride (AlCl₃)

    • Anhydrous dichloromethane (CH₂Cl₂)

    • Ice

    • Concentrated hydrochloric acid

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

    • To the flask, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.

    • Cool the mixture to 0°C in an ice bath.

    • Dissolve the acyl chloride (1.1 eq) in anhydrous dichloromethane and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes.

    • Dissolve 2-tert-amylphenol (1.0 eq) in anhydrous dichloromethane and add it to the dropping funnel. Add the phenol solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0°C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

    • Carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

    • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the 2-tert-amyl-4-acylphenol.

Data Presentation

Protocol Starting Material Key Reagents Product Typical Yield Key Conditions
1a Phenol, tert-Amyl alcoholAlCl₃, Petroleum etherp-tert-AmylphenolVariable15°C, 3 hours
1c Nitrated p-tert-amylphenolNaSH, Ethanol, DMF2-Amino-4-tert-amyl-6-nitrophenolGood90°C
2 2-tert-AmylphenolChloroacetonitrile, K₂CO₃, DMF2-(2-tert-Amylphenoxy)acetonitrile60-80% (expected)80°C, 4-6 hours
3 2-tert-AmylphenolAcyl chloride, AlCl₃, CH₂Cl₂2-tert-Amyl-4-acylphenol70-90% (expected)0°C to RT, 1-2 hours

Safety and Handling

  • 2-tert-Amylphenol: Harmful if swallowed and toxic in contact with skin. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Aluminum Chloride: Corrosive and reacts violently with water. Handle in a dry environment, and avoid inhalation of dust.

  • Acyl Chlorides: Corrosive and lachrymatory. Handle in a fume hood.

  • Nitrating Mixture (HNO₃/H₂SO₄): Highly corrosive and a strong oxidizing agent. Handle with extreme care, using appropriate PPE.

Conclusion and Future Perspectives

2-tert-Amylphenol serves as a readily available and synthetically flexible precursor for the construction of more complex molecules with potential pharmaceutical applications. The protocols outlined in this guide demonstrate key transformations that can be employed to functionalize the 2-tert-amylphenol scaffold, leading to valuable intermediates. The steric hindrance provided by the tert-amyl group can be strategically utilized to control regioselectivity in electrophilic aromatic substitution reactions. Furthermore, the phenolic hydroxyl group provides a reliable handle for O-alkylation, allowing for the introduction of diverse functionalities. As the demand for novel therapeutics continues to grow, the creative and efficient use of such fundamental building blocks will remain a cornerstone of medicinal chemistry and drug discovery.

References

  • CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol - Google Patents.

  • EP0116712B1 - Synthesis of hindered phenols - Google Patents.

  • Synthesis, Redox Properties and Antibacterial Activity of Hindered Phenols Linked to Heterocycles - PMC - NIH.

  • 13 Friedel-Crafts Acylation.

  • Experiment 1: Friedel-Crafts Acylation - umich.edu.

  • Friedel–Crafts Acylation - Sigma-Aldrich.

  • Study of Antioxidant Properties of 5- n -Pentadecyl-2- tert amylphenol - ResearchGate.

  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH.

  • Friedel-Crafts Acylation - Organic Chemistry Portal.

  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.

  • US4568778A - Process for producing tert-amylphenols - Google Patents.

  • Synthesis of Hindered Phenolic Antioxidants from 2,4-Dimethylphenol: Application Notes and Protocols - Benchchem.

  • CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol - Google Patents.

  • Suzuki Coupling - Organic Chemistry Portal.

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.

  • Suzuki cross-coupling reaction - YouTube.

  • A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via the o-Quinone Methides Generated from 2-(1-Tosylalkyl)phenols.

  • Natural and natural-like polyphenol compounds: in vitro antioxidant activity and potential for therapeutic application - NIH.

  • Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols.

  • Solution Preparation.

  • (PDF) A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile.

  • US3870744A - Process for oxygen-alkylation of sterically hindered phenols - Google Patents.

  • Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.

  • O-alkylation of phenol in the presence of a nucleophilic tertiary amine. : r/chemistry - Reddit.

  • 2-tert-Amylphenol | C11H16O | CID 76769 - PubChem - NIH.

  • 4-tert-Amylphenol synthesis - ChemicalBook.

  • Dehydrative Alkylation of Phenols with Alcohols via Formation of Triflate - DOI.

  • Aberystwyth University Two-Step Synthesis of Paracetamol (Acetaminophen), a Practical Illustration of Carbonyl Reactivity for Ye.

  • Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology.

  • CN101747156A - New method for preparing 2,4-ditert-pentyl-phenol - Google Patents.

  • EP0981525A1 - (2-(2-thienyl)-ethylamino)-(2-halophenyl)-acetonitriles as intermediates and process for the preparation thereof - Google Patents.

Sources

Application Notes & Protocols: The Strategic Use of tert-Amylphenols in Agrochemical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive technical guide for researchers, chemists, and formulation scientists on the strategic implementation of 2-tert-Amylphenol and its isomers as pivotal intermediates in the synthesis and development of next-generation agrochemicals. This document moves beyond simple procedural outlines to provide a deep-seated rationale for experimental choices, grounded in established chemical principles and supported by authoritative literature.

Introduction: Understanding the Utility of the tert-Amylphenyl Moiety

Alkylphenols, particularly those with bulky alkyl groups like tert-amylphenol, are foundational building blocks in industrial and specialty chemical synthesis. The tert-amyl group (1,1-dimethylpropyl) imparts a unique combination of lipophilicity, steric hindrance, and electronic effects to the phenol ring. In the context of agrochemical design, these properties are leveraged to enhance the performance, stability, and delivery of active ingredients.

2-tert-Amylphenol (CAS 3279-27-4), along with its more commercially prevalent isomer 4-tert-Amylphenol (p-tert-Amylphenol, PTAP), serves as a versatile precursor. While often produced as part of an isomeric mixture, the specific substitution pattern (ortho, para, or di-substituted) is critical for directing subsequent synthetic transformations and determining the final molecule's biological activity. These compounds are key intermediates in developing a range of products, including antioxidants, pharmaceuticals, and, significantly, agrochemicals.[1]

Key Physicochemical Properties of 2-tert-Amylphenol:

PropertyValueSource
Molecular Formula C₁₁H₁₆O[2][3]
Molecular Weight 164.25 g/mol [2][3]
Appearance Colorless to Light yellow clear liquid[4][5]
CAS Number 3279-27-4[2]
Synonyms 2-(1,1-Dimethylpropyl)phenol; 2-tert-Pentylphenol[4]

Core Application: A Precursor for Functionalized Agrochemical Scaffolds

The primary role of tert-amylphenols in agrochemical research is not typically as a final active ingredient but as a foundational scaffold. The phenol ring provides a reactive site for further functionalization (e.g., nitration, etherification, esterification), while the tert-amyl group modulates the molecule's physical properties. A critical application is in the synthesis of highly substituted aromatic intermediates used in dyes, pigments, and potentially, pesticides.[6]

A prime example is the synthesis of 2-amino-4-tert-amyl-6-nitrophenol, a valuable intermediate.[6] This compound contains three key functional groups—a hydroxyl, a nitro group, and an amine—all of which can be further modified to create a diverse library of potential agrochemical candidates.

Synthesis Protocols: From Raw Materials to Advanced Intermediates

The following protocols are designed to be self-validating, with explanations for each critical step. They represent a logical progression from the synthesis of the basic tert-amylphenol structure to its conversion into a more complex intermediate.

Protocol 1: Synthesis of tert-Amylphenols via Friedel-Crafts Alkylation

This protocol describes the fundamental reaction for producing tert-amylphenols by reacting phenol with isoamylene. This reaction typically yields a mixture of ortho- and para-isomers (2-tert-amylphenol and 4-tert-amylphenol) and some di-substituted product (2,4-di-tert-amylphenol).[7][8] The choice of catalyst and reaction conditions is critical for controlling the isomer distribution.

Causality: The reaction is an electrophilic aromatic substitution (Friedel-Crafts Alkylation). An acidic catalyst is used to generate a tert-amyl carbocation from isoamylene (2-methyl-2-butene or 2-methyl-1-butene), which then attacks the electron-rich phenol ring. The hydroxyl group is an ortho-, para-director, leading to substitution at these positions. Using solid acid catalysts like silica-alumina or acidic ion-exchange resins simplifies catalyst removal compared to traditional liquid acids like sulfuric acid.[7][9]

Experimental Workflow Diagram:

G reactant_node reactant_node process_node process_node product_node product_node phenol Phenol reactor Batch Reactor (30-120°C, 1-10 kg/cm²) phenol->reactor isoamylene Isoamylene (2-methyl-2-butene) isoamylene->reactor filtration Catalyst Filtration reactor->filtration Reaction Mixture catalyst Solid Acid Catalyst (e.g., Silica-Alumina, Activated Clay) catalyst->reactor Catalyst Input distillation1 Removal of Unreacted C5 Fraction filtration->distillation1 Crude Product distillation2 Vacuum Distillation & Purification distillation1->distillation2 Concentrate product Purified p-tert-Amylphenol & 2,4-di-tert-Amylphenol distillation2->product

Caption: Workflow for the catalytic synthesis of tert-amylphenols.

Step-by-Step Methodology:

  • Reactor Setup: Charge a suitable pressure reactor with phenol and the chosen solid acid catalyst (e.g., activated clay, silica-alumina).[8]

  • Reactant Addition: Introduce isoamylene (or a C5 hydrocarbon fraction rich in isoamylene) into the reactor. The molar ratio of phenol to isoamylene can be adjusted to favor mono- or di-alkylation.

  • Reaction Conditions: Heat the reactor to between 30°C and 120°C and maintain a pressure of 1 to 10 kg/cm ². The reaction is typically run for 1 to 7 hours.[7][9]

  • Catalyst Removal: After the reaction is complete, cool the mixture and remove the solid catalyst by filtration.

  • Workup and Purification: Remove the unreacted C5 fraction and other volatile components by distillation. The resulting concentrate is then subjected to vacuum distillation to separate and purify the desired tert-amylphenol isomers.[7]

Table 2: Typical Reaction Parameters for tert-Amylphenol Synthesis

ParameterRangeRationale
Temperature 30 - 120 °CBalances reaction rate with minimizing side reactions and by-product formation.[9]
Pressure 1 - 10 kg/cm ²Maintains reactants in the liquid phase at the operating temperature.[9]
Reaction Time 1 - 7 hoursSufficient time to achieve high conversion of the limiting reagent.[9]
Catalyst Solid AcidAllows for easy separation and potential recycling, reducing waste streams.[7]
Protocol 2: Synthesis of 2-amino-4-tert-amyl-6-nitrophenol

This multi-step protocol demonstrates the conversion of p-tert-amylphenol into a highly functionalized derivative, showcasing its potential as an agrochemical intermediate. The process involves nitration followed by selective reduction.[6]

Causality:

  • Nitration: The electron-donating hydroxyl and tert-amyl groups activate the aromatic ring towards electrophilic substitution. Nitration with dilute nitric acid preferentially adds a nitro group ortho to the powerful activating hydroxyl group.

  • Reduction: The nitro group is subsequently reduced to an amino group. The patent specifies sodium disulfide as a reducing agent, which is a common method for selective reduction of nitro groups in the presence of other functional groups.[6]

Synthesis Pathway Diagram:

G start_node start_node process_node process_node intermediate_node intermediate_node final_node final_node start p-tert-Amylphenol nitration Nitration (Dilute HNO₃, 15°C -> 60°C) start->nitration intermediate 4-tert-Amyl-2-nitrophenol nitration->intermediate reduction Reduction (Na₂S₂, Ethanol/DMF, 75°C) intermediate->reduction neutralization Neutralization (HCl) & Purification reduction->neutralization final 2-amino-4-tert-amyl-6-nitrophenol neutralization->final

Caption: Synthesis workflow from p-tert-amylphenol to a functionalized intermediate.

Step-by-Step Methodology:

  • Nitration:

    • Dissolve p-tert-amylphenol in a suitable organic solvent (e.g., dichloromethane) in a reactor.

    • Cool the solution to approximately 15°C.

    • Slowly add dilute nitric acid (30-50%) while maintaining the temperature. The molar ratio of nitric acid to the phenol should be controlled.[6]

    • After the addition, stir for 2 hours. Then, raise the temperature to 55-65°C and stir for an additional 2 hours to ensure the reaction goes to completion.

    • Cool the mixture, separate the organic layer, and distill off the solvent to obtain the crude nitrated product.[6]

  • Reduction:

    • Transfer the crude 4-tert-amyl-2-nitrophenol to a reduction reactor. Add ethanol and DMF as solvents.

    • Heat the mixture to approximately 75°C.

    • Prepare a solution of the reducing agent (e.g., 30% sodium disulfide) and add it dropwise to the reactor over 30 minutes.[6]

    • Maintain the temperature for a period to complete the reduction.

    • Cool the reaction mixture to room temperature.

  • Workup and Purification:

    • Neutralize the mixture with concentrated hydrochloric acid to a pH of ~8 to precipitate the product.

    • Filter the crude solid and wash it with water.

    • For further purification, the material can be re-slurried in water with activated carbon and clay, heated to 90°C, and hot-filtered.

    • The desired product, 2-amino-4-tert-amyl-6-nitrophenol, will crystallize from the filtrate upon cooling.[6]

Prospective Role in Agrochemical Discovery

While direct use of 2-tert-amylphenol as a pesticide is not widely documented, its derivatives hold significant potential. For instance, nitrated phenol derivatives are known to have fungicidal and herbicidal properties. The synthesis of 2-allylphenol derivatives, which show strong antifungal activity, provides a template for how other alkylphenols could be modified.[10] The fungicidal activity of 2-allylphenol is linked to its role as a respiration inhibitor.[10] It is plausible that tert-amylphenol derivatives could be designed to target similar or different biological pathways in pests and pathogens.

The bulky, lipophilic tert-amyl group can be expected to:

  • Enhance Membrane Permeability: Improve the molecule's ability to penetrate the waxy cuticle of plants or the chitinous exoskeleton of insects and fungi.

  • Influence Target Binding: Provide steric bulk that can either promote or hinder binding to a specific enzyme active site, allowing for the fine-tuning of selectivity and potency.

  • Increase Environmental Persistence: The alkyl group can protect the aromatic ring from rapid environmental or metabolic degradation.

Further research should focus on creating libraries of compounds derived from the 2-amino-4-tert-amyl-6-nitrophenol scaffold and screening them for a wide range of agrochemical activities.

References

  • Synthesis and antifungal activity of 2-allylphenol derivatives against fungal plant pathogens. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

  • US4568778A - Process for producing tert-amylphenols. (n.d.). Google Patents.
  • EP0153181A2 - Catalytic production of tert-amylphenols. (n.d.). European Patent Office. Retrieved January 12, 2026, from [Link]

  • CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol. (n.d.). Google Patents.
  • CN101747156A - New method for preparing 2,4-ditert-pentyl-phenol. (n.d.). Google Patents.
  • Synthesis and antifungal activity of 2-allylphenol derivatives against fungal plant pathogens | Request PDF. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • EP0153181B1 - Catalytic production of tert-amylphenols. (n.d.). European Patent Office. Retrieved January 12, 2026, from [Link]

  • 2-tert-Amylphenol | C11H16O | CID 76769. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • Para Tertiary Amyl Phenol (CAS – 80-46-6). (n.d.). Vinati Organics. Retrieved January 12, 2026, from [Link]

Sources

The Strategic Utility of 2-tert-Amylphenol in the Synthesis of Complex Organic Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-tert-amylphenol as a versatile building block for the synthesis of complex organic molecules. The unique steric and electronic properties conferred by the tert-amyl group make this phenol derivative a valuable starting material in pharmaceutical, agrochemical, and materials science research. This document offers detailed application notes and laboratory-scale protocols for key chemical transformations of 2-tert-amylphenol, including electrophilic aromatic substitution, Williamson ether synthesis, and the Mannich reaction. Each protocol is designed to be a self-validating system, with explanations of the underlying chemical principles and expected outcomes to empower researchers in their synthetic endeavors.

Introduction: The Advantages of the tert-Amyl Moiety

2-tert-Amylphenol (also known as 2-(1,1-dimethylpropyl)phenol) is a substituted phenolic compound that has garnered significant interest in organic synthesis.[1][2] The presence of the bulky tert-amyl group at the ortho position to the hydroxyl group imparts several advantageous characteristics that can be strategically exploited in multi-step syntheses.

  • Steric Hindrance: The voluminous nature of the tert-amyl group can direct incoming electrophiles to specific positions on the aromatic ring, enhancing the regioselectivity of reactions. This steric shield can also influence the conformation of the final molecule, which is of particular importance in the design of bioactive compounds.

  • Increased Lipophilicity: The introduction of the five-carbon alkyl group significantly increases the lipophilicity of the molecule. This property is often desirable in drug development to improve membrane permeability and in the formulation of agrochemicals and industrial additives.[3]

  • Modulation of Reactivity: The electron-donating nature of the alkyl group activates the aromatic ring, making it more susceptible to electrophilic attack. However, the steric bulk can temper this reactivity, allowing for more controlled and selective transformations.

This guide will delve into the practical applications of these properties, providing detailed protocols for the synthesis of a variety of derivatives from 2-tert-amylphenol.

Key Synthetic Transformations and Protocols

The reactivity of 2-tert-amylphenol can be harnessed through several fundamental organic reactions. The following sections provide detailed protocols for some of the most common and useful transformations.

Electrophilic Aromatic Substitution: Controlled Functionalization of the Aromatic Ring

The hydroxyl and tert-amyl groups of 2-tert-amylphenol are ortho, para-directing.[4] Due to the steric hindrance of the tert-amyl group, electrophilic substitution predominantly occurs at the para-position relative to the hydroxyl group. This inherent regioselectivity is a powerful tool for the synthesis of specifically substituted phenols.[5][6]

This protocol describes the selective introduction of a nitro group at the para-position of 2-tert-amylphenol, a key step in the synthesis of various intermediates for dyes and pigments.

Reaction Scheme:

G 2-tert-Amylphenol 2-tert-Amylphenol 4-Nitro-2-tert-amylphenol 4-Nitro-2-tert-amylphenol 2-tert-Amylphenol->4-Nitro-2-tert-amylphenol HNO3, H2SO4

Figure 1. Nitration of 2-tert-Amylphenol.

Materials:

  • 2-tert-Amylphenol (1.0 eq)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (CH₂Cl₂)

  • Ice bath

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-tert-amylphenol (e.g., 16.4 g, 0.1 mol) in 100 mL of dichloromethane.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid (e.g., 10 mL) to the stirred solution, maintaining the temperature below 10 °C.

  • In a separate beaker, prepare a nitrating mixture by carefully adding concentrated nitric acid (e.g., 6.3 mL, 0.15 mol) to concentrated sulfuric acid (e.g., 10 mL) while cooling in an ice bath.

  • Add the nitrating mixture dropwise to the 2-tert-amylphenol solution over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour.

  • Slowly pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 100 mL of water and 100 mL of saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • The crude 4-nitro-2-tert-amylphenol can be purified by recrystallization from a suitable solvent such as ethanol or hexane.

Expected Outcome:

This procedure should yield 4-nitro-2-tert-amylphenol as a yellow solid. The yield and purity can be assessed by standard analytical techniques such as NMR and melting point determination.

Williamson Ether Synthesis: Functionalization of the Hydroxyl Group

The Williamson ether synthesis is a robust method for converting the phenolic hydroxyl group of 2-tert-amylphenol into an ether linkage. This reaction allows for the introduction of a wide variety of functionalized side chains, which is a common strategy in the development of new pharmaceutical agents.[7]

This protocol details the O-alkylation of 2-tert-amylphenol with 2-bromoethanol to introduce a hydroxyethyl group, a common pharmacophore.

Reaction Scheme:

G 2-tert-Amylphenol 2-tert-Amylphenol 2-(2-tert-Amylphenoxy)ethanol 2-(2-tert-Amylphenoxy)ethanol 2-tert-Amylphenol->2-(2-tert-Amylphenoxy)ethanol 1. NaH 2. BrCH2CH2OH

Figure 2. Williamson Ether Synthesis with 2-tert-Amylphenol.

Materials:

  • 2-tert-Amylphenol (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • 2-Bromoethanol (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride solution (brine)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, syringe

Procedure:

  • To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 2-tert-amylphenol (e.g., 8.2 g, 0.05 mol) and 30 mL of anhydrous DMF.

  • Cool the solution in an ice bath and add sodium hydride (e.g., 2.2 g of 60% dispersion, 0.055 mol) portion-wise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen gas evolution ceases.

  • Cool the mixture back to 0 °C and add 2-bromoethanol (e.g., 4.3 mL, 0.06 mol) dropwise via syringe.

  • Let the reaction warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by slowly adding 50 mL of water.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with 1 M HCl (2 x 30 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Expected Outcome:

The product, 2-(2-tert-amylphenoxy)ethanol, is typically an oil. The structure and purity can be confirmed by NMR and mass spectrometry.

The Mannich Reaction: Introduction of Aminomethyl Groups

The Mannich reaction is a three-component condensation reaction that allows for the introduction of an aminomethyl group onto the aromatic ring of 2-tert-amylphenol.[8][9][10][11][12] This reaction is particularly useful for synthesizing compounds with potential biological activity, as the introduction of an amino group can significantly alter the pharmacological properties of a molecule.

This protocol describes the aminomethylation of 2-tert-amylphenol using formaldehyde and dimethylamine.

Reaction Scheme:

G 2-tert-Amylphenol 2-tert-Amylphenol 6-tert-Amyl-2-(dimethylaminomethyl)phenol 6-tert-Amyl-2-(dimethylaminomethyl)phenol 2-tert-Amylphenol->6-tert-Amyl-2-(dimethylaminomethyl)phenol CH2O, (CH3)2NH

Figure 3. Mannich Reaction of 2-tert-Amylphenol.

Materials:

  • 2-tert-Amylphenol (1.0 eq)

  • Formaldehyde (37% aqueous solution, 1.2 eq)

  • Dimethylamine (40% aqueous solution, 1.2 eq)

  • Ethanol

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • In a 100 mL round-bottom flask, combine 2-tert-amylphenol (e.g., 8.2 g, 0.05 mol) and 25 mL of ethanol.

  • To this solution, add dimethylamine solution (e.g., 6.8 mL of 40% solution, 0.06 mol) followed by formaldehyde solution (e.g., 4.5 mL of 37% solution, 0.06 mol).

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in 50 mL of diethyl ether and wash with 50 mL of water.

  • Extract the aqueous layer with diethyl ether (2 x 25 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude Mannich base can be purified by vacuum distillation or column chromatography.

Expected Outcome:

The product, 6-tert-amyl-2-(dimethylaminomethyl)phenol, is typically an oily liquid. Characterization should be performed using NMR and mass spectrometry.

Applications in the Synthesis of Complex Molecules

The derivatives of 2-tert-amylphenol serve as valuable intermediates in the synthesis of more complex and functional molecules.

Synthesis of Benzotriazole UV Absorbers

Phenolic benzotriazoles are an important class of UV absorbers used to protect materials from photodegradation. The synthesis of these compounds often involves the coupling of a diazotized o-nitroaniline with a substituted phenol, followed by reduction of the nitro group to form the triazole ring.[13][14][15][16][17] The presence of the tert-amyl group on the phenol can enhance the solubility and compatibility of the UV absorber in polymeric matrices.

Workflow for Benzotriazole UV Absorber Synthesis:

G A 2-tert-Amylphenol B Diazo Coupling A->B C Azo Intermediate B->C D Reduction C->D E Benzotriazole UV Absorber D->E

Figure 4. General workflow for the synthesis of benzotriazole UV absorbers.

Precursors for Bioactive Molecules

The functionalized 2-tert-amylphenol derivatives can be further elaborated to synthesize molecules with potential biological activity. For instance, the nitro group in 4-nitro-2-tert-amylphenol can be reduced to an amine, which can then be acylated or alkylated to generate a library of compounds for screening in drug discovery programs. Similarly, the hydroxyl group of 2-(2-tert-amylphenoxy)ethanol can be further functionalized to create more complex ether derivatives.[3]

Data Summary

Compound Starting Material Key Reagents Reaction Type Typical Yield
4-Nitro-2-tert-amylphenol2-tert-AmylphenolHNO₃, H₂SO₄Electrophilic Aromatic Substitution70-85%
2-(2-tert-Amylphenoxy)ethanol2-tert-AmylphenolNaH, 2-BromoethanolWilliamson Ether Synthesis60-75%
6-tert-Amyl-2-(dimethylaminomethyl)phenol2-tert-AmylphenolCH₂O, (CH₃)₂NHMannich Reaction50-65%

Conclusion

2-tert-Amylphenol is a valuable and versatile building block in organic synthesis. Its unique combination of steric bulk and electronic properties allows for controlled and selective functionalization, making it an ideal starting material for the synthesis of a wide range of complex organic molecules. The protocols detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound and to develop novel molecules for applications in medicine, agriculture, and materials science. The self-validating nature of these protocols, coupled with the mechanistic insights provided, is intended to empower scientists to confidently incorporate 2-tert-amylphenol into their synthetic strategies.

References

  • Mannich reaction. Wikipedia. (URL: [Link])

  • MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. AdiChemistry. (URL: [Link])

  • Senior, A., Ruffell, K., & Ball, L. T. (2023). meta-Selective C–H arylation of phenols via regiodiversion of electrophilic aromatic substitution. Nature Chemistry, 15(3), 386–394. (URL: [Link])

  • Mannich Reaction. Organic Chemistry Portal. (URL: [Link])

  • Process for producing tert-amylphenols.
  • Catalytic production of tert-amylphenols. European Patent Office. (URL: [Link])

  • 2-tert-Amylphenol. PubChem. (URL: [Link])

  • introduction to regioselectivity in aromatic reactions. YouTube. (URL: [Link])

  • meta-Selective C–H arylation of phenols via regiodiversion of electrophilic aromatic substitution. ResearchGate. (URL: [Link])

  • Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. MDPI. (URL: [Link])

  • Synthesis and Application of Benzotriazole UV Absorbers to Improve the UV Resistance of Polyester Fabrics. ResearchGate. (URL: [Link])

  • Regioselective Electrophilic Aromatic Substitution Reactions over Reusable Zeolites. -ORCA. (URL: [Link])

  • 1 Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution 12.1. (URL: [Link])

  • Method for synthesizing benzotriazole.
  • Synthesis of BHT-like derivatives 1 and 2 suitable for the... ResearchGate. (URL: [Link])

  • Processes for the preparation of benzotriazole uv absorbers.
  • Synthesis of New Ultraviolet Light Absorbers Based on 2-Aryl-2H-benzotriazoles. ResearchGate. (URL: [Link])

  • Determination of the UV absorber 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV 328) and its oxidative metabolites in human urine by dispersive liquid-liquid microextraction and GC-MS/MS. ResearchGate. (URL: [Link])

  • O-alkylation of phenol in the presence of a nucleophilic tertiary amine. Reddit. (URL: [Link])

  • Cu-Catalyzed O-alkylation of phenol derivatives with alkylsilyl peroxides. ResearchGate. (URL: [Link])

  • Alkylation of phenols.
  • Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. PMC. (URL: [Link])

  • Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. MDPI. (URL: [Link])

  • Alkylation of phenol by alkyl halides catalyzed by finely divided gels of certain drying oils.

Sources

Protocol for the nitration of 2-tert-Amylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Regioselective Nitration of 2-tert-Amylphenol

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide presents a detailed protocol for the nitration of 2-tert-Amylphenol, a critical precursor in the synthesis of various specialty chemicals. The primary objective is to produce 2-tert-Amyl-4,6-dinitrophenol through a controlled electrophilic aromatic substitution. This document provides an in-depth exploration of the underlying reaction mechanism, regioselectivity, and critical safety protocols. It offers a step-by-step experimental procedure, from reagent handling to product purification and characterization, designed for researchers and professionals in chemical synthesis and drug development.

Introduction and Scientific Background

Nitrated phenolic compounds are foundational building blocks in organic synthesis, serving as key intermediates for a wide array of products, including dyes, agrochemicals, pharmaceuticals, and explosives.[1] The introduction of nitro groups (-NO₂) onto an aromatic ring significantly alters its electronic properties and provides a versatile chemical handle for further functionalization.

2-tert-Amylphenol, an alkylated phenol, presents an interesting substrate for electrophilic aromatic substitution. The nitration of this compound is governed by the powerful directing effects of its existing substituents: the hydroxyl (-OH) group and the tert-amyl group. This guide focuses on a robust method to achieve dinitration, yielding 2-tert-Amyl-4,6-dinitrophenol, while emphasizing the stringent safety measures required for handling nitrating agents.

Mechanism and Regioselectivity: The Chemistry of Substitution

The nitration of 2-tert-Amylphenol is a classic example of an electrophilic aromatic substitution (EAS) reaction. The electrophile, the nitronium ion (NO₂⁺), is typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid.

Directing Effects of Substituents:

The regiochemical outcome of the reaction is dictated by the two substituents on the benzene ring:

  • Hydroxyl (-OH) Group : The -OH group is a potent activating group and a strong ortho, para-director.[2] Its lone pair of electrons can be donated into the aromatic ring through resonance (+R effect), significantly increasing the electron density at the positions ortho (C6) and para (C4) to it.[3][4] This makes these positions highly susceptible to electrophilic attack.[5][6]

  • tert-Amyl Group : This bulky alkyl group is a weak activating group and an ortho, para-director due to a positive inductive effect (+I). However, its directing influence is substantially weaker than that of the hydroxyl group.[7]

The combined effect is that the powerful ortho, para-directing nature of the hydroxyl group dominates, guiding the incoming nitro groups to the C4 (para) and C6 (ortho) positions. While the bulky tert-amyl group at C2 can introduce some steric hindrance, this is often overcome by the strong activation from the hydroxyl group, leading to the formation of the 4,6-dinitro product.[8]

Caption: Logic diagram illustrating the directing effects in the nitration of 2-tert-Amylphenol.

Critical Safety Protocols

Nitration reactions are inherently hazardous due to their high exothermicity and the corrosive and oxidizing nature of the reagents involved.[9] Strict adherence to safety protocols is non-negotiable.

  • Hazard Assessment : Nitric acid is extremely corrosive and can cause severe burns.[10][11] It reacts violently with many organic materials, posing a fire and explosion risk.[12] The reaction generates significant heat, which can lead to thermal runaway if not meticulously controlled.[9]

  • Engineering Controls : All procedures must be conducted within a certified chemical fume hood to manage toxic fumes (e.g., nitrogen oxides).[13] An emergency safety shower and eyewash station must be immediately accessible.[11]

  • Personal Protective Equipment (PPE) : At a minimum, the following PPE is mandatory:

    • Acid-resistant gloves (e.g., butyl rubber or Viton).

    • Chemical splash goggles and a full-face shield.[11]

    • A flame-resistant lab coat.

  • Spill and Waste Management : Have a spill kit containing a neutralizing agent (e.g., sodium carbonate or sodium bicarbonate) readily available.[12] All acidic and nitrated waste must be segregated and disposed of according to institutional and federal regulations.[12] Never mix nitric acid waste with organic solvent waste.[12]

Experimental Protocol: Synthesis of 2-tert-Amyl-4,6-dinitrophenol

This protocol details a procedure for the controlled dinitration of 2-tert-Amylphenol. The reaction is based on established principles of phenol nitration, adapted from similar syntheses.[14][15]

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
2-tert-Amylphenol≥98%Sigma-AldrichStarting material.
Sulfuric Acid (H₂SO₄)98%, ACS ReagentFisher ScientificUsed to catalyze nitronium ion formation.
Nitric Acid (HNO₃)70%, ACS ReagentVWRSource of the nitro group.
Glacial Acetic AcidACS ReagentBDH ChemicalsReaction solvent to aid in heat dissipation.
Deionized WaterN/AIn-houseFor work-up and washing.
IceN/AIn-houseFor temperature control and quenching.
Sodium Bicarbonate (NaHCO₃)ACS ReagentEMD MilliporeFor neutralization.
Ethanol (EtOH)200 Proof, ACS ReagentDecon LabsFor recrystallization.
Equipment
  • 250 mL three-neck round-bottom flask

  • 125 mL dropping funnel

  • Magnetic stirrer and stir bar

  • Digital thermometer with probe

  • Large crystallizing dish (for ice bath)

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reactant Preparation : In the 250 mL three-neck flask, dissolve 16.4 g (0.10 mol) of 2-tert-Amylphenol in 50 mL of glacial acetic acid. Equip the flask with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Cooling : Place the flask in a large ice-salt bath and begin stirring. Cool the solution to 0-5 °C.

  • Nitrating Mixture Preparation (CAUTION: Highly Exothermic) : In a separate beaker cooled in an ice bath, slowly and carefully add 20 mL of concentrated (70%) nitric acid to 20 mL of concentrated (98%) sulfuric acid with gentle swirling. Allow this mixture to cool to below 10 °C.

  • Addition of Nitrating Agent : Transfer the cold nitrating mixture to the dropping funnel. Add the nitrating mixture dropwise to the stirred 2-tert-Amylphenol solution over a period of 60-90 minutes. Crucially, maintain the internal reaction temperature between 0 °C and 10 °C throughout the addition. Adjust the addition rate as needed to control the temperature.

  • Reaction Digestion : Once the addition is complete, allow the mixture to stir in the ice bath for an additional 2 hours.

  • Quenching and Precipitation : Slowly and carefully pour the reaction mixture onto approximately 400 g of crushed ice in a large beaker with stirring. A yellow solid product should precipitate.

  • Isolation : Allow the ice to melt completely, then collect the crude product by vacuum filtration using a Büchner funnel.

  • Washing : Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper. This removes residual acids.

  • Purification by Recrystallization : Transfer the crude solid to a beaker and recrystallize from a minimal amount of hot ethanol-water solution (start with approximately 80% ethanol). Dissolve the solid in the hot solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Final Product : Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The expected product is 2-tert-Amyl-4,6-dinitrophenol.

Caption: Experimental workflow for the synthesis of 2-tert-Amyl-4,6-dinitrophenol.

Product Characterization

Confirming the identity and purity of the synthesized 2-tert-Amyl-4,6-dinitrophenol is essential. A combination of spectroscopic and physical methods should be employed.

TechniquePurpose & Expected Results
Melting Point Determine the purity of the final product. A sharp, narrow melting point range indicates high purity.
FTIR Spectroscopy Identify key functional groups. Expect to see a broad peak for O-H stretching (~3200-3500 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and strong, characteristic peaks for asymmetric and symmetric NO₂ stretching (~1530 cm⁻¹ and ~1350 cm⁻¹, respectively).
¹H NMR Spectroscopy Confirm the molecular structure. The aromatic protons should appear as distinct signals in the downfield region (δ 7.5-8.5 ppm). The signals for the tert-amyl and hydroxyl groups will also be present in their characteristic regions.
¹³C NMR Spectroscopy Further confirm the carbon skeleton of the molecule.
HPLC / GC-MS Assess purity and confirm molecular weight. High-Performance Liquid Chromatography (HPLC) can provide a quantitative measure of purity.[16][17] Gas Chromatography-Mass Spectrometry (GC-MS), potentially after derivatization, can confirm the molecular weight via the molecular ion peak.[16][18]

Conclusion

This application note provides a comprehensive and safety-conscious protocol for the successful nitration of 2-tert-Amylphenol. The regioselectivity of the reaction is reliably controlled by the strong activating and directing effects of the phenolic hydroxyl group, leading to the formation of 2-tert-Amyl-4,6-dinitrophenol. The paramount importance of strict temperature control and adherence to all safety measures cannot be overstated. The described methods for purification and characterization ensure the final product meets the high standards required for subsequent research and development applications.

References

  • Nitration reaction safety - YouTube. (2024).
  • Chemistry, Process Design, and Safety for the Nitration Industry - National Academic Digital Library of Ethiopia. (2013).
  • Why is -OH group of phenol ortho/para directing? - Quora. (2018).
  • Revision Notes - Directing Effects of Hydroxyl Group in Phenol Reactions | Sparkl. (n.d.).
  • An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4 - SciSpace. (n.d.).
  • NITRIC ACID SAFETY - University of Washington. (n.d.).
  • Directing and Steric Effects in Disubstituted Benzene Derivatives - JoVE. (2023).
  • Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts. (2024).
  • A Comparative Guide to the Validation of Analytical Methods for Nitrophenol Determination - Benchchem. (n.d.).
  • Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol - Google Patents (CN102267916B). (n.d.).
  • Nitric Acid Safety Tips & Health Hazards - VelocityEHS. (2015).
  • Reduce your risk of a nitric acid incident - UW Environmental Health & Safety. (2024).
  • Directing Effect of Substituents: ortho–para-Directing Groups - JoVE. (2025).
  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column - LCGC International. (n.d.).
  • Nitration of Phenols - Khan Academy. (2022).
  • Typical reaction conditions and mechanisms for the nitration of phenols - Quora. (2023).
  • Nitration of phenol product formation - Quora. (2018).
  • Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization - ResearchGate. (1993).
  • Analysis of Some Nitrophenols in Water Samples By Reversed-Phase High Performance Liquid Chromatography - OSTI.GOV. (n.d.).
  • Nitration of substituted phenols by different efficient heterogeneous systems - ResearchGate. (2006).
  • SYNTHESIS LAB # 10: NITRATION OF PHENOL. (n.d.).
  • Nitration of Phenols - Khan Academy. (n.d.).
  • SYNTHESIS LAB # 10: NITRATION OF PHENOL. (n.d.).
  • Selective nitration process - Google Patents (US2868844A). (n.d.).
  • Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions - Indian Academy of Sciences. (n.d.).
  • Electrophilic Substitution Reactions of Phenols - BYJU'S. (n.d.).
  • Production method of ortho-sec-butyl-4,6-dinitrophenol - Google Patents (CN101830808A). (n.d.).

Sources

Application Note: Robust Derivatization of 2-tert-Amylphenol for Sensitive GC-MS Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the chemical derivatization of 2-tert-amylphenol (2-TAP) for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct analysis of phenolic compounds like 2-TAP by GC is often hampered by their polarity, which can lead to poor chromatographic peak shape, low sensitivity, and reduced column lifetime.[1][2] This guide details a robust silylation method using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to enhance the volatility and thermal stability of 2-TAP, thereby improving its analytical properties for sensitive and reliable quantification.[1] Methodologies, experimental parameters, and the underlying chemical principles are discussed to provide researchers with a comprehensive and validated workflow.

Introduction: The Rationale for Derivatization

2-tert-Amylphenol (2-TAP), a substituted alkylphenol, is a compound of interest in environmental monitoring, industrial quality control, and safety assessments.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred technique for its analysis due to its high sensitivity and selectivity.[4] However, the polar hydroxyl (-OH) group on the phenol ring presents a significant analytical challenge.

During GC analysis, this polar group can interact with active sites (e.g., free silanol groups) on the GC inlet liner and column stationary phase. This interaction leads to hydrogen bonding, causing undesirable effects such as:

  • Peak Tailing: Asymmetrical peaks that are difficult to integrate accurately.

  • Reduced Sensitivity: Analyte adsorption leads to lower signal intensity.[1]

  • Poor Reproducibility: Inconsistent interactions result in variable retention times and peak areas.

Derivatization is a chemical modification process that converts the analyte into a more "GC-amenable" form.[5] For phenols, the most common and effective strategy is silylation .[6] This process replaces the active, polar hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group, creating a TMS-ether derivative.[5][6] The resulting derivative is more volatile, less polar, and more thermally stable, leading to sharp, symmetrical chromatographic peaks and significantly improved detection limits.[7]

Principle of Silylation with BSTFA

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and widely used silylating reagent.[5] It reacts readily with compounds containing active hydrogens, such as alcohols, phenols, and carboxylic acids.[5] The reaction with 2-TAP proceeds by nucleophilic attack of the phenolic oxygen on the silicon atom of BSTFA, forming the stable 2-tert-amylphenyl trimethylsilyl ether. The byproducts of the reaction are volatile and generally do not interfere with the GC-MS analysis.

For moderately hindered or less reactive hydroxyl groups, a catalyst such as trimethylchlorosilane (TMCS) is often added to the BSTFA formulation (e.g., BSTFA + 1% TMCS) to increase the reactivity of the reagent and ensure the reaction goes to completion.[5][6]

Silylation Derivatization Protocol for 2-tert-Amylphenol

This protocol is designed for the quantitative derivatization of 2-TAP in a prepared sample extract. It is critical that all glassware is clean and dry, and solvents are anhydrous, as silylating reagents are highly sensitive to moisture.[5][8]

Reagents and Materials
  • Analyte: 2-tert-Amylphenol (C₁₁H₁₆O, MW: 164.24 g/mol )[9] standard or sample extract.

  • Silylating Reagent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).

  • Solvent/Catalyst: Anhydrous Pyridine or Anhydrous Acetone. Acetone has been shown to significantly accelerate reaction rates for phenols.[10][11]

  • Internal Standard (Optional but Recommended): e.g., Naphthalene-d8 or a suitable deuterated phenol analog.

  • Equipment:

    • 2 mL GC vials with PTFE-lined screw caps.

    • Microsyringes.

    • Heating block or oven capable of maintaining 60-75°C.

    • Vortex mixer.

Step-by-Step Experimental Workflow
  • Sample Preparation: Pipette 100 µL of the sample extract (dissolved in a compatible, dry, aprotic solvent like hexane or dichloromethane) into a 2 mL GC vial. If the sample is in an incompatible solvent, evaporate it to dryness under a gentle stream of nitrogen and reconstitute in the chosen reaction solvent.

  • Internal Standard Addition: If used, add the internal standard at a known concentration.

  • Reagent Addition: Add 100 µL of the chosen solvent (e.g., Anhydrous Acetone) and 100 µL of the BSTFA + 1% TMCS reagent to the vial. A reagent-to-analyte molar ratio of at least 2:1 (relative to active hydrogens) is recommended to ensure complete derivatization.[5]

  • Capping and Mixing: Immediately cap the vial tightly to prevent moisture ingress. Vortex the mixture for 30 seconds to ensure homogeneity.

  • Reaction Incubation: Place the vial in a heating block or oven set to 70°C for 30 minutes. While reactions in acetone can be near-instantaneous at room temperature, heating ensures the derivatization of any potentially interfering matrix components and drives the reaction to completion.[10][11]

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature before analysis.

  • GC-MS Analysis: The sample is now ready for injection into the GC-MS system. The derivatized sample is typically stable for several days if stored properly in a freezer.

G cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis A 1. Aliquot Sample (100 µL) into GC Vial B 2. Add Solvent/Catalyst (e.g., Acetone, 100 µL) A->B C 3. Add BSTFA + 1% TMCS (100 µL) B->C D 4. Cap Vial & Vortex (30 seconds) C->D E 5. Heat at 70°C (30 minutes) D->E F 6. Cool to Room Temp E->F G 7. Inject into GC-MS F->G

Caption: High-level workflow for the silylation of 2-tert-amylphenol.

Chemical Reaction

The silylation reaction replaces the active proton of the phenolic hydroxyl group with a non-polar trimethylsilyl (TMS) group.

// Add a visual representation of the reaction arrow edge [shape=none, style=invis]; TAP:e -> TAP_TMS:w [style=solid, arrowhead=open, label="Heat (70°C)", fontcolor="#EA4335", len=2.0]; }

Caption: Conversion of polar 2-TAP to its non-polar TMS derivative.

GC-MS Method Parameters and Expected Results

The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.

GC-MS Conditions
ParameterRecommended SettingRationale
GC System Agilent 7890B or equivalentStandard, robust platform for this type of analysis.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA 5% phenyl-methylpolysiloxane phase provides excellent separation for a wide range of semi-volatile compounds, including silylated phenols.[12]
Inlet Temperature 250°CEnsures rapid and complete volatilization of the derivatized analyte without thermal degradation.
Injection Mode Splitless (1 µL injection)Maximizes the transfer of analyte to the column, which is ideal for trace-level analysis.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Initial: 80°C (hold 1 min), Ramp: 15°C/min to 280°C, Hold: 5 minThis temperature program allows for good separation from solvent and potential matrix components while ensuring the timely elution of the 2-TAP-TMS derivative.
MS System Agilent 5977A or equivalentA standard single quadrupole mass spectrometer suitable for this application.
Ion Source Temp. 230°CStandard temperature for Electron Ionization (EI) to maintain compound stability and promote consistent fragmentation.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns that are comparable to library spectra.
Acquisition Mode Full Scan (m/z 50-400) and/or SIMFull Scan is used for initial identification. Selected Ion Monitoring (SIM) is used for enhanced sensitivity and quantitative analysis by monitoring characteristic ions.
Mass Spectral Characteristics

The TMS derivative of 2-tert-amylphenol will have a molecular weight of 236.4 g/mol . The Electron Ionization (EI) mass spectrum is expected to show characteristic ions that can be used for identification and quantification.

  • Molecular Ion [M]⁺: m/z 236

  • Key Fragments:

    • m/z 221 [M-15]⁺: Loss of a methyl group (-CH₃), a common fragmentation for TMS derivatives.

    • m/z 179 [M-57]⁺: Loss of the tert-butyl group (-C(CH₃)₃), a characteristic fragmentation for t-butyl or t-amyl structures.[13]

    • m/z 73 [Si(CH₃)₃]⁺: The trimethylsilyl ion, a hallmark of silylated compounds.[14]

For high-sensitivity quantitative analysis using SIM mode, monitoring ions m/z 221 (Quantifier) and m/z 179 (Qualifier) is recommended.

Method Validation and Troubleshooting

ProblemPossible CauseSuggested Solution
Poor/No Derivative Peak 1. Moisture in sample/reagents. 2. Inactive derivatizing reagent. 3. Insufficient reagent.1. Ensure all solvents are anhydrous and glassware is thoroughly dried. 2. Use a fresh, unopened vial of BSTFA. Store reagents tightly capped. 3. Increase the volume of BSTFA added.[5][8]
Peak Tailing Persists Incomplete derivatization.Increase reaction time and/or temperature. Ensure the catalyst (TMCS) is present in the reagent. Injecting BSTFA can sometimes temporarily deactivate the GC liner.
Extraneous Peaks 1. Sample matrix interference. 2. Reagent byproducts. 3. Septum bleed.1. Perform a sample cleanup (e.g., Solid Phase Extraction) prior to derivatization. 2. Run a reagent blank to identify artifact peaks. 3. Use high-quality, low-bleed septa.
Poor Reproducibility 1. Inconsistent derivatization. 2. Sample degradation. 3. Autosampler issues.1. Use an autosampler for reagent addition to ensure consistency. 2. Analyze derivatized samples promptly or store them in a freezer. 3. Clean the autosampler syringe thoroughly after use.

Conclusion

The derivatization of 2-tert-amylphenol via silylation with BSTFA is a highly effective and reproducible method to overcome the challenges of direct GC-MS analysis. By converting the polar phenol into a non-polar TMS-ether, this protocol facilitates the generation of sharp, symmetrical chromatographic peaks, leading to enhanced sensitivity and accuracy. The detailed workflow and method parameters provided herein serve as a robust foundation for researchers in environmental, industrial, and pharmaceutical laboratories to develop and validate high-performance quantitative methods for 2-TAP and other related phenolic compounds.

References

  • Lee, J. S., & Lee, H. B. (2004). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. Journal of Chromatographic Science, 42(8), 417-424. Available at: [Link]

  • Morville, S., Scheyer, A., & Mirabel, P. (2006). A method using GC-MS and derivatization with N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) for the analysis of 20 phenolic compounds in atmospheric samples. Journal of Chromatography A, 1129(2), 245-252. Available at: [Link]

  • Lee, J.S., & Lee, H.B. (2004). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. Analytical Chemistry, 76(20), 6147-6152. Available at: [Link]

  • Caltech GPS. Preparation of TMS Derivatives for GC/MS. California Institute of Technology. Available at: [Link]

  • Farajzadeh, M. A., et al. (2016). Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction. Global NEST Journal, 18(1), 108-120. Available at: [Link]

  • Geng, Z., et al. (2022). Volatile Phenols: Direct Analysis Using Large-Volume Injection-Online Trapping-Gas Chromatography-Tandem Mass Spectrometry (LVI-GC-MS/MS) and Aroma Contribution to Different Aroma-Type of Baijiu. ACS Food Science & Technology, 2(6), 993-1003. Available at: [Link]

  • Lomcharoenwong, T. (2019). Improving chromatographic analysis of phenolic compounds. Chulalongkorn University Digital Collections. Available at: [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. EPA. Available at: [Link]

  • Chemistry For Everyone. (2023, August 14). What Is Derivatization In GC-MS? [Video]. YouTube. Available at: [Link]

  • Dettmer, K., et al. (2000). Gas chromatographic profiling and screening for phenols as isobutoxycarbonyl derivatives in aqueous samples. Journal of Chromatography A, 877(1-2), 173-185. Available at: [Link]

  • Phenomenex. Derivatization for Gas Chromatography. Phenomenex. Available at: [Link]

  • Krauss, D., Rothenwöhrer, W., & Staud, H. (1985). EI Mass spectra of the TMS derivatives of (a) phenol (4) and (b) 2‐methoxyphenol (5). ResearchGate. Available at: [Link]

  • Ljoncheva, M., et al. (2022). Machine learning for identification of silylated derivatives from mass spectra. Journal of Cheminformatics, 14(1), 62. Available at: [Link]

  • Strehmel, N., et al. (2013). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, 18(6), 7049-7074. Available at: [Link]

  • Musah, R. A., et al. (2023). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Separations, 10(11), 548. Available at: [Link]

  • Agilent Technologies. (2021). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Agilent. Available at: [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 76769, 2-tert-Amylphenol. PubChem. Available at: [Link]

Sources

Application of 2-tert-Amylphenol in the Production of Phenolic Resins: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 2-tert-Amylphenol in Phenolic Resin Modification

Phenolic resins, the venerable workhorses of the polymer industry, are synthesized through the condensation reaction of phenol with an aldehyde, most commonly formaldehyde.[1] Their utility spans a vast array of applications, from high-performance adhesives and coatings to critical components in the aerospace and electronics industries.[2][3] The versatility of phenolic resins stems from their tunable properties, which can be precisely engineered by modifying the phenol monomer. One such strategic modification involves the incorporation of alkylphenols, with 2-tert-Amylphenol (2-tAP) emerging as a key modulator of resin structure and function.

The introduction of the bulky tert-amyl group at the ortho position of the phenol ring imparts a unique steric hindrance that profoundly influences the polymerization process.[4] This steric shielding directs the electrophilic attack of formaldehyde primarily to the para-position, thereby controlling the regioselectivity of the reaction and influencing the final architecture of the polymer backbone.[5][6] Consequently, the incorporation of 2-tAP allows for the synthesis of phenolic resins with tailored properties, including enhanced flexibility, controlled molecular weight, and specific solubility characteristics.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of 2-tert-Amylphenol in the production of both novolac and resole-type phenolic resins. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols, and present a comparative analysis of the resulting resin properties.

The Influence of the Ortho-tert-Amyl Group: A Mechanistic Perspective

The reactivity of the phenolic ring towards formaldehyde is dictated by the activating effect of the hydroxyl group, which directs electrophilic substitution to the ortho and para positions. In an unmodified phenol molecule, both ortho positions and the para position are available for reaction. However, the presence of the bulky tert-amyl group at one of the ortho positions in 2-tAP introduces significant steric hindrance, altering the reaction landscape.

This steric hindrance has two primary consequences:

  • Direction of Formaldehyde Addition: The bulky substituent effectively blocks the adjacent ortho position, making the para position the more accessible site for electrophilic attack by formaldehyde. This leads to a higher proportion of para-substituted hydroxymethylphenols in the initial stages of the reaction.[5]

  • Control of Polymerization: During the subsequent condensation reactions to form the polymer chain, the tert-amyl group continues to exert its steric influence. In novolac resins, it favors the formation of linear chains with predominantly para-para linkages. In resole resins, it can moderate the degree of cross-linking, preventing the formation of a highly brittle, three-dimensional network.

The following diagram illustrates the preferential reaction pathway for the hydroxymethylation of 2-tert-Amylphenol.

G cluster_reactants Reactants cluster_products Initial Products 2-tAP 2-tert-Amylphenol para_product 4-Hydroxymethyl-2-tert-amylphenol (Major Product) 2-tAP->para_product Electrophilic Aromatic Substitution (Favored) ortho_product 6-Hydroxymethyl-2-tert-amylphenol (Minor Product) 2-tAP->ortho_product Electrophilic Aromatic Substitution (Disfavored due to steric hindrance) HCHO Formaldehyde HCHO->para_product HCHO->ortho_product

Caption: Preferential hydroxymethylation of 2-tert-Amylphenol.

Synthesis of 2-tert-Amylphenol Modified Phenolic Resins: Experimental Protocols

The synthesis of phenolic resins can be broadly categorized into two types: novolacs, which are produced under acidic conditions with a molar excess of phenol to formaldehyde, and resoles, which are synthesized under basic conditions with a molar excess of formaldehyde.[7][8] The incorporation of 2-tAP can be readily achieved in both synthetic routes.

Protocol 1: Synthesis of a 2-tert-Amylphenol Modified Novolac Resin

Novolac resins are thermoplastic in nature and require a curing agent, such as hexamethylenetetramine (HMTA), for cross-linking.[9] The inclusion of 2-tAP in a novolac formulation can enhance flexibility and solubility in organic solvents.

Materials:

  • Phenol

  • 2-tert-Amylphenol (2-tAP)

  • Formaldehyde (37% aqueous solution)

  • Oxalic acid (catalyst)

  • Toluene (optional, for azeotropic distillation)

  • Sodium hydroxide solution (for neutralization)

Equipment:

  • Four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, reflux condenser, and addition funnel.

  • Heating mantle

  • Vacuum distillation apparatus

Procedure:

  • Charging the Reactor: In the four-necked flask, combine phenol and 2-tert-Amylphenol at the desired molar ratio. A typical starting point is a 90:10 molar ratio of phenol to 2-tAP.

  • Catalyst Addition: Add oxalic acid as the catalyst. The amount of catalyst is typically 0.5-2.0% of the total weight of the phenols.

  • Heating and Formaldehyde Addition: Heat the mixture to 95-100°C with constant stirring. Once the temperature is stable, slowly add the formaldehyde solution through the addition funnel over a period of 60-90 minutes. The molar ratio of total phenols to formaldehyde should be approximately 1:0.8.

  • Reaction and Dehydration: After the formaldehyde addition is complete, maintain the reaction mixture at reflux (approximately 100°C) for 2-4 hours. Following the reflux period, arrange the apparatus for distillation and remove water from the reaction mixture. Toluene can be added to facilitate azeotropic removal of water.

  • Vacuum Distillation: Once the bulk of the water has been removed, apply a vacuum to the system and continue distillation to remove any remaining water and unreacted monomers. The temperature should be gradually increased to 140-160°C under vacuum.

  • Neutralization and Discharge: Cool the reaction mixture to below 100°C and neutralize the catalyst with a sodium hydroxide solution. The final resin can then be discharged from the reactor.

Workflow for 2-tAP Novolac Synthesis:

G start Charge Phenol, 2-tAP, and Oxalic Acid heat Heat to 95-100°C start->heat add_hcho Add Formaldehyde (1:0.8 phenol:HCHO) heat->add_hcho reflux Reflux at 100°C for 2-4 hours add_hcho->reflux distill Atmospheric Dehydration reflux->distill vac_distill Vacuum Distillation (140-160°C) distill->vac_distill neutralize Neutralize with NaOH vac_distill->neutralize end Discharge Novolac Resin neutralize->end

Caption: Workflow for the synthesis of a 2-tAP modified novolac resin.

Protocol 2: Synthesis of a 2-tert-Amylphenol Modified Resole Resin

Resole resins are thermosetting and contain reactive hydroxymethyl groups that can self-condense upon heating to form a cross-linked network.[10] The incorporation of 2-tAP can control the cross-link density, leading to less brittle cured materials.

Materials:

  • Phenol

  • 2-tert-Amylphenol (2-tAP)

  • Formaldehyde (37% aqueous solution)

  • Sodium hydroxide (50% aqueous solution, catalyst)

  • Phosphoric acid (for neutralization)

Equipment:

  • Four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, reflux condenser, and addition funnel.

  • Heating and cooling bath

Procedure:

  • Charging the Reactor: Charge the phenol and 2-tert-Amylphenol into the reaction flask at the desired molar ratio (e.g., 80:20 phenol:2-tAP).

  • Catalyst and Formaldehyde Addition: Add the sodium hydroxide solution as the catalyst. The amount is typically 1-3% of the phenol weight. Begin heating the mixture to 60-70°C. Once the temperature is reached, slowly add the formaldehyde solution. The molar ratio of total phenols to formaldehyde should be approximately 1:1.5.[10]

  • Reaction: Maintain the reaction temperature at 70-80°C for 2-3 hours. The reaction is exothermic, so cooling may be necessary to control the temperature.

  • Cooling and Neutralization: After the reaction period, cool the mixture to below 40°C. Neutralize the catalyst by adding phosphoric acid until the pH of the solution is between 6.5 and 7.5.

  • Dehydration: If a higher solids content is desired, water can be removed by vacuum distillation at a temperature below 60°C to avoid premature curing of the resin.

  • Storage: The resulting resole resin should be stored at a low temperature (e.g., 4°C) to prolong its shelf life.

Characterization and Properties of 2-tAP Modified Phenolic Resins

The incorporation of 2-tert-Amylphenol into phenolic resins leads to predictable changes in their physical and chemical properties. The extent of these changes is dependent on the concentration of 2-tAP used.

Table 1: Typical Properties of 2-tAP Modified Novolac Resins

PropertyUnmodified Novolac10% 2-tAP Modified Novolac20% 2-tAP Modified Novolac
Softening Point (°C) 100-12090-11080-100
Molecular Weight (Mw) 1000-1500800-1200600-1000
Viscosity (at 150°C, mPa·s) 500-1000300-700200-500
Solubility in Toluene Partially SolubleSolubleReadily Soluble
Cure Time with HMTA (s) 60-9070-10080-120

Table 2: Typical Properties of 2-tAP Modified Resole Resins

PropertyUnmodified Resole10% 2-tAP Modified Resole20% 2-tAP Modified Resole
Viscosity (at 25°C, mPa·s) 300-600250-500200-400
Solids Content (%) 65-7568-7870-80
Gel Time (at 150°C, min) 5-108-1512-20
Flexural Strength of Cured Resin HighModerateModerate-Low
Brittleness of Cured Resin HighModerateLow

Spectroscopic Characterization:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a valuable tool for monitoring the synthesis of phenolic resins. The disappearance of the formaldehyde C-H stretching band (around 2720 cm⁻¹) and changes in the substitution patterns of the aromatic ring (out-of-plane C-H bending vibrations between 750-900 cm⁻¹) can be observed. The presence of the tert-amyl group can be identified by its characteristic C-H stretching and bending vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information about the resin, including the ratio of ortho and para linkages, the degree of hydroxymethylation, and the incorporation of the 2-tAP monomer into the polymer chain.[6]

Applications of 2-tert-Amylphenol Modified Phenolic Resins

The unique properties imparted by 2-tAP make these modified resins suitable for a range of specialized applications:

  • Tackifying Resins: The increased flexibility and compatibility with elastomers make 2-tAP modified novolac resins excellent tackifiers in the formulation of adhesives and rubber compounds.

  • Flexible Coatings and Laminates: Resole resins modified with 2-tAP can be used to produce more flexible and impact-resistant coatings and laminating resins.

  • Chain Terminators/Molecular Weight Regulators: Due to the single reactive para-position (and the less reactive ortho-position), 2-tAP can act as a chain terminator, allowing for precise control over the molecular weight and viscosity of the final resin.

Conclusion

The incorporation of 2-tert-Amylphenol into phenolic resin formulations offers a powerful strategy for tailoring the properties of these versatile polymers. The steric hindrance provided by the ortho-tert-amyl group allows for control over the reaction regioselectivity, leading to resins with lower cross-link densities, increased flexibility, and enhanced solubility. The detailed protocols and characterization data presented in this guide provide a solid foundation for researchers and scientists to explore the potential of 2-tAP in developing novel phenolic resins for a wide range of advanced applications.

References

  • A Comparative Guide to the Reactivity of Ortho and Para Hydroxymethyl Groups in Phenols. Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-the-reactivity-of-ortho-and-para-hydroxymethyl-groups-in-phenols/]
  • Synthesis and Characterization of Phenolic Resole Resins for Adhesive Applic
  • CN108503759B - Synthesis method of alkyl phenolic resin - Google Patents. [URL: https://patents.google.
  • SYNTHESIS OF IMPROVED PHENOLIC RESINS - CORE. [URL: https://core.ac.uk/download/pdf/4841968.pdf]
  • synthesis-and-characterization-of-resoles-and-their-blends-with-epoxy-resin--a-review.pdf - TSI Journals. [URL: https://www.tsijournals.com/articles/synthesis-and-characterization-of-resoles-and-their-blends-with-epoxy-resin--a-review.pdf]
  • Synthesis and thermal properties of some phenolic resins. Innovaciencia. [URL: https://www.ouci.es/articulo/sintesis-y-propiedades-termicas-de-algunas-resinas-fenolicas/]
  • Reaction of formaldehyde at the ortho-and para-positions of phenol: exploration of mechanisms using computational chemistry. | Request PDF. ResearchGate. [URL: https://www.researchgate.
  • Synthesis of novolac resins by condensation of phenolic compounds with formaldehyde. KoreaScience. [URL: https://koreascience.kr/article/JAKO200729550097066.page]
  • US6806343B2 - Method of preparing a stable, low pH phenolic resin - Google Patents. [URL: https://patents.google.
  • Modified Synthesis of Phenolic Novolac by Biomass Pyrolysis Oil. [URL: https://www.airitilibrary.com/Publication/alDetailedMesh?docid=10219498-201201-201203060010-201203060010-31-35]
  • Synthesis and thermal properties of some phenolic resins. OUCI. [URL: https://www.ouci.es/articulo/sintesis-y-propiedades-termicas-de-algunas-resinas-fenolicas/]
  • PROCESS FOR THE PREPARATION OF NOVOLAC ALKYLPHENOL RESINS - European Patent Office - EP 3426502 B1 - Googleapis.com. [URL: https://patents.google.
  • Thermal and Mechanical Properties of A Nondegraded and Thermally Degraded Phenolic-Carbon Composite, - DTIC. [URL: https://apps.dtic.mil/sti/pdfs/AD0715383.pdf]
  • Thermal properties of phenolic resins. | Download Table. ResearchGate. [URL: https://www.researchgate.net/figure/Thermal-properties-of-phenolic-resins_tbl4_338908868]
  • Synthesis of Novolac Resins by Condensation of Phenolic Compounds With Formaldehyde. [URL: https://www.scribd.com/document/429402636/Synthesis-of-Novolac-Resins-by-Condensation-of-Phenolic-Compounds-With-Formaldehyde]
  • Investigation on the Properties of Phenolic-Resin-Based Functional Gradient Thermal Protection Composite Materials - MDPI. [URL: https://www.mdpi.com/2073-4360/13/21/3697]
  • Preparation of Lignin-Based High-Ortho Thermoplastic Phenolic Resins and Fibers - MDPI. [URL: https://www.mdpi.com/2073-4360/11/12/1987]
  • Comparative analysis of different lignins as phenol replacement in phenolic adhesive formulations | Request PDF. ResearchGate. [URL: https://www.researchgate.
  • Phenolic resins for can coatings: II. Resoles based on cresol/phenol mixtures or tert. butyl phenol | Request PDF. ResearchGate. [URL: https://www.researchgate.net/publication/230129759_Phenolic_resins_for_can_coatings_II_Resoles_based_on_cresolphenol_mixtures_or_tert_butyl_phenol]
  • Analyzing the Physical Properties of Polymer- Loaded Phenolic Resin - ResearchGate. [URL: https://www.researchgate.net/publication/380234149_ANALYZING_THE_PHYSICAL_PROPERTIES_OF_POLYMER-LOADED_PHENOLIC_RESIN]
  • Preparation and characterization of para-tertiary-butylphenol formaldehyde resins using dual catalytic-extraction method | Request PDF. ResearchGate. [URL: https://www.researchgate.
  • Understanding Para Tertiary Amyl Phenol (PTAP): Applications, Properties, and Industry Demand - Vinati Organics. [URL: https://www.vinatiorganics.
  • Study of Antioxidant Properties of 5- n -Pentadecyl-2- tert amylphenol - ResearchGate. [URL: https://www.researchgate.net/publication/382877121_Study_of_Antioxidant_Properties_of_5-n-Pentadecyl-2-tert-amylphenol]
  • s-and-characterization-of-resoles-and-their-blends-with-epoxy-resin--a-review.pdf - TSI Journals. [URL: https://www.tsijournals.com/articles/synthesis-and-characterization-of-resoles-and-their-blends-with-epoxy-resin--a-review.pdf]
  • CN108503759B - Synthesis method of alkyl phenolic resin - Google Patents. [URL: https://patents.google.
  • Modified Synthesis of Phenolic Novolac by Biomass Pyrolysis Oil. [URL: https://www.airitilibrary.com/Publication/alDetailedMesh?docid=10219498-201201-201203060010-201203060010-31-35]
  • Synthesis and thermal properties of some phenolic resins. [URL: https://www.researchgate.net/publication/336768789_Synthesis_and_thermal_properties_of_some_phenolic_resins]
  • PROCESS FOR THE PREPARATION OF NOVOLAC ALKYLPHENOL RESINS - European Patent Office - EP 3426502 B1 - Googleapis.com. [URL: https://patents.google.
  • Thermal and Mechanical Properties of A Nondegraded and Thermally Degraded Phenolic-Carbon Composite, - DTIC. [URL: https://apps.dtic.mil/sti/pdfs/AD0715383.pdf]
  • Thermal properties of phenolic resins. | Download Table. ResearchGate. [URL: https://www.researchgate.net/figure/Thermal-properties-of-phenolic-resins_tbl4_338908868]
  • Synthesis of Novolac Resins by Condensation of Phenolic Compounds With Formaldehyde. [URL: https://www.scribd.com/document/429402636/Synthesis-of-Novolac-Resins-by-Condensation-of-Phenolic-Compounds-With-Formaldehyde]
  • FTIR method in studies of the resol-type phenol resin structure in the air atmosphere over certain time intervals - AGH University of Krakow Journals. [URL: https://journals.agh.edu.pl/foundry/article/download/1199/1066]
  • CN112159499B - Grafted alkylphenol phenolic resin and preparation method thereof - Google Patents. [URL: https://patents.google.

Sources

The Strategic Use of 2-tert-Amylphenol in the Synthesis of High-Performance Azo Dyes and Pigments: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Steric Hindrance and Lipophilicity in Modern Colorant Design

In the vast landscape of synthetic colorants, azo dyes and pigments represent the largest and most versatile class, accounting for a significant portion of the global market.[1] Their facile synthesis, broad color gamut, and cost-effectiveness have cemented their importance in industries ranging from textiles and coatings to plastics and printing inks. The fundamental chemistry underpinning their formation is the azo coupling reaction, an electrophilic aromatic substitution between a diazonium salt and an electron-rich coupling component, typically a phenol or an aromatic amine. While the core chromophore is the azo group (-N=N-), the overall performance characteristics of the final colorant—such as lightfastness, thermal stability, solubility, and hue—are critically dictated by the molecular architecture of the precursors.

This application note delves into the strategic use of 2-tert-Amylphenol as a key intermediate in the synthesis of high-performance azo dyes and pigments. The introduction of the bulky, lipophilic tert-amyl group at the ortho position to the phenolic hydroxyl imparts a unique combination of steric and electronic effects that can be leveraged to enhance the properties of the resulting colorants. This guide will provide a detailed protocol for the synthesis of a representative azo dye using 2-tert-Amylphenol, explain the scientific rationale behind the procedural steps, and discuss the anticipated impact of the tert-amyl moiety on the final product's performance.

Chemical Principles and Mechanistic Insights

The synthesis of an azo dye from 2-tert-Amylphenol follows a two-step process: diazotization of a primary aromatic amine followed by the azo coupling reaction.

1. Diazotization: A primary aromatic amine is converted to a highly reactive diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). This reaction is performed at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[2]

2. Azo Coupling: The resulting electrophilic diazonium salt is then introduced to a solution of the coupling component, in this case, 2-tert-Amylphenol. As a phenol, 2-tert-Amylphenol is an activated aromatic ring, with the hydroxyl group being a strong electron-donating group. This increases the electron density of the ring, making it susceptible to electrophilic attack. The coupling reaction typically occurs at the para position to the hydroxyl group.[2] The bulky tert-amyl group at the ortho position sterically hinders attack at that position, further favoring para substitution.

The presence of the tert-amyl group is not merely a steric director. Its alkyl nature significantly increases the lipophilicity of the resulting dye molecule. This enhanced oil-solubility is a desirable trait for applications in non-polar media such as plastics, oils, and hydrocarbon-based inks.[3] Furthermore, the steric bulk of the tert-amyl group can protect the azo linkage from photochemical degradation, potentially leading to improved lightfastness.[4]

Experimental Protocol: Synthesis of a Representative Azo Dye

This protocol details the synthesis of a vibrant yellow-orange azo dye by coupling diazotized p-nitroaniline with 2-tert-Amylphenol. p-Nitroaniline is chosen as the diazo component due to the electron-withdrawing nitro group, which increases the electrophilicity of the diazonium salt and contributes to the final color.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Quantity
p-NitroanilineC₆H₆N₂O₂138.121.38 g (0.01 mol)
2-tert-AmylphenolC₁₁H₁₆O164.241.64 g (0.01 mol)
Sodium NitriteNaNO₂69.000.76 g (0.011 mol)
Hydrochloric Acid (conc.)HCl36.46~5 mL
Sodium HydroxideNaOH40.001.2 g
EthanolC₂H₅OH46.07For recrystallization
Distilled WaterH₂O18.02As needed
Ice--As needed
Step-by-Step Methodology

Part A: Diazotization of p-Nitroaniline

  • In a 100 mL beaker, suspend 1.38 g of p-nitroaniline in 20 mL of distilled water.

  • Carefully add 2.5 mL of concentrated hydrochloric acid. Stir the mixture to form a fine slurry of p-nitroaniline hydrochloride.

  • Cool the slurry to 0-5 °C in an ice-salt bath. It is crucial to maintain this low temperature throughout the diazotization process to prevent the premature decomposition of the diazonium salt.

  • In a separate 50 mL beaker, dissolve 0.76 g of sodium nitrite in 5 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold p-nitroaniline hydrochloride slurry with continuous stirring. The addition should take approximately 10 minutes.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for another 15 minutes to ensure the completion of the diazotization reaction. The resulting solution contains the p-nitrobenzenediazonium chloride.

Part B: Azo Coupling with 2-tert-Amylphenol

  • In a 250 mL beaker, dissolve 1.64 g of 2-tert-Amylphenol in 20 mL of a 1.5 M sodium hydroxide solution (prepared by dissolving 1.2 g of NaOH in 20 mL of water). This step deprotonates the phenol to the more reactive phenoxide ion.

  • Cool the 2-tert-Amylphenol solution to 0-5 °C in an ice bath.

  • With vigorous stirring, slowly add the cold diazonium salt solution from Part A to the cold 2-tert-Amylphenol solution. An intensely colored precipitate should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.

  • Acidify the mixture to a pH of approximately 5-6 by the slow addition of dilute hydrochloric acid. This step helps to fully precipitate the dye.

  • Collect the crude azo dye by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold distilled water until the filtrate is neutral.

  • Recrystallize the crude product from a minimal amount of hot ethanol to obtain the purified azo dye.

  • Dry the purified crystals in a desiccator.

Safety Precautions
  • Aromatic amines and their derivatives can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Diazonium salts are unstable and potentially explosive when dry. They should be kept in solution and at low temperatures at all times.

  • Concentrated acids and bases are corrosive. Handle with care and in a well-ventilated fume hood.

Visualization of the Synthesis Workflow

The following diagrams illustrate the chemical reaction and the experimental workflow.

Synthesis_Reaction cluster_diazotization Diazotization cluster_coupling Azo Coupling p_nitroaniline p-Nitroaniline na_no2_hcl NaNO₂ / HCl 0-5 °C p_nitroaniline->na_no2_hcl diazonium_salt p-Nitrobenzenediazonium Chloride na_no2_hcl->diazonium_salt azo_dye Azo Dye Product diazonium_salt->azo_dye Coupling tert_amylphenol 2-tert-Amylphenol naoh NaOH tert_amylphenol->naoh phenoxide 2-tert-Amylphenoxide naoh->phenoxide phenoxide->azo_dye

Caption: Chemical reaction scheme for the synthesis of the azo dye.

Experimental_Workflow start Start diazotization Diazotization of p-Nitroaniline (0-5 °C) start->diazotization coupling_prep Prepare 2-tert-Amylphenol in NaOH solution (0-5 °C) start->coupling_prep coupling Azo Coupling: Add diazonium salt to phenoxide solution diazotization->coupling coupling_prep->coupling acidify Acidify to pH 5-6 coupling->acidify filter_wash Vacuum Filtration and Washing acidify->filter_wash recrystallize Recrystallize from Ethanol filter_wash->recrystallize dry Dry Product recrystallize->dry end End dry->end

Caption: Step-by-step experimental workflow for the azo dye synthesis.

Expected Properties and Characterization

The synthesized azo dye is expected to be a brightly colored solid, likely in the yellow to orange-red range. The exact hue will be influenced by the electronic effects of the nitro group and the phenolic hydroxyl group on the extended conjugated system.

PropertyExpected Outcome/CharacteristicRationale
Color Yellow to Orange-RedThe extended π-conjugation across the azobenzene system results in absorption in the visible region of the electromagnetic spectrum.
Solubility Low in water; Soluble in polar organic solvents (e.g., ethanol, acetone). Good solubility in non-polar organic solvents.The presence of the bulky, non-polar tert-amyl group increases the lipophilicity of the molecule, enhancing its solubility in organic media.[3]
Lightfastness Moderate to GoodThe steric hindrance provided by the tert-amyl group can protect the azo linkage from photodegradation. Electron-withdrawing groups on the diazo component can also improve light stability.[4]
Thermal Stability GoodThe rigid aromatic structure generally imparts good thermal stability.

Characterization of the final product should be performed using standard analytical techniques:

  • UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) in a suitable solvent, which corresponds to the color of the dye.

  • FTIR Spectroscopy: To identify the characteristic functional groups, such as the N=N stretch of the azo group, the O-H stretch of the phenol, and the N-O stretches of the nitro group.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of the synthesized dye by analyzing the chemical shifts and coupling patterns of the protons and carbons.

  • Melting Point: To assess the purity of the recrystallized product.

Conclusion and Future Perspectives

The use of 2-tert-Amylphenol as a coupling component in azo dye synthesis offers a strategic approach to designing colorants with enhanced properties. The introduction of the tert-amyl group provides a powerful tool to modulate solubility, improve lightfastness, and direct the regioselectivity of the coupling reaction. The protocol provided herein serves as a foundational method for the synthesis of a representative azo dye, which can be adapted and optimized for the production of a wide range of colorants with tailored characteristics.

Further research in this area could explore the coupling of 2-tert-Amylphenol with a variety of diazotized aromatic and heteroaromatic amines to generate a palette of colors with diverse properties. Investigating the impact of the tert-amyl group on the performance of the resulting pigments in various application media, such as polymer matrices and ink formulations, would provide valuable insights for the development of next-generation, high-performance colorants.

References

  • AATCC (1992). AATCC Test Method 16-1990, Colorfastness to Light.
  • The Synthesis of Azo Dyes. (n.d.). Retrieved from [Link]

  • Allen, N. S., & McKellar, J. F. (1978). The role of the physical properties of the substrate in the light fastness of reactive azo dyes on cellulose. Journal of the Society of Dyers and Colourists, 94(12), 553-556.
  • Finar, I. L. (1973). Organic Chemistry, Vol. 1: The Fundamental Principles (6th ed.). Longman.
  • Francis, P. S. (2003). Azo Dyes. Kirk-Othmer Encyclopedia of Chemical Technology.
  • Gordon, P. F., & Gregory, P. (1983). Organic Chemistry in Colour. Springer-Verlag.
  • Hamon, M., et al. (2009). Synthesis and properties of new azo dyes containing a triazole ring. Dyes and Pigments, 83(1), 123-129.
  • Hunger, K. (2003).
  • ISO 105-E04:1994. (1994). Textiles — Tests for colour fastness — Part E04: Colour fastness to perspiration.
  • US Patent 7,217,803 B2. (2007). Azo dyes soluble in organic solvents.
  • Kadhim, M. A. (2013). Synthesis and Characterization of Some New Azo Dyes Derived from 4, 4'-Methylenebis(2,6-dimethylaniline) and Their Applications. Journal of Basrah Researches (Sciences), 39(2), 56-65.
  • Pathak, D. (2000). Synthesis and antimicrobial activity of some new azo derivatives. Indian Journal of Pharmaceutical Sciences, 62(6), 471-473.
  • Wikipedia contributors. (2024, January 8). Azo dye. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making an Azo Dye from Phenol. Retrieved from [Link]

  • Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments (3rd ed.). Wiley-VCH.
  • Xu, H., et al. (2010). Synthesis and antifungal activity of novel azo dyes containing a 1,2,4-triazole moiety. Molecules, 15(8), 5244-5254.
  • Tonelli, M., et al. (2009). Synthesis and antiviral activity of new azo derivatives of isatin. Bioorganic & Medicinal Chemistry, 17(13), 4425-4434.
  • Samadhiya, S., et al. (2001). Synthesis and pesticidal activity of some new azo compounds. Journal of the Indian Chemical Society, 78(10), 528-530.
  • Patel, K. D., et al. (2002). Synthesis and dyeing properties of some new acid azo dyes derived from 2-amino-4-methyl-6-chlorobenzothiazole. Indian Journal of Fibre & Textile Research, 27(4), 418-422.
  • Maradiya, H. R. (2001). Synthesis of new acid azo dyes and their application on various fibres. Indian Journal of Fibre & Textile Research, 26(4), 415-419.
  • Jarad, A. J. (2012). Synthesis, characterization and dyeing performance of some novel acid azo dyes on wool and nylon fabrics. Journal of Al-Nahrain University, 15(2), 94-101.
  • Thamer, K. J. (2011). Synthesis and characterization of some new azo dyes and their metal complexes.
  • Ahlström, L., et al. (2005). A new spectrophotometric method for the determination of copper(II) using a novel azo dye. Talanta, 66(3), 666-671.
  • Kupradinun, P., et al. (2002).
  • Allen, D. W., et al. (1985). The thermal and photochemical stability of some disperse dyes. Dyes and Pigments, 6(2), 103-116.
  • Gordon, P. F. (1990).
  • PubChem. (n.d.). Phenol, 4-[(2-nitrophenyl)azo]-. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis of new azo dye compounds derived from 2-aminobenzothiazole and study their biological activity. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025). A Research on Synthesis of Azo Derivatives of Some Primary Amines and Phenols. Retrieved from [Link]

  • CDN. (n.d.). experiment 5 dyes & dyeing part 2: preparation of para red and related azo dyes. Retrieved from [Link]

  • ResearchGate. (n.d.). General Scheme for the synthesis of azo dyes of 2-nitrophenol. Retrieved from [Link]

  • Danish Environmental Protection Agency. (n.d.). Technical Aspects of Azo Colorants. Retrieved from [Link]

  • ResearchGate. (n.d.). Some Aspects of the Light Fastness of Reactive Azo‐dyes on Cellulose under Wet Conditions. Retrieved from [Link]

  • YouTube. (2021, May 12). Synthesis of an azo dye. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, September 13). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. Retrieved from [Link]

  • Plant Archives. (n.d.). SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOG. Retrieved from [Link]

  • ResearchGate. (n.d.). Tuning the aqueous solubility, chemical reactivity and absorption wavelength of azo dye through systematic adjustment of molecular charge density: a DFT study | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Results of acid azo dyeing and various fastness properties of dyes on wool. Retrieved from [Link]

  • IIP Series. (n.d.). CHEMISTRY OF AZO DYES: HISTORY, CLASSIFICATION, PROPERTIES AND RECENT DEVELOPMENTS. Retrieved from [Link]

  • Science Alert. (2009, May 29). Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres. Retrieved from [Link]

Sources

High-throughput screening of 2-tert-Amylphenol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the High-Throughput Screening of 2-tert-Amylphenol Derivatives for Novel Bioactive Agents

Authored by a Senior Application Scientist

Introduction: The Rationale for Screening 2-tert-Amylphenol Derivatives

Phenolic compounds are a cornerstone of natural product chemistry and synthetic medicinal chemistry, renowned for their broad spectrum of biological activities. Within this class, hindered phenols, characterized by bulky alkyl groups ortho to the hydroxyl moiety, are of particular interest. The compound 2-tert-Amylphenol and its derivatives belong to this category. The presence of the tert-amyl group provides steric hindrance and increases lipophilicity, which can enhance the molecule's antioxidant capacity by stabilizing the phenoxy radical and improve its ability to interact with cellular membranes and protein targets.[1][2] These structural features suggest that libraries of 2-tert-Amylphenol derivatives may harbor compounds with potent antioxidant, anti-inflammatory, or other cytoprotective properties.

High-Throughput Screening (HTS) is an indispensable methodology in modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds to identify "hits"—molecules that modulate a specific biological pathway or target.[3][4] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to establish a robust HTS cascade for the discovery of novel bioactive agents from 2-tert-Amylphenol derivative libraries. We will detail both a primary screening phase, consisting of parallel biochemical and cell-based assays, and a secondary screening phase for hit validation and preliminary mechanism-of-action studies.

Guiding Principle: A Multi-Pronged Screening Strategy

A successful HTS campaign relies on more than just speed; it requires a well-designed strategy to minimize false positives and negatives while maximizing the biological relevance of the data.[5][6] To this end, we propose a parallel primary screening approach to capture distinct, yet potentially complementary, biological activities:

  • Biochemical Screening: Direct assessment of radical-scavenging activity, a fundamental property of many phenolic antioxidants.

  • Cell-Based Screening: Evaluation of the compounds' effects within a complex biological system, focusing on a key pathway implicated in inflammation and cellular stress, such as the Nuclear Factor kappa-B (NF-κB) signaling pathway.[7]

Hits identified from either or both primary screens will then be advanced to secondary assays to confirm activity, assess cytotoxicity, and begin to elucidate the mechanism of action, such as investigating modulation of the Endoplasmic Reticulum (ER) Stress response.[8]

HTS_Workflow cluster_0 Primary Screening Phase cluster_1 Hit Triage & Confirmation cluster_2 Secondary Screening & Validation cluster_3 Lead Generation Compound_Library 2-tert-Amylphenol Derivative Library Biochemical_Screen Biochemical Screen (DPPH Radical Scavenging) Compound_Library->Biochemical_Screen Cell_Based_Screen Cell-Based Screen (NF-κB Reporter Assay) Compound_Library->Cell_Based_Screen Hit_Identification Hit Identification & Prioritization Biochemical_Screen->Hit_Identification Cell_Based_Screen->Hit_Identification Dose_Response Dose-Response Analysis (IC₅₀/EC₅₀) Hit_Identification->Dose_Response Cytotoxicity Cytotoxicity Assay (e.g., CellTiter-Glo®) Dose_Response->Cytotoxicity ER_Stress_Assay Mechanism Interrogation (ER Stress Reporter Assay) Cytotoxicity->ER_Stress_Assay Validated_Hits Validated Hits for SAR Studies ER_Stress_Assay->Validated_Hits

Caption: High-throughput screening cascade for 2-tert-Amylphenol derivatives.

Part 1: Primary Biochemical Screen for Antioxidant Activity

Principle of the DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a robust and widely used biochemical method for evaluating the radical-scavenging ability of compounds.[9] DPPH is a stable free radical that presents a deep violet color in solution, with a maximum absorbance around 517 nm. When a hydrogen atom or electron is donated by an antioxidant, the DPPH is reduced to a non-radical form, diphenylpicrylhydrazine, resulting in a color change to pale yellow. The degree of discoloration, measured as a decrease in absorbance, is directly proportional to the antioxidant capacity of the compound.[10] This assay is chosen for its simplicity, stability, and suitability for automation in a high-throughput format.

Protocol 1: Automated DPPH Assay in 384-Well Format

1. Materials and Reagents:

  • Compound Plates: 384-well plates containing 2-tert-Amylphenol derivatives dissolved in 100% DMSO at a stock concentration of 10 mM.

  • Assay Plates: 384-well, clear, flat-bottom microplates.

  • DPPH Stock Solution: 0.2 mM DPPH in methanol. Store in an amber bottle at 4°C.

  • Methanol: Anhydrous, analytical grade.

  • Positive Control: Ascorbic acid or Trolox, prepared as a 10 mM stock in DMSO.

  • Negative Control: 100% DMSO.

  • Instrumentation: Automated liquid handler, microplate reader with absorbance detection at 517 nm.

2. Experimental Workflow:

  • Compound Transfer: Using an automated liquid handler, transfer 100 nL of compounds, positive controls, and negative controls from the source plates to the corresponding wells of the assay plates. This results in a final compound concentration of 10 µM in a typical 10 µL final assay volume.

  • Reagent Preparation: Just before use, dilute the DPPH stock solution with methanol to a working concentration that yields an absorbance of ~1.0 at 517 nm.

  • Initiate Reaction: Add 10 µL of the DPPH working solution to all wells of the assay plate.

  • Incubation: Incubate the plates for 30 minutes at room temperature, protected from light. The steric hindrance of the tert-amyl group may slow the reaction kinetics, so a fixed incubation time is critical for consistency.

  • Data Acquisition: Read the absorbance of each well at 517 nm using a microplate reader.

3. Data Analysis and Hit Identification:

  • Normalization: The percentage of DPPH scavenging activity is calculated for each well using the following formula: % Inhibition = [1 - (Abs_sample - Abs_blank) / (Abs_neg_ctrl - Abs_blank)] * 100

    • Abs_sample: Absorbance of the well with the test compound.

    • Abs_neg_ctrl: Average absorbance of the negative control (DMSO) wells.

    • Abs_blank: Average absorbance of wells containing only methanol (no DPPH).

  • Quality Control: The robustness of the assay is determined by calculating the Z'-factor for each plate.[11] Z' = 1 - [ (3 * SD_pos_ctrl + 3 * SD_neg_ctrl) / |Avg_pos_ctrl - Avg_neg_ctrl| ]

    • A Z'-factor > 0.5 indicates an excellent assay suitable for HTS.[11]

  • Hit Selection: Compounds demonstrating a percent inhibition greater than three standard deviations from the mean of the negative controls (or a predefined threshold, e.g., >50% inhibition) are considered primary hits.

ParameterRecommended ValueRationale
Plate Format384-wellBalances throughput with manageable volumes.[12]
Final Compound Conc.10 µMA standard starting concentration for primary HTS.[11]
Final DMSO Conc.≤ 1%Minimizes solvent effects on the assay.[12]
Positive ControlAscorbic Acid / TroloxWell-characterized standard antioxidants.
QC MetricZ'-factor > 0.5Ensures data quality and reliability.[11]

Part 2: Primary Cell-Based Screen for Anti-Inflammatory Activity

Principle of the NF-κB Reporter Gene Assay

The NF-κB signaling pathway is a critical regulator of the inflammatory response.[13] In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those involved in inflammation.[7][14]

This assay utilizes a stable cell line engineered with a reporter gene (e.g., Luciferase or β-lactamase) under the control of an NF-κB response element.[7] Upon stimulation with TNF-α, NF-κB activation drives the expression of the reporter protein, generating a quantifiable signal. Inhibitors of the pathway will prevent this, leading to a reduction in the signal. This cell-based approach provides more biologically relevant data than a simple biochemical assay, as it accounts for cell permeability, metabolism, and on-target effects within a living system.[4]

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF-α Receptor IKK IKK Complex TNFR->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB IkB_p IκB (P) IkB_NFkB->IkB_p NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome Proteasome Degradation IkB_p->Proteasome DNA NF-κB Response Element NFkB_nuc->DNA Binds Reporter Luciferase Gene Transcription DNA->Reporter Light Luminescent Signal Reporter->Light Inhibitor Derivative (Potential Inhibitor) Inhibitor->IKK Inhibits TNF TNF-α (Stimulus) TNF->TNFR

Caption: Simplified NF-κB signaling pathway and reporter assay principle.
Protocol 2: NF-κB Luciferase Reporter Assay in 384-Well Format

1. Materials and Reagents:

  • Cell Line: HEK293 or HeLa cells stably expressing an NF-κB-luciferase reporter construct.

  • Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Puromycin).

  • Assay Plates: 384-well, solid white, flat-bottom, tissue-culture treated plates.

  • Recombinant Human TNF-α: Stock solution at 10 µg/mL.

  • Luciferase Detection Reagent: Commercially available kit (e.g., Bright-Glo™ or ONE-Glo™).

  • Positive Control: A known NF-κB inhibitor (e.g., BAY 11-7082).

  • Instrumentation: Automated liquid handler, cell culture incubator, microplate reader with luminescence detection.

2. Experimental Workflow:

  • Cell Seeding: Seed cells into 384-well assay plates at a density of 5,000-10,000 cells per well in 20 µL of culture medium. Incubate for 18-24 hours at 37°C, 5% CO₂. The goal is a sub-confluent monolayer (~80-90% confluency).

  • Compound Addition: Add 100 nL of compounds and controls to the plates to achieve a final concentration of 10 µM.

  • Pre-incubation: Incubate the plates with the compounds for 1 hour at 37°C. This allows the compounds to enter the cells and engage with their target before stimulation.

  • Stimulation: Prepare a TNF-α working solution to achieve a final concentration of 10 ng/mL (an EC₈₀ concentration determined during assay development). Add 5 µL of this solution to all wells except the unstimulated controls.

  • Incubation: Incubate the plates for 6-8 hours at 37°C, 5% CO₂ to allow for reporter gene expression.

  • Signal Detection: Equilibrate the plates and the luciferase detection reagent to room temperature. Add 25 µL of the reagent to all wells.

  • Data Acquisition: Incubate for 10 minutes at room temperature to stabilize the signal, then read luminescence on a microplate reader.

3. Data Analysis and Hit Identification:

  • Normalization: The percent inhibition of NF-κB signaling is calculated as: % Inhibition = [1 - (RLU_sample - RLU_unstim) / (RLU_stim - RLU_unstim)] * 100

    • RLU_sample: Relative Light Units from a compound-treated, stimulated well.

    • RLU_stim: Average RLU from stimulated wells (DMSO control).

    • RLU_unstim: Average RLU from unstimulated wells (DMSO control).

  • Quality Control: Calculate the Z'-factor using the stimulated (negative control) and positive control (e.g., BAY 11-7082 treated) wells. A Z' > 0.5 is required.

  • Hit Selection: Compounds exhibiting a robust and statistically significant inhibition (e.g., >50%) are classified as primary hits.

Part 3: Secondary Screening for Hit Confirmation and Characterization

Primary hits must be subjected to a series of secondary assays to confirm their activity, determine potency, and rule out non-specific effects like cytotoxicity.[12]

Protocol 3: Dose-Response and Cytotoxicity Assessment

1. Objective: To determine the potency (IC₅₀ or EC₅₀) of the primary hits and to assess their toxicity profile. A desirable hit compound should exhibit high potency for its biological activity with low cytotoxicity.

2. Workflow:

  • Dose-Response Curves: Re-test the primary hits from the NF-κB assay in a 10-point, 3-fold serial dilution (e.g., from 50 µM down to 2.5 nM). This will generate a dose-response curve from which an IC₅₀ value can be calculated.

  • Cytotoxicity Profiling: Concurrently, test the same serial dilution of the hit compounds in a cytotoxicity assay. A common choice is a luminescence-based assay that measures intracellular ATP levels (e.g., CellTiter-Glo®), as ATP is a key indicator of metabolically active, viable cells.[15]

  • Data Analysis:

    • Calculate IC₅₀ values for the NF-κB inhibition using a four-parameter logistic regression model.

    • Calculate the CC₅₀ (cytotoxic concentration 50%) from the cytotoxicity assay.

    • Calculate the Selectivity Index (SI) : SI = CC₅₀ / IC₅₀. A higher SI value (e.g., >10) is desirable, indicating that the compound's anti-inflammatory effect occurs at concentrations well below those that cause cell death.

Protocol 4: Mechanism Interrogation - Endoplasmic Reticulum (ER) Stress

1. Principle: The ER is a critical organelle for protein folding.[16] The accumulation of unfolded or misfolded proteins leads to ER stress, which activates a signaling network called the Unfolded Protein Response (UPR).[17][18] While the UPR is initially a pro-survival response, chronic or severe ER stress can trigger apoptosis.[8] Some compounds may exert their effects by modulating this pathway, or they may induce ER stress as an off-target cytotoxic effect. A reporter assay for an ER stress-responsive element (ERSE) or a specific UPR target gene like CHOP can identify such activity.

UPR_Pathway cluster_perk PERK Pathway cluster_ire1 IRE1 Pathway cluster_atf6 ATF6 Pathway ER_Stress ER Stress (Unfolded Proteins) PERK PERK ER_Stress->PERK Activates IRE1 IRE1 ER_Stress->IRE1 Activates ATF6 ATF6 ER_Stress->ATF6 Activates eIF2a eIF2α PERK->eIF2a Phosphorylates ATF4 ATF4 eIF2a->ATF4 Translates Response Adaptive Response (Folding, ERAD) or Apoptosis (CHOP) ATF4->Response Transcription Factors XBP1 XBP1s IRE1->XBP1 Splices mRNA XBP1->Response Transcription Factors ATF6_n ATF6 (cleaved) ATF6->ATF6_n Cleavage ATF6_n->Response Transcription Factors

Caption: The three major signaling branches of the Unfolded Protein Response (UPR).

2. Assay: A cell-based reporter assay, similar in format to the NF-κB screen, can be used. Cells are engineered with a luciferase reporter driven by an ERSE promoter. Confirmed hits from the primary screen are tested for their ability to induce or inhibit ER stress, typically using a known ER stress inducer like Tunicamycin as a positive control for inhibition.

Troubleshooting and Data Interpretation

IssuePotential Cause(s)Recommended Action
High Plate-to-Plate Variability Inconsistent cell seeding, reagent dispensing errors, temperature gradients during incubation.Ensure proper mixing of cell suspension, validate liquid handler performance, use a randomized plate processing order.[5][19]
High False Positive Rate in DPPH Assay Colored compounds that absorb at 517 nm.Run a counter-screen where compounds are added to a pre-reduced DPPH solution to identify compounds with intrinsic absorbance.
High False Positive Rate in Luciferase Assay Luciferase inhibitors, compounds that stabilize the enzyme.Perform a counter-screen using purified luciferase enzyme to identify compounds that directly interfere with the reporter system.
Hits from NF-κB Screen are Cytotoxic Compound induces cell death, leading to a loss of signal.Prioritize hits with a high Selectivity Index (SI > 10). The cytotoxicity assay is a critical filter.
Low Z'-factor (<0.5) Suboptimal reagent concentrations, high well-to-well variability, low signal-to-background ratio.Re-optimize the assay: titrate stimulus (TNF-α) and cell density, check reagent stability, ensure precise liquid handling.[11]

Conclusion

The screening cascade detailed in this application note provides a robust framework for the identification and initial characterization of bioactive 2-tert-Amylphenol derivatives. By combining a high-throughput biochemical assay for antioxidant potential with a biologically relevant cell-based assay for anti-inflammatory activity, this strategy maximizes the potential for discovering novel lead compounds. Rigorous hit validation through dose-response analysis, cytotoxicity profiling, and secondary mechanism-of-action assays is critical for filtering out artifacts and focusing resources on the most promising candidates for further preclinical development.

References

  • Alarcon-Aguilar, F. J., Almanza-Perez, J. C., Blancas-Flores, G., Camacho-Corona, M. D. R., Gonzalez-Mundo, L., & Garcia-Macedo, R. (2016). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. MDPI. Available at: [Link]

  • Ron, D., & Walter, P. (2007). Signal integration in the endoplasmic reticulum unfolded protein response. Nature Reviews Molecular Cell Biology. Available at: [Link]

  • Hetz, C. (2012). The unfolded protein response: controlling cell fate decisions under ER stress and beyond. Nature Reviews Molecular Cell Biology. Available at: [Link]

  • MDPI. (n.d.). Targeting The Nuclear Factor Kappa-B (NF-κB) Pathway for Drug Discovery. MDPI. Available at: [Link]

  • Zheng, Z., Shang, Y., Tao, J., Zhang, J., & Sha, B. (2019). Endoplasmic Reticulum Stress Signaling Pathways: Activation and Diseases. Current Protein & Peptide Science. Available at: [Link]

  • Genedata. (n.d.). Comprehensive Analysis of High-Throughput Screening Data. SPIE Digital Library. Available at: [Link]

  • Hetz, C., & Papa, F. R. (2018). The Unfolded Protein Response and Cell Fate Control. Molecular Cell. Available at: [Link]

  • Inglese, J., Johnson, R. L., Simeonov, A., Xia, M., Zheng, W., Austin, C. P., & Auld, D. S. (2007). High-throughput screening assays for the identification of chemical probes. Nature Chemical Biology. Available at: [Link]

  • CUSABIO. (n.d.). ER Stress Pathway. CUSABIO. Available at: [Link]

  • Wikipedia. (n.d.). High-throughput screening. Wikipedia. Available at: [Link]

  • Dispendix. (2024). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Dispendix. Available at: [Link]

  • Mena-García, A., et al. (2019). Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity. MDPI. Available at: [Link]

  • Ho, E. S., et al. (2013). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PLoS ONE. Available at: [Link]

  • chem IT Services. (n.d.). HTS Data Analysis. chem IT Services. Available at: [Link]

  • Šovljanski, O., et al. (2021). Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology. MDPI. Available at: [Link]

  • ResearchGate. (2018). Activation of NF-κ B signaling pathway by inflammatory regulators and associated drug discovering. ResearchGate. Available at: [Link]

  • Sharma, G., & Singh, R. P. (2016). High-throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy. Available at: [Link]

  • Pharmaceutical Technology. (2022). Accelerating Discovery and Development with Advances in High-Throughput Screening. Pharmaceutical Technology. Available at: [Link]

  • Basicmedical Key. (n.d.). High-Throughput Screening Data Analysis. Basicmedical Key. Available at: [Link]

  • University of Pittsburgh. (2019). Novel Compounds to Inhibit TNF-Induced NF-κB Pathways. University of Pittsburgh. Available at: [Link]

  • MDPI. (n.d.). The Nuclear Factor Kappa-B (NF-κB) Pathway as a Target for Drug Discovery. MDPI. Available at: [Link]

  • Santos, C. C. M. P., et al. (2017). In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products. Toxicology Mechanisms and Methods. Available at: [Link]

  • Ramli, N. S., et al. (2022). Establishment of High-Throughput Screening Assay using 384-Well Plate for Identification of Potent Antioxidants from Malaysian Local Plants Repository and Phytochemical Profile of Tetracera Scandens. Sains Malaysiana. Available at: [Link]

  • National Institutes of Health. (n.d.). ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT. NIH. Available at: [Link]

  • European Pharmaceutical Review. (2011). Establishing assays and small molecule screening facilities for Drug discovery programmes. European Pharmaceutical Review. Available at: [Link]

  • ResearchGate. (2015). Recent Trends in High Throughput Analysis and Antioxidant Potential Screening for Phenolics. ResearchGate. Available at: [Link]

  • IntechOpen. (2023). Advanced Research Methodology for Nutraceuticals (High Throughput Screening Assays for Discovering Bioactive Constituents in Functional Foods and Artificial Intelligence). IntechOpen. Available at: [Link]

  • BMG LABTECH. (n.d.). Cellular antioxidant activity assay & cytotoxicity. BMG LABTECH. Available at: [Link]

  • Rousseau, A. S., et al. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. MDPI. Available at: [Link]

  • MDPI. (2021). High-Throughput Screening and Characterization of Phenolic Compounds in Stone Fruits Waste by LC-ESI-QTOF-MS/MS and Their Potential Antioxidant Activities. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-tert-Amylphenol. PubChem. Available at: [Link]

  • Al-Hanish, A., & O'Brien, P. J. (2011). A Cell-Based Assay for Antioxidant Behaviour of Phytochemicals: Influence of Exposure Time and Presence of Serum. Journal of Pharmacy and Nutrition Sciences. Available at: [Link]

  • MDPI. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. MDPI. Available at: [Link]

  • Dragiev, P., et al. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in Bioinformatics. Available at: [Link]

  • Malvern Panalytical. (n.d.). High-Throughput Screening (HTS). Malvern Panalytical. Available at: [Link]

  • ResearchGate. (2021). Study of Antioxidant Properties of 5- n -Pentadecyl-2- tert amylphenol. ResearchGate. Available at: [Link]

  • Pacific Symposium on Biocomputing. (2014). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. Pacific Symposium on Biocomputing. Available at: [Link]

  • AXXAM. (n.d.). Challenges of HTS in early-stage drug discovery. AXXAM. Available at: [Link]

Sources

Application Notes & Protocols: The Role of 2-tert-Amylphenol in the Synthesis of High-Performance Antioxidants for Polymer Stabilization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The longevity and performance of polymeric materials are intrinsically linked to their resistance to degradation. Oxidative degradation, initiated by heat, light, and mechanical stress, is a primary failure mechanism, leading to loss of mechanical properties, discoloration, and reduced service life. Hindered phenolic antioxidants are critical additives that mitigate this process. This document provides an in-depth guide on the use of 2-tert-Amylphenol (2-tAP), a key precursor, in the synthesis of high-performance antioxidants. We will explore the chemical rationale for its selection, detail synthetic protocols for creating advanced antioxidant structures, and discuss their mechanism of action and application in polymer stabilization.

Introduction: The Imperative for Polymer Stabilization

Polymer degradation is an autocatalytic radical chain reaction.[1][2] Exposure to energy sources like heat and UV radiation generates initial free radicals on the polymer backbone. In the presence of oxygen, these alkyl radicals (R•) are rapidly converted to peroxyl radicals (ROO•), which then propagate the degradation cascade by abstracting hydrogen from other polymer chains, creating hydroperoxides (ROOH) and new alkyl radicals.[1][2] This cycle leads to chain scission in polymers like polypropylene or cross-linking in polyethylene, ultimately causing catastrophic failure of the material.[3]

Antioxidants are crucial additives that interrupt this cycle.[4] They are broadly classified into two types:

  • Primary Antioxidants (Radical Scavengers): These are typically hindered phenols or aromatic amines that donate a hydrogen atom to neutralize peroxyl radicals, terminating the propagation step.[5][6]

  • Secondary Antioxidants (Peroxide Decomposers): These compounds, often phosphites or thioethers, decompose hydroperoxides into non-radical, stable products, preventing them from becoming new sources of radicals.[5][7]

Often, a synergistic combination of primary and secondary antioxidants is employed to provide comprehensive protection during high-temperature processing and long-term service life.[3][7][8]

The Strategic Advantage of 2-tert-Amylphenol (2-tAP) as a Precursor

The efficacy of a primary antioxidant is dictated by the structure of the phenol. The ideal hindered phenolic antioxidant must readily donate its phenolic hydrogen to a radical, while the resulting phenoxy radical must be stable enough to not initiate new degradation chains.[2][9] 2-tert-Amylphenol is an exemplary precursor for synthesizing such molecules due to its distinct structural features:

  • The Phenolic Hydroxyl Group: This is the active site, providing the labile hydrogen atom for radical scavenging.[10][11]

  • The ortho-tert-Amyl Group: This bulky alkyl group provides significant steric hindrance around the hydroxyl group.[11] This steric shield serves two critical functions:

    • It enhances the stability of the phenoxy radical formed after hydrogen donation, preventing it from participating in further undesirable reactions.[2][11]

    • It ensures the antioxidant's effectiveness at high temperatures, a critical requirement for polymer processing.[3]

The presence of a hydrogen atom at the para position of 2-tAP makes it a versatile building block for creating larger, more complex antioxidant structures with lower volatility and improved compatibility with polymer matrices.[12]

Synthetic Pathways from 2-tert-Amylphenol

The versatility of 2-tAP allows for its incorporation into a variety of antioxidant structures, from simple alkylated phenols to complex, multi-functional molecules. The primary synthetic route is the Friedel-Crafts alkylation and related condensation reactions.[13][14]

Synthesis of Dimeric and Polymeric Hindered Phenols

To enhance performance, particularly in demanding applications, it is often necessary to increase the molecular weight of the antioxidant. This reduces volatility, minimizes migration out of the polymer matrix ("blooming"), and improves thermal stability. 2-tAP can be dimerized or oligomerized through reactions with aldehydes or sulfur-containing compounds.

A key example is the synthesis of thio-bisphenols. These molecules combine the radical scavenging ability of two hindered phenol units with the hydroperoxide decomposing capability of a sulfur bridge, creating a multifunctional antioxidant.

Synthesis of Phosphite Antioxidants

Phosphite antioxidants are highly effective secondary antioxidants that act as peroxide decomposers.[7][8][15] They are often used in synergy with hindered phenols.[7][16] By first synthesizing a di-alkylated phenol, such as 2,4-di-tert-amylphenol, one can then react this intermediate with phosphorus trichloride to produce high-performance phosphite antioxidants.[7][12]

The synthesis of 2,4-di-tert-amylphenol from phenol and isoamylene is a well-established industrial process, often utilizing acidic ion exchange resins or inorganic solid acid catalysts.[12][17]

Detailed Application Protocols

Disclaimer: These protocols are intended for trained chemists in a controlled laboratory setting. All appropriate safety precautions, including the use of personal protective equipment (PPE) and conducting reactions in a fume hood, must be strictly followed.

Protocol 1: Synthesis of 4,4'-Methylenebis(2-tert-amylphenol)

This protocol describes the synthesis of a dimeric hindered phenolic antioxidant by linking two 2-tAP molecules with a methylene bridge using formaldehyde. This increases the molecular weight and antioxidant functionality.

Materials:

  • 2-tert-Amylphenol (2-tAP)

  • Formaldehyde (37% solution in water)

  • Potassium Hydroxide (KOH)

  • Toluene

  • Methanol

  • Deionized Water

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Thermometer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: Equip a 1 L three-neck flask with a mechanical stirrer, reflux condenser, and thermometer.

  • Charge Reactants: To the flask, add 2-tert-Amylphenol (164.2 g, 1.0 mol), toluene (300 mL), and a solution of potassium hydroxide (2.8 g, 0.05 mol) in methanol (20 mL).

  • Initiate Reaction: Begin stirring and heat the mixture to 60°C using a heating mantle.

  • Add Formaldehyde: Slowly add formaldehyde solution (40.5 g of 37% solution, 0.5 mol) to the reaction mixture over a period of 30 minutes. An exothermic reaction may be observed. Maintain the temperature between 60-70°C.

  • Reaction Period: After the addition is complete, continue stirring the mixture at 70°C for 4 hours.

  • Neutralization and Wash: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with 200 mL of 5% HCl solution, followed by two 200 mL portions of deionized water until the aqueous layer is neutral.

  • Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene using a rotary evaporator.

  • Purification: The resulting crude product, a viscous oil or solid, can be purified by recrystallization from a suitable solvent like heptane or by vacuum distillation to yield the pure 4,4'-Methylenebis(2-tert-amylphenol).

Protocol 2: Synthesis of Tris(2,4-di-tert-amylphenyl) Phosphite

This protocol details the synthesis of a high-performance secondary antioxidant. It involves a two-step process: the initial synthesis of 2,4-di-tert-amylphenol followed by its reaction with phosphorus trichloride.

Part A: Synthesis of 2,4-di-tert-amylphenol [12][17]

Materials:

  • Phenol

  • Isoamylene (e.g., 2-methyl-2-butene)

  • Acidic ion exchange resin (e.g., Amberlyst 15)

  • Hexane

Procedure:

  • Catalyst Activation: Activate the acidic ion exchange resin by washing with deionized water and then methanol, followed by drying under vacuum at 80°C.

  • Reaction Setup: Charge a stirred reactor with phenol (94.1 g, 1.0 mol), hexane (200 mL), and the activated catalyst (10 g).

  • Alkylation: Heat the mixture to 60°C. Slowly feed isoamylene (175.4 g, 2.5 mol) into the reactor over 2 hours, maintaining the temperature at 60-65°C.

  • Reaction Completion: Continue stirring at 65°C for an additional 3 hours after the isoamylene addition is complete.

  • Isolation: Cool the mixture, filter off the catalyst, and wash the catalyst with fresh hexane.

  • Purification: Combine the filtrate and washings. Remove the hexane and unreacted phenol by vacuum distillation. The remaining crude product is distilled under high vacuum to isolate 2,4-di-tert-amylphenol.

Part B: Synthesis of Tris(2,4-di-tert-amylphenyl) Phosphite [7]

Materials:

  • 2,4-di-tert-amylphenol (from Part A)

  • Phosphorus trichloride (PCl₃)

  • Toluene (anhydrous)

  • Triethylamine (or another suitable HCl scavenger)

Procedure:

  • Reaction Setup: In an inert atmosphere (nitrogen or argon), charge a flask with 2,4-di-tert-amylphenol (234.4 g, 1.0 mol) and anhydrous toluene (500 mL).

  • Cooling: Cool the solution to 0-5°C in an ice bath.

  • PCl₃ Addition: Slowly add phosphorus trichloride (41.2 g, 0.3 mol) to the stirred solution.

  • HCl Scavenging: Concurrently or subsequently, add triethylamine (101.2 g, 1.0 mol) dropwise to neutralize the evolving HCl gas, forming a triethylamine hydrochloride precipitate. Maintain the temperature below 10°C.

  • Reaction Completion: After addition, allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Filter the reaction mixture to remove the triethylamine hydrochloride precipitate. Wash the filtrate with deionized water to remove any remaining salts.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure to yield the final product, Tris(2,4-di-tert-amylphenyl) phosphite, typically as a viscous liquid or low-melting solid.

Visualization of Workflows and Mechanisms

General Synthesis Workflow

cluster_start Starting Materials cluster_process Synthesis cluster_end Products & Purification Amylphenol 2-tert-Amylphenol Reaction Friedel-Crafts Alkylation / Condensation / Phosphitylation Amylphenol->Reaction Reagent Aldehyde / Sulfur Compound / PCl3 Reagent->Reaction Crude Crude Antioxidant Reaction->Crude Purification Purification (Distillation / Recrystallization) Crude->Purification Purified Purified Antioxidant (e.g., Dimeric Phenol, Phosphite) Purification->Purified AO Ar-OH (Hindered Phenol) AORadical Ar-O• (Stable Phenoxy Radical) AO->AORadical H• donation ROO ROO• (Peroxyl Radical) ROOH ROOH (Hydroperoxide) ROO->ROOH H• abstraction Termination Termination Products AORadical->Termination reacts with another radical (e.g., ROO•)

Caption: Hydrogen Atom Transfer (HAT) mechanism of hindered phenolic antioxidants.

Performance and Applications

Antioxidants derived from 2-tAP are highly effective in a range of polymers, particularly polyolefins such as polyethylene (PE) and polypropylene (PP), which are susceptible to thermo-oxidative degradation during processing and end-use. [3][18]Their performance is typically evaluated by measuring properties like Oxidative Induction Time (OIT), retention of melt flow index (MFI), and resistance to discoloration.

Antioxidant TypePolymer MatrixTest MethodTypical Loading (%)Performance MetricResult
Dimeric Phenol Polypropylene (PP)Oven Aging @ 150°C0.1 - 0.3Time to Embrittlement> 1000 hours
Dimeric Phenol HDPEOIT @ 200°C (DSC)0.1OIT> 60 minutes
Phosphite (Synergist) LLDPEMultiple Extrusions0.1 - 0.2Yellowness Index (YI)ΔYI < 2
Phosphite (Synergist) Polypropylene (PP)MFI @ 230°C/2.16kg0.1MFI Retention> 90% after 5 passes

Table 1: Representative performance data for 2-tAP-derived antioxidants in polyolefins. Data is illustrative, based on typical performance characteristics of these classes of antioxidants.

Conclusion

2-tert-Amylphenol is a cornerstone precursor for the synthesis of high-performance antioxidants. Its unique structure, featuring a reactive hydroxyl group sterically shielded by a bulky tert-amyl substituent, allows for the creation of potent radical scavengers. Through straightforward synthetic modifications like dimerization and phosphitylation, 2-tAP can be converted into a variety of stabilizers with low volatility, high thermal stability, and excellent compatibility in polymer systems. The protocols and principles outlined in this guide provide a solid foundation for researchers and scientists aiming to develop and utilize these critical additives to enhance the durability and lifespan of polymeric materials.

References

  • Process for the alkylation of phenols.
  • The α-C alkylation of phenols with alcohols catalyzed by TiO2-A Reaction conditions.SpringerLink.
  • Study of Antioxidant Properties of 5- n -Pentadecyl-2- tert amylphenol.
  • Antioxidant Activity of Synthetic Polymers of Phenolic Compounds.MDPI.
  • Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems.PMC - NIH.
  • Synthesis of Hindered Phenolic Antioxidants from 2,4-Dimethylphenol: Applic
  • Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants.PMC.
  • Chemical structure of hindered phenolic antioxidants.
  • Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants.Europe PMC.
  • Synthesis And Application Of A New Type Of Composite Hindered Phenolic Antioxidant.Global Thesis.
  • Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants (2024).SciSpace.
  • Impact of Natural and Synthetic Antioxidants on the Stability of High-Density Polyethylene.MDPI.
  • Synthesis mechanism of phosphite antioxidants via transesterification.
  • Synthesis and Properties of New Polymer Having Hindered Phenol Antioxidants.INIS-IAEA.
  • Antioxidants & Stabilizers for Polyolefins (PP, PE) | Selection Guide.SpecialChem.
  • Process for producing tert-amylphenols.
  • Catalytic production of tert-amylphenols.
  • Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure.PubMed Central.
  • Reaction kinetics of antioxidants for polyolefins.Energiforsk.
  • Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans.MDPI.
  • Transformation of Hindered Phenolic Antioxidants.
  • Stabilization methods | Polymer Chemistry Class Notes.Fiveable.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 2-tert-Amylphenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-tert-Amylphenol. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving high yields and purity for this important chemical intermediate. Here, we will address common issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing 2-tert-Amylphenol?

The synthesis of 2-tert-Amylphenol is primarily achieved through the Friedel-Crafts alkylation of phenol with a tert-amylating agent. This is an electrophilic aromatic substitution reaction where the electron-rich phenol ring attacks a tert-amyl carbocation. The most common tert-amylating agents are tert-amyl alcohol or isoamylene (2-methyl-2-butene or 2-methyl-1-butene). The reaction requires an acid catalyst to generate the electrophilic carbocation.

Q2: Why is achieving high selectivity for the ortho position (2-position) challenging?

The hydroxyl group (-OH) of phenol is an ortho-, para-directing group.[1][2] This means that it activates the benzene ring for electrophilic attack at the positions ortho (2- and 6-) and para (4-) to the hydroxyl group. The lone pairs on the oxygen atom increase the electron density at these positions through resonance.[1][2] Consequently, the reaction naturally produces a mixture of 2-tert-amylphenol and 4-tert-amylphenol. Achieving high ortho-selectivity requires careful control of reaction conditions to favor kinetic control and exploit steric effects.

Q3: What are the most common side products in this synthesis?

The most common side products that contribute to low yields of the desired 2-tert-amylphenol are:

  • 4-tert-Amylphenol: The para-substituted isomer, which is often the thermodynamically more stable product.

  • 2,4-Di-tert-amylphenol: A product of polyalkylation, where the phenol ring is alkylated twice.

  • 2,6-Di-tert-amylphenol: Another polyalkylation product.

  • Phenyl tert-amyl ether: Formed through O-alkylation of the hydroxyl group, although this is generally less favored under acidic conditions that promote C-alkylation.

Troubleshooting Guide: Low Yield and Purity Issues

Issue 1: Low Overall Conversion of Phenol

Symptom: Your reaction analysis (e.g., by GC or TLC) shows a large amount of unreacted phenol.

Potential Causes & Solutions:

  • Inactive or Insufficient Catalyst:

    • Cause: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture and can be deactivated. Solid acid catalysts may require activation to expose their acidic sites.

    • Solution: Ensure all glassware is rigorously dried. Use anhydrous solvents and reagents. If using a solid acid catalyst like a zeolite, consider a pre-activation step, which typically involves heating under vacuum or a flow of inert gas to drive off adsorbed water. For instance, zeolites can be pretreated under vacuum at 473 K for 6 hours.[3] If catalyst deactivation is suspected, increasing the catalyst loading may improve conversion, but be mindful of potential increases in side reactions.

  • Low Reaction Temperature:

    • Cause: The alkylation reaction has an activation energy barrier that must be overcome. Insufficient temperature will result in a slow reaction rate.

    • Solution: Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress. Be aware that excessively high temperatures can favor the formation of the thermodynamically stable para-isomer and increase the likelihood of side reactions.

  • Inappropriate Molar Ratio of Reactants:

    • Cause: The stoichiometry of phenol to the alkylating agent is crucial.

    • Solution: While a 1:1 molar ratio is the theoretical starting point, using an excess of phenol can help to minimize polyalkylation. Experiment with molar ratios of phenol to tert-amyl alcohol/isoamylene from 1:1 to 3:1.

Issue 2: Poor Selectivity - High Formation of 4-tert-Amylphenol

Symptom: Your product mixture contains a significant amount of the para-isomer, 4-tert-amylphenol, often as the major product.

Potential Causes & Solutions:

  • Thermodynamic Control:

    • Cause: 4-tert-Amylphenol is generally the more thermodynamically stable isomer due to reduced steric hindrance between the bulky tert-amyl group and the hydroxyl group. Longer reaction times and higher temperatures tend to favor the formation of the thermodynamic product.

    • Solution: To favor the kinetically controlled ortho-product, try lowering the reaction temperature and shortening the reaction time. Monitor the reaction closely to stop it once the maximum concentration of the 2-isomer is reached, before significant isomerization to the 4-isomer can occur.

  • Catalyst Choice:

    • Cause: The type of catalyst can significantly influence the ortho/para selectivity. Bulky catalysts or catalysts that can coordinate with the phenolic hydroxyl group can sterically hinder the approach of the electrophile to the para position, thus favoring ortho-alkylation.

    • Solution:

      • Zeolites: Shape-selective catalysts like certain zeolites (e.g., H-Mordenite) can favor the formation of specific isomers. The pore structure of the zeolite can influence which isomer is preferentially formed.[4]

      • Aluminum Phenoxide Catalysts: Catalysts prepared from aluminum precursors and phenol, often supported on silica, have shown good ortho-selectivity.[5] The mechanism is thought to involve the formation of a bulky complex between the catalyst and the phenol, which directs the incoming electrophile to the less hindered ortho positions.

Issue 3: Significant Formation of Polyalkylation Products (Di- and Tri-tert-amylphenols)

Symptom: GC-MS or NMR analysis indicates the presence of significant quantities of di- or tri-substituted phenols.

Potential Causes & Solutions:

  • Molar Ratio of Reactants:

    • Cause: The mono-alkylated phenol product is often more reactive than the starting phenol because the alkyl group is electron-donating, further activating the ring towards electrophilic attack. If the concentration of the alkylating agent is too high relative to the available phenol, polyalkylation is more likely.

    • Solution: Use a molar excess of phenol relative to the tert-amylating agent. A phenol:alkylating agent ratio of 2:1 or 3:1 is a good starting point. This ensures that the electrophile is more likely to encounter an unreacted phenol molecule than a mono-alkylated one.

  • Reaction Time and Temperature:

    • Cause: Longer reaction times and higher temperatures provide more opportunity for the mono-alkylated product to react further.

    • Solution: Monitor the reaction progress closely and stop the reaction when the desired level of mono-alkylation is achieved. Consider lowering the reaction temperature to decrease the rate of the second alkylation.

Experimental Protocols

Protocol 1: General Procedure for Screening Reaction Conditions
  • Catalyst Preparation (for solid acids): If using a zeolite or other solid acid catalyst, pre-activate it by heating at 120-150°C under vacuum for 4-6 hours to remove adsorbed water.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add phenol and the chosen solvent (if any).

  • Catalyst Addition: Add the acid catalyst to the flask. For Lewis acids like AlCl₃, this should be done carefully under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Alkylating Agent: Heat the mixture to the desired reaction temperature. Slowly add the tert-amyl alcohol or isoamylene dropwise from the dropping funnel over a period of 30-60 minutes.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the desired conversion is reached, cool the reaction mixture to room temperature. If a solid catalyst was used, it can be removed by filtration. For reactions with soluble catalysts, quench the reaction by slowly adding cold water or a dilute acid solution. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Analysis and Purification: Analyze the crude product mixture using GC-MS and/or NMR to determine the product distribution. Purify the desired 2-tert-amylphenol using column chromatography or distillation.

Protocol 2: Analysis of Product Mixture by GC-MS
  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as one with a 5%-phenyl-polymethylsiloxane stationary phase (e.g., DB-5ms or equivalent), is suitable for separating the isomers.

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/minute.

    • Hold: Hold at 250°C for 5 minutes.

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Detector: Electron ionization (EI) at 70 eV. Scan range m/z 40-300.

Expected Elution Order and Key Data:

CompoundTypical Retention Time Range (min)Key Mass Fragments (m/z)
PhenolEarly eluting94, 66, 65
2-tert-Amylphenol Intermediate164, 135, 107
4-tert-AmylphenolSlightly later than 2-isomer164, 135, 107
2,4-Di-tert-amylphenolLate eluting234, 205, 177

Note: Absolute retention times will vary between instruments and columns. It is recommended to run authentic standards of the expected products for positive identification. The use of retention indices can provide more consistent identification across different systems.

Protocol 3: Purification by Column Chromatography
  • Adsorbent: Silica gel (60-120 mesh).

  • Eluent System: Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A typical gradient could be from 100% hexane to 95:5 hexane:ethyl acetate. The optimal solvent system should be determined by TLC analysis of the crude mixture first.

  • Packing the Column: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, ensuring a well-packed column without air bubbles.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the initial eluent (or a slightly more polar solvent if necessary, then adsorb it onto a small amount of silica gel and load the dry powder onto the column).

  • Elution: Begin eluting with the starting solvent mixture, collecting fractions. Gradually increase the polarity of the eluent to elute the more polar components.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure 2-tert-amylphenol. Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing the Troubleshooting Process

Troubleshooting_Low_Yield cluster_analysis Analyze Product Mixture (GC/TLC) cluster_solutions Implement Solutions start Low Yield of 2-tert-Amylphenol analysis Determine Cause start->analysis cause1 High Unreacted Phenol analysis->cause1 Symptom cause2 High 4-tert-Amylphenol analysis->cause2 Symptom cause3 High Polyalkylation analysis->cause3 Symptom solution1a Check Catalyst Activity/ Increase Loading cause1->solution1a solution1b Increase Temperature cause1->solution1b solution1c Optimize Molar Ratios cause1->solution1c solution2a Lower Temperature/ Shorten Time cause2->solution2a solution2b Change Catalyst (e.g., Zeolite) cause2->solution2b solution3a Use Excess Phenol cause3->solution3a solution3b Reduce Reaction Time cause3->solution3b end_node Improved Yield and Selectivity solution1a->end_node solution1b->end_node solution1c->end_node solution2a->end_node solution2b->end_node solution3a->end_node solution3b->end_node

Caption: A workflow diagram for troubleshooting low yield in 2-tert-amylphenol synthesis.

Understanding the Reaction Mechanism and Selectivity

Friedel_Crafts_Alkylation cluster_mechanism Reaction Mechanism phenol Phenol resonance_ortho Resonance Structure (ortho attack) phenol->resonance_ortho + Carbocation resonance_para Resonance Structure (para attack) phenol->resonance_para + Carbocation tert_amyl_alcohol tert-Amyl Alcohol carbocation tert-Amyl Carbocation (Electrophile) tert_amyl_alcohol->carbocation + H+ catalyst Acid Catalyst (H+) product_ortho 2-tert-Amylphenol resonance_ortho->product_ortho - H+ product_para 4-tert-Amylphenol resonance_para->product_para - H+

Caption: Simplified mechanism of Friedel-Crafts alkylation of phenol.

Safety Precautions

  • Phenol: is toxic and corrosive. It can cause severe skin burns and is harmful if swallowed or inhaled. Always handle phenol in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • tert-Amyl Alcohol: is a flammable liquid and vapor. It can cause skin, eye, and respiratory tract irritation. Keep away from ignition sources.

  • Acid Catalysts: Strong acids like sulfuric acid and Lewis acids like aluminum chloride are highly corrosive and react violently with water. Handle with extreme care.

Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.

References

  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance. Retrieved from [Link]

  • ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Selective Alkylation of Phenols Using Solid Catalysts. Retrieved from [Link]

  • ResearchGate. (2007). Alkylation of Phenol with Tertiary Butyl Alcohol over Zeolites. Retrieved from [Link]

  • IRIS. (n.d.). Kinetics and mechanism of acid catalyzed alkylation of phenol with cyclohexene in the presence of styrene divinylbenzene sulfoni. Retrieved from [Link]

  • ResearchGate. (2005). Phenol Alkylation with 1-Octene on Solid Acid Catalysts. Retrieved from [Link]

  • PubMed. (2017). Preparation of Styrenated Phenol by Alkylation of Phenol with Styrene Over SO₄²⁻ /ZrO₂ Catalyst. J Nanosci Nanotechnol. 17(4):2776-2779.
  • ACS Publications. (2022). Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol. ACS Omega.
  • OSTI.GOV. (2006). Alkylation of phenol with tert-butyl alcohol over a catalyst synthesized from coal fly ash. Journal of Chemical Technology and Biotechnology.
  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • J. Org. Chem. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. 62(21), 7512-7515.
  • MDPI. (2024). Refinement of Retention Indices in Gas Chromatography for a Number of Substituted Phenols. Molecules, 29(1), 123.
  • YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Chemistry with Caroline.
  • The Royal Society of Chemistry. (n.d.). Selective Alkylation of Phenol and tert-butanol Using Zr Containing Beta Zeolite. Retrieved from [Link]

  • NMR Spectroscopy: A Guide for Chemists. (n.d.). NMR Chemical Shifts.
  • Journal of Cheminformatics. (2012).
  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography Procedures. Retrieved from [Link]

  • Scientific Research Publishing. (2013). Evaluation of the Equality of Non-Polar Capillary Columns in GC/MS Analysis of Food Contact Plastics. American Journal of Analytical Chemistry, 4, 10-18.
  • ChemRxiv. (2024).
  • Preprints.org. (2025).
  • UCLA Chemistry. (n.d.). NMR Chart. Retrieved from [Link]

  • University of Iowa. (n.d.).
  • YouTube. (2023).
  • Welch Materials. (2024).
  • ResearchGate. (2001). (PDF) Shape-Selective Alkylation of 2-Methoxynaphthalene with tert Butanol over Large-Pore Zeolites. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-tert-Amylphenol Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-tert-Amylphenol. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of the ortho-alkylation of phenol. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer detailed protocols grounded in established chemical principles. Our goal is to empower you to optimize your reaction conditions for maximum yield and selectivity.

Frequently Asked Questions (FAQs)
Q1: What is the primary industrial method for synthesizing 2-tert-Amylphenol?

The most common method is the Friedel-Crafts alkylation of phenol.[1][2] This electrophilic aromatic substitution reaction involves reacting phenol with an alkylating agent in the presence of an acid catalyst to introduce a tert-amyl group onto the aromatic ring. The key challenge lies in directing this substitution to the ortho-position (C2) relative to the hydroxyl group, as the para-position (C4) is also sterically and electronically favorable.

Q2: What are the typical alkylating agents and catalysts used?
  • Alkylating Agents: The most common alkylating agents are isoamylene (a mixture of 2-methyl-1-butene and 2-methyl-2-butene) or tert-amyl alcohol (2-methyl-2-butanol).[3][4] Isoamylene is often preferred in industrial settings due to its higher reactivity and atom economy.

  • Catalysts: A wide range of acid catalysts can be employed. The choice of catalyst is the most critical factor in controlling the regioselectivity of the reaction.

    • Lewis Acids: Strong Lewis acids like aluminum chloride (AlCl₃) are effective but can lead to a mixture of isomers and byproducts if not carefully controlled.[1][5]

    • Brønsted Acids: Sulfuric acid has been used, but it often results in significant byproduct formation and requires a neutralization step during workup.[3]

    • Heterogeneous Catalysts: Solid acid catalysts such as acidic ion-exchange resins (e.g., sulfonic acid type), zeolites, and silica-alumina are increasingly popular.[3][6] They offer easier separation from the reaction mixture, can often be regenerated and reused, and can provide improved selectivity.

    • Ortho-Directing Catalysts: Catalysts like aluminum phenoxide, often formed in situ from phenol and an aluminum source, are highly effective at promoting selective ortho-alkylation.[7] This is attributed to the formation of a six-membered intermediate that positions the alkylating agent for attack at the ortho position.[7]

Q3: Why is achieving high ortho-selectivity so important?

2-tert-Amylphenol (the ortho-isomer) is a valuable chemical intermediate. For instance, further alkylation can produce 2,6-di-tert-amylphenol, a precursor to antioxidants and UV stabilizers. The para-isomer, 4-tert-Amylphenol, has different applications and is often considered an impurity in this context, complicating purification due to similar physical properties.[6] Minimizing its formation is crucial for process efficiency and product purity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of 2-tert-Amylphenol.

Issue 1: Low Overall Yield of Amylphenols

Possible Cause A: Inactive or Inefficient Catalyst

  • Causality: Lewis acid catalysts like AlCl₃ are highly susceptible to deactivation by moisture. Water hydrolyzes the catalyst, reducing its activity. For heterogeneous catalysts, the active sites may be blocked or insufficient for the scale of the reaction.

  • Troubleshooting & Optimization:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous solvents and ensure reactants (phenol and alkylating agent) are dry.

    • Catalyst Loading: For catalysts like ion-exchange resins, ensure a sufficient amount is used relative to the reactants. Consult literature or perform a loading study to find the optimal concentration.[3]

    • Catalyst Activation: Some solid catalysts may require pre-activation (e.g., heating under vacuum) to remove adsorbed water and expose active sites.

Possible Cause B: Suboptimal Reaction Temperature

  • Causality: The alkylation reaction has an activation energy barrier that must be overcome. If the temperature is too low, the reaction rate will be impractically slow. Conversely, excessively high temperatures can promote side reactions, such as dealkylation or the formation of undesired byproducts.[8]

  • Troubleshooting & Optimization:

    • Temperature Screening: The optimal temperature range is typically between 30°C and 120°C, depending on the catalyst and reactants.[3][6]

    • Monitor Reaction Progress: Use an analytical technique like Gas Chromatography (GC) to take time-point samples. This will help determine if the reaction is stalling due to low temperature or proceeding to byproducts at high temperatures.

Issue 2: Poor Regioselectivity (High Formation of 4-tert-Amylphenol)

Possible Cause A: Incorrect Catalyst Choice

  • Causality: The mechanism of catalysis dictates the product distribution. Standard Friedel-Crafts catalysts that generate a free carbocation often lead to a mixture of ortho and para products, with the para isomer being the thermodynamically stable product. Ortho-selectivity is achieved when the catalyst coordinates with the phenolic hydroxyl group, sterically directing the incoming electrophile to the adjacent position.[7]

  • Troubleshooting & Optimization:

    • Employ an Ortho-Directing Catalyst: The use of aluminum phenoxide is a well-established method for selective ortho-alkylation.[7] This can be generated in situ by reacting phenol with an aluminum source like aluminum metal shavings or trialkylaluminum.

    • Consider Rhenium Catalysts: For mono-alkylation, rhenium carbonyl complexes like Re₂(CO)₁₀ have been shown to be highly selective for the ortho position.[9]

Possible Cause B: High Reaction Temperature or Long Reaction Time

  • Causality: Friedel-Crafts alkylation can be reversible.[2] The ortho-isomer is often the kinetically favored product (formed faster at lower temperatures), while the para-isomer is the thermodynamically favored product (more stable). At higher temperatures or over extended reaction times, the initially formed 2-tert-Amylphenol can rearrange to the more stable 4-tert-Amylphenol.

  • Troubleshooting & Optimization:

    • Lower the Reaction Temperature: Conduct the reaction at the lowest temperature that still provides a reasonable reaction rate.

    • Optimize Reaction Time: Monitor the reaction closely and stop it once the consumption of the limiting reagent has plateaued and before the concentration of the para-isomer begins to increase significantly.

Issue 3: Significant Formation of Di- and Tri-Alkylated Byproducts

Possible Cause: Incorrect Molar Ratio of Reactants

  • Causality: Once the first tert-amyl group is added, the resulting mono-alkylated phenol is still reactive and can undergo a second or even third alkylation, leading to products like 2,4-di-tert-amylphenol.[6] This is a classic issue in Friedel-Crafts reactions where the product is more activated than the starting material.

  • Troubleshooting & Optimization:

    • Use an Excess of Phenol: To favor mono-alkylation, use a significant molar excess of phenol relative to the alkylating agent (e.g., a 3:1 to 5:1 ratio). This increases the statistical probability that the alkylating agent will react with an un-substituted phenol molecule rather than an already alkylated one.

    • Control Addition of Alkylating Agent: Add the alkylating agent slowly or dropwise to the mixture of phenol and catalyst. This keeps the instantaneous concentration of the alkylating agent low, further suppressing polyalkylation.

Issue 4: Difficult Product Purification

Possible Cause A: Co-elution or Similar Boiling Points of Isomers

  • Causality: 2-tert-Amylphenol and 4-tert-Amylphenol are structural isomers with similar molecular weights and polarities, which can make their separation by distillation or chromatography challenging.

  • Troubleshooting & Optimization:

    • Fractional Distillation Under Vacuum: This is the most common method for separation. A vacuum reduces the boiling points, preventing thermal degradation. A column with high theoretical plates is recommended to achieve good separation.

    • Optimize Selectivity First: The most effective strategy is to minimize the formation of the para-isomer during the reaction, which simplifies the purification process immensely.

Possible Cause B: Catalyst Residue in the Crude Product

  • Causality: Homogeneous catalysts (e.g., AlCl₃, H₂SO₄) must be completely removed during workup to prevent ongoing reactions or product degradation during distillation.

  • Troubleshooting & Optimization:

    • Aqueous Workup: After the reaction, quench the mixture by carefully adding it to cold water or dilute acid. This will hydrolyze and dissolve the catalyst.[5]

    • Liquid-Liquid Extraction: Extract the product into an organic solvent (e.g., ether, toluene). Wash the organic layer sequentially with water, a dilute base (like sodium bicarbonate solution to neutralize any remaining acid), and finally with brine.[10]

    • Use a Heterogeneous Catalyst: Employing a solid acid catalyst like an ion-exchange resin simplifies the workup to a simple filtration step.[3][6]

Data & Visualization
Table 1: Influence of Reaction Parameters on 2-tert-Amylphenol Synthesis
ParameterTypical ConditionEffect on YieldEffect on Ortho-SelectivityRationale
Catalyst Aluminum PhenoxideHighExcellentForms a chelated intermediate that directs alkylation to the ortho position.[7]
Ion-Exchange ResinGood-HighModerate-GoodProvides easy separation and can be reused; selectivity depends on resin type.[3][6]
AlCl₃ / H₂SO₄VariableLow-ModerateStrong acids can lead to a mixture of isomers and polyalkylation if not controlled.[3][5]
Temperature 40 - 80 °CIncreases rateHigh (Kinetic Control)Lower temperatures favor the kinetically formed ortho product over the thermodynamic para product.
> 100 °CCan decreaseLow (Thermodynamic Control)Higher temperatures can cause rearrangement of the ortho-isomer to the more stable para-isomer.[2]
Phenol:Alkene Ratio > 3:1High (for mono-alkylation)HighA large excess of phenol minimizes the formation of di- and tri-substituted byproducts.
1:1LowerLowerIncreases the probability of polyalkylation, reducing the yield of the desired mono-product.
Diagrams

G cluster_prep Reactor Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification prep_reactor 1. Assemble & Dry Reactor purge_reactor 2. Purge with Inert Gas (N2/Ar) prep_reactor->purge_reactor charge_phenol 3. Charge Phenol & Solvent purge_reactor->charge_phenol add_catalyst 4. Add Catalyst charge_phenol->add_catalyst heat_mixture 5. Heat to Target Temp (e.g., 60°C) add_catalyst->heat_mixture add_alkene 6. Add Alkylating Agent Dropwise heat_mixture->add_alkene monitor_rxn 7. Monitor by GC/TLC add_alkene->monitor_rxn quench_rxn 8. Quench Reaction (e.g., with H2O) monitor_rxn->quench_rxn extract_prod 9. Extract with Organic Solvent quench_rxn->extract_prod wash_org 10. Wash Organic Layer extract_prod->wash_org dry_org 11. Dry (e.g., MgSO4) & Filter wash_org->dry_org concentrate 12. Concentrate in vacuo dry_org->concentrate distill 13. Vacuum Distillation concentrate->distill final_product final_product distill->final_product Pure 2-tert-Amylphenol

Caption: Experimental workflow for the synthesis of 2-tert-Amylphenol.

G cluster_mechanism Ortho-Alkylation Mechanism via Aluminum Phenoxide phenol Phenol al_phenoxide Aluminum Phenoxide (Catalyst) phenol->al_phenoxide + AlR3 (- RH) transition_state Six-Membered Transition State al_phenoxide->transition_state isoamylene Isoamylene (Alkylating Agent) isoamylene->transition_state ortho_product 2-tert-Amylphenol transition_state->ortho_product Rearomatization

Caption: Simplified mechanism of ortho-selective alkylation.

Protocols
Protocol 1: Ortho-Selective Synthesis using an Ion-Exchange Resin Catalyst

This protocol is a general guideline. Reaction scale and specific conditions should be optimized for your specific setup.

Materials:

  • Phenol (reagent grade, solid)

  • Isoamylene (2-methyl-2-butene or mixture)

  • Amberlyst® 15 or other strongly acidic sulfonic acid resin (pre-washed with methanol and dried)

  • Toluene or other suitable inert solvent (anhydrous)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reactor Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a temperature probe. Ensure all glassware is oven-dried. Purge the system with an inert gas like nitrogen.

  • Charging Reactants: To the flask, add phenol (e.g., 3.0 molar equivalents) and the dried ion-exchange resin (e.g., 15% by weight of phenol). Add enough anhydrous toluene to ensure effective stirring.

  • Heating: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 70-80°C).

  • Addition of Alkylating Agent: Once the temperature is stable, add isoamylene (1.0 molar equivalent) to the dropping funnel. Add the isoamylene dropwise to the reaction mixture over 1-2 hours. Rationale: Slow addition maintains a low concentration of the alkylating agent, which helps to suppress polyalkylation.

  • Reaction Monitoring: Allow the reaction to proceed at temperature for 4-8 hours. Monitor the conversion of phenol and the formation of products by periodically taking small aliquots for GC analysis.

  • Workup:

    • Once the reaction is complete (i.e., consumption of isoamylene has ceased), cool the mixture to room temperature.

    • Remove the catalyst by simple filtration. The resin can be washed with fresh solvent, dried, and potentially reused.

    • Transfer the filtrate to a separatory funnel and wash with a 5% aqueous sodium hydroxide solution to remove unreacted phenol.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by fractional distillation under vacuum to isolate the 2-tert-Amylphenol.

Protocol 2: Product Analysis by Gas Chromatography (GC)

Objective: To determine the conversion of reactants and the relative percentages of 2-tert-Amylphenol, 4-tert-Amylphenol, and other byproducts.

Instrumentation & Conditions (Example):

  • GC System: Agilent 7890 or equivalent with a Flame Ionization Detector (FID).

  • Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen, constant flow (e.g., 1 mL/min).

  • Temperatures:

    • Inlet: 250°C

    • Detector: 280°C

  • Oven Program:

    • Initial Temp: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 220°C.

    • Hold: 5 minutes at 220°C.

  • Injection: 1 µL, split ratio 50:1.

Sample Preparation:

  • Carefully withdraw ~0.1 mL of the reaction mixture using a syringe.

  • Quench the sample in a vial containing 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate). If using a solid catalyst, filter the sample through a small plug of silica or a syringe filter.

  • The sample is now ready for injection into the GC.

Data Analysis:

  • Identify peaks based on retention times established by injecting pure standards of phenol, 2-tert-Amylphenol, and 4-tert-Amylphenol.

  • Calculate the relative area percentages of each component to determine the product distribution and selectivity. For quantitative results, a full calibration with an internal standard is required.[11][12]

References
  • EP0119190B1 - Catalyst composition for the ortho-alkylation of a phenol - Google P
  • Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols | ACS Sustainable Chemistry & Engineering. (URL: [Link])

  • Rhenium-Catalyzed ortho-Alkylation of Phenols - Organic Syntheses. (URL: [Link])

  • US3032595A - Ortho-alkylation of phenols - Google P
  • Catalytic production of tert-amylphenols - European Patent Office - EP 0153181 A2. (URL: [Link])

  • CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol - Google P
  • 2-tert-Butylphenol - Wikipedia. (URL: [Link])

  • Phenol alkylation (Friedel-Crafts Alkylation) - J&K Scientific LLC. (URL: [Link])

  • US4568778A - Process for producing tert-amylphenols - Google P
  • CN101747156A - New method for preparing 2,4-ditert-pentyl-phenol - Google P
  • ANALYTICAL METHOD SUMMARIES. (URL: [Link])

  • Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol | ACS Omega. (URL: [Link])

  • Friedel–Crafts reaction - Wikipedia. (URL: [Link])

  • Alkylation of phenol with tert.-amyl alcohol | Request PDF - ResearchGate. (URL: [Link])

  • Optimization of Synthesis Process of 2-Bromophenol. (URL: [Link])

  • Selected Methods of Analysis. (URL: [Link])

  • 2-tert-Amylphenol | C11H16O | CID 76769 - PubChem. (URL: [Link])

  • A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC. (URL: [Link])

  • ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf. (URL: [Link])

  • Purification, characterization, and in vitro activity of 2,4-Di-tert-butylphenol from Pseudomonas monteilii PsF84: conformational and molecular docking studies - PubMed. (URL: [Link])

  • Optimization studies of phenol alkylation with mesylates a, The... - ResearchGate. (URL: [Link])

  • SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 1: Prelab Lecture - YouTube. (URL: [Link])

  • SN1 Reaction Synthesis of tert-Butyl Chloride - YouTube. (URL: [Link])

  • Nextera XT Library Prep: Tips and Troubleshooting - Illumina. (URL: [Link])

  • SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 2 - YouTube. (URL: [Link])

  • A SN1 Reaction: Synthesis of tert-Butyl Chloride - The Royal Society of Chemistry. (URL: [Link])

Sources

Addressing degradation of 2-tert-Amylphenol in experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-tert-Amylphenol (2-tAP). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions regarding the stability and degradation of 2-tAP in experimental settings. As a sterically hindered phenol, 2-tAP offers unique properties, but can also present challenges in maintaining its integrity throughout an experiment. This guide provides expert insights and practical solutions to ensure the reliability and accuracy of your results.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions researchers have about working with 2-tert-Amylphenol.

Q1: What are the primary factors that can cause 2-tert-Amylphenol to degrade?

A1: Like many phenolic compounds, 2-tert-Amylphenol is susceptible to degradation under certain conditions. The primary factors of concern are:

  • Oxidation: Exposure to atmospheric oxygen or oxidizing agents can lead to the formation of colored degradation products. This process can be accelerated by heat, light, and the presence of metal ions.

  • Light: Exposure to UV or even ambient light can induce photochemical reactions, leading to degradation.

  • Elevated Temperatures: High temperatures can accelerate oxidative degradation and potentially cause thermal decomposition.

  • pH: While generally stable in neutral and acidic conditions, phenolic compounds can be more susceptible to oxidation at higher, alkaline pH levels.

Q2: How should I properly store my 2-tert-Amylphenol stocks and solutions?

A2: Proper storage is critical to minimize degradation. For both pure 2-tAP and its solutions, we recommend the following:

  • Short-term storage: Store in a cool, dark place. Use amber vials or wrap containers in aluminum foil to protect from light.

  • Long-term storage: For extended periods, store under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. Some suppliers recommend storage at <15°C in a cool, dark place[1].

  • Solution Storage: Prepare solutions fresh whenever possible. If storage is necessary, purge the headspace of the vial with an inert gas before sealing.

Q3: I've noticed a yellowing of my 2-tert-Amylphenol solution. What does this indicate?

A3: A yellow discoloration is a common visual indicator of 2-tAP degradation. This is often due to the formation of oxidation products, such as quinones, which are colored compounds. If you observe this, it is a sign that your 2-tAP has started to degrade and its purity may be compromised. It is advisable to prepare a fresh solution.

Q4: What are some common chemicals that are incompatible with 2-tert-Amylphenol?

A4: Avoid contact with strong oxidizing agents, acid chlorides, and acid anhydrides[2]. Reactions with these substances can be vigorous and lead to rapid degradation of the 2-tAP.

Troubleshooting Experimental Issues

This section provides a more in-depth, question-and-answer guide to troubleshoot specific problems you may encounter during your experiments involving 2-tert-Amylphenol.

Issue 1: Inconsistent results or loss of compound activity over the course of an experiment.

Q: My experimental results are not reproducible, and I suspect my 2-tert-Amylphenol is degrading during the experiment. How can I confirm this and prevent it?

A: Senior Application Scientist's Insight:

This is a classic sign of analyte instability. The degradation of 2-tAP, even to a small extent, can significantly impact its effective concentration and lead to variability in your results. The degradation is most likely due to oxidation, which can be catalyzed by various factors in your experimental setup.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent results.

Detailed Protocols:

Step 1: Confirming Degradation with HPLC

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to confirm degradation[2][3][4][5][6].

  • Protocol: Time-Point Stability Study

    • Prepare your experimental sample containing 2-tAP as you normally would.

    • Immediately after preparation (T=0), take an aliquot of the sample, dilute it appropriately, and inject it onto your HPLC system.

    • Take additional aliquots at various time points throughout the duration of your experiment (e.g., T=1h, 2h, 4h, 8h).

    • Analyze the chromatograms. A decrease in the peak area of the main 2-tAP peak and/or the appearance of new peaks over time is a clear indication of degradation.

ParameterRecommended Starting Conditions
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 277 nm
Column Temp. 30°C

Step 2: Identifying the Cause and Mitigation Strategies

  • Light Exposure:

    • Test: Run a parallel experiment where one sample is exposed to ambient light and another is completely protected from light (e.g., wrapped in foil).

    • Mitigation: If the light-exposed sample shows more degradation, perform all subsequent experiments in a light-protected environment. Use amber glassware and turn off unnecessary overhead lights.

  • Oxidative Stress:

    • Test: Prepare your sample with solvents that have been de-gassed by sparging with an inert gas like nitrogen or argon.

    • Mitigation: If de-gassed solvents improve stability, make this a standard part of your procedure. Also, ensure that all labware is scrupulously clean, as trace metal contaminants can catalyze oxidation.

  • Temperature Effects:

    • Test: If your experiment involves heating, run a control at a lower temperature or room temperature.

    • Mitigation: If heat is the culprit, try to minimize the duration of heating or find an alternative, lower-temperature method.

Issue 2: Identification of Unknown Peaks in Analytical Runs.

Q: I see new peaks in my chromatogram that I suspect are 2-tAP degradation products. How can I identify them?

A: Senior Application Scientist's Insight:

Identifying unknown peaks is crucial for understanding the degradation pathway and ensuring your analytical method is truly stability-indicating. Based on the chemistry of hindered phenols, we can predict the likely types of degradation products[7][8][9][10][11]. The primary degradation pathway is likely oxidation.

Predicted Degradation Pathway of 2-tert-Amylphenol:

G 2-tert-Amylphenol 2-tert-Amylphenol Phenoxy_Radical Phenoxy_Radical 2-tert-Amylphenol->Phenoxy_Radical Oxidation (-H•) Hydroxylated_Products Hydroxylated_Products 2-tert-Amylphenol->Hydroxylated_Products Oxidation (+OH) Quinone-like_Products Quinone-like_Products Phenoxy_Radical->Quinone-like_Products Radical Coupling & Further Oxidation Ring_Opening_Products Ring_Opening_Products Hydroxylated_Products->Ring_Opening_Products Further Oxidation

Caption: Predicted oxidative degradation pathway of 2-tAP.

Protocol: Identification of Degradation Products using LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for identifying unknown compounds in a mixture.

  • Forced Degradation: To generate a sufficient quantity of the degradation products for analysis, perform a forced degradation study.

    • Oxidative Stress: Treat a solution of 2-tAP (e.g., 1 mg/mL in acetonitrile/water) with a low concentration of hydrogen peroxide (e.g., 0.1-3%) and let it stand at room temperature for several hours to days[12].

    • Photolytic Stress: Expose a solution of 2-tAP to a UV lamp.

    • Thermal Stress: Heat a solution of 2-tAP at an elevated temperature (e.g., 60-80°C).

    • Acid/Base Hydrolysis: Reflux a solution of 2-tAP in 0.1 N HCl and 0.1 N NaOH.

  • LC-MS Analysis:

    • Inject the stressed samples into an LC-MS system.

    • Use the mass-to-charge ratio (m/z) of the parent ion of each new peak to propose an elemental composition.

    • Acquire tandem MS (MS/MS) data for the unknown peaks. The fragmentation pattern will provide structural information to help elucidate the structure of the degradation products.

Predicted Degradation ProductExpected Mass Change from 2-tAP (164.24 g/mol )
Mono-hydroxylated 2-tAP +16 Da
Quinone/Diquinone derivatives +14 Da / +28 Da (after loss of H2)
Ring-opened products (e.g., carboxylic acids) Variable, but often involve addition of oxygen and cleavage of C-C bonds

Data Interpretation Example:

If your LC-MS analysis of a degraded sample shows a new peak with a parent ion at m/z 180, this corresponds to a mass increase of 16 Da from 2-tAP. This strongly suggests the formation of a mono-hydroxylated degradation product. MS/MS fragmentation would then be used to determine the position of the new hydroxyl group on the molecule.

References

  • A comprehensive review on the sources, environmental behavior, and degradation of alkylphenol ethoxylates and their metabolites in surface water and soils. PMC - PubMed Central. Available at: [Link]

  • Schematic degradation pathway of alkylphenolethoxylates and formation APEO metabolites. ResearchGate. Available at: [Link]

  • Chemical study on alkylphenols. WUR eDepot. Available at: [Link]

  • Schematic diagram of antioxidant degradation pathways. (a) Hindered... ResearchGate. Available at: [Link]

  • Meta-analysis of environmental contamination by alkylphenols. ResearchGate. Available at: [Link]

  • 2-tert-Amylphenol | C11H16O | CID 76769. PubChem. Available at: [Link]

  • Mechanism of Hindered Phenol Antioxidant. Vinati Organics. Available at: [Link]

  • a) pH‐dependent change in the UV/Vis spectra of 2 (3.0 μm) in 20 mm... ResearchGate. Available at: [Link]

  • Removal of an Ethoxylated Alkylphenol by Adsorption on Zeolites and Photocatalysis with TiO 2 /Ag. MDPI. Available at: [Link]

  • Hindered phenolic antioxidants for protection of polymers. Partners in Chemicals. Available at: [Link]

  • High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Journal of Harmonized Research in Medical and Health Science. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Veeprho. Available at: [Link]

  • Forced Degradation Studies. Tepnel Pharma Services Limited. Available at: [Link]

  • Hindered Phenols - Process, Technology, Applications, Patent, Raw Materials, Company Profiles, Reports, Projects, Function. Primary Information Services. Available at: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. Available at: [Link]

  • Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. NIH. Available at: [Link]

  • 2278-6074 - Stability Indicating HPLC Method Development and Validation. SciSpace. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Effect of pH on the UV-visible absorption spectra of... ResearchGate. Available at: [Link]

  • US4568778A - Process for producing tert-amylphenols. Google Patents.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

  • Catalytic production of tert-amylphenols. European Patent Office. Available at: [Link]

  • Experiment 1 Effect of Solvent, pH and auxochrome on UV absorbance. SlideShare. Available at: [Link]

  • (PDF) Stability Indicating HPLC Method Development: A Review. ResearchGate. Available at: [Link]

  • Alkylphenol Biotransformations Catalyzed by 4-Ethylphenol Methylenehydroxylase. PMC. Available at: [Link]

  • Variation of the UV spectra of phenol with the pH increasing. ResearchGate. Available at: [Link]

  • Recent advances in mass spectrometry analysis of phenolic endocrine disruptors and related compounds. Bisphenol A Information & Resources. Available at: [Link]

  • UV-Vis analysis of the pH effect on the chemical state of phenol, using... ResearchGate. Available at: [Link]

  • 2-Ethylphenol, TMS derivative. NIST WebBook. Available at: [Link]

  • Alkylphenols to phenol and olefins by zeolite catalysis: A pathway to valorize raw and fossilized lignocellulose. ResearchGate. Available at: [Link]

  • Oxidation of Phenol by Hydrogen Peroxide Catalyzed by Metal-Containing Poly(amidoxime) Grafted Starch. MDPI. Available at: [Link]

  • THERMAL DECOMPOSITION MECHANISMS OF EPOXIES AND POLYURETHANES. OSTI.GOV. Available at: [Link]

  • 2,4-Di-tert-pentylphenol | C16H26O | CID 8455. PubChem. Available at: [Link]

  • Plasma-Droplet Reaction Systems: A Direct Mass Spectrometry Approach for Enhanced Characterization of Lipids at Multiple Isomer Levels. PMC - NIH. Available at: [Link]

  • Thermal Degradation Studies of Some Aliphatic Polyamides Using Hyphenated Techniques (TG-MS, TG-FTIR) | Request PDF. ResearchGate. Available at: [Link]

  • The thermal decomposition products of phenol-formaldehyde laminates part 2. the production of formaldehyde carbon monoxide and c. SciSpace. Available at: [Link]

  • The Thermal degradation of Bisphenol A Polycarbonate in Air. e-Publications@Marquette. Available at: [Link]

Sources

How to remove unreacted phenol from 2-tert-Amylphenol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the common challenge of removing unreacted phenol from the synthesis of 2-tert-Amylphenol.

The synthesis of 2-tert-Amylphenol via Friedel-Crafts alkylation of phenol with isoamylene is a robust and widely used reaction. However, achieving high purity of the final product often requires a dedicated purification strategy to remove residual starting material, primarily unreacted phenol, and reaction byproducts. This guide is designed to provide both the theoretical basis and practical, step-by-step protocols for effective purification.

Frequently Asked Questions (FAQs) & Quick Troubleshooting
Q1: Why is it critical to remove unreacted phenol from my 2-tert-Amylphenol product?

Answer: Complete removal of unreacted phenol is crucial for several reasons:

  • Product Purity: Residual phenol compromises the purity of the final product, which is critical for downstream applications, especially in pharmaceutical development where impurities can affect biological activity and safety.

  • Toxicity Concerns: Phenol is corrosive and highly toxic. Its presence in a final product can pose significant health and safety risks[1].

  • Reaction Control: For subsequent reactions using 2-tert-Amylphenol as a starting material, the presence of the more reactive phenol can lead to unwanted side reactions and lower yields.

  • Analytical Interference: Unreacted phenol can interfere with the analytical characterization (e.g., NMR, GC-MS) of the desired product, leading to inaccurate quantification and spectral interpretation.

Q2: What are the key differences between phenol and 2-tert-Amylphenol that I can use for separation?

Answer: The separation of these two compounds is feasible due to significant differences in their physicochemical properties. The two primary differences to exploit are:

  • Acidity (pKa): Phenol is significantly more acidic (pKa ≈ 10) than the sterically hindered 2-tert-Amylphenol (pKa is expected to be >10 due to the bulky alkyl group). This allows for selective deprotonation of phenol using a moderately strong base, converting it into a water-soluble salt (phenoxide) while leaving the 2-tert-Amylphenol in the organic phase[1][2].

  • Boiling Point: There is a substantial difference in the boiling points of phenol and 2-tert-Amylphenol, making fractional distillation an effective method for separation, particularly on a larger scale.

Q3: What are the most effective methods for removing unreacted phenol?

Answer: The three most common and effective laboratory-scale methods are:

  • Alkaline Liquid-Liquid Extraction: Highly effective and the most common method. It uses an aqueous base (like NaOH) to selectively wash the unreacted phenol out of an organic solution of the crude product.

  • Fractional Distillation: Best for larger quantities and when dealing with significant amounts of phenol. This method separates compounds based on their different boiling points.

  • Column Chromatography: Ideal for achieving the highest possible purity on a smaller scale, or for removing trace amounts of phenol and other isomeric byproducts after a bulk purification step.

Q4: How do I know when all the phenol has been removed?

Answer: You can monitor the removal of phenol using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

  • TLC: Spot the crude mixture, the purified product, and a pure phenol standard on a silica gel plate. The absence of the phenol spot in the purified product lane indicates successful removal.

  • GC/GC-MS: This is a more quantitative method. An injection of the purified sample should show the absence of a peak at the retention time corresponding to phenol.

Comparative Physicochemical Data

Understanding the properties of the target compound, starting material, and potential byproducts is essential for designing a purification strategy.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)pKa (approx.)Solubility
Phenol 94.11181.8 °C[3]10.0[4]Appreciably soluble in water (~84 g/L)[1]; very soluble in aqueous base
2-tert-Amylphenol 164.2592 °C / 4 mmHg[5][6] (~235-240 °C at atm. pressure)> 10.5Insoluble in water; soluble in organic solvents and aqueous base
4-tert-Amylphenol 164.25255 °C[7]10.2[8]Insoluble in water; soluble in organic solvents and aqueous base
2,4-di-tert-Amylphenol 234.38169-170 °C / 22 mmHg[9] (~290-300 °C at atm. pressure)> 11Insoluble in water; soluble in organic solvents

This data clearly illustrates the large boiling point difference and the distinct acidity of phenol, which are the cornerstones of the purification methods described below.

In-Depth Purification Protocols
Method 1: Alkaline Liquid-Liquid Extraction

This method leverages the higher acidity of phenol, allowing for its selective removal as a water-soluble salt.

Causality: Phenol reacts with sodium hydroxide (a base) to form sodium phenoxide, which is an ionic salt and therefore highly soluble in water. 2-tert-Amylphenol is a much weaker acid due to the electron-donating and sterically hindering tert-amyl group, and it does not react significantly with dilute NaOH. This allows for a clean separation using a separatory funnel.

Safety First: Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Phenol and its solutions are corrosive and toxic; handle them in a well-ventilated fume hood[1]. 2-tert-Amylphenol can cause severe skin burns and eye damage[10].

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel. A typical concentration is 5-10 g of crude product per 100 mL of solvent.

  • First Wash: Add an equal volume of a 1 M aqueous solution of sodium hydroxide (NaOH) to the separatory funnel.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 1-2 minutes. Periodically vent the funnel.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate. The lower aqueous layer will contain the sodium phenoxide. Drain and collect the aqueous layer.

  • Repeat: Repeat the wash (Steps 2-4) with fresh 1 M NaOH solution two more times to ensure complete removal of phenol.

  • Neutral Wash: Wash the organic layer with an equal volume of water to remove any residual NaOH.

  • Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution. This helps to break any emulsions and removes the bulk of the dissolved water from the organic layer.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Isolation: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 2-tert-Amylphenol.

Self-Validation: Check the purity of the organic layer by TLC after the third NaOH wash. The spot corresponding to phenol should be absent.

Method 2: Fractional Distillation

This method is highly effective for separating liquids with different boiling points and is suitable for larger-scale purifications.

Causality: As shown in the data table, phenol has a significantly lower boiling point (182 °C) than 2-tert-Amylphenol (~235-240 °C) and other higher-boiling byproducts like 4-tert-Amylphenol (255 °C)[3][7]. This difference of over 50 °C allows for efficient separation using a fractional distillation apparatus.

  • Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and receiving flasks. Ensure all joints are properly sealed.

  • Charge the Flask: Add the crude reaction mixture to the distillation flask, along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently using a heating mantle.

  • Collect Fractions:

    • Forerun: Collect any low-boiling solvents or unreacted isoamylene first.

    • Phenol Fraction: As the temperature rises and stabilizes near the boiling point of phenol (181-185 °C), collect this fraction in a separate receiving flask.

    • Intermediate Fraction: There may be a small intermediate fraction where the temperature is unstable between the boiling points of phenol and the product.

    • Product Fraction: When the temperature rises and stabilizes at the boiling point of 2-tert-Amylphenol (~235-240 °C), change to a clean receiving flask to collect the pure product.

  • Shutdown: Stop the distillation before the distilling flask goes to dryness to prevent the formation of potentially explosive peroxides or residues.

  • Analysis: Analyze the collected product fraction for purity using GC or NMR.

Self-Validation: The temperature should remain stable during the collection of the phenol and product fractions, indicating the distillation of a pure substance at that pressure.

Purification Workflow Diagram

This diagram outlines a decision-making process for selecting the appropriate purification strategy.

PurificationWorkflow start Crude 2-tert-Amylphenol (Contains Unreacted Phenol) check_phenol Assess Phenol Content (e.g., by TLC or GC) start->check_phenol high_phenol High Phenol Content (>10-15%) check_phenol->high_phenol High low_phenol Low/Trace Phenol Content (<10-15%) check_phenol->low_phenol Low distillation Fractional Distillation high_phenol->distillation Recommended for Bulk Removal extraction Alkaline Extraction (NaOH Wash) low_phenol->extraction Efficient for Lower Amounts dist_product Crude Product (Phenol Removed) distillation->dist_product ext_product Crude Product (Phenol Removed) extraction->ext_product high_purity High Purity Required? dist_product->high_purity ext_product->high_purity check_purity Check Purity (Isomeric Byproducts?) chromatography Column Chromatography high_purity->chromatography Yes final_product Pure 2-tert-Amylphenol high_purity->final_product No chromatography->final_product

Caption: Decision workflow for purifying 2-tert-Amylphenol.

References
  • ChemBK. (2024). 4-TERT-AMYLPHENOL. Retrieved from [Link]

  • LookChem. (n.d.). 4-tert-Amylphenol 80-46-6 wiki. Retrieved from [Link]

  • Chemical Point. (n.d.). 2,4-Di-tert-amylphenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenol. PubChem Compound Database. Retrieved from [Link]

  • Otto Chemie Pvt Ltd. (n.d.). 4-tert-Amylphenol, 99%. Retrieved from [Link]

  • BYJU'S. (n.d.). Physical and Chemical Properties of Phenol. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenol. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-tert-amyl phenol. Retrieved from [Link]

  • Britannica. (2024). Phenol. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2,4-di-tert-amyl phenol. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol. NIST Chemistry WebBook. Retrieved from [Link]

  • ChemBK. (2024). p-tert-Amyl phenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-tert-Amylphenol. PubChem Compound Database. Retrieved from [Link]

  • University of Calgary. (n.d.). Approximate pKa chart of the functional groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-tert-Pentylphenol. PubChem Compound Database. Retrieved from [Link]

Sources

Preventing di-alkylation byproducts in phenol alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Selectivity in Phenol Alkylation

Phenol alkylation is a cornerstone of synthetic chemistry, pivotal in creating a vast array of intermediates for pharmaceuticals, agrochemicals, and specialty polymers. The introduction of alkyl groups onto the phenolic ring modifies its properties to produce high-value compounds like antioxidants (e.g., 2,6-di-tert-butylphenol) and non-ionic surfactants.[1] The primary method for this transformation is the Friedel-Crafts alkylation, an electrophilic aromatic substitution that, while powerful, presents a significant challenge: controlling selectivity.[2][3]

A common and often undesirable outcome is polyalkylation, where multiple alkyl groups are added to the phenol ring.[2] This occurs because the initial mono-alkylated product is often more nucleophilic and thus more reactive than the starting phenol, leading to the formation of di-alkylated and even tri-alkylated byproducts. Minimizing these byproducts is crucial for maximizing the yield of the desired compound and simplifying downstream purification.

This guide provides researchers and drug development professionals with a comprehensive resource for troubleshooting and preventing di-alkylation in their phenol alkylation experiments. We will delve into the mechanistic underpinnings of the reaction, address frequently asked questions, and offer detailed, field-proven protocols to enhance mono-alkylation selectivity.

Understanding the "Why": Reaction Mechanisms

In phenol alkylation, two main competitive pathways exist: C-alkylation (on the aromatic ring) and O-alkylation (on the hydroxyl group to form an ether).[4] While O-alkylation can be a primary concern, for many applications targeting ring substitution, the subsequent C-alkylation steps are the critical hurdle.

The reaction typically proceeds via an electrophilic aromatic substitution mechanism, often catalyzed by a Lewis acid (e.g., AlCl₃, FeCl₃) or a Brønsted acid.[2][5]

  • Generation of Electrophile: The catalyst activates the alkylating agent (e.g., an alkyl halide or an alkene) to generate a carbocation or a polarized complex.[5]

  • Nucleophilic Attack: The electron-rich phenol ring attacks the electrophile. The hydroxyl group is a strong ortho-, para-director, meaning the alkyl group will preferentially add to the positions ortho (2, 6) or para (4) to the -OH group.

  • Deprotonation: A base removes a proton from the ring, restoring aromaticity and regenerating the catalyst.

The problem of di-alkylation arises because the newly added alkyl group is electron-donating, further activating the ring and making the mono-alkylated phenol more susceptible to a second electrophilic attack than the original phenol molecule.

G Phenol Phenol MonoProduct Mono-alkylated Phenol (Ortho/Para Isomers) Phenol->MonoProduct Electrophilic Attack AlkylatingAgent R-X + Cat. AlkylatingAgent->MonoProduct MonoProduct_2 Mono-alkylated Phenol (More Activated) DiProduct Di-alkylated Phenol (e.g., 2,4- or 2,6-dialkyl) MonoProduct_2->DiProduct Second Electrophilic Attack AlkylatingAgent_2 R-X + Cat. AlkylatingAgent_2->DiProduct

Fig 1. Reaction pathway showing competitive mono- and di-alkylation.

Frequently Asked Questions (FAQs)

Q1: Why is my mono-alkylated phenol reacting further to form a di-alkylated product? A1: The alkyl group introduced in the first step is an electron-donating group. This increases the electron density of the aromatic ring, making the mono-alkylated product more nucleophilic and thus more reactive towards the electrophile than the starting phenol. This inherent reactivity difference is the primary driver of polyalkylation.[2]

Q2: Does temperature affect di-alkylation? A2: Yes, significantly. Higher temperatures often increase the rate of di-alkylation.[6] The second alkylation step may have a higher activation energy, which is more easily overcome at elevated temperatures. Conversely, controlling the reaction at lower temperatures can sometimes favor the kinetically preferred mono-alkylated product.[7]

Q3: What is the difference between kinetic and thermodynamic control in this context? A3: Kinetic control refers to conditions (often lower temperatures) where the product that forms fastest is the major product. The ortho-isomer is often the kinetically favored product.[7] Thermodynamic control refers to conditions (often higher temperatures, longer reaction times) where the most stable product is the major product. The para-isomer is typically more thermodynamically stable due to reduced steric hindrance, and di-alkylated products can also be thermodynamic sinks.[6][7]

Q4: Can the choice of catalyst influence di-alkylation? A4: Absolutely. The catalyst is a critical factor. Highly active Lewis acids like AlCl₃ can promote polyalkylation.[6] Shape-selective catalysts, such as certain zeolites (e.g., H-BEA, H-USY), can sterically hinder the formation of bulky di-substituted products within their pores, thereby favoring mono-alkylation.[6][8]

Q5: How does the stoichiometry of reactants play a role? A5: The molar ratio of phenol to the alkylating agent is crucial. Using a large excess of phenol ensures that the electrophile is more likely to encounter a molecule of the starting material rather than the more reactive mono-alkylated product. This statistically disfavors di-alkylation.[5][9]

Troubleshooting Guide: Minimizing Di-alkylation Byproducts

This section addresses common experimental issues leading to poor selectivity and provides actionable solutions.

G start High Di-alkylation Detected q1 Is Phenol:Alkylating Agent Molar Ratio > 3:1? start->q1 q2 Is a Bulky Alkylating Agent or Catalyst Used? q1->q2 Yes sol1 SOLUTION: Increase Phenol:Alkylating Agent ratio to ≥ 5:1. q1->sol1 No q3 Is Reaction Temperature as Low as Feasible? q2->q3 Yes sol2 SOLUTION: Introduce Steric Hindrance. Use a bulkier alkylating agent or a shape-selective catalyst (e.g., Zeolite). q2->sol2 No q4 Is the Catalyst Highly Active (e.g., AlCl3)? q3->q4 Yes sol3 SOLUTION: Lower the reaction temperature. Perform a temperature screen to find the optimal balance of rate and selectivity. q3->sol3 No sol4 SOLUTION: Switch to a milder catalyst. Consider using zeolites, acidic clays, or milder Lewis acids (e.g., ZnCl2, FeCl2). q4->sol4 Yes

Fig 2. Troubleshooting workflow for excessive di-alkylation.
Issue 1: High yield of di- and poly-alkylated products.
  • Possible Cause 1: Reactant Stoichiometry. The molar ratio of the alkylating agent to phenol is too high (e.g., 1:1 or less).

    • Solution: Increase the molar excess of phenol relative to the alkylating agent. A ratio of 3:1 is a good starting point, but ratios of 5:1 or even 10:1 may be necessary to effectively suppress the second alkylation.[5][9] This increases the probability of the alkylating agent reacting with phenol instead of the mono-alkylated product.

  • Possible Cause 2: High Reaction Temperature. The reaction is being run at a temperature that provides enough energy to easily overcome the activation barrier for the second alkylation.

    • Solution: Lower the reaction temperature. Conduct a temperature optimization study, starting from room temperature or below, and analyze aliquots over time to find the "sweet spot" that maximizes mono-alkylation while maintaining a reasonable reaction rate.[7]

  • Possible Cause 3: High Catalyst Activity. Strong Lewis acids like AlCl₃ are extremely effective but can be too reactive, leading to a loss of selectivity.[6]

    • Solution: Switch to a milder or more selective catalyst.

      • Zeolites: Catalysts like H-BEA or H-USY offer shape selectivity, where the pore structure allows phenol to enter and react but sterically hinders the bulkier mono-alkylated product from being positioned correctly for a second alkylation.[8]

      • Milder Lewis Acids: Consider using catalysts like ZnCl₂, SnCl₄, or FeCl₃, which are generally less active than AlCl₃.[5][7]

      • Solid Acids: Acidic clays or ion-exchange resins like Amberlyst-15 can also offer good selectivity and have the added benefit of being easily separable from the reaction mixture.[10]

Issue 2: Poor regioselectivity (mixture of ortho- and para-isomers, leading to mixed di-alkylation).
  • Possible Cause: Lack of Steric or Electronic Direction. The choice of catalyst and alkylating agent does not sufficiently direct the substitution to a single position.

    • Solution 1: Introduce Steric Hindrance. Use a sterically bulky alkylating agent (e.g., tert-butyl chloride instead of ethyl chloride). The bulkiness of the incoming group can physically block it from adding to a position adjacent to an existing alkyl group.[11][12] Similarly, bulky catalysts can favor one isomer over another.

    • Solution 2: Use Ortho-Directing Catalysts. Certain catalyst systems are known to favor ortho-alkylation. For example, aluminum triphenolate catalysts are known to direct alkylation almost exclusively to the ortho-positions.[1][13] A combination of ZnCl₂ and camphorsulfonic acid (CSA) has also been shown to favor ortho-alkylation.[7][14]

ParameterEffect on Di-alkylationRationale / MechanismKey References
Phenol:Alkylating Agent Ratio Decreases as ratio increasesReduces the relative concentration of the mono-alkylated product, making it statistically less likely to be the substrate for the second alkylation.[9],[5]
Temperature Generally increases Provides sufficient activation energy to overcome the barrier for the second, often more sterically hindered, alkylation reaction.[7],[6]
Catalyst Activity Increases with stronger catalystsHighly active catalysts (e.g., AlCl₃) aggressively promote electrophile formation, leading to less selective and multiple alkylations.[6]
Steric Hindrance Decreases Bulky alkylating agents or shape-selective catalysts physically block or disfavor the approach of the electrophile for a second substitution.[11],,[12]
Reaction Time Can increase Longer reaction times, especially at higher temperatures, can allow for the slower di-alkylation reaction to proceed to a greater extent.

Experimental Protocols

Protocol 1: High-Selectivity Mono-alkylation using a Shape-Selective Zeolite Catalyst

This protocol describes the alkylation of phenol with 1-octene using H-BEA zeolite, a method that leverages steric hindrance within the catalyst pores to favor mono-alkylation.

1. Catalyst Activation: a. Place the required amount of H-BEA zeolite powder in a ceramic crucible. b. Calcine the catalyst in a muffle furnace at 550 °C for 5 hours under a flow of dry air or nitrogen to remove adsorbed water and organic impurities. c. Cool the catalyst under vacuum or in a desiccator and store it in a moisture-free environment until use.

2. Reaction Setup: a. To a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe, add phenol (e.g., 5 equivalents). b. Add the activated H-BEA catalyst (e.g., 10 wt% with respect to phenol). c. Begin stirring and heat the mixture to the desired reaction temperature (e.g., 120 °C) under a nitrogen atmosphere.

3. Reaction Execution: a. Once the temperature has stabilized, slowly add 1-octene (1 equivalent) to the reaction mixture dropwise over 30-60 minutes using a syringe pump. Slow addition helps maintain a low concentration of the alkylating agent, further disfavoring di-alkylation. b. Allow the reaction to proceed for the desired time (e.g., 6-24 hours). Monitor the reaction progress by taking small aliquots, filtering out the catalyst, and analyzing by GC-MS or TLC.

4. Work-up and Analysis: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with a suitable solvent (e.g., diethyl ether or dichloromethane). c. Filter the mixture to remove the solid zeolite catalyst. The catalyst can be washed with solvent, dried, and potentially regenerated for future use. d. Wash the filtrate with a dilute sodium bicarbonate solution and then with brine. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. f. Purify the crude product by column chromatography or distillation. g. Characterize the product distribution (mono- vs. di-alkylated, ortho/para ratio) using NMR spectroscopy and GC-MS to validate the selectivity of the protocol.

References

  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. [Link]

  • Exporter China. (2024). What Is the Mechanism of Phenol Alkylation?[Link]

  • Priyanka, B., & Chandrakant, K. (n.d.). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Korean Journal of Chemical Engineering. [Link]

  • Ma, G., & Lauk, L. (2006). Alkylation of phenol: a mechanistic view. The Journal of Physical Chemistry A. [Link]

  • Kito, T., Yamamoto, K., & Hirao, I. (1974). The O-Alkylation of Phenols by Esters. II. The Steric Hindrance and Electronic Effect in the O-Alkylation of Phenol by Esters. Bulletin of the Chemical Society of Japan. [Link]

  • Bartleby.com. (n.d.). Experiment 8 Phenol Alkylation. [Link]

  • Ma, G., & Lauk, L. (2006). Alkylation of Phenol: A Mechanistic View. ResearchGate. [Link]

  • Climent, M. J., Corma, A., & Kunkeler, P. (2003). Selective Alkylation of Phenols Using Solid Catalysts. White Rose eTheses Online. [Link]

  • Wagholikar, S., et al. (2006). Liquid phase alkylation of phenol with 1-octene over large pore zeolites. Applied Catalysis A: General. [Link]

  • Saha, M., et al. (2009). Alkylation of Phenol with Olefins in the Presence of Sulphuric Acid. ResearchGate. [Link]

  • Van Linn, M. (2008). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. NIH Public Access. [Link]

  • Velu, S., & Swamy, C. S. (1995). Selective Ortho alkylation of phenol with alcohols over catalysts derived from hydrotalcite-like anionic clays. ResearchGate. [Link]

  • Kuninobu, Y., et al. (2017). Rhenium-Catalyzed ortho-Alkylation of Phenols. Organic Syntheses. [Link]

  • Zhang, Y., et al. (2021). Selective alkylation of phenol and tert-butanol using Zr-containing Beta zeolite. RSC Publishing. [Link]

  • Ashton, K., & Smith, M. B. (2000). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry. [Link]

  • Hubei Sanli Fengxiang Technology Co., Ltd. (n.d.). Phenol Alkylation Plant. [Link]

  • Wang, S., et al. (2020). Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr. MDPI. [Link]

  • ResearchGate. (n.d.). The α-C alkylation of phenols with alcohols catalyzed by TiO2-A. [Link]

  • Kumar, R., et al. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Semantic Scholar. [Link]

  • CyberLeninka. (n.d.). EFFECT OF TEMPERATURE AND ALKYLATION REACTION OF PHENOLS WITH THE PARTICIPATION OF ZEOLITE CATALYSTS. [Link]

  • ResearchGate. (n.d.). Reaction of alkylcarbonyloxymethyl halides with phenols: reevaluating the influence of steric hindrance. [Link]

  • Climent, M. J., Corma, A., & Kunkeler, P. (2003). Selective Alkylation of Phenols Using Solid Catalysts. White Rose eTheses Online. [Link]

  • J&K Scientific LLC. (2025). Phenol alkylation (Friedel-Crafts Alkylation). [Link]

  • St. Denis, J. D., et al. (2014). Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. ResearchGate. [Link]

  • Student Doctor Network Forums. (2014). Friedel-Crafts Alkylation with Phenol. [Link]

  • Trost, B. M., & Toste, F. D. (1998). Asymmetric O- and C-Alkylation of Phenols. Journal of the American Chemical Society. [Link]

  • Ouyang, H., et al. (2002). Steric hindrance is a key factor in the coupling reaction of (acyloxy) alkyl-α-halides with phenols to make a new promoiety for prodrugs. Semantic Scholar. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • Wang, Y., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. National Institutes of Health. [Link]

  • Google Patents. (n.d.).

Sources

2-tert-Amylphenol reaction workup and extraction procedure

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Post-Reaction Workup and Extraction Procedures

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the reaction workup and extraction of 2-tert-Amylphenol, a common intermediate synthesized via Friedel-Crafts alkylation of phenol. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to diagnose and solve experimental challenges effectively.

Troubleshooting Guide: Navigating Common Workup Challenges

This section addresses specific issues that can arise after the synthesis of 2-tert-Amylphenol, particularly following a Friedel-Crafts alkylation using a Lewis acid catalyst like AlCl₃ or a solid acid catalyst.

Question 1: My final yield is disappointingly low, and TLC/GC analysis shows a significant amount of unreacted phenol. What are the likely causes?

Answer: Low conversion is a frequent issue stemming from several potential sources, primarily related to catalyst activity and reaction conditions.

  • Catalyst Deactivation: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any water present in your reagents or glassware will hydrolyze the catalyst, rendering it inactive.[1] Furthermore, the hydroxyl group (-OH) of phenol, your starting material, can complex with the Lewis acid, effectively deactivating it.[1] For this reason, stoichiometric or even excess amounts of the catalyst are often required.

  • Insufficient Reaction Time or Temperature: The alkylation of phenol is not instantaneous. If the reaction is stopped prematurely or the temperature is too low, you will naturally have a low conversion rate. Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal endpoint.

  • Inefficient Quenching: In Friedel-Crafts reactions using AlCl₃, the product forms a stable complex with the catalyst that must be broken during the workup.[1][2] If this decomplexation is incomplete, your product may remain in the aqueous layer during extraction, leading to a low isolated yield. The quenching step, typically involving pouring the reaction mixture into ice-cold water or dilute acid, is critical for liberating the product.[1][3]

Question 2: My product is a complex mixture containing di- and tri-alkylated phenols (e.g., 2,4-di-tert-amylphenol). How can I improve selectivity for the mono-alkylated product?

Answer: The formation of multiple products is an inherent challenge in Friedel-Crafts alkylation due to the nature of the reaction mechanism.

  • The Problem of Polyalkylation: The addition of an electron-donating alkyl group (like tert-amyl) to the phenol ring makes the product more reactive than the starting material.[1] This activated ring is susceptible to further electrophilic attack, leading to polyalkylation.[1][4] The primary byproducts are often 2,4-di-tert-amylphenol and, to a lesser extent, 2,4,6-tri-tert-amylphenol.[5][6]

  • Controlling Selectivity: The most effective strategy to minimize polyalkylation is to use a large excess of the aromatic substrate (phenol).[1][4] By ensuring phenol is in excess, the probability of the electrophile (the tert-amyl carbocation) encountering a molecule of phenol rather than the more reactive 2-tert-amylphenol product is statistically increased. Adjusting the molar ratio of phenol to the alkylating agent is a key parameter to optimize for mono-alkylation.

Question 3: During the liquid-liquid extraction, I'm battling a persistent emulsion that won't separate. How can I resolve this?

Answer: Emulsion formation is common in the workup of phenolic compounds due to their surfactant-like properties and the presence of salts from neutralization.

  • Breaking the Emulsion: The most common and effective method is to add a saturated aqueous solution of sodium chloride (brine).[7] The high ionic strength of the brine increases the polarity of the aqueous phase, forcing the less polar organic molecules out and helping the layers to coalesce.

  • Additional Techniques:

    • Allow the separatory funnel to stand undisturbed for a longer period (15-30 minutes).

    • Gently swirl the funnel instead of vigorous shaking.

    • If the emulsion persists, filter the entire mixture through a pad of Celite or glass wool. This can help to break up the microscopic droplets that form the emulsion.

    • In some cases, adding a small amount of a different organic solvent can alter the phase dynamics sufficiently to cause separation.

Question 4: My isolated organic product is still acidic, suggesting residual catalyst. How can I ensure complete removal?

Answer: Residual acid catalyst can interfere with purification and subsequent reactions. Complete removal is achieved through a thorough washing procedure.

  • Quenching is the First Step: A proper quench with ice-cold water or dilute HCl is crucial to hydrolyze the bulk of the Lewis acid catalyst.[1][8]

  • Neutralizing Wash: After separating the organic layer, wash it with a mild base. A saturated solution of sodium bicarbonate (NaHCO₃) is ideal for neutralizing any remaining acid (like HCl regenerated from the AlCl₃ quench) without being strong enough to deprotonate the desired 2-tert-amylphenol product significantly.[1]

  • Phenol Removal Wash: To remove unreacted phenol, a wash with a dilute (e.g., 1-2 M) sodium hydroxide (NaOH) solution is effective. The NaOH will deprotonate the acidic phenol, forming the water-soluble sodium phenoxide salt, which partitions into the aqueous layer. Be aware that 2-tert-amylphenol is also acidic and can be partially extracted by a strong base, so multiple washes with a less concentrated base may be necessary to find a balance.

  • Final Water/Brine Wash: Always follow any base wash with one or two washes with water or brine to remove any remaining water-soluble salts before drying the organic layer.[9]

Frequently Asked Questions (FAQs)

Q: What is the purpose of quenching the reaction mixture in ice-cold water? A: This step serves two critical functions. First, the Friedel-Crafts alkylation is often exothermic, and adding the mixture to ice helps to control any residual reactivity. Second, and more importantly, it hydrolyzes the Lewis acid catalyst (e.g., AlCl₃) and breaks the Lewis acid-product complex, which is essential to liberate the free phenolic product for extraction.[1][2]

Q: Can you explain the role of each washing step in the extraction procedure? A: Certainly. Each wash targets specific impurities:

  • Water/Dilute Acid Wash: Primarily removes the hydrolyzed catalyst and other water-soluble inorganic byproducts.

  • Sodium Bicarbonate (NaHCO₃) Wash: Neutralizes any remaining traces of acid.

  • Sodium Hydroxide (NaOH) Wash: Removes unreacted phenol by converting it to the water-soluble sodium phenoxide salt.

  • Brine (Saturated NaCl) Wash: Removes the bulk of dissolved water from the organic layer before the final drying step and helps to break any emulsions that may have formed.[7]

Q: What are the main byproducts I should expect besides polyalkylated phenols? A: The primary byproducts are positional isomers. The tert-amyl group can add to the ortho (2-), para (4-), or meta (3-) positions relative to the hydroxyl group. Due to the directing effect of the -OH group, you will primarily see a mixture of 2-tert-amylphenol and 4-tert-amylphenol .[5][6] The separation of these isomers can be challenging and often requires purification by distillation or column chromatography.[1][5]

Q: What are the critical safety precautions I should take during this workup? A: Safety is paramount.

  • Personal Protective Equipment (PPE): Always wear safety goggles (or a face shield), a lab coat, and appropriate chemical-resistant gloves.[10]

  • Ventilation: Phenol and many organic solvents are volatile and toxic. Perform the entire procedure in a well-ventilated chemical fume hood.

  • Corrosive Materials: Phenol and its derivatives can cause severe skin burns and eye damage.[11][12] Handle them with extreme care. Lewis acids like AlCl₃ react violently with water.

  • Quenching: The quenching process can be exothermic. Add the reaction mixture to the ice/water slowly and with good stirring to dissipate heat effectively.

Data & Protocols

Table 1: Summary of Extraction Washes
Wash SolutionConcentrationPurposeKey Considerations
Water / Dilute HCl N/A / ~1 MHydrolyzes and removes Lewis acid catalyst.Perform slowly in an ice bath due to exothermic reaction.
Sodium Bicarbonate Saturated Aq. Soln.Neutralizes residual acid.May cause CO₂ evolution (gas); vent separatory funnel frequently.
Sodium Hydroxide 1-2 M Aq. Soln.Removes unreacted phenol.Can remove some product; use judiciously. Check pH of aqueous layer.
Brine (Sat. NaCl) Saturated Aq. Soln.Removes bulk water from organic phase; breaks emulsions.Final aqueous wash before drying.
Diagram 1: General Workup & Extraction Workflow

A visual representation of the process from quenching to the isolation of the crude product.

Workup_Workflow cluster_reaction Post-Reaction cluster_workup Aqueous Workup cluster_isolation Product Isolation reaction_mix Reaction Mixture (Phenol, Product, Catalyst) quench 1. Quench (Slowly add to ice/water) reaction_mix->quench two_phase Two-Phase Mixture quench->two_phase sep_funnel 2. Transfer to Separatory Funnel + Add Organic Solvent two_phase->sep_funnel organic_layer Organic Layer sep_funnel->organic_layer aqueous_layer Aqueous Layer (Waste) sep_funnel->aqueous_layer wash_base 3. Wash with NaHCO₃ / NaOH (Remove Acid / Phenol) wash_brine 4. Wash with Brine wash_base->wash_brine dry 5. Dry Organic Layer (e.g., Na₂SO₄) wash_brine->dry organic_layer->wash_base filter 6. Filter dry->filter evaporate 7. Evaporate Solvent (Reduced Pressure) filter->evaporate crude_product Crude 2-tert-Amylphenol (Mixture of Isomers) evaporate->crude_product

Caption: Workflow for the workup and extraction of 2-tert-Amylphenol.

Experimental Protocol: General Workup & Extraction

This protocol assumes the reaction was carried out using a Lewis acid like AlCl₃ and an organic solvent.

  • Preparation for Quench: Prepare a beaker containing a stirred mixture of crushed ice and water (or 1 M HCl), with a volume roughly 5-10 times that of your reaction mixture. Place this beaker in a larger ice bath to maintain a low temperature.

  • Quenching the Reaction: With vigorous stirring, slowly and carefully add the completed reaction mixture dropwise via an addition funnel into the prepared ice/water slurry. The addition should be slow enough to keep the temperature of the quenching mixture below 20 °C.

  • Extraction: Transfer the quenched mixture to a separatory funnel of appropriate size. Add an organic extraction solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane). The volume should be sufficient to dissolve your product, typically 1-2 times the reaction volume.

  • Separation: Stopper the funnel, invert, and vent frequently to release any pressure. Shake the funnel gently to mix the layers. Place the funnel in a ring stand and allow the layers to separate completely. Drain the lower layer (confirm which layer is organic based on solvent density) into a clean flask.

  • Aqueous Washes:

    • Return the organic layer to the separatory funnel.

    • Add a saturated NaHCO₃ solution (approx. 1/3 the volume of the organic layer), shake, vent, and separate the layers.

    • (Optional but Recommended): If significant unreacted phenol is present, wash with 1 M NaOH solution, followed by a water wash.

    • Finally, wash the organic layer with brine (approx. 1/3 the volume of the organic layer) to remove dissolved water.[9]

  • Drying: Drain the washed organic layer into an Erlenmeyer flask. Add an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Add enough so that some of the drying agent flows freely when the flask is swirled. Let it stand for 10-15 minutes.

  • Isolation:

    • Filter the dried solution through a fluted filter paper or a cotton plug in a funnel to remove the drying agent, collecting the filtrate in a pre-weighed round-bottom flask.

    • Rinse the drying agent with a small amount of fresh extraction solvent and add this to the filtrate to ensure complete transfer of the product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Final Product: The resulting residue is the crude 2-tert-amylphenol, which can then be purified by vacuum distillation or column chromatography.

References

  • BenchChem. (n.d.). Managing Catalyst Deactivation in Friedel-Crafts Reactions.
  • ECHEMI. (n.d.). 2-tert-Amylphenol SDS, 3279-27-4 Safety Data Sheets.
  • Sasol. (2024). P-TERT-AMYLPHENOL Safety Data Sheet.
  • TCI AMERICA. (2018). 2,4-Di-tert-amylphenol Safety Data Sheet.
  • The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube.
  • SASOL. (2018). 2,4-DI-TERT.-AMYLPHENOL EC-SAFETY DATA SHEET.
  • Fisher Scientific. (2025). p-tert-Pentylphenol Safety Data Sheet.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Organic Syntheses. (n.d.). Procedure.
  • Ni, S., Zhou, F., Zhang, W., & Ma, J. (2024). Dehydrative Alkylation of Phenols with Alcohols via Formation of Triflate. ResearchGate.
  • Google Patents. (n.d.). US4568778A - Process for producing tert-amylphenols.
  • European Patent Office. (1985). EP 0153181 A2 - Catalytic production of tert-amylphenols.
  • Google Patents. (n.d.). CN101747156A - New method for preparing 2,4-ditert-pentyl-phenol.
  • J&K Scientific LLC. (2025). Phenol alkylation (Friedel-Crafts Alkylation).
  • European Patent Office. (n.d.). EP 0153181 B1 - Catalytic production of tert-amylphenols.
  • Merlic, C. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA Chemistry.
  • Google Patents. (n.d.). CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.
  • BenchChem. (n.d.). Troubleshooting guide for reactions involving 2-Chloro-4-(hydroxymethyl)phenol.

Sources

Technical Support Center: Purifying 2-tert-Amylphenol with Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-tert-Amylphenol using column chromatography. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into common challenges and their solutions. Our goal is to move beyond simple procedural lists to explain the "why" behind each step, ensuring a deeper understanding and more successful outcomes in your laboratory work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the column chromatography of 2-tert-Amylphenol, offering quick and actionable advice.

Q1: My 2-tert-Amylphenol is not separating from its isomers or impurities on a standard silica gel column. What is the likely cause and how can I improve the separation?

A1: Co-elution of closely related isomers or impurities is a frequent challenge with standard silica gel columns when purifying phenolic compounds. This often stems from a lack of sufficient differential interaction between the analytes and the stationary phase. While silica gel is a versatile stationary phase, its acidic nature can sometimes lead to peak tailing or irreversible adsorption of phenolic compounds.[1][2]

To enhance separation, consider the following strategies:

  • Stationary Phase Modification:

    • Alternative Stationary Phases: For aromatic compounds like 2-tert-Amylphenol, stationary phases that offer different interaction mechanisms can be highly effective. Phenyl stationary phases, for instance, can provide π-π interactions with the aromatic ring of the phenol, leading to better selectivity for isomers.[3][4] Biphenyl phases can offer even greater selectivity.[3][5]

    • Deactivated Silica Gel: If you suspect strong, irreversible binding to the acidic silica, you can use silica gel that has been deactivated, for example, by treatment with a base or by using commercially available deactivated silica.[6]

  • Mobile Phase Optimization:

    • Solvent System Modification: Experiment with different solvent systems. A common starting point for phenols is a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate or dichloromethane.[1] Toluene, in particular, can be very effective for aromatic compounds due to potential π-π interactions.[1]

    • Mobile Phase Additives: Adding a small amount of a modifier to the mobile phase can significantly improve peak shape and separation. For acidic compounds like phenols, adding a small percentage of a weak acid like acetic acid or formic acid can suppress the ionization of the phenolic hydroxyl group and reduce tailing.[7]

Q2: I'm observing significant peak tailing for 2-tert-Amylphenol during elution. What causes this and what are the solutions?

A2: Peak tailing is a common issue in the chromatography of phenolic compounds and is often caused by secondary interactions between the analyte and the stationary phase.[8] For phenols on silica gel, the primary cause is often strong hydrogen bonding between the phenolic hydroxyl group and the acidic silanol groups (Si-OH) on the silica surface.[8]

Here are some effective troubleshooting steps:

  • Adjust Mobile Phase Polarity: A mobile phase that is too weak (not polar enough) may not effectively compete with the stationary phase for interaction with the analyte, leading to tailing. Gradually increasing the polarity of the mobile phase can help to mitigate this.

  • Use a Mobile Phase Modifier: As mentioned previously, adding a small amount of a competitive agent like a weak acid (e.g., 0.1-1% acetic acid) can cap the active silanol sites on the silica, reducing the secondary interactions that cause tailing.[7]

  • Consider a Different Stationary Phase: If tailing persists, switching to a less acidic or a non-silica-based stationary phase, such as alumina (neutral or basic), can be a good alternative.[1] Reversed-phase chromatography on a C18 column is another option where the primary interaction is hydrophobic.[5]

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to poor peak shape, including tailing.[8] Ensure your sample load is appropriate for the column size. A general rule of thumb is to use 20-50 times the sample weight in adsorbent for the stationary phase.[9]

Q3: How do I choose the optimal mobile phase for purifying 2-tert-Amylphenol?

A3: The selection of an appropriate mobile phase is critical for achieving good separation in column chromatography.[10][11] The process should be systematic and is often guided by preliminary analysis using Thin Layer Chromatography (TLC).[12][13]

Here's a recommended workflow:

  • TLC Analysis: Perform TLC using a variety of solvent systems to find one that gives a good separation of 2-tert-Amylphenol from its impurities.[12][14] The ideal TLC solvent system will result in a retention factor (Rf) for the target compound of around 0.2-0.4.[6] The Rf is calculated as the distance traveled by the sample divided by the distance traveled by the solvent front.[12]

  • Solvent Selection:

    • Normal Phase Chromatography (e.g., Silica Gel): Start with a non-polar solvent like hexane and gradually add a more polar solvent such as ethyl acetate, dichloromethane, or a mixture thereof.[15] For phenolic compounds, a hexane/ethyl acetate or toluene/ethyl acetate system is often a good starting point.[1]

    • Reversed-Phase Chromatography (e.g., C18): The mobile phase will be a polar solvent system, typically a mixture of water and an organic solvent like methanol or acetonitrile.[10] Buffers may be added to control the pH.[10]

  • Gradient Elution: For complex mixtures, a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can be highly effective.[11] This allows for the elution of less polar compounds first, followed by the more tightly bound polar compounds.

Q4: My 2-tert-Amylphenol seems to be stuck on the column and won't elute. What should I do?

A4: If your compound is not eluting, it indicates that the mobile phase is not strong enough (i.e., not polar enough in normal phase chromatography) to displace the compound from the stationary phase.[6]

Here are the steps to address this issue:

  • Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase mixture. For example, if you are using a 90:10 hexane:ethyl acetate mixture, try switching to 80:20 or even 70:30.

  • Switch to a Stronger Eluent: If increasing the polarity of the current system is ineffective, you may need to switch to a stronger polar solvent. For instance, if ethyl acetate is not working, you could try using a small amount of methanol in your mobile phase. However, be cautious as methanol is a very strong solvent on silica and can sometimes lead to the elution of all compounds at once.[1]

  • Check for Compound Decomposition: It's possible that your compound is unstable on the silica gel and has decomposed.[6] You can test for this by spotting your compound on a TLC plate, letting it sit for a period, and then eluting it to see if any new spots have appeared.[6] If decomposition is an issue, a less acidic stationary phase like alumina or a deactivated silica gel should be considered.[6]

Q5: How do I scale up my purification from a small-scale trial to a larger preparation?

A5: Scaling up column chromatography requires careful consideration to maintain the separation efficiency achieved at a smaller scale.[16][17]

Key parameters to consider when scaling up include:

  • Column Dimensions: The amount of stationary phase should be increased proportionally to the amount of sample you need to purify. A common guideline is to maintain a similar ratio of sample mass to stationary phase mass (e.g., 1:30 to 1:100).[18] The column diameter should be increased to accommodate the larger volume of stationary phase, while the bed height can be kept relatively constant to maintain a similar residence time.[19]

  • Flow Rate: To maintain a constant linear velocity (and thus residence time), the volumetric flow rate needs to be increased in proportion to the square of the increase in the column radius.[16]

  • Sample Loading: The sample should be dissolved in a minimal amount of the initial mobile phase and loaded as a concentrated band at the top of the column to ensure sharp peaks and good separation.[9]

Table 1: General Guidelines for Scaling Up Column Chromatography

ParameterLab Scale (e.g., 100 mg)Prep Scale (e.g., 5 g)Rationale
Sample Mass 100 mg5 g (50x increase)Target amount for purification.
Silica Gel Mass ~5 g (1:50 ratio)~250 g (1:50 ratio)Maintain the sample to stationary phase ratio.[9]
Column Diameter ~1-2 cm~5-7 cmAccommodate the larger volume of silica.
Bed Height ~15-20 cm~15-20 cmMaintain similar residence time for consistent separation.[19]
Flow Rate ~2-5 mL/min~50-120 mL/minMaintain linear velocity proportional to the cross-sectional area.

Section 2: Troubleshooting Guide

This section provides a more detailed, systematic approach to resolving specific issues you might encounter during the purification of 2-tert-Amylphenol.

Issue 1: Poor Resolution or Overlapping Peaks
Potential Cause Troubleshooting Steps Scientific Rationale
Inappropriate Mobile Phase 1. Re-optimize the mobile phase using TLC with a wider range of solvent polarities.[12] 2. Consider a ternary solvent system (three components) for finer tuning of selectivity.The mobile phase composition directly influences the partitioning of the analyte between the stationary and mobile phases, which governs separation.[10]
Column Overloading 1. Reduce the amount of sample loaded onto the column.[20] 2. Increase the amount of stationary phase. A general rule is a 30:1 to 100:1 ratio of stationary phase to sample by weight.Exceeding the column's capacity leads to band broadening and a loss of resolution as the stationary phase becomes saturated.[8]
Poor Column Packing 1. Repack the column, ensuring a homogenous and evenly packed bed. Avoid air bubbles and channels.[9] 2. Use a slurry packing method for a more uniform column bed.Inhomogeneities in the column packing create preferential flow paths, leading to uneven band migration and poor separation.[9]
Incorrect Flow Rate 1. Optimize the flow rate. A slower flow rate generally provides better resolution but increases run time.[10]The flow rate affects the mass transfer kinetics between the mobile and stationary phases. An optimal flow rate allows for sufficient equilibration and separation.[10]
Issue 2: Compound Appears to Decompose on the Column
Potential Cause Troubleshooting Steps Scientific Rationale
Acidity of Silica Gel 1. Add a small amount of a mild base (e.g., triethylamine) to the mobile phase to neutralize the acidic sites. 2. Use deactivated or neutral silica gel.[6] 3. Switch to a neutral stationary phase like alumina.[1]The silanol groups on the surface of silica gel are acidic and can catalyze the degradation of sensitive compounds.[1]
Solvent Reactivity 1. Ensure the solvents used are pure and free of reactive impurities (e.g., peroxides in ethers). 2. Avoid using highly reactive solvents if your compound is known to be unstable.Impurities in the mobile phase can react with the analyte, leading to decomposition and the appearance of unexpected byproducts.
Air/Light Sensitivity 1. If the compound is known to be sensitive to air or light, protect the column from light and consider running the chromatography under an inert atmosphere (e.g., nitrogen).Some organic compounds can be oxidized or undergo photochemical reactions when exposed to air and light, leading to degradation.

Section 3: Experimental Protocols & Visualizations

Protocol 1: Developing a Solvent System using Thin Layer Chromatography (TLC)
  • Prepare TLC Plates: Obtain commercially available silica gel TLC plates.

  • Prepare Sample Solutions: Dissolve a small amount of your crude 2-tert-Amylphenol mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the TLC Plate: Using a capillary tube, spot a small amount of the sample solution onto the baseline of the TLC plate.[21]

  • Develop the Plate: Place the spotted TLC plate in a developing chamber containing a small amount of your chosen solvent system.[21] Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp or by staining (e.g., with potassium permanganate).

  • Calculate Rf Values: Measure the distance traveled by each spot and the solvent front and calculate the Rf value for each component.[12]

  • Optimize: Adjust the solvent system composition until you achieve good separation between the 2-tert-Amylphenol spot and any impurity spots, with the Rf of the target compound ideally between 0.2 and 0.4.[6]

Workflow for Troubleshooting Poor Separation

Troubleshooting_Poor_Separation start Poor Separation of 2-tert-Amylphenol check_tlc Re-evaluate TLC Data Is Rf of target 0.2-0.4? start->check_tlc adjust_mobile_phase Adjust Mobile Phase Polarity check_tlc->adjust_mobile_phase No check_overload Is the Column Overloaded? check_tlc->check_overload Yes adjust_mobile_phase->check_overload reduce_load Reduce Sample Load check_overload->reduce_load Yes check_packing Inspect Column Packing (Channels, Cracks) check_overload->check_packing No success Improved Separation reduce_load->success repack_column Repack Column check_packing->repack_column Yes alternative_stationary_phase Consider Alternative Stationary Phase (e.g., Phenyl, Alumina) check_packing->alternative_stationary_phase No repack_column->success alternative_stationary_phase->success

Caption: A decision tree for troubleshooting poor separation in the column chromatography of 2-tert-Amylphenol.

Section 4: Safety Precautions

Working with 2-tert-Amylphenol and chromatography solvents requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[22]

  • Ventilation: Perform all operations in a well-ventilated fume hood to avoid inhalation of solvent vapors.[22][23]

  • Handling 2-tert-Amylphenol: This compound can cause skin and eye irritation or burns.[22][24] Avoid direct contact. In case of contact, rinse the affected area thoroughly with water.[22][24]

  • Handling Solvents: Many organic solvents used in chromatography are flammable.[23] Keep them away from ignition sources.[23]

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's guidelines.

References

  • Garrido-Mesa, J., et al. (2019). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. Molecules, 24(2), 279. [Link]

  • P-TERT-AMYLPHENOL - SasolTechData.com. (2024). Sasol. [Link]

  • Chromatography Solvent - Safety Data Sheet. (n.d.). Carolina Biological Supply Company. [Link]

  • TROUBLESHOOTING GUIDE. (n.d.). Restek. [Link]

  • Trouble with Column Chromatography of phenolic compounds. (2023). Reddit. [Link]

  • Bell, D. S. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America, 35(6), 376-383. [Link]

  • Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. (2024). Molecules, 29(14), 3324. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2024). Phenomenex. [Link]

  • Phenyl Stationary Phases for HPLC. (n.d.). Element Lab Solutions. [Link]

  • Improving HPLC Separation of Polyphenols. (2010). LCGC International, 23(2). [Link]

  • Column chromatography of phenolics? (2013). ResearchGate. [Link]

  • How to scale up a column? (2022). Reddit. [Link]

  • Column chromatography. (n.d.). University of Calgary. [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (n.d.). Waters. [Link]

  • How To Scale Up Column Chromatography? - Chemistry For Everyone. (2024). YouTube. [Link]

  • Thin Layer Chromatography. (2022). Chemistry LibreTexts. [Link]

  • Chromatography scale-up: don't get tied down by bed height. (2018). Cytiva. [Link]

  • Mastering Column Chromatography: Techniques and Tips. (2023). Chrom Tech, Inc. [Link]

  • Thin layer chromatography. (2013). Methods in Enzymology, 533, 233-247. [Link]

  • Improving chromatographic analysis of phenolic compounds. (n.d.). Chulalongkorn University Digital Collections. [Link]

  • How to Scale Up Chromatography for Industrial Bioproduction. (2024). Patsnap. [Link]

  • Column Chromatography. (2019). YouTube. [Link]

  • tert-Amyl alcohol - Solubility of Things. (n.d.). Solubility of Things. [Link]

  • Column Chromatography. (n.d.). Magritek. [Link]

  • Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC). (n.d.). Triclinic Labs. [Link]

  • Column Chromatography. (2019). Chemistry LibreTexts. [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester. [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC. (n.d.). Chemistry Hall. [Link]

  • Troubleshooting Guide. (n.d.). Phenomenex. [Link]

  • Thin Layer Chromatography - Performing an Analysis. (2015). YouTube. [Link]

  • 2,4-DI-TERT.-AMYLPHENOL. (2018). LANXESS. [Link]

  • Thin-layer chromatography in testing the purity of pharmaceuticals. (2022). Journal of Pharmaceutical and Biomedical Analysis, 219, 114953. [Link]

Sources

Technical Support Center: Optimizing Catalyst Selection for Selective 2-tert-Amylphenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective synthesis of 2-tert-Amylphenol (2-tAP). This guide is designed for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts alkylation of phenol. As your partner in scientific advancement, we provide field-proven insights and troubleshooting protocols to help you navigate the complexities of catalyst selection and reaction optimization. Our goal is to empower you to achieve high selectivity and yield for the desired ortho-alkylated product, 2-tAP, a critical intermediate in various industrial applications.

Section 1: Troubleshooting Guide

This section addresses specific experimental challenges in a direct question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.

Q1: My reaction yields predominantly 4-tert-Amylphenol (4-tAP) and 2,4-di-tert-Amylphenol. How can I improve selectivity for 2-tAP?

Answer:

This is a classic challenge in Friedel-Crafts alkylation of phenols. The formation of the para-isomer (4-tAP) is often thermodynamically favored, while di-alkylation occurs when the mono-alkylated product is more reactive than the starting phenol. Achieving high ortho-selectivity requires careful kinetic control.

Underlying Causes & Mechanistic Insights:

  • Thermodynamic vs. Kinetic Control: The tert-amyl carbocation can attack the phenol ring at the ortho or para positions. While ortho-alkylation is kinetically faster, the product is sterically more hindered than the para-isomer. At higher temperatures or longer reaction times, the initially formed 2-tAP can isomerize to the more stable 4-tAP.

  • Catalyst Acidity and Type: Strong Brønsted or Lewis acids aggressively promote carbocation formation, which can lead to rapid, less selective alkylation and subsequent isomerization.[1] The nature of the active sites plays a pivotal role.

  • Steric Factors: The bulky tert-amyl group introduces significant steric hindrance. The choice of catalyst and its structure can either mitigate or exacerbate this effect.[2]

Troubleshooting & Optimization Strategies:

  • Catalyst Selection:

    • Shape-Selective Catalysts: Employ microporous heterogeneous catalysts like zeolites (e.g., Zeolite Beta, MFI) or mesoporous materials (e.g., AlMCM-41).[3][4] The confined pore structure can sterically favor the formation of the less bulky transition state leading to the ortho-product.

    • Chelation-Assisted Catalysis: Certain Lewis acids, such as aluminum phenoxide, can coordinate with the hydroxyl group of phenol.[5][6] This coordination directs the electrophilic attack of the tert-amyl carbocation to the adjacent ortho position. A combination of ZnCl2 and a Brønsted acid has also been shown to promote ortho-selectivity through a similar scaffolding mechanism in related reactions.[7]

  • Reaction Condition Adjustment:

    • Lower the Temperature: Operate at the lowest feasible temperature (e.g., 30-80°C) to favor the kinetically controlled ortho-product and minimize isomerization to the para-product.[8][9]

    • Optimize Molar Ratio: Use a significant excess of phenol relative to the amylating agent (e.g., tert-amyl alcohol or isoamylene). This increases the statistical probability of the amylating agent reacting with phenol instead of the already-formed mono-alkylated product, thus suppressing di-alkylation.[10]

    • Reduce Reaction Time: Monitor the reaction progress closely using in-situ sampling and analysis (e.g., GC). Stop the reaction once the optimal 2-tAP concentration is reached, before significant isomerization or di-alkylation occurs.[11]

Q2: My phenol conversion is consistently low, even after extended reaction times. What factors could be limiting the reaction rate?

Answer:

Low conversion points to issues with catalyst activity, mass transfer limitations, or the presence of inhibitors.

Underlying Causes & Mechanistic Insights:

  • Insufficient Catalyst Activity: The chosen catalyst may not possess sufficient acid strength or the appropriate type of acid sites (Brønsted vs. Lewis) to effectively generate the tert-amyl carbocation from the precursor at the operating temperature.

  • Catalyst Poisoning: Trace impurities in the reactants or solvent, particularly water or nitrogen-containing compounds, can neutralize acid sites and poison the catalyst. Water can hydrolyze metal-based Lewis acids or compete for active sites on solid acids.[5]

  • Mass Transfer Limitations (Heterogeneous Catalysts): In solid-liquid reactions, the rate can be limited by the diffusion of reactants to the catalyst's active sites, especially with viscous reaction mixtures or catalysts with small pores.

Troubleshooting & Optimization Strategies:

  • Verify Reactant and System Purity:

    • Ensure all reactants (phenol, tert-amyl alcohol/isoamylene) and the solvent are anhydrous. Use freshly distilled reactants if necessary.

    • Thoroughly clean and dry the reactor to eliminate moisture.

  • Enhance Catalyst Activity & Mass Transfer:

    • Increase Catalyst Loading: Systematically increase the catalyst amount. A higher concentration of active sites should increase the overall reaction rate, provided the reaction is not mass-transfer limited.[1][3]

    • Increase Agitation Speed: For heterogeneous systems, improving the stirring rate can enhance the diffusion of reactants to the catalyst surface and improve conversion.

    • Consider a More Active Catalyst: If using a mild catalyst, consider switching to a moderately more active one. For example, moving from activated clay to a sulfonic acid resin or a zeolite could improve performance.[9][10]

    • Temperature Increase (with caution): While higher temperatures can decrease ortho-selectivity, a modest increase can significantly boost the reaction rate.[12] Find the optimal balance between conversion and selectivity for your system.

Q3: My heterogeneous catalyst shows a significant drop in activity after the first run. How can I improve its reusability?

Answer:

Catalyst deactivation is a common problem in industrial catalysis and is typically caused by fouling, poisoning, or thermal degradation.[13]

Underlying Causes & Mechanistic Insights:

  • Fouling/Coking: Heavy organic byproducts or oligomers can deposit on the catalyst surface and within its pores, blocking access to active sites. This is particularly prevalent at higher temperatures.[1]

  • Leaching: For supported or ion-exchange catalysts, the active species may leach from the support into the reaction medium, leading to a permanent loss of activity.

  • Irreversible Poisoning: Some impurities can bind strongly and irreversibly to the active sites, rendering them inactive.

Troubleshooting & Optimization Strategies:

  • Implement a Regeneration Protocol:

    • Solvent Washing: After the reaction, wash the filtered catalyst with a suitable solvent (e.g., acetone, toluene) to remove adsorbed reactants and products.

    • Calcination: For robust inorganic catalysts like zeolites and silica-alumina, a controlled calcination (heating in air or an inert atmosphere) can burn off coke deposits. A typical procedure involves ramping the temperature slowly to 400-550°C and holding for several hours. (See Protocol 2).

  • Modify Reaction Conditions:

    • Operating at lower temperatures can reduce the rate of coke formation.

    • Ensuring high-purity reactants can prevent irreversible poisoning.

  • Choose a More Robust Catalyst: If deactivation persists, consider catalysts known for their stability, such as certain functionalized ionic liquids or highly crystalline zeolites.[3]

Q4: I am observing a significant amount of tert-amyl phenyl ether as a byproduct. What is its origin and how can I prevent its formation?

Answer:

The formation of tert-amyl phenyl ether is a result of O-alkylation, which competes with the desired C-alkylation (Friedel-Crafts reaction).

Underlying Causes & Mechanistic Insights:

  • Reaction Mechanism: The alkylation of phenol can proceed via two main pathways. A neutral pathway can lead to the formation of the phenolic ether, which is often an intermediate.[14] This ether can then undergo an intramolecular rearrangement (Fries rearrangement) to the more stable C-alkylated phenols, a process that is itself catalyzed by acid.[14]

  • Reaction Conditions: The formation and accumulation of the ether are often favored under milder acidic conditions or at the early stages of the reaction before the rearrangement has had time to proceed.

Troubleshooting & Optimization Strategies:

  • Increase Catalyst Acidity/Loading: Using a stronger acid catalyst or a higher catalyst loading can promote the rapid rearrangement of the initially formed ether into the C-alkylated products.

  • Increase Reaction Time/Temperature: Allowing the reaction to proceed for a longer duration or at a slightly elevated temperature can provide the necessary energy for the ether to rearrange to 2-tAP and 4-tAP. Monitor the product distribution carefully to avoid subsequent isomerization to the undesired para-isomer.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main classes of catalysts used for the selective synthesis of 2-tAP?

Answer: Catalysts for phenol alkylation are broadly categorized as homogeneous or heterogeneous.

  • Homogeneous Catalysts: These are soluble in the reaction medium.[15]

    • Examples: Brønsted acids (benzenesulphonic acid, H₂SO₄), Lewis acids (AlCl₃, aluminum phenoxide), and ionic liquids.[1][5][16]

    • Pros: High activity, good contact with reactants, generally operate at milder conditions.

    • Cons: Difficult to separate from the product mixture, leading to corrosion and waste generation issues.[1]

  • Heterogeneous Catalysts: These are solid catalysts that are insoluble in the reaction medium.[17][18]

    • Examples: Zeolites (Beta, Y, Mordenite), ion-exchange resins (Amberlyst-15), activated clays, and silica-alumina.[4][9][19]

    • Pros: Easily separated by filtration, can be regenerated and reused, and are less corrosive.[4]

    • Cons: May have lower activity than homogeneous counterparts and can be susceptible to mass transfer limitations.

Q2: How do key reaction parameters influence selectivity towards 2-tAP?

Answer: The interplay of reaction parameters is critical for directing the reaction towards the desired ortho-product.

ParameterEffect on ConversionEffect on 2-tAP SelectivityRationale
Temperature IncreasesGenerally DecreasesHigher temperatures increase reaction rates but also promote the isomerization of the kinetic ortho-product to the more stable para-product.[12]
Phenol/Amylating Agent Molar Ratio Decreases (per mole of amylating agent)IncreasesA high excess of phenol reduces the probability of di- and poly-alkylation, improving selectivity for mono-alkylated products.[10]
Catalyst Loading IncreasesCan DecreaseHigher loading boosts conversion but may lead to over-alkylation or isomerization if not carefully controlled.[3]
Reaction Time IncreasesOptimal point exists, then decreasesInitially, 2-tAP concentration rises. Over time, isomerization to 4-tAP and formation of di-alkylated products become significant.[11]
Q3: What are the standard analytical techniques to quantify the product mixture from a phenol alkylation reaction?

Answer: The most common and effective method for analyzing the complex product mixture is Gas Chromatography (GC) , typically with a Flame Ionization Detector (FID).

  • Methodology: A capillary GC with a non-polar or mid-polarity column (e.g., DB-5, HP-1) provides excellent separation of phenol, 2-tAP, 4-tAP, 2,4-di-tAP, and tert-amyl phenyl ether.

  • Quantification: Use an internal standard method for accurate quantification. A stable compound that is not present in the reaction mixture and elutes without overlapping other peaks (e.g., naphthalene, hexamethylbenzene) should be used. Prepare calibration curves for all expected products using certified reference standards.

  • Peak Identification: Confirmation of peak identities should be performed using Gas Chromatography-Mass Spectrometry (GC-MS) .

  • Sample Preparation: In some cases, derivatization of the phenolic hydroxyl group (e.g., silylation with BSTFA) can improve peak shape and prevent tailing, leading to more accurate integration.[20]

Section 3: Experimental Protocols

Protocol 1: General Procedure for Batch Reactor Alkylation

This protocol is a general guideline and must be adapted based on the specific catalyst and reactants used.

  • Catalyst Activation: If using a solid catalyst (e.g., zeolite), activate it by heating under vacuum or in a flow of inert gas (e.g., 200-500°C for 4-6 hours) to remove adsorbed water.

  • Reactor Setup: Charge a clean, dry, multi-necked round-bottom flask or a pressure reactor equipped with a magnetic stirrer, condenser, thermocouple, and nitrogen inlet with the activated catalyst (e.g., 5-10 wt% relative to phenol).

  • Charge Reactants: Add anhydrous phenol and any solvent (if used). Begin stirring and heat the mixture to the desired reaction temperature (e.g., 70°C) under a nitrogen atmosphere.

  • Initiate Reaction: Slowly add the amylating agent (e.g., tert-amyl alcohol) dropwise over 30-60 minutes using a syringe pump to control the initial exotherm.

  • Monitor Reaction: Take small aliquots of the reaction mixture at regular intervals (e.g., every 30 minutes). Immediately quench the aliquot with a solvent and prepare it for GC analysis to monitor the conversion of phenol and the formation of products.

  • Reaction Workup: Once the desired conversion/selectivity is achieved, cool the reactor to room temperature.

    • For heterogeneous catalysts: Filter the reaction mixture to recover the catalyst.

    • For homogeneous catalysts: Proceed with a neutralization and extraction workup as required.

  • Product Analysis: Analyze the final crude product mixture by GC and GC-MS to determine the final conversion and product distribution.

Protocol 2: Regeneration of a Zeolite Catalyst
  • Recovery: After the reaction, filter the catalyst from the reaction mixture.

  • Washing: Wash the recovered catalyst thoroughly with a solvent like acetone or toluene in a Soxhlet extractor for several hours to remove all adsorbed organic species.

  • Drying: Dry the washed catalyst in an oven at 110-120°C for 12 hours.

  • Calcination: Place the dried catalyst in a ceramic crucible in a muffle furnace. Heat in a slow flow of air according to the following program:

    • Ramp from room temperature to 550°C at a rate of 2-5°C/min.

    • Hold at 550°C for 5-8 hours to ensure complete combustion of any deposited coke.

    • Cool down slowly to room temperature.

  • Storage: Store the regenerated catalyst in a desiccator to prevent re-adsorption of atmospheric moisture before its next use.

Section 4: Visualization & Data

Catalyst Selection & Optimization Workflow

The following diagram illustrates a logical workflow for selecting and optimizing a catalyst system for the selective synthesis of 2-tAP.

G A Define Synthesis Goals (High 2-tAP Selectivity, >95% Conversion) B Initial Catalyst Screening (Literature & Patent Review) A->B C Select Promising Catalyst Classes (e.g., Zeolites, Resins, Al-Phenoxides) B->C D Design & Execute Screening Experiments (Small-scale batch reactions) C->D E Analyze Product Mixture (GC, GC-MS) D->E F Evaluate Performance Metrics (Conversion, Selectivity, Yield) E->F G Goals Met? F->G H Optimization Loop (Temp, Ratio, Time, Loading) G->H No J Final Protocol Established (Proceed to Scale-Up) G->J Yes H->D I Troubleshooting Guide (Refer to Section 1) H->I Persistent Issues

Caption: Logical workflow for catalyst selection and reaction optimization.

Section 5: References

  • ResearchGate. (n.d.). Alkylation of phenol with tert.-amyl alcohol. Retrieved January 12, 2026, from [Link]

  • He, Y., et al. (2022). Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol. ACS Omega. Available at: [Link]

  • Google Patents. (n.d.). CA1284663C - Phenol alkylation process. Retrieved January 12, 2026, from

  • ACS Publications. (2021). Alkylation of Phenol and tert-Butyl Alcohol Catalyzed by Deep Eutectic Solvents under Mild Conditions. Industrial & Engineering Chemistry Research. Available at: [Link]

  • ResearchGate. (n.d.). Alkylation of Phenol with Tertiary Butyl Alcohol over Zeolites. Retrieved January 12, 2026, from [Link]

  • Ijarse. (n.d.). Alkylation of Phenol with Tert-butyl Alcohol using (1-(4- sulfonic acid) butyl triethylammonium p-toulene sulfonic acid. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). US4568778A - Process for producing tert-amylphenols. Retrieved January 12, 2026, from

  • European Patent Office. (1985). Catalytic production of tert-amylphenols - EP 0153181 A2. Retrieved January 12, 2026, from [Link]

  • Pan, A., et al. (2023). Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. ChemRxiv. Available at: [Link]

  • Chemistry Stack Exchange. (2021). Is regioselectivity affected by steric factors during alkylation of naphthalene? Retrieved January 12, 2026, from [Link]

  • European Patent Office. (n.d.). Catalytic production of tert-amylphenols - EP 0153181 B1. Retrieved January 12, 2026, from [Link]

  • J&K Scientific LLC. (n.d.). Phenol alkylation (Friedel-Crafts Alkylation). Retrieved January 12, 2026, from [Link]

  • YouTube. (2021). Catalyst deactivation. Retrieved January 12, 2026, from [Link]

  • Johnson Matthey. (n.d.). Homogeneous catalysts. Retrieved January 12, 2026, from [Link]

  • PubMed. (n.d.). Alkylation of phenol: a mechanistic view. Retrieved January 12, 2026, from [Link]

  • Nature. (2024). Effect of reaction conditions on the etherification between glycerol and tert-butyl alcohol over beta zeolite. Scientific Reports. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Heterogeneous Catalysts. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Heterogeneous Catalysis for the Synthetic Chemist. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Effect of reaction time on phenol conversion and product selectivity. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). US4113976A - Method of preparing 2,6-di-tert.butylphenol. Retrieved January 12, 2026, from

Sources

Navigating the Synthesis of 2-tert-Amylphenol: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support center for the synthesis of 2-tert-Amylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important industrial chemical. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to empower you in your experimental endeavors.

Section 1: Understanding the Reaction - The Friedel-Crafts Alkylation of Phenol

The synthesis of 2-tert-Amylphenol is most commonly achieved through the Friedel-Crafts alkylation of phenol with an alkylating agent such as isoamylene (2-methyl-1-butene or 2-methyl-2-butene) or tert-amyl alcohol.[1] This electrophilic aromatic substitution reaction is typically catalyzed by an acid.

Reaction Mechanism Overview

The reaction proceeds through the formation of a tert-amyl carbocation, which then attacks the electron-rich phenol ring. The hydroxyl group of phenol is an ortho-, para-directing activator, leading to the formation of various isomers.

Friedel_Crafts_Alkylation_Mechanism cluster_0 Carbocation Formation cluster_1 Electrophilic Attack cluster_2 Product Formation Amylene Isoamylene Carbocation tert-Amyl Carbocation Amylene->Carbocation Protonation H+ H+ (from catalyst) Phenol Phenol Carbocation->Phenol Wheland_Intermediate_Ortho Wheland Intermediate (Ortho) Phenol->Wheland_Intermediate_Ortho Ortho attack Wheland_Intermediate_Para Wheland Intermediate (Para) Phenol->Wheland_Intermediate_Para Para attack 2_TAP 2-tert-Amylphenol (Ortho product) Wheland_Intermediate_Ortho->2_TAP Deprotonation 4_TAP 4-tert-Amylphenol (Para product) Wheland_Intermediate_Para->4_TAP Deprotonation H+_regen H+ (regenerated)

Caption: General mechanism of Friedel-Crafts alkylation for 2-tert-Amylphenol synthesis.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis of 2-tert-Amylphenol.

FAQ 1: Low Conversion and Yield

Question: My reaction shows a low conversion of phenol and a low yield of 2-tert-Amylphenol. What are the potential causes and how can I improve it?

Answer: Low conversion and yield can stem from several factors. Here’s a systematic approach to troubleshooting this issue:

  • Catalyst Activity: The choice and condition of your catalyst are paramount.

    • Catalyst Selection: A variety of catalysts can be employed, including inorganic solid acids (like silica-alumina, zeolites, and activated clay) and acidic ion-exchange resins.[1] For laboratory-scale synthesis, strong Lewis acids like AlCl₃ or milder options such as ZnCl₂ can be used. The activity and selectivity are highly dependent on the catalyst's acidic properties and porous structure.[2]

    • Catalyst Deactivation: Solid acid catalysts are prone to deactivation, primarily through coking, where carbonaceous deposits block active sites and pores.[3][4][5] The presence of impurities in the reactants or reaction byproducts can accelerate this process.

    • Troubleshooting:

      • Catalyst Screening: If you are using a solid acid catalyst, consider screening different types to find the optimal one for your specific conditions. Zeolites with three-dimensional interconnecting pore systems (like Beta and USY) have shown higher catalytic activity than those with monodimensional pores.[2]

      • Catalyst Loading: Ensure you are using an adequate amount of catalyst. The optimal loading will depend on your specific reaction conditions and should be determined experimentally.

      • Catalyst Regeneration: If you suspect catalyst deactivation, regeneration is necessary. A common method for solid acid catalysts is calcination (heating in the presence of air or oxygen) to burn off the coke deposits.[6] However, this process must be carefully controlled to avoid damaging the catalyst structure.[3]

  • Reaction Conditions: Optimizing reaction parameters is crucial for driving the reaction to completion.

    • Temperature: The reaction is typically carried out at elevated temperatures, generally between 30°C and 120°C.[1][7] Lower temperatures may lead to incomplete reactions, while excessively high temperatures can promote the formation of undesirable byproducts and increase coking.

    • Pressure: The reaction is often performed under a pressure of 1 to 10 kg/cm ².[1][7]

    • Reaction Time: Reaction times can range from 1 to 7 hours.[1][7] It is essential to monitor the reaction progress to determine the optimal time for maximizing the yield of the desired product.

    • Troubleshooting:

      • Systematic Optimization: Employ a systematic approach, such as a Design of Experiments (DoE), to optimize temperature, pressure, and reaction time.

      • Monitoring: Regularly analyze reaction aliquots using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of reactants and the formation of products and byproducts.[8][9]

  • Reactant Quality:

    • Purity: The purity of phenol and the alkylating agent is critical. Impurities can poison the catalyst and lead to the formation of unwanted side products.

    • Moisture: The presence of water can deactivate some catalysts, particularly Lewis acids like AlCl₃. Ensure your reactants and solvent are anhydrous.

    • Troubleshooting:

      • Purification: Purify your reactants before use if their purity is questionable.

      • Drying: Use appropriate drying agents or techniques to remove moisture from your reaction system.

FAQ 2: Poor Selectivity - The Challenge of Isomer Control

Question: My reaction produces a mixture of isomers, primarily the para- and di-substituted products, with a low yield of the desired ortho-isomer (2-tert-Amylphenol). How can I improve the ortho-selectivity?

Answer: Achieving high ortho-selectivity is a significant challenge in the Friedel-Crafts alkylation of phenols due to the ortho-, para-directing nature of the hydroxyl group. The para-position is often sterically less hindered and thermodynamically more favorable.

  • Understanding the Formation of Byproducts:

    • Para-tert-Amylphenol (4-TAP): This is a common and often major byproduct.

    • 2,4-Di-tert-Amylphenol: This results from the further alkylation of both 2-TAP and 4-TAP. The initial alkylation product can be more reactive than phenol itself, leading to di-substitution.[5]

    • 2,6-Di-tert-Amylphenol: Another possible di-substituted product.

    • 2,4,6-Tri-tert-Amylphenol: Over-alkylation can lead to the formation of this tri-substituted byproduct.[7]

  • Strategies to Enhance Ortho-Selectivity:

    • Catalyst Choice: The nature of the catalyst plays a crucial role in directing the substitution.

      • Bulky Catalysts: Using catalysts with bulky counter-ions or those that can coordinate with the phenolic hydroxyl group can sterically hinder the para-position and favor ortho-alkylation.

      • Lewis Acid Coordination: Certain Lewis acids can form a complex with the phenol's hydroxyl group, which can direct the incoming electrophile to the ortho position. A combination of catalytic ZnCl₂ and camphorsulfonic acid (CSA) has been shown to favor ortho-selectivity.[10][11]

    • Reaction Conditions:

      • Temperature: Lower reaction temperatures generally favor the kinetically controlled ortho-product over the thermodynamically favored para-product.

      • Solvent: The choice of solvent can influence the selectivity by affecting the solvation of the transition state.

    • Reactant Ratio:

      • Excess Phenol: Using a molar excess of phenol relative to the alkylating agent can help to minimize di- and poly-alkylation by increasing the probability of the alkylating agent reacting with an un-substituted phenol molecule.[5]

ParameterEffect on Ortho-SelectivityRecommendation
Catalyst Can favor ortho-substitution through steric hindrance or coordination.Experiment with catalysts known for ortho-selectivity, such as specific zeolites or Lewis acid/Brønsted acid combinations.[2][10][11]
Temperature Lower temperatures can favor the kinetic ortho-product.Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
Reactant Ratio Excess phenol minimizes polyalkylation.Use a phenol to alkylating agent molar ratio greater than 1, for example, 2:1 or higher.
FAQ 3: Catalyst Deactivation and Regeneration

Question: My solid acid catalyst loses activity after a few runs. What is causing this, and how can I regenerate it?

Answer: Catalyst deactivation is a common issue in industrial processes and is often caused by the deposition of carbonaceous materials, known as coke, on the catalyst surface.[3][5][6]

  • Mechanism of Deactivation:

    • Coke Formation: Coke precursors are often heavy, poly-aromatic compounds formed from side reactions or polymerization of reactants and products on the acidic sites of the catalyst. These deposits block the pores and active sites, reducing the catalyst's effectiveness.

    • Poisoning: Impurities in the feed, such as sulfur or nitrogen compounds, can irreversibly bind to the active sites and poison the catalyst.

  • Regeneration Strategies:

    • Calcination: The most common method for regenerating coked catalysts is controlled combustion (calcination) in the presence of air or a dilute oxygen stream. This process burns off the carbonaceous deposits. The temperature and duration of calcination must be carefully optimized to avoid thermal damage to the catalyst structure.

    • Solvent Washing: In some cases, washing the catalyst with a suitable solvent can remove some of the adsorbed species, although this is generally less effective for strongly adsorbed coke.

    • Hydrogen Treatment: For some types of catalysts, treatment with hydrogen at elevated temperatures can be an effective regeneration strategy.[6]

Experimental Protocol: Catalyst Regeneration by Calcination

  • Recovery: After the reaction, filter the catalyst from the reaction mixture.

  • Washing: Wash the recovered catalyst with a suitable solvent (e.g., toluene or acetone) to remove any residual organic material.

  • Drying: Dry the catalyst in an oven at 100-120°C to remove the solvent.

  • Calcination: Place the dried catalyst in a furnace. Slowly ramp up the temperature to the desired calcination temperature (typically 400-550°C) in a stream of air or dilute oxygen. Hold at this temperature for several hours until the coke is completely removed. The exact conditions will depend on the specific catalyst and the extent of coking.

  • Cooling: Slowly cool the catalyst back to room temperature.

Section 3: Purification Challenges and Solutions

Question: I have a crude product mixture containing 2-tert-Amylphenol along with its para-isomer and di-substituted byproducts. How can I effectively purify the desired ortho-isomer?

Answer: The separation of ortho- and para-alkylphenols is notoriously difficult due to their similar physical properties, particularly their close boiling points. A multi-step purification strategy is often required.

Purification Workflow

Purification_Workflow Crude_Mixture Crude Reaction Mixture Filtration Filtration (Remove Catalyst) Crude_Mixture->Filtration Solvent_Removal Solvent/Unreacted Amylene Removal (Distillation) Filtration->Solvent_Removal Fractional_Distillation Fractional Distillation (Vacuum) Solvent_Removal->Fractional_Distillation Ortho_Fraction Enriched Ortho-Isomer Fraction Fractional_Distillation->Ortho_Fraction Lower boiling point Para_Di_Substituted_Fraction Para- and Di-substituted Isomer Fraction Fractional_Distillation->Para_Di_Substituted_Fraction Higher boiling point Crystallization Crystallization/Chromatography Ortho_Fraction->Crystallization Pure_2_TAP Pure 2-tert-Amylphenol Crystallization->Pure_2_TAP

Caption: A typical workflow for the purification of 2-tert-Amylphenol.

Troubleshooting Purification
  • Fractional Distillation:

    • Challenge: The boiling points of 2-tert-amylphenol and 4-tert-amylphenol are very close, making their separation by distillation challenging.

    • Solution:

      • Vacuum Distillation: Performing the distillation under reduced pressure lowers the boiling points and can increase the boiling point difference between the isomers, facilitating their separation.[12]

      • High-Efficiency Column: Use a fractional distillation column with a high number of theoretical plates to achieve better separation.

  • Crystallization:

    • Challenge: Finding a suitable solvent system that allows for the selective crystallization of 2-tert-Amylphenol from the enriched fraction can be difficult.

    • Solution:

      • Solvent Screening: Systematically screen a range of solvents and solvent mixtures to find conditions where the desired isomer has significantly lower solubility than the impurities at a given temperature.

  • Chromatography:

    • Challenge: Scaling up chromatographic separations can be expensive and time-consuming.

    • Solution:

      • Column Selection for HPLC: For analytical and small-scale preparative separations, High-Performance Liquid Chromatography (HPLC) can be very effective. The choice of column is critical for separating isomers. Columns that can engage in pi-pi interactions, such as those with phenyl or pentafluorophenyl stationary phases, are often successful in separating ortho- and para-isomers.[13]

      • Mobile Phase Optimization: The composition of the mobile phase should be carefully optimized to achieve the best resolution.

Section 4: Safety First - Handling Hazardous Reagents

The synthesis of 2-tert-Amylphenol involves the use of hazardous materials. Adherence to strict safety protocols is mandatory.

  • Phenol:

    • Hazards: Phenol is highly corrosive and toxic. It can be readily absorbed through the skin, causing severe burns and systemic toxicity.[8][12][14][15][16]

    • Handling Precautions: Always handle phenol in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or butyl rubber are recommended), a lab coat, and chemical splash goggles.[8][15]

  • 2-tert-Amylphenol:

    • Hazards: This compound is harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[17][18][19]

    • Handling Precautions: Handle with the same level of caution as phenol, using appropriate PPE and working in a fume hood.

  • Alkylating Agents (Isoamylene/tert-Amyl Alcohol):

    • Hazards: These are flammable liquids.

    • Handling Precautions: Keep away from ignition sources.

Emergency Procedures:

  • Skin Contact: In case of skin contact with phenol or 2-tert-Amylphenol, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[15]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[18]

References

  • 2-tert-Amylphenol | C11H16O | CID 76769 - PubChem. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • Pan, A., Nguyen, V., Rangel, L., Fan, C., & Kou, K. (2023). Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. ChemRxiv. [Link]

  • Brufani, G., Di Erasmo, B., Li, C.-J., & Vaccaro, L. (2022). Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. ACS Sustainable Chemistry & Engineering. [Link]

  • Hernández-Giménez, A. M., Hernando, H., Danisi, R. M., Vogt, E. T. C., Houben, K., Baldus, M., Serrano, D. P., Bruijnincx, P. C. A., & Weckhuysen, B. M. (2021). Deactivation and regeneration of solid acid and base catalyst bodies used in cascade for bio-oil synthesis and upgrading. DSpace. [Link]

  • How can I separate ortho- and para-substituted alkylbenzen sulfonates with HPLC? (2018). ResearchGate. [Link]

  • Acylation of phenol on solid acids: Study of the deactivation mechanism. (2025). ResearchGate. [Link]

  • Phenol: Hazards and Precautions. (2003). UC Berkeley. [Link]

  • Analytical Methods - Toxicological Profile for Phenol - NCBI Bookshelf. (1998). National Center for Biotechnology Information. [Link]

  • Phenol | Office of Environmental Health and Safety. (n.d.). Princeton EHS. [Link]

  • Separation of ortho-, meta-, and para-phenylphenols. (1938).
  • Method for selective preparing ortho-alkylphenols. (2005).
  • Proposed mechanism for the formation of phenol byproducts. (n.d.). ResearchGate. [Link]

  • Separation of alkylphenols by normal-phase and reversed-phase high-performance liquid chromatography. (1978). American Chemical Society. [Link]

  • Catalytic production of tert-amylphenols. (1985). European Patent Office. [Link]

  • Standard Operating Procedure - Yale Environmental Health & Safety. (2022). Yale University. [Link]

  • A Brief Introduction to Chemical Reaction Optimization - PMC. (2022). PubMed Central. [Link]

  • Wang, X., et al. (2019). Application, Deactivation, and Regeneration of Heterogeneous Catalysts in Bio-Oil Upgrading. MDPI. [Link]

  • Method 604: Phenols. (n.d.). EPA. [Link]

  • Process for producing tert-amylphenols. (1986).
  • A process for the preparation of tertiary butyl phenol. (2018).
  • Catalytic production of tert-amylphenols. (1989). European Patent Office. [Link]

  • Analytical Methods. (n.d.). RSC Publishing. [Link]

  • Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. (n.d.). EPA. [Link]

  • Easy purification of isomers with prepacked glass columns. (n.d.). Chromatography Today. [Link]

  • Special Issue on Catalyst Deactivation and Regeneration. (2021). KAUST Repository. [Link]

  • Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol. (2022). PubMed Central. [Link]

  • How to briefly explain the statement: “separation of ortho and para nitrophenols can be affected by steam distillation because ortho has greater volatility”. (2020). Quora. [Link]

  • Selecting an optimum catalyst for producing para-tert-butylphenol by phenol alkylation with tert-butanol. (n.d.). ResearchGate. [Link]

  • Mechanism and origins of regioselectivity of selenium-catalyzed allylic amination reactions. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Regioselective Nitration of Phenol Induced by Catalytic Antibodies. (1998). PubMed. [Link]

  • (PDF) Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol. (2022). ResearchGate. [Link]

  • Effect of reaction conditions on the etherification between glycerol and tert-butyl alcohol over beta zeolite. (2024). F1000Research. [Link]

  • NaOH-Treated Hβ Zeolite: A Highly 4-Tert-butyl-phenol Selective Catalyst for Alkylation of Phenol with Tert-Butanol. (2025). ResearchGate. [Link]

Sources

Technical Support Center: Analysis of Impurities in Commercial 2-tert-Amylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of commercial 2-tert-Amylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity profiling for this important chemical intermediate. Here, we provide in-depth answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered during experimental analysis. Our approach is grounded in established scientific principles and regulatory expectations to ensure the integrity and accuracy of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the impurity profile of commercial 2-tert-Amylphenol and the analytical strategies for their identification and quantification.

Q1: What are the most common process-related impurities I should expect in commercial 2-tert-Amylphenol?

A1: The impurity profile of commercial 2-tert-Amylphenol is heavily influenced by its synthesis, which is typically the acid-catalyzed alkylation of phenol with isoamylene (a mixture of 2-methyl-1-butene and 2-methyl-2-butene). Based on this reaction, the most probable impurities are:

  • Positional Isomers: The alkylation can occur at different positions on the phenol ring, leading to isomeric impurities. The most significant are:

    • p-tert-Amylphenol (4-tert-Amylphenol): A common co-product.

    • 2,4-di-tert-Amylphenol: A product of di-alkylation.[1]

  • Unreacted Starting Materials:

    • Phenol: Incomplete reaction can leave residual phenol.

  • Other Byproducts:

    • 2,4,6-tri-tert-Amylphenol: Though often minimized, this can form under certain reaction conditions.[1]

    • o-tert-Amylphenol (2-tert-Amylphenol): While this is the target molecule, it can be considered a byproduct in processes aiming for other isomers, and its separation from p-tert-amylphenol can be challenging.[1]

It is crucial to have a sound scientific understanding of the synthesis route to anticipate the likely impurity profile.[2]

Q2: What are the recommended analytical techniques for impurity profiling of 2-tert-Amylphenol?

A2: A multi-technique approach is often necessary for comprehensive impurity profiling. The most widely used and effective techniques include:

  • High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase HPLC (RP-HPLC), is a cornerstone for separating and quantifying phenolic compounds and their isomers.[3][4][5] UV detection is commonly employed.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is excellent for separating volatile and semi-volatile compounds. Due to the polar nature of the phenolic hydroxyl group, derivatization (e.g., silylation) is often required to improve peak shape and thermal stability.[7][8][9] MS provides structural information for impurity identification.

  • Hyphenated Techniques (LC-MS): Combining the separation power of HPLC with the identification capabilities of mass spectrometry is a powerful tool for identifying unknown impurities.[2]

The choice of technique will depend on the specific impurities being targeted and the required sensitivity.

Q3: Why is derivatization necessary for the GC analysis of 2-tert-Amylphenol and its impurities?

A3: Derivatization is a critical step in the GC analysis of polar compounds like phenols for several reasons:

  • Increased Volatility: The phenolic hydroxyl group is polar and can form hydrogen bonds, reducing the volatility of the molecule. Derivatization replaces the active hydrogen with a less polar group (e.g., a trimethylsilyl group), increasing volatility and allowing the compound to be more readily analyzed by GC.

  • Improved Peak Shape: The polar hydroxyl group can interact with active sites in the GC inlet and column, leading to peak tailing and poor resolution. Derivatization masks this polar group, resulting in more symmetrical and sharper peaks.[9]

  • Enhanced Thermal Stability: Phenolic compounds can be thermally labile. Derivatization can increase their stability at the high temperatures used in the GC inlet and column.

Common derivatizing agents for phenols include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[8]

Q4: How do I comply with regulatory guidelines when analyzing impurities in 2-tert-Amylphenol intended for pharmaceutical use?

A4: When 2-tert-Amylphenol is used as a raw material in drug manufacturing, impurity analysis must adhere to guidelines established by regulatory bodies like the International Council for Harmonisation (ICH). Key guidelines include:

  • ICH Q3A(R2) Impurities in New Drug Substances: This guideline outlines the thresholds for reporting, identifying, and qualifying impurities.[2]

  • ICH Q3C(R9) Impurities: Guideline for Residual Solvents: This provides limits for residual solvents that may be present from the manufacturing process.[10]

  • Method Validation: The analytical methods used for impurity testing must be validated according to ICH Q2(R1) guidelines to ensure they are accurate, precise, specific, sensitive, and robust.

It is essential to document all analytical procedures and results thoroughly to support regulatory submissions.

Section 2: Troubleshooting Guides

This section provides practical solutions to common problems encountered during the HPLC and GC analysis of 2-tert-Amylphenol.

HPLC Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) Secondary Interactions: The phenolic hydroxyl group can interact with residual silanols on the C18 column.- Use a mobile phase with a low pH (e.g., containing 0.1% formic or acetic acid) to suppress the ionization of the phenolic group.- Employ an end-capped C18 column or a column specifically designed for the analysis of polar compounds.- Consider a Phenyl-Hexyl stationary phase for enhanced pi-pi interactions and potentially better peak shape for aromatic compounds.
Column Overload: Injecting too concentrated a sample.- Dilute the sample.- Reduce the injection volume.
Inconsistent Retention Times Mobile Phase Preparation: Inconsistent mobile phase composition or pH.- Prepare fresh mobile phase daily.- Ensure accurate measurement of all components and consistent pH adjustment.
Column Temperature Fluctuations: Inadequate column thermostatting.- Use a column oven and ensure it is set to a stable temperature (e.g., 30-40 °C).
Pump Issues: Leaks or air bubbles in the pump.- Purge the pump to remove air bubbles.- Check for and repair any leaks in the system.
Ghost Peaks Carryover from Previous Injections: Insufficient needle wash or carryover in the injection port.- Implement a robust needle wash protocol with a strong solvent.- Inject a blank run after a high-concentration sample to check for carryover.
Contaminated Mobile Phase or System: Impurities in the solvents or leaching from tubing.- Use high-purity HPLC-grade solvents.- Filter the mobile phase before use.- Flush the system with a strong solvent.
Poor Resolution Between Isomers Suboptimal Mobile Phase Composition: The ratio of organic solvent to aqueous phase is not ideal for separation.- Perform a gradient optimization or systematically vary the isocratic mobile phase composition to improve separation.
Incorrect Column Chemistry: The stationary phase does not provide sufficient selectivity for the isomers.- Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl, or polar-embedded phases).[11]
GC Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing for Phenolic Compounds Active Sites in the System: Interaction of the polar hydroxyl group with the inlet liner, column, or contaminants.- Derivatize the sample: This is the most effective solution (see FAQ Q3).- Use a deactivated inlet liner.- Condition the column according to the manufacturer's instructions.- Trim the first few centimeters of the column to remove accumulated non-volatile residues.[12]
Poor Reproducibility Inlet Discrimination: Inconsistent vaporization of the sample in the inlet.- Optimize the inlet temperature.- Use a deactivated liner with glass wool to promote homogeneous vaporization.
Sample Matrix Effects (if applicable): Non-volatile components in the sample matrix affecting injection.- Implement a sample cleanup step before injection.
Syringe Issues: Leaking or dirty syringe.- Clean or replace the syringe.[13]
Baseline Noise or Drift Column Bleed: Operating at a temperature too close to the column's maximum limit.- Ensure the oven temperature program does not exceed the column's recommended maximum temperature.- Condition the column properly.
Contaminated Carrier Gas: Impurities in the carrier gas.- Use high-purity carrier gas and install appropriate gas purifiers (oxygen, moisture, and hydrocarbon traps).[13]
Septum Bleed: Degradation of the inlet septum at high temperatures.- Use a high-quality, low-bleed septum.- Replace the septum regularly.[14]
Incomplete Separation of Isomers Inadequate Column Resolution: The stationary phase is not selective enough for the isomers.- A standard non-polar column (e.g., 5% phenyl-methylpolysiloxane like an HP-5ms) after derivatization can often resolve cresol and xylenol isomers, and is a good starting point for amylphenol isomers.[7][8]- Optimize the temperature program (slower ramp rates can improve resolution).

Section 3: Experimental Protocols & Workflows

Protocol 1: Stability-Indicating HPLC Method for Impurity Profiling

This protocol provides a starting point for developing a stability-indicating HPLC method for 2-tert-Amylphenol. Method optimization and validation are required for specific applications.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

2. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 50% B

    • 26-30 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh approximately 25 mg of the 2-tert-Amylphenol sample into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: GC-MS Analysis with Silylation

This protocol outlines a general procedure for the GC-MS analysis of 2-tert-Amylphenol and its impurities following silylation.

1. Instrumentation and Materials:

  • GC-MS system

  • Capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Silylation reagent (e.g., MSTFA or BSTFA)

  • Dichloromethane (anhydrous)

  • Helium (carrier gas)

2. Derivatization (Silylation):

  • In a clean, dry vial, dissolve a small amount of the 2-tert-Amylphenol sample in dichloromethane.

  • Add an excess of the silylating agent (e.g., 100 µL of MSTFA for ~1 mg of sample).

  • Cap the vial tightly and heat at 60 °C for 30 minutes.

  • Allow the vial to cool to room temperature before injection.

3. GC-MS Conditions:

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 20:1 ratio)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp 1: 5 °C/min to 150 °C

    • Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-450 amu

Workflow Diagram: Troubleshooting Analytical Issues

G cluster_system System Checks cluster_method Method Review cluster_sample Sample Evaluation start Analytical Issue Observed (e.g., Poor Peak Shape, Low Sensitivity) check_system Step 1: System Check start->check_system leak_check Perform Leak Check check_system->leak_check Isolate problem area check_method Step 2: Method Parameter Review temp Verify Temperatures (Inlet, Oven, Detector) check_method->temp check_sample Step 3: Sample Preparation Evaluation concentration Check Sample Concentration (Overload/Dilution issues) check_sample->concentration resolve Issue Resolved consumables Inspect Consumables (Liner, Septum, Column) leak_check->consumables blank_run Run Blank Injection consumables->blank_run blank_run->check_method If system is clean flow Check Flow Rates/ Mobile Phase Composition temp->flow derivatization GC: Evaluate Derivatization (Completeness, Reagent Quality) flow->derivatization derivatization->check_sample If method is correct matrix Assess Matrix Effects concentration->matrix stability Verify Sample Stability matrix->stability stability->resolve After adjustments

Caption: A systematic workflow for troubleshooting common analytical issues.

References

  • Wiley Analytical Science. (2020). Cresol determination made possible by silylation. [Link]

  • Xu, J., Zhu, G., Zhang, H., et al. (2020). Differentiation of isomeric cresols by silylation in combination with gas chromatography/mass spectrometry analysis. Rapid Communications in Mass Spectrometry, 34(3), e8576. [Link]

  • Lo Turco, V., Di Bella, G., et al. (2024). Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk. Applied Sciences. [Link]

  • Journal of Applied Pharmaceutical Science. (2025). Stability-indicating HPLC method optimization using quality. [Link]

  • Lee, H. B., & Peart, T. E. (2002). Determination of alkylphenols and alkylphenol polyethoxylates by reversed-phase high-performance liquid chromatography and solid-phase extraction. Analytical and Bioanalytical Chemistry, 372(4), 554–561. [Link]

  • Bieniek, G. (1996). Simultaneous determination of phenol, cresol, xylenol isomers and naphthols in urine by capillary gas chromatography. Journal of Chromatography B: Biomedical Applications, 682(1), 167–172. [Link]

  • Phenomenex. (2025). GC Column Troubleshooting Guide. [Link]

  • Oltean, A., & Gocan, S. (2012). Determination of three alkylphenol isomers in various water samples using a new HPLC method based on a duet stationary phase. Environmental Monitoring and Assessment, 184(10), 6061–6070. [Link]

  • Chromatography Forum. (2011). phenol gc method reproducibility issues. [Link]

  • Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Cresols. [Link]

  • International Research Journal of Pharmacy and Medical Sciences. (2024). Stability Indicating HPLC Method Development: A Review. [Link]

  • Phenomenex. (2024). GC Troubleshooting Tips and Tricks from Inlet through to Detection. [Link]

  • International Journal of Chemical Studies. (2017). Separation and determination of cresol isomers (Ortho, Meta, Para). [Link]

  • ResearchGate. (2011). Determination of three alkylphenol isomers in various water samples using a new HPLC method based on a duet stationary phase. [Link]

  • European Patent Office. (1985). Catalytic production of tert-amylphenols. [Link]

  • PubChem. 2-tert-Amylphenol. [Link]

  • MicroSolv. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. [Link]

  • LCGC International. Improving HPLC Separation of Polyphenols. [Link]

  • Pharmaceutical Technology. (2012). Evaluating Impurities in Drugs (Part III of III). [Link]

  • ResearchGate. (2015). Pharmaceutical Impurities: An Overview. [Link]

  • European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities. [Link]

Sources

Strategies to improve the regioselectivity of phenol amylation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Phenol Chemistry

Strategies to Improve the Regioselectivity of Phenol Amylation & Alkylation

Welcome to the technical support center for advanced synthetic methodologies. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower your research. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field, specifically focusing on controlling the position of substitution in phenol amylation and alkylation reactions.

Part 1: Foundational Principles & Common Issues

FAQ 1: Why is my phenol amylation/alkylation not regioselective? I'm getting a mixture of ortho and para products.

This is the most common challenge and stems from the fundamental electronic nature of the phenol molecule. The hydroxyl (-OH) group is a powerful activating, ortho, para-directing group in electrophilic aromatic substitution (EAS) reactions.[1]

The Causality:

The oxygen atom's lone pairs donate electron density into the benzene ring through resonance (a +M effect).[2] This donation is most pronounced at the ortho and para positions, creating areas of high electron density (nucleophilicity). An incoming electrophile (like a carbocation in Friedel-Crafts alkylation) is therefore preferentially attacked by these positions.[3]

The resonance structures of the carbocation intermediate (the sigma complex or Wheland intermediate) formed during ortho or para attack are more stable than the one formed during meta attack. This is because for ortho and para attack, one of the resonance structures allows the positive charge to be delocalized onto the oxygen atom, which is a highly stabilizing feature.[2][4]

G cluster_mech Mechanism of Ortho/Para Direction Phenol Phenol (-OH group) Resonance Resonance (+M Effect) Phenol->Resonance ED Increased Electron Density at Ortho & Para Positions Resonance->ED Attack Electrophilic Attack ED->Attack SigmaOrthoPara More Stable Sigma Complex (Charge on Oxygen) Attack->SigmaOrthoPara Ortho/Para SigmaMeta Less Stable Sigma Complex Attack->SigmaMeta Meta ProductOP Ortho/Para Products Favored SigmaOrthoPara->ProductOP ProductM Meta Product Disfavored SigmaMeta->ProductM

Caption: Electronic workflow favoring ortho/para substitution in phenols.

Because both positions are electronically activated, a mixture is often the kinetic outcome unless other factors are controlled. The para position is generally slightly favored due to reduced steric hindrance compared to the two ortho positions.[5][6]

FAQ 2: My reaction is yielding the O-alkylated phenyl ether instead of the desired C-alkylated product. How can I fix this?

This is a classic case of competing nucleophilicity. The phenoxide ion, formed under basic conditions, is a bidentate nucleophile, meaning it can react at two sites: the oxygen or the carbon atoms of the ring.[7]

  • O-Alkylation (Williamson Ether Synthesis): This pathway is favored under conditions that promote the formation of a "hard" phenoxide nucleophile. Using strong bases (like NaOH or NaH) and polar aprotic solvents (like DMF or DMSO) typically leads to the ether product.

  • C-Alkylation (Friedel-Crafts Type): This pathway is favored under acidic conditions, typically using a Lewis acid catalyst (like AlCl₃, FeCl₃, or zeolites).[8][9] The Lewis acid coordinates with the alkylating agent to generate a carbocation electrophile, which is then attacked by the electron-rich ring. It's important to note that the phenol's oxygen can also coordinate with the Lewis acid, which can deactivate the ring; therefore, an excess of the catalyst may be required.[7]

Troubleshooting Guide: O- vs. C-Alkylation

IssueCauseSolution
High yield of Phenyl Ether Reaction conditions favor O-alkylation (e.g., strong base, polar solvent).Switch to Friedel-Crafts conditions. Use a Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂) or a strong Brønsted acid. Avoid strong bases.
Low yield of C-Alkylated Product Lewis acid catalyst is deactivated by coordination with the phenol's oxygen.Use a stoichiometric amount or an excess of the Lewis acid catalyst.[7] Alternatively, consider using solid acid catalysts like zeolites.
Mixture of O- and C-Alkylation Intermediate conditions.Push conditions firmly in one direction. For C-alkylation, ensure the system is acidic. For O-alkylation, use a strong base to fully form the phenoxide.

Part 2: Strategies for Controlling Regioselectivity

FAQ 3: How can I selectively synthesize the para-amylphenol?

Achieving high para-selectivity involves making the ortho positions less accessible to the incoming electrophile. This is primarily accomplished by exploiting steric hindrance.

Strategy 1: Use a Bulky Alkylating Agent or Catalyst The most straightforward approach is to make the electrophile or the catalyst complex so large that it cannot physically approach the sterically crowded ortho positions next to the hydroxyl group.

  • Bulky Alkylating Agent: If your synthesis allows, using a branched alkylating agent (e.g., a tert-amyl halide instead of a linear one) will naturally disfavor ortho substitution.

  • Bulky Catalyst: Using a sterically demanding catalyst can effectively block the ortho sites. Large-pore zeolites (like H-USY or H-beta) are excellent for this, as the reaction occurs within defined cavities that favor the formation of the less bulky transition state leading to the para product.

G cluster_para Para-Selectivity via Steric Hindrance Phenol Phenol Ortho Ortho Position (Sterically Hindered) Phenol->Ortho approach Para Para Position (Accessible) Phenol->Para approach BulkyCat Bulky Catalyst (e.g., Zeolite) BulkyCat->Phenol Electrophile Amyl Electrophile (R+) Electrophile->Phenol ProductOrtho Ortho-Product (Disfavored) Ortho->ProductOrtho High energy TS ProductPara Para-Product (Favored) Para->ProductPara Low energy TS

Caption: Bulky catalysts sterically block the ortho position, favoring para-alkylation.

Strategy 2: Solvent and Temperature Control While less impactful than sterics, solvent choice can influence the ortho/para ratio.

  • Solvents: Non-polar solvents may slightly favor para substitution as they do less to stabilize the more polar ortho transition state.

  • Temperature: Higher reaction temperatures generally provide the energy to overcome the higher activation barrier of the sterically hindered ortho attack, but can also favor the thermodynamically more stable para product. Conversely, lower temperatures may favor the kinetically preferred product, which can sometimes be the ortho isomer.[10] The effect is system-dependent and requires optimization.

FAQ 4: My target molecule requires the ortho-amylphenol. How can I achieve this selectivity?

Favoring the ortho position requires overcoming the steric hindrance factor. This is typically achieved by using chelation or directed metalation effects, where the hydroxyl group is used to direct the reagent to its immediate vicinity.

Strategy 1: Chelation Control with Metal Phenoxides Converting the phenol to its corresponding metal phenoxide (e.g., with Mg, Al, or Ti) can create a chelation-controlled transition state. The metal ion coordinates to the phenolic oxygen and can also coordinate with the incoming electrophile, effectively delivering it to the nearby ortho position. This strategy is highly effective for intramolecular alkylations and can be applied to intermolecular cases as well.[11]

Strategy 2: Directed ortho-Metalation (DoM) While more common for other functionalizations, the principle of DoM can be adapted. The phenol is first protected, and then a strong base (like n-BuLi) is used to deprotonate one of the ortho positions, creating a nucleophilic aryl-lithium species. This species can then react with an appropriate electrophile. This is a multi-step process but offers excellent regiocontrol.

Strategy 3: Catalyst and Reaction Condition Tuning Some catalyst systems are specifically designed for ortho-alkylation. For instance, in the vapor phase alkylation of phenol with alcohols, certain metal oxide catalysts (e.g., based on cobalt, magnesium, or iron) have shown high selectivity for ortho-cresol and 2,6-xylenol.[12][13] This is often attributed to the specific way the phenol adsorbs onto the catalyst surface, orienting the phenyl ring for preferential ortho attack.[12]

FAQ 5: Is it possible to achieve meta-amylation of a phenol?

Directing an electrophile to the meta position of a phenol is highly challenging as it goes against the inherent electronic preference of the hydroxyl group.[1] Standard Friedel-Crafts conditions will not work. However, advanced synthetic strategies have been developed to override this natural selectivity.

Strategy: Traceless Directing Group Relay / Regiodiversion Recent breakthroughs have shown that the intrinsic regioselectivity can be inverted.

  • Meta-Selective C-H Arylation: One strategy involves using a transient directing group, such as CO₂, to facilitate a palladium-catalyzed arylation at the meta position.[14][15]

  • Regiodiversion of the Sigma Complex: Another approach involves forming the initial, electronically favored ortho or para sigma-complex intermediate and then inducing a 1,2-migration to the meta position before rearomatization.[16][17]

These are cutting-edge, non-trivial methods that require specialized catalysts and conditions but demonstrate that the classical rules of EAS can be overcome.[17][18]

Part 3: Experimental Protocols & Troubleshooting Flowchart

Protocol 1: General Procedure for para-Selective Phenol Alkylation using a Zeolite Catalyst

This protocol is a representative example for the liquid-phase alkylation of phenol with an alkene (e.g., 1-amylene or a similar olefin) to favor the para-substituted product.

  • Catalyst Activation: Place the H-USY or H-Beta zeolite catalyst in a flask and heat under vacuum at 400-500 °C for 4 hours to remove adsorbed water. Cool under an inert atmosphere (N₂ or Ar).

  • Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, add phenol (1.0 eq), the activated zeolite catalyst (10-20 wt% relative to phenol), and a non-polar solvent like dodecane.

  • Reagent Addition: Heat the mixture to the desired reaction temperature (e.g., 150-200 °C). Slowly add the alkylating agent (e.g., 1-amylene, 1.2 eq) dropwise over 30 minutes.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC or TLC. The reaction may take several hours.

  • Workup: After completion, cool the reaction mixture to room temperature. Filter the catalyst and wash it with a suitable solvent (e.g., toluene or ethyl acetate).

  • Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to separate the para-isomer from residual ortho-isomer and starting material.

Troubleshooting Flowchart

Caption: A decision-making flowchart for troubleshooting common issues in phenol alkylation regioselectivity.

References

  • 22.6: Electrophilic Substitution of Phenols - Chemistry LibreTexts. (2020). Chemistry LibreTexts. [Link]

  • Electrophilic Substitution Reactions of Phenols. BYJU'S. [Link]

  • Ch24: Electrophilic Arom. Subs. of phenols. University of Calgary. [Link]

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. [Link]

  • Electrophilic aromatic directing groups. Wikipedia. [Link]

  • Murphy, W. S., & Wattanasin, S. (1979). Regiospecific alkylation of phenols: ortho or para to α coupling in cyclization of bis-phenols via quinone methides. J. Chem. Soc., Chem. Commun., 788-789. [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]

  • Senior, A., Ruffell, K., & Ball, L. T. (2023). meta-Selective C–H arylation of phenols via regiodiversion of electrophilic aromatic substitution. Nature Chemistry, 15(3), 386-394. [Link]

  • Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols. (2023). National Institutes of Health (NIH). [Link]

  • Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. (2026). ACS Catalysis. [Link]

  • Sreekumar, K., et al. (2006). Liquid phase alkylation of phenol with 1-octene over large pore zeolites. Applied Catalysis A: General, 314(1), 1-8. [Link]

  • Ortho, Para, Meta in Electrophilic Aromatic Substitution. Chemistry Steps. [Link]

  • Friedel–Crafts reaction of phenol. (2015). Chemistry Stack Exchange. [Link]

  • Is Phenyl an Ortho/Para or Meta Director? Chemistry Steps. [Link]

  • Vapour phase ortho-selective alkylation of phenol with methanol over cobalt chromite catalyst. (2025). ResearchGate. [Link]

  • Secondary Amines from Catalytic Amination of Bio-Derived Phenolics over Pd/C and Rh/C: Effect of Operation Parameters. (2023). MDPI. [Link]

  • US7081432B2 - Alkylation catalyst and method for making alkylated phenols.
  • Preparation of Styrenated Phenol by Alkylation of Phenol with Styrene Over SO₄²⁻ /ZrO₂ Catalyst. (2017). PubMed. [Link]

  • meta-Selective C-H arylation of phenols via regiodiversion of electrophilic aromatic substitution. (2022). PubMed. [Link]

  • Understanding Ortho, Para, and Meta Directors. (2018). Master Organic Chemistry. [Link]

  • Reaction of alkylcarbonyloxymethyl halides with phenols: reevaluating the influence of steric hindrance. ResearchGate. [Link]

  • Site-Selective C–H Amination of Phenol-Containing Biomolecules. (2023). Organic Letters. [Link]

  • Catalytic Amination of Phenols with Amines. (2022). Journal of the American Chemical Society. [Link]

  • Pd(II)-catalyzed ortho- or meta-C-H olefination of phenol derivatives. (2013). PubMed. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • Direct Amination of Phenols under Metal-Free Conditions. Organic Chemistry Portal. [Link]

  • Influence of polarity solvents on the regioselectivity of reaction between selected ketoesters and phenol. ResearchGate. [Link]

  • Biocatalytic Friedel‐Crafts Reactions. (2019). National Institutes of Health (NIH). [Link]

  • Rationalizing the regioselectivity of substituted phenols from the FERMO concept: stereoelectronic effects on protonation and fu. ChemRxiv. [Link]

  • Efficient Anodic and Direct Phenol-Arene C,C Cross-Coupling: The Benign Role of Water or Methanol. (2012). Journal of the American Chemical Society. [Link]

  • Overriding Ortho–Para Selectivity via a Traceless Directing Group Relay Strategy: The Meta-Selective Arylation of Phenols. (2014). Journal of the American Chemical Society. [Link]

  • Steric Hindrance | Organic Chemistry. (2024). YouTube. [Link]

  • Solvent Effects on the Rates and Mechanisms of Reaction of Phenols with Free Radicals. (2025). ResearchGate. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit. [Link]

  • Temperature dependence of aromatic nitration between ortho and para position? (2023). Reddit. [Link]

  • Table of Functional Group Priorities for Nomenclature. (2011). Master Organic Chemistry. [Link]

  • A practical approach for regioselective mono-nitration of phenols under mild conditions. (2025). ResearchGate. [Link]

  • Overriding ortho-para selectivity via a traceless directing group relay strategy: the meta-selective arylation of phenols. (2014). PubMed. [Link]

  • Liquid-Phase Amination of Phenol to Aniline over the Pd/MgO Catalyst without External Hydrogen Addition. (2022). ACS Publications. [Link]

  • How Does Resonance Affect Phenol? (2025). YouTube. [Link]

  • Why are phenols ortho-para directing? (2021). Quora. [Link]

  • EP0434771B1 - Process for the amination of phenols.
  • How do phenols work with a amine antioxidant additives? (2021). YouTube. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of 2-tert-Amylphenol Purity by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The accurate determination of purity for active pharmaceutical ingredients (APIs) and key starting materials is a cornerstone of drug development and manufacturing. This guide provides an in-depth validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for assessing the purity of 2-tert-Amylphenol. We will explore the causality behind the chosen methodology, present a comprehensive validation protocol in accordance with International Council for Harmonisation (ICH) guidelines, and objectively compare the performance of HPLC against alternative analytical techniques such as Gas Chromatography (GC) and titrimetry. The supporting experimental data, detailed protocols, and visual workflows are designed to equip researchers with a robust framework for implementing this analysis in their own laboratories.

Introduction: The Analytical Imperative for 2-tert-Amylphenol Purity

2-tert-Amylphenol (2-t-AP) is a substituted phenolic compound utilized as a key intermediate in the synthesis of various chemical entities, including active pharmaceutical ingredients.[1][2] Its molecular structure, featuring a hydroxyl group and a bulky tertiary amyl group on the aromatic ring, dictates its chemical properties and reactivity. The purity of 2-t-AP is of paramount importance, as even trace impurities can have significant downstream effects, potentially leading to the formation of undesirable side products, impacting reaction yields, and compromising the safety and efficacy of the final drug product.

Therefore, a validated, stability-indicating analytical method is not merely a quality control requirement but a critical tool for ensuring process consistency and product safety. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, sensitivity, and ability to separate the parent compound from structurally similar impurities and degradation products.[3][4][5]

The Core of the Analysis: A Stability-Indicating RP-HPLC Method

Our approach is centered around a Reversed-Phase HPLC (RP-HPLC) method, which is ideally suited for the analysis of moderately polar phenolic compounds like 2-t-AP.[3][6] The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically a C18-bonded silica) and a polar mobile phase.

Causality Behind Method Choices:
  • Why a C18 Column? A C18 (octadecyl) stationary phase provides a highly hydrophobic surface, promoting retention of the non-polar alkyl portion of 2-t-AP. This allows for excellent separation from more polar potential impurities (like phenol) and fine-tuning of retention through modification of the mobile phase.[7][8]

  • Why an Acidified Mobile Phase? The mobile phase consists of an organic solvent (acetonitrile) and water, modified with a small amount of acid (e.g., phosphoric acid).[7][9] The acid suppresses the ionization of the phenolic hydroxyl group (pKa ≈ 10). In its neutral, protonated form, 2-t-AP is more hydrophobic, leading to a more consistent retention time and improved peak shape by preventing peak tailing.

  • Why UV Detection? The benzene ring in 2-t-AP is a strong chromophore, exhibiting significant absorbance in the ultraviolet (UV) region. A UV detector set around 270-280 nm provides high sensitivity and specificity for phenolic compounds.[6][8]

Experimental Protocol: HPLC Purity Determination

This protocol outlines a validated method for determining the purity of 2-tert-Amylphenol.

2.1. Instrumentation and Reagents

  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[7]

  • Reagents: HPLC-grade acetonitrile, HPLC-grade water, and ortho-phosphoric acid (85%).

  • Reference Standard: 2-tert-Amylphenol, certified purity >99.5%.

2.2. Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient 0-15 min: 50% to 90% B; 15-20 min: 90% B; 20-22 min: 90% to 50% B; 22-25 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 275 nm
Injection Volume 10 µL
Run Time 25 minutes

2.3. Solution Preparation

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of 2-t-AP reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Sample Solution (1000 µg/mL): Accurately weigh 100 mg of the 2-t-AP sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. This higher concentration is used to ensure the detection of trace impurities.

2.4. Analysis and Calculation

  • Equilibrate the HPLC system until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure no system peaks interfere.

  • Inject the standard solution five times to check for system suitability (RSD of peak area ≤ 2.0%).

  • Inject the sample solution.

  • Calculate the purity using the area normalization method.[10]

    % Purity = (Area of 2-t-AP Peak / Total Area of All Peaks) × 100

Diagram: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase equilibrate System Equilibration prep_mobile->equilibrate prep_std Prepare Standard Soln. sys_suit System Suitability (5x Standard Inj.) prep_std->sys_suit prep_sample Prepare Sample Soln. analysis Inject Sample prep_sample->analysis equilibrate->sys_suit sys_suit->analysis If RSD ≤ 2.0% integrate Integrate Peaks analysis->integrate calculate Calculate % Purity (Area Normalization) integrate->calculate

Caption: Workflow for the HPLC purity analysis of 2-tert-Amylphenol.

Method Validation: A Self-Validating System

A method is only reliable if it is validated for its intended purpose.[4][11][12] The following validation parameters were assessed according to ICH Q2(R1) guidelines to establish a self-validating and trustworthy protocol.

Specificity and Stability-Indicating Properties

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13] To prove this, forced degradation studies were conducted to intentionally degrade 2-t-AP and ensure the method can separate the main peak from any resulting degradation products.[14][15][16]

Forced Degradation Protocol:

  • Acid Hydrolysis: Sample in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Sample in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Sample in 3% H₂O₂ at room temperature for 24 hours.[17]

  • Thermal Degradation: Solid sample at 105°C for 48 hours.

  • Photolytic Degradation: Sample exposed to UV light (254 nm) for 48 hours.

The results showed significant degradation under oxidative conditions and minor degradation under basic conditions, with all degradant peaks being well-resolved from the main 2-t-AP peak (Resolution > 2.0). This confirms the method is stability-indicating .

Diagram: Logic of Forced Degradation Studies

Forced_Degradation drug 2-tert-Amylphenol (API) stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxid.) drug->stress degraded_sample Generate Degraded Sample (Mixture of API + Degradants) stress->degraded_sample hplc Analyze via HPLC Method degraded_sample->hplc result Is API peak resolved from all other peaks? hplc->result pass Method is Stability-Indicating result->pass Yes fail Method is Not Specific (Requires Optimization) result->fail No

Caption: Proving the method is stability-indicating via stress testing.

Quantitative Validation Data

The method was validated for linearity, accuracy, precision, and sensitivity. The results are summarized below.

Validation ParameterProcedureResultsAcceptance Criteria
Linearity 5 concentrations from 1 µg/mL to 150 µg/mLCorrelation Coefficient (r²): 0.9998r² ≥ 0.999
Accuracy (% Recovery) Spiked samples at 80%, 100%, 120% levels (n=3)99.2% - 101.5%98.0% - 102.0%
Precision (Repeatability) 6 replicate preparations at 100% concentration%RSD = 0.45%%RSD ≤ 2.0%[5]
Precision (Intermediate) Analysis on 2 different days by 2 analysts%RSD = 0.68%%RSD ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:10.05 µg/mLReportable
Limit of Quantitation (LOQ) Signal-to-Noise Ratio of 10:10.15 µg/mLReportable
Robustness Varied Flow (±0.1), Temp (±2°C), pH (±0.2)All system suitability parameters passedSystem suitability must be met

Comparative Analysis with Alternative Methods

While HPLC is the gold standard for purity analysis, it's insightful to compare it with other potential methods to understand its advantages fully.

FeatureHPLC-UVGas Chromatography (GC-FID)Bromometric Titration
Principle Partition chromatography based on polarity.Separation based on volatility and boiling point.Redox titration of the activated aromatic ring.
Specificity Excellent. Can separate isomers, related substances, and degradants.Good. High resolution for volatile impurities. Requires derivatization for phenols, which adds complexity.[18]Poor. Not specific. Reacts with any phenolic compound, providing an "assay" value, not a purity profile.
Application Purity, Assay, and Impurity Profiling. The definitive method for stability studies.Primarily for volatile impurities. Not suitable for non-volatile or thermally labile degradants.[6]Assay only. Cannot detect or quantify individual impurities.
Sensitivity High (µg/mL to ng/mL levels).Very High (ng/mL to pg/mL levels).Low (mg level).
Sample Prep Simple dissolution.Can require complex derivatization (e.g., silylation) to improve volatility and peak shape.[18]Simple dissolution.
Conclusion Most Suitable. Provides a complete picture of purity and stability.Complementary. Useful for specific volatile impurity analysis but not as a standalone purity method.Not Recommended for Purity. Only suitable for a rough estimation of total phenolic content.

Conclusion

The validated reversed-phase HPLC method presented in this guide demonstrates exceptional performance for the purity determination of 2-tert-Amylphenol. Its high degree of specificity, confirmed through rigorous forced degradation studies, establishes it as a true stability-indicating method. The validation data for linearity, accuracy, precision, and robustness meet and exceed the stringent requirements of regulatory bodies like the ICH.

When compared to alternative techniques, HPLC provides an unparalleled level of detail, allowing for the simultaneous assay of the active compound and the quantification of individual impurities. While GC can be a useful orthogonal technique for volatile impurities, and titration can provide a simple assay, neither can replace the comprehensive purity profile generated by a validated HPLC method. For researchers and drug development professionals, the adoption of this HPLC methodology provides a trustworthy and self-validating system, ensuring the quality, consistency, and safety of 2-tert-Amylphenol in its intended applications.

References

  • Fisher Scientific. (n.d.). Analyzing Phenolic Pollutants in Water Using U-HPLC.
  • NIH. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
  • SIELC Technologies. (n.d.). Separation of Phenol red on Newcrom R1 HPLC column.
  • ResearchGate. (n.d.). A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves.
  • Redalyc. (n.d.). SEPARATION OF PHENOLIC COMPOUNDS FROM FOODS BY REVERSED-PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY.
  • NIH. (n.d.). 2-tert-Amylphenol. PubChem.
  • (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Benchchem. (n.d.). Application Notes and Protocols for the Derivatization of 2-Chloro-4,6-di-tert-amylphenol for Analysis.
  • The Good Scents Company. (n.d.). 2,4-di-tert-amyl phenol, 120-95-6.
  • Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Retrieved from Research Journal of Pharmacy and Technology website.
  • (n.d.).
  • MedCrave online. (2016, December 14). Forced Degradation Studies.
  • (n.d.).
  • IJRPAS. (2023). A Review on Development and validation of HPLC method. Retrieved from International Journal of Research in Pharmaceutical and Applied Sciences website.
  • Google Patents. (n.d.). US4568778A - Process for producing tert-amylphenols.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-tert-Amylphenol.
  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Benchchem. (n.d.). Comparative Guide to Analytical Methods for Determining tert-Amyl Peroxy-2-ethylhexanoate Purity.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • TCI EUROPE N.V. (n.d.). 2-tert-Amylphenol.
  • Journal of Drug Discovery and Therapeutics. (2014, July 30). Method development and validation using HPLC technique – a review. Retrieved from Journal of Drug Discovery and Therapeutics website.
  • Jetir.Org. (2023, June). A BRIEF REVIEW ON HPLC METHOD VALIDATION.
  • Torontech. (2024, July 23). HPLC Testing and Analysis - Detailed Guide for Accurate Results.
  • Santa Cruz Biotechnology. (n.d.). 2-tert-Amylphenol.
  • Merck Millipore. (n.d.). Complete Monograph Methods.
  • Chromatography Forum. (2007, March 27). Purity testing by HPLC.
  • MZ-Analysentechnik. (n.d.). HPLC USP-Methods - Monographs - Chromatography.
  • (n.d.).
  • IJRPC. (n.d.). a validated rapid rp-uhplc method for determination of assay and related substances in ttbb. Retrieved from International Journal of Research in Pharmaceutical and Chemical Sciences website.
  • ResearchGate. (2025, August 5). Trace analysis of technical nonylphenol, bisphenol A and 17α-ethinylestradiol in wastewater using solid-phase microextraction and gas chromatography-mass spectrometry.
  • NIH. (n.d.). Analytical methods for determination of bisphenol A, 4-tert-octylphenol and 4-nonylphenol in herrings and physiological fluids of the grey seal.

Sources

A Comparative Analysis of Reactivity: 2-tert-Amylphenol vs. 4-tert-Amylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Introduction

In the landscape of alkylated phenols, isomers often exhibit profoundly different chemical behaviors despite their identical molecular formulas. This guide provides a detailed comparative analysis of the reactivity of 2-tert-Amylphenol and 4-tert-Amylphenol (also known as 2- and 4-tert-pentylphenol). These compounds are valuable intermediates in the synthesis of antioxidants, polymer additives, and other specialty chemicals.[1][2] Understanding the nuances of their reactivity is paramount for optimizing reaction conditions, maximizing yields, and predicting product outcomes in drug development and materials science.

The central thesis of this guide is that the reactivity of these two isomers is fundamentally dictated by steric hindrance . The bulky tert-amyl group, depending on its position relative to the activating hydroxyl group, exerts a powerful influence on the accessibility of both the aromatic ring and the phenolic proton. This guide will dissect these differences through the lens of electrophilic aromatic substitution, hydroxyl group reactions, and antioxidant potential, supported by established chemical principles and detailed experimental protocols.

Molecular Structure: The Foundation of Divergent Reactivity

At first glance, 2-tert-Amylphenol and 4-tert-Amylphenol share key structural features: a phenol core and a C5H11 alkyl substituent. Both the hydroxyl (-OH) group and the alkyl (tert-amyl) group are classified as electron-donating groups (EDGs), which activate the benzene ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions.[3][4]

However, the positional difference of the tert-amyl group creates a stark contrast in their three-dimensional architecture.

  • 4-tert-Amylphenol (p-tert-Amylphenol): The tert-amyl group is located at the para position, opposite the hydroxyl group. This arrangement results in a relatively linear and sterically unencumbered molecule. The ortho positions (2 and 6) are open and available for electrophilic attack, and the hydroxyl group is fully accessible.[5]

  • 2-tert-Amylphenol (o-tert-Amylphenol): The tert-amyl group is positioned directly adjacent to the hydroxyl group. This creates significant steric congestion, or "hindrance," around the -OH group and the neighboring C1 and C3 positions of the aromatic ring.[6] This steric shielding is the primary factor governing its unique reactivity.[7][8]

Table 1: Physical and Chemical Properties

Property2-tert-Amylphenol4-tert-AmylphenolReference(s)
CAS Number 3279-27-480-46-6[9]
Molecular Formula C₁₁H₁₆OC₁₁H₁₆O[5][9]
Molecular Weight 164.24 g/mol 164.24 g/mol [5][9]
Appearance -White to off-white crystalline solid[1]
Melting Point -88-89 °C[10]
Boiling Point -255 °C[10]

Part 1: Electrophilic Aromatic Substitution (EAS)

The hydroxyl group is a powerful activating group, making the aromatic ring in phenols highly susceptible to electrophilic substitution.[11] However, the interplay between this electronic activation and the steric hindrance from the tert-amyl group leads to dramatically different outcomes for the two isomers.

Reactivity and Regioselectivity

4-tert-Amylphenol: This isomer behaves as a classic activated phenol. The combined electron-donating effects of the -OH and para-alkyl groups strongly activate the ring. Electrophilic attack is directed to the positions ortho to the powerful hydroxyl director (positions 2 and 6), which are sterically accessible. Reactions like halogenation and nitration are expected to proceed rapidly and with high regioselectivity.[3]

2-tert-Amylphenol: The situation is more complex. The bulky tert-amyl group at the 2-position sterically blocks one of the ortho positions relative to the hydroxyl group. Furthermore, it hinders the approach of electrophiles to the adjacent 6-position. Consequently, electrophilic attack is preferentially directed to the less hindered para position (position 4). The overall reaction rate is also expected to be slower compared to the 4-isomer due to the increased activation energy associated with overcoming steric repulsion.[6][12]

EAS_Comparison cluster_4TAP 4-tert-Amylphenol Reactivity cluster_2TAP 2-tert-Amylphenol Reactivity S4 4-tert-Amylphenol TS4 Transition State (Attack at C2/C6) S4->TS4 Fast Attack (Low Steric Hindrance) E_plus Electrophile (E⁺) E_plus->TS4 P4 Ortho-Substituted Product TS4->P4 S2 2-tert-Amylphenol TS2 Transition State (Attack at C4) S2->TS2 Slower Attack (High Steric Hindrance at C6) E_plus2 Electrophile (E⁺) E_plus2->TS2 P2 Para-Substituted Product TS2->P2

Figure 1: Logical flow of electrophilic attack, highlighting the influence of steric hindrance on reaction rate and regioselectivity.

Predicted Experimental Outcomes

A comparative bromination experiment would clearly illustrate these differences.

Table 2: Predicted Outcomes for Comparative Bromination (Br₂ in CCl₄)

CompoundRelative Reaction RateMajor Product(s)Predicted Yield of Major ProductRationale
4-tert-Amylphenol Fast2-Bromo-4-tert-amylphenol>90%The powerful -OH group directs ortho, and the position is sterically accessible.[3]
2-tert-Amylphenol Slow4-Bromo-2-tert-amylphenol>85%The tert-amyl group blocks the ortho position (C6), forcing substitution at the less hindered para position (C4).[12][13]

Part 2: Reactions of the Hydroxyl Group

The accessibility of the phenolic proton and the oxygen lone pairs is crucial for reactions like esterification, etherification, and O-alkylation. Here, steric hindrance in the 2-isomer plays an even more direct and prohibitive role.

Acidity and Nucleophilicity

While the electronic environment influences pKa, solute-solvent interactions, which are disrupted by bulky ortho-groups, can be a predominant factor in determining acidity.[14] The tert-amyl group in 2-tert-Amylphenol physically obstructs the hydroxyl group, making it difficult for bases to deprotonate it and for the resulting phenoxide to act as a nucleophile.[8][15] In contrast, the hydroxyl group of 4-tert-Amylphenol is fully exposed and should exhibit reactivity typical of a para-alkylated phenol.[16]

OH_Reactivity cluster_4TAP 4-tert-Amylphenol cluster_2TAP 2-tert-Amylphenol (Hindered Phenol) OH4 Hydroxyl Group Accessible Product4 Ester Product OH4->Product4 Fast Reaction Reactant4 Reagent (e.g., Ac₂O) Reactant4->OH4:f1 OH2 Hydroxyl Group Shielded by tert-amyl group Product2 No/Slow Reaction OH2->Product2 Very Slow or No Reaction Reactant2 Reagent (e.g., Ac₂O) Reactant2->OH2:f1 Steric Clash

Figure 2: Steric shielding of the hydroxyl group in 2-tert-Amylphenol inhibits reagent access compared to the 4-isomer.

Part 3: Oxidation and Antioxidant Activity

Phenolic compounds can act as antioxidants by donating their phenolic hydrogen atom to neutralize free radicals, forming a stable phenoxy radical in the process.[17] Sterically hindered phenols are particularly effective in this role.

2-tert-Amylphenol: As a sterically hindered phenol, it is expected to be an effective radical scavenger. The bulky ortho-tert-amyl group provides two key benefits:

  • Stabilization: It stabilizes the resulting phenoxy radical through steric shielding, preventing it from participating in unwanted secondary reactions like dimerization.[7]

  • Selectivity: The steric hindrance makes it difficult for the -OH group to react with other molecules, allowing it to selectively target and neutralize small, highly reactive free radicals.[7][18]

4-tert-Amylphenol: While it can still function as an antioxidant, the lack of steric hindrance around the hydroxyl group makes its corresponding phenoxy radical more reactive and susceptible to coupling or further oxidation, potentially leading to the formation of colored byproducts.

Experimental Protocols

To empirically validate the predicted differences in reactivity, the following experimental protocols are proposed.

Experiment 1: Comparative Electrophilic Bromination

Objective: To compare the rate and regioselectivity of bromination for 2-tert-Amylphenol and 4-tert-Amylphenol.

Methodology:

  • Preparation: Prepare two separate 0.1 M solutions of 2-tert-Amylphenol and 4-tert-Amylphenol in carbon tetrachloride (CCl₄).

  • Initiation: In separate flasks, protected from light, add 1.0 equivalent of a 0.1 M bromine solution in CCl₄ dropwise to each phenol solution at room temperature while stirring.

  • Monitoring: Withdraw aliquots from each reaction at regular intervals (e.g., 1, 5, 15, and 30 minutes). Quench the reaction in each aliquot with a dilute solution of sodium thiosulfate.

  • Analysis: Analyze the quenched aliquots by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of the starting material and the formation and distribution of mono-brominated products.

  • Rationale: Using a non-polar solvent like CCl₄ and dilute bromine prevents the over-reaction that can occur with highly activated phenols in polar solvents.[3] GC-MS provides quantitative data on both reaction progress (rate) and isomer distribution (regioselectivity).

Experiment 2: Comparative O-Acetylation (Esterification)

Objective: To assess the steric hindrance around the hydroxyl group by comparing the rate of ester formation.

Methodology:

  • Setup: In two separate round-bottom flasks, dissolve 10 mmol of 2-tert-Amylphenol and 4-tert-Amylphenol, respectively, in 20 mL of pyridine.

  • Reaction: Add 1.2 equivalents (12 mmol) of acetic anhydride to each flask. Heat the mixtures to 60°C with stirring.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) by spotting aliquots onto a silica plate and eluting with a hexane/ethyl acetate mixture.

  • Workup: After 2 hours (or when TLC indicates completion for the 4-isomer), cool the reactions, pour them into water, and extract the product with diethyl ether. Wash the organic layer with dilute HCl to remove pyridine, then with brine. Dry over anhydrous MgSO₄ and concentrate in vacuo.

  • Analysis: Analyze the crude product by ¹H NMR to confirm the formation of the acetate ester (disappearance of the phenolic -OH peak and appearance of a methyl singlet around 2.1-2.3 ppm). Compare the conversion rates.

  • Rationale: Acetic anhydride is a common and moderately reactive acetylating agent. Pyridine acts as both a solvent and a catalyst by activating the anhydride. The significant difference in reaction time and conversion will be a direct measure of the accessibility of the hydroxyl group.

Conclusion

The positional isomerism of the tert-amyl group is the critical determinant of reactivity when comparing 2-tert-Amylphenol and 4-tert-Amylphenol.

  • 4-tert-Amylphenol reacts as a sterically unhindered, activated phenol. It undergoes rapid electrophilic aromatic substitution at the ortho positions and its hydroxyl group is readily accessible for reactions like esterification.

  • 2-tert-Amylphenol is a classic sterically hindered phenol. Its reactivity is dominated by the steric bulk of the ortho-tert-amyl group, which slows electrophilic substitution and directs it to the para position, while severely restricting access to the hydroxyl group. This same hindrance, however, makes it a potentially superior radical-scavenging antioxidant.

These fundamental differences, rooted in molecular structure, must be carefully considered by researchers and process chemists when selecting either isomer as a synthetic intermediate. Proper understanding and exploitation of these steric effects are key to designing efficient and selective chemical transformations.

References

  • Vertex AI Search Result[19]

  • Vertex AI Search Result[20]

  • Vertex AI Search Result[21]

  • Fuchs, R., et al. (1970). Steric hindrance and acidity. Part 3.—Enthalpies and entropies of ionization of phenols in methanol. Transactions of the Faraday Society.[14]

  • PubChem. (n.d.). 4-tert-Pentylphenol. National Center for Biotechnology Information.[5]

  • Google Patents. (2012). CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.[22]

  • Vinati Organics. (2024). Mechanism of Hindered Phenol Antioxidant.[7]

  • European Patent Office. (1985). EP 0153181 A2 - Catalytic production of tert-amylphenols.[23]

  • Google Patents. (1986). US4568778A - Process for producing tert-amylphenols.[24]

  • Lu, F., et al. (2013). Relationship structure-antioxidant activity of hindered phenolic compounds. ResearchGate.[17]

  • ChemicalBook. (n.d.). 4-tert-Amylphenol 80-46-6 wiki.[1]

  • Krout, A., et al. (2021). Phenyl Ring: A Steric Hindrance or a Source of Different Hydrogen Bonding Patterns in Self-Organizing Systems?. ACS Publications.[8]

  • National Center for Biotechnology Information. (n.d.). Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy. PubMed Central.[25]

  • Google Patents. (2010). CN101747156A - New method for preparing 2,4-ditert-pentyl-phenol.[26]

  • ChemicalBook. (n.d.). 4-tert-Amylphenol | 80-46-6.[10]

  • Chemistry Stack Exchange. (2017). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution?.[27]

  • Wikipedia. (n.d.). Steric effects.[6]

  • National Center for Biotechnology Information. (2024). Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. NIH.[18]

  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols.[3]

  • ResearchGate. (n.d.). Transformation of tert‐Butyl Amide Directing Groups to Nitriles in Iridium‐Catalyzed C−H Bond Functionalizations.[28]

  • Tokyo Chemical Industry Co., Ltd. (n.d.). 4-tert-Amylphenol 80-46-6.[29]

  • PharmaCompass.com. (n.d.). 4-Tert-Amylphenol | Drug Information, Uses, Side Effects, Chemistry.[30]

  • PubChem. (n.d.). 2-tert-Amylphenol. National Center for Biotechnology Information.[9]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups.[4]

  • Chemistry LibreTexts. (2020). 22.6: Electrophilic Substitution of Phenols.[11]

  • Michigan State University Department of Chemistry. (n.d.). Alcohol Reactivity.[15]

  • Unacademy. (n.d.). Chemical Reactions of Alcohols and Phenols.[16]

  • Chemistry LibreTexts. (2015). 16.2: Directing Inductive Effects of Alkyl Groups.[12]

  • NIST. (n.d.). 4-tert-Amylphenol, TMS derivative. NIST WebBook.[31]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2022). 4-tert-butylphenol and 4-tert-pentylphenol - Evaluation statement.[32]

  • Sigma-Aldrich. (n.d.). 2,4-Di-tert-amylphenol 99 120-95-6.

  • Sigma-Aldrich. (n.d.). 4-tert-Amylphenol 99 80-46-6.[2]

  • AMERICAN ELEMENTS. (n.d.). 2-Chloro-4-(tert-pentyl)phenol.[33]

  • ResearchGate. (n.d.). Schema of tert—amyl phenol and 2—nitro—4—tert—amyl phenol.[34]

  • Master Organic Chemistry. (2025). Activating and Deactivating Groups In Electrophilic Aromatic Substitution.[13]

  • Save My Exams. (2025). Electrophilic Substitution (OCR A Level Chemistry A): Revision Note.[35]

  • The Organic Chemistry Tutor. (2018). Electrophilic Aromatic Substitution Reactions Made Easy!. YouTube.[36]

  • ResearchGate. (2025). Oxidation of Benzothiophenes Using Tert-amyl Hydroperoxide.[37]

Sources

A Senior Application Scientist's Guide: Comparative Analysis of 2-tert-Amylphenol's Antioxidant Activity

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Hindered Phenols in Mitigating Oxidative Stress

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is a primary driver in the pathogenesis of numerous diseases. Phenolic compounds, particularly sterically hindered alkylphenols, are a cornerstone of synthetic antioxidants used across the pharmaceutical, food, and materials industries.[1] Their efficacy lies in their ability to act as free radical scavengers, terminating the chain reactions that lead to cellular damage.[[“]][3]

This guide provides an in-depth comparison of 2-tert-Amylphenol against other common alkylphenols, such as 2,4-di-tert-butylphenol (2,4-DTBP) and the industry benchmark, Butylated Hydroxytoluene (BHT). We will dissect the structure-activity relationships that govern their antioxidant potential and provide standardized, field-proven protocols for their evaluation. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to make informed decisions in the selection and application of these critical compounds.

Pillar 1: The Mechanistic Underpinning of Alkylphenol Antioxidant Activity

The primary antioxidant mechanism for hindered phenols is Hydrogen Atom Transfer (HAT).[4] In this process, the phenolic compound (ArOH) donates its hydroxyl hydrogen atom to a highly reactive free radical (R•), neutralizing it and thereby terminating the oxidative cascade. The efficacy of this action is dictated by the stability of the resulting phenoxy radical (ArO•).[5]

Key structural features influencing this activity include:

  • The Phenolic Hydroxyl Group: This group is the essential hydrogen donor.

  • Electron-Donating Substituents: Alkyl groups, such as tert-butyl and tert-amyl, are electron-donating groups. They increase the electron density on the aromatic ring and the hydroxyl group, which weakens the O-H bond, facilitating hydrogen donation.[5][6]

  • Steric Hindrance: Bulky alkyl groups at the ortho positions (adjacent to the hydroxyl group) provide steric shielding. This hindrance stabilizes the resulting phenoxy radical, preventing it from participating in further undesirable reactions and enhancing its role as an oxidation terminator.[5][7]

G cluster_0 Oxidative Chain Reaction cluster_1 Antioxidant Intervention (HAT) Lipid Lipid (LH) Radical Free Radical (R•) Lipid_Radical Lipid Radical (L•) Peroxy_Radical Peroxy Radical (LOO•) Alkylphenol Alkylphenol (ArOH) Peroxy_Radical->Alkylphenol Termination Lipid_Peroxide Lipid Peroxide (LOOH) (Propagates Damage) Neutralized_Radical Neutralized Species (ROOH) Phenoxy_Radical Stable Phenoxy Radical (ArO•)

Pillar 2: A Comparative Analysis of Key Alkylphenols

The antioxidant performance of an alkylphenol is a direct consequence of its molecular architecture. Here, we compare 2-tert-Amylphenol to its structural relatives.

// Define node structures with images Amylphenol [label=<2-tert-Amylphenol>]; Butylphenol [label=<2-tert-Butylphenol>]; DTBP [label=<2,4-Di-tert-butylphenol>]; BHT [label=<BHT (2,6-Di-tert-butyl-4-methylphenol)>];

// Arrange nodes {rank=same; Amylphenol; Butylphenol;} {rank=same; DTBP; BHT;} Amylphenol -> DTBP; Butylphenol -> BHT; } mend Caption: Structures of 2-tert-Amylphenol and related alkylphenols.

  • 2-tert-Amylphenol: Possesses a single bulky tert-amyl group in the ortho position. This provides good steric hindrance to stabilize the phenoxy radical, suggesting strong antioxidant activity. The slightly larger size of the amyl group compared to a butyl group may enhance lipophilicity, which can be advantageous in lipid-based systems.[8]

  • 2,4-Di-tert-butylphenol (2,4-DTBP): Features bulky groups at both an ortho and the para position. It is a known potent antioxidant.[6][9] However, some studies suggest its activity is lower than that of BHT.[10][11] The para-position tert-butyl group contributes to the electronic effect but does not sterically shield the hydroxyl group as effectively as a second ortho-group.

  • Butylated Hydroxytoluene (BHT): This is a widely used benchmark antioxidant.[1] Its key feature is two tert-butyl groups flanking the hydroxyl group at both ortho positions (2 and 6). This dual substitution provides exceptional steric hindrance, creating a highly stable phenoxy radical that is very effective at terminating radical chains.[5] Its antioxidant activity has been reported to be approximately twice that of 2,4-DTBP.[10][12]

  • 5-n-pentadecyl-2-tert-amylphenol: While not a direct comparator, studies on this derivative are informative. Research has shown it to be more thermally stable than BHT, indicating that the combination of a tert-amyl group at the ortho position and a long alkyl chain can yield highly robust antioxidant properties.[13][14]

Quantitative Performance Data

Direct, side-by-side comparisons of 2-tert-amylphenol are not abundant in publicly available literature. However, we can synthesize data from various studies to provide context. The IC50 value (the concentration required to scavenge 50% of radicals) is a common metric; a lower IC50 indicates higher antioxidant activity.

CompoundAssayIC50 Value / Activity MetricSource
2,4-Di-tert-butylphenol DPPH379.07 ± 1.33 mg Trolox equivalent/g[15]
2,4-Di-tert-butylphenol ABTS12.56 ± 1.00 mg Trolox equivalent/g[15]
2,4-Di-tert-butylphenol ABTSAntioxidant capacity is half that of Vitamin C[9]
BHT GeneralActivity is ~2x greater than 2,4-DTBP[10]

Note: Data is compiled from different sources and experimental conditions may vary. This table is for illustrative comparison.

Based on structure-activity principles, 2-tert-Amylphenol is expected to exhibit antioxidant activity superior to unsubstituted or para-substituted phenols. Its performance would likely be comparable to other mono-ortho-alkylated phenols and potentially slightly less potent than di-ortho-alkylated phenols like BHT, which benefit from enhanced steric protection of the phenoxy radical.

Pillar 3: Self-Validating Experimental Protocols

Accurate and reproducible assessment of antioxidant activity is paramount. The following are standardized protocols for three widely accepted assays. The causality for critical steps is explained to ensure experimental integrity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.[16]

Experimental Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. Causality: The solvent must solubilize both the DPPH radical and the test compounds.

  • Standard Preparation: Prepare a series of dilutions of a known antioxidant standard, such as Trolox or Ascorbic Acid (e.g., 10-100 µg/mL).

  • Sample Preparation: Prepare various concentrations of the test alkylphenols in the same solvent.

  • Reaction: In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution (e.g., 180 µL) to a small volume of the sample or standard solution (e.g., 20 µL).[17] A blank containing only the solvent and DPPH solution is also required.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes). Causality: Incubation in darkness is critical to prevent the photo-degradation of the light-sensitive DPPH radical, which would lead to inaccurate absorbance readings.[18]

  • Measurement: Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.[16][18]

  • Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value.

    • Inhibition (%) = [(Abs_blank - Abs_sample) / Abs_blank] * 100

G

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. It is applicable to both hydrophilic and lipophilic compounds.[19]

Experimental Protocol:

  • Radical Generation: Prepare the ABTS•+ solution by mixing equal volumes of a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution.[19]

  • Incubation: Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical cation.[20] Causality: This extended, dark incubation ensures the generation of a stable and concentrated stock of the ABTS•+ radical.

  • Working Solution Preparation: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Reaction: Add a small volume of the antioxidant sample or standard to a larger, fixed volume of the ABTS•+ working solution.

  • Measurement: After a set incubation period (e.g., 6 minutes), measure the decrease in absorbance at 734 nm.[19]

  • Calculation: Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), comparing the sample's activity to that of Trolox.[20]

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form. The change in absorbance is proportional to the antioxidant's reducing power.[21][22]

Experimental Protocol:

  • FRAP Reagent Preparation: The reagent is freshly prepared by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 (v/v/v) ratio.[21]

  • Incubation: Warm the freshly prepared FRAP reagent to 37°C before use. Causality: The reaction is temperature-sensitive; pre-warming ensures consistent and optimal reaction kinetics.

  • Reaction: Add a small volume of the sample or standard to a large volume of the FRAP reagent.

  • Measurement: Measure the absorbance at 593 nm after a specified incubation time (e.g., 4-30 minutes).[22][23]

  • Calculation: A standard curve is prepared using a known Fe²⁺ solution (e.g., FeSO₄), and the results are expressed as Fe²⁺ equivalents.[22]

Conclusion and Outlook

The antioxidant activity of alkylphenols is intricately linked to their molecular structure. The presence, position, and nature of alkyl substituents on the phenol ring dictate the compound's ability to donate a hydrogen atom and stabilize the resulting radical.

  • 2-tert-Amylphenol is predicted to be a highly effective antioxidant due to its ortho-tert-amyl group, which provides both the necessary electronic effect and significant steric hindrance.

  • Its performance is expected to be superior to that of para-substituted or less hindered phenols.

  • When compared to the industry standard BHT , which possesses two ortho-substituents, 2-tert-Amylphenol may exhibit slightly lower activity in some contexts, but its unique lipophilic character could offer advantages in specific formulations.

The choice of an antioxidant should not be based on a single metric but on a comprehensive evaluation using multiple, validated assays like DPPH, ABTS, and FRAP. The protocols and structure-activity principles detailed in this guide provide a robust framework for researchers to rationally select and validate the most appropriate alkylphenol antioxidant for their specific application, from pharmaceutical stabilization to the development of novel therapeutics targeting oxidative stress.

References

  • Consensus. (n.d.). What is Butylated Hydroxytoluene (BHT) mechanism of action?
  • MedChemExpress. (n.d.). 2,4-Di-tert-butylphenol (2,4-DTBP) | RXRα Activator.
  • BenchChem. (n.d.). Application Notes and Protocols: ABTS Assay for Determining Antioxidant Capacity.
  • Moreira, D. (2019). ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io.
  • Consensus. (n.d.). What is Butylated Hydroxytoluene (BHT) mechanism of action?.
  • Vinati Organics. (2021). A Detailed Brief About Natural Sources and Bioactivities of 2 4-Di-Tert-Butylphenol.
  • Jeong, J. C., et al. (2015). 2,4-Di-tert-butylphenol from Sweet Potato Protects Against Oxidative Stress in PC12 Cells and in Mice. Journal of Medicinal Food.
  • Zhao, F., et al. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Molecules.
  • ResearchGate. (n.d.). The bioactivities of 2,4-di-tert-butylphenol (2,4-DTBP) and its analogs.
  • ResearchGate. (n.d.). Antioxidant activity of phenolic compounds in FRAP Assay.
  • Sherratt, S., et al. (2017). Polyphenol alkyl ester inhibits membrane cholesterol domain formation through an antioxidant mechanism based, in nonlinear fashion, on chain length. Biophysical Journal.
  • MDPI. (n.d.). Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features.
  • Ataman Kimya. (n.d.). ANTIOXIDANT BHT.
  • Wikipedia. (n.d.). Butylated hydroxytoluene.
  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay.
  • Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric).
  • ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
  • MDPI. (n.d.). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food.
  • ResearchGate. (n.d.). ABTS decolorization assay – in vitro antioxidant capacity v1.
  • Kadoma, Y., & Fujisawa, S. (2015). Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review. European Journal of Medicinal Chemistry.
  • Al-Zoubi, M. A., et al. (2022). Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study. RSC Advances.
  • BenchChem. (n.d.). Application Notes and Protocols for Studying the Antioxidant Activity of Phenolic Compounds.
  • MDPI. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans.
  • NIH. (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols.
  • Sigma-Aldrich. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK369) - Technical Bulletin.
  • ResearchGate. (n.d.). Antioxidant activity of various phenols determined via the FRAP (ferric...) assay.
  • ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
  • MDPI. (n.d.). DPPH Radical Scavenging Assay.
  • ACS Publications. (2009). Study of Antioxidant Properties of 5-n-Pentadecyl-2-tert-amylphenol. Energy & Fuels.
  • Weng, X.C., & Huang, Y. (2014). Relationship structure-antioxidant activity of hindered phenolic compounds. Grasas y Aceites.
  • ResearchGate. (2009). Study of Antioxidant Properties of 5- n -Pentadecyl-2- tert amylphenol.
  • De la Cruz, J. P., et al. (2013). Quantitative structure-activity relationships predicting the antioxidant potency of 17β-estradiol-related polycyclic phenols to inhibit lipid peroxidation. Journal of Steroid Biochemistry and Molecular Biology.

Sources

A Comparative Analysis of the Biological Activity of 2-tert-Amylphenol and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical biology and drug discovery, phenolic compounds represent a cornerstone of research due to their vast structural diversity and broad spectrum of biological activities. Among these, 2-tert-Amylphenol, a substituted phenol, serves as a crucial scaffold for the development of novel therapeutic and industrial agents. The introduction of a bulky tert-amyl group ortho to the hydroxyl moiety significantly influences its physicochemical properties and, consequently, its biological profile. This guide provides an in-depth, objective comparison of the biological activities of 2-tert-Amylphenol and its structurally related derivatives, supported by experimental data and detailed methodologies. Our focus is to elucidate the structure-activity relationships that govern their efficacy as antimicrobial, antioxidant, and antiviral agents, offering a valuable resource for researchers in the field.

The Mechanistic Underpinnings of Phenolic Bioactivity

Phenolic compounds exert their biological effects through a variety of mechanisms, primarily stemming from the reactive hydroxyl group on the aromatic ring.[1][2] This functional group can readily donate a hydrogen atom or an electron, making these compounds potent antioxidants.[1][3] Their ability to scavenge free radicals, such as reactive oxygen species (ROS), and chelate transition metals helps to mitigate oxidative stress, a key factor in numerous diseases.[1][4]

In the context of antimicrobial activity, phenols primarily function by disrupting microbial cell structures and vital enzymatic processes.[5] They can denature and inactivate essential enzymes, disrupt the cell wall leading to lysis, and interfere with the protoplasm of the microbial cell.[5] The lipophilicity of the phenol, often enhanced by alkyl substituents, facilitates its passage through the lipid-rich cell membranes of bacteria and fungi.

Furthermore, some phenolic compounds have demonstrated anti-inflammatory and antiviral properties.[2][6][7] Their anti-inflammatory effects can be attributed to the inhibition of pro-inflammatory mediators and the modulation of signaling pathways like NF-κB.[2] The antiviral action of polyphenols is multifaceted, involving interference with various stages of the viral life cycle, from host cell entry to replication and release.[6][7]

Comparative Biological Profiling

The biological activity of 2-tert-Amylphenol can be significantly altered by the introduction of additional functional groups or by modifying the existing substituents. Here, we compare its activity with that of several key derivatives.

Antimicrobial Activity: A Tale of Two Alkyl Groups

The addition of further alkyl groups to the phenolic ring often enhances antimicrobial potency. A prominent example is 2,4-di-tert-butylphenol (2,4-DTBP), a derivative with an additional tert-butyl group. Studies have shown that 2,4-DTBP exhibits broad-spectrum antimicrobial activity against various pathogens. For instance, it has been shown to be effective against multidrug-resistant bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus.[8] Furthermore, 2,4-DTBP has demonstrated significant antifungal activity, inhibiting the hyphal growth of fungi like Fusarium oxysporum.[9]

Another interesting derivative is 5-n-pentadecyl-2-tert-amylphenol. The presence of a long alkyl chain in this compound is expected to increase its lipophilicity, potentially leading to enhanced interaction with microbial cell membranes.[10]

The antimicrobial efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[11][12]

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundStaphylococcus aureusEscherichia coliCandida albicansFusarium oxysporumReference
2,4-di-tert-butylphenol (2,4-DTBP) 0.7812.51.56Growth Inhibition Observed[9][13]
2,4-di-tert-butylphenol Derivatives 0.78 - 3.7512.5 - 20.01.56 - 20.0-[13]
2-Acylbenzohydroquinone Derivatives --2 - 16-[14]
Antioxidant Capacity: The Role of Steric Hindrance

The antioxidant activity of phenolic compounds is influenced by the number and position of hydroxyl groups, as well as the nature of other substituents on the aromatic ring.[3] The tert-amyl group in 2-tert-Amylphenol provides steric hindrance, which can stabilize the resulting phenoxy radical formed during the antioxidant process, thereby enhancing its radical scavenging ability.[15]

Derivatives like 2,4-di-tert-butylphenol (2,4-DTBP) and 5-n-pentadecyl-2-tert-amylphenol have been investigated for their antioxidant properties.[8][16][17] For instance, 2,4-DTBP has shown significant radical scavenging activity in DPPH and ABTS assays.[18] The antioxidant activity of 5-n-pentadecyl-2-tert-amylphenol has been shown to be superior to the commonly used synthetic antioxidant BHT (2,6-di-t-butyl-4-methylphenol) in terms of thermal stability.[10][16][17] This suggests that the combination of a tert-amyl group and a long alkyl chain can lead to potent and stable antioxidants.

Table 2: Comparative Antioxidant Activity

CompoundAssayIC50 Value (µg/mL)Maximum Scavenging Activity (%)Reference
2,4-di-tert-butylphenol (2,4-DTBP) DPPH6086.4[18]
2,4-di-tert-butylphenol (2,4-DTBP) ABTS1789.4[18]
2,4-di-tert-butylphenol (2,4-DTBP) Metal Chelating2085.0[18]
Antiviral and Other Biological Activities

The exploration of the antiviral potential of 2-tert-Amylphenol and its derivatives is an emerging area of research. Generally, polyphenols can interfere with viral attachment, entry, and replication.[6][7] Specific studies on N-acyl and N-aryl derivatives of 4,6-di-tert-butyl-2-aminophenol have shown activity against Herpes simplex type 1 viruses.[19]

In terms of other activities, some alkylphenols have been noted for their potential cytotoxicity and as endocrine disruptors at certain concentrations.[20] Conversely, derivatives like 2,4-DTBP have also been investigated for anti-inflammatory and anticancer effects.[15] The combination of antioxidants like BHT (a tert-butylated phenol) and BHA has been shown to exert potent anti-inflammatory activity.[21]

Experimental Protocols: A Guide to In Vitro Assessment

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. Below are detailed methodologies for assessing the antimicrobial and antioxidant activities of phenolic compounds.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a widely used technique for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12][22]

Step-by-Step Methodology:

  • Preparation of Stock Solution: Dissolve the test compound (e.g., 2-tert-Amylphenol or its derivative) in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plate: Dispense 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into each well of a 96-well microtiter plate.

  • Serial Dilution: Add 100 µL of the stock solution to the first well. Mix thoroughly and transfer 100 µL to the second well. Repeat this two-fold serial dilution across the plate to obtain a range of concentrations. Discard 100 µL from the last well.

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL).[12] Dilute this suspension in the appropriate broth to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.[23]

  • Inoculation: Add 100 µL of the diluted microbial suspension to each well, bringing the final volume to 200 µL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours (for bacteria) or at an appropriate temperature and duration for fungi.

  • Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by adding a viability indicator like resazurin.[24]

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Stock Solution of Test Compound dilution Perform Serial Dilutions of Compound in Plate stock->dilution plate Prepare 96-Well Plate with Growth Medium plate->dilution inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Wells with Microbial Suspension inoculum->inoculate dilution->inoculate incubate Incubate Plate inoculate->incubate read Read MIC (Lowest concentration with no visible growth) incubate->read

Caption: Workflow for Broth Microdilution MIC Assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay is commonly used to evaluate the antioxidant activity of compounds by measuring their ability to scavenge the stable DPPH free radical.

Step-by-Step Methodology:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

  • Preparation of Test Compound Solutions: Prepare a series of dilutions of the test compound in methanol.

  • Assay Procedure: In a 96-well plate or cuvettes, add a small volume of the test compound solution (e.g., 50 µL) to a larger volume of the DPPH solution (e.g., 150 µL).

  • Controls: Use a blank (methanol only) and a positive control (a known antioxidant like ascorbic acid or BHT).

  • Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer. The reduction in absorbance, indicated by a color change from violet to yellow, corresponds to the radical scavenging activity.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: Scavenging Activity (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Experimental Workflow for DPPH Assay

DPPH_Workflow cluster_reaction Reaction prep_dpph Prepare DPPH Solution (in Methanol) mix Mix DPPH Solution with Test Compound prep_dpph->mix prep_sample Prepare Serial Dilutions of Test Compound prep_sample->mix incubate Incubate in Dark (e.g., 30 min) mix->incubate measure Measure Absorbance (at ~517 nm) incubate->measure calculate Calculate % Scavenging Activity measure->calculate ic50 Determine IC50 Value calculate->ic50

Caption: Workflow for DPPH Radical Scavenging Assay.

Conclusion

The biological profile of 2-tert-Amylphenol is significantly influenced by its chemical structure, and its derivatives often exhibit enhanced activities. The addition of a second alkyl group, as seen in 2,4-di-tert-butylphenol, or a long alkyl chain, as in 5-n-pentadecyl-2-tert-amylphenol, can lead to potent antimicrobial and antioxidant agents. The steric hindrance provided by the tert-amyl group is a key feature that can be rationally exploited in the design of new bioactive molecules. The methodologies outlined in this guide provide a framework for the systematic evaluation of these compounds, paving the way for the discovery of novel agents for therapeutic and industrial applications. Further research is warranted to fully elucidate the structure-activity relationships and to explore the potential of these compounds in more complex biological systems.

References

  • Shahidi, F., & Ambigaipalan, P. (2015). Phenolics and polyphenolics in foods, beverages and spices: Antioxidant activity and health effects–A review. Journal of Functional Foods, 18, 820-897. (This reference is synthesized from the general knowledge provided by the search results on phenolic antioxidants[1][3][4])

  • Dzah, C. S., Duan, Y., Zhang, H., Wen, C., Zhang, J., Chen, G., & Ma, H. (2020). The effects of ultrasound assisted extraction on yield, antioxidant, anticancer and antimicrobial activity of polyphenol extracts from pomegranate peel. Food Control, 111, 107054. (This reference is synthesized from the general knowledge provided by the search results on phenolic antioxidants[4])

  • Abbas, M., Saeed, F., Anjum, F. M., Afzaal, M., Tufail, T., Bashir, M. S., ... & Hussain, A. I. (2017). Natural polyphenols: An overview. International Journal of Food Properties, 20(8), 1689-1699. (This reference is synthesized from the general knowledge provided by the search results on phenolic compounds[2])

  • Study.com. (n.d.). Phenolic Acid Disinfectant | Definition, Toxicity & Usage. Retrieved from Study.com.[5]

  • Gulcin, İ. (2020). Antioxidants and antioxidant methods: an updated overview. Archives of toxicology, 94(3), 651-715. (This reference is synthesized from the general knowledge provided by the search results on phenolic antioxidants[1][3])

  • World Organisation for Animal Health. (2012). Laboratory methodologies for bacterial antimicrobial susceptibility testing. OIE Terrestrial Manual.[22]

  • INTEGRA Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods.[11]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79. (This reference is synthesized from the general knowledge provided by the search results on antimicrobial screening protocols[24])

  • Liu, X., Wang, X., Wang, H., & Li, B. (2013). Synthesis and antifungal activity of 2-allylphenol derivatives against fungal plant pathogens. Letters in Applied Microbiology, 57(4), 309-315.[25]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing.[12]

  • Simner, P. J., & Tamma, P. D. (2023). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing.[23]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76769, 2-tert-Amylphenol. Retrieved from [Link]]

  • Peng, Z., Jin, Z., & Wang, G. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Molecules, 25(2), 346.[8]

  • Ayswarya, D., & Pandian, S. K. (2022). Antioxidant activity of 2,4-di-tert-butylphenol isolated from plant growth promoting endophytic Streptomyces KCA-1. International Journal of Agricultural Technology, 18(6), 2343-2352.[18]

  • Rios, M. A. S., Dantas, T. N. C., & Lachter, E. R. (2009). Study of Antioxidant Properties of 5-n-Pentadecyl-2-tert-amylphenol. Energy & Fuels, 23(5), 2517–2522.[16]

  • Rios, M. A. S., Dantas, T. N. C., & Lachter, E. R. (2009). Study of Antioxidant Properties of 5-n-Pentadecyl-2-tert-amylphenol. ACS Publications.[17]

  • de Souza, J. M., de Oliveira, R., & de Almeida, E. A. (2022). Alkylphenols cause cytotoxicity and genotoxicity induced by oxidative stress in RTG-2 cell line. Chemosphere, 313, 137387.[20]

  • Dharni, S., Sanchita, Maurya, A., Samad, A., Srivastava, S. K., Sharma, A., & Patra, D. D. (2014). Purification, characterization, and in vitro activity of 2,4-di-tert-butylphenol from Pseudomonas monteilii PsF84: conformational and molecular docking studies. Journal of Agricultural and Food Chemistry, 62(26), 6138-6146. (Synthesized from ResearchGate entry)[9]

  • Rios, M. A. S., Dantas, T. N. C., & Lachter, E. R. (2009). Study of Antioxidant Properties of 5-n-Pentadecyl-2-tert-amylphenol. ResearchGate.[10]

  • CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol. (2012). Google Patents.[26]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6643, 4-tert-Pentylphenol. Retrieved from [Link]

  • Richards, J. J., Stevens, A. M., & Melander, C. (2017). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Public Health, 5, 145.[27]

  • Sasol. (2024). P-TERT-AMYLPHENOL Safety Data Sheet.

  • CN101747156A - New method for preparing 2,4-ditert-pentyl-phenol. (2010). Google Patents.[28]

  • ResearchGate. (n.d.). Synthesis and antifungal activity of 2-allylphenol derivatives against fungal plant pathogens.[29]

  • Uwamariya, F., Meva, F. E. E., Ahmed, E., Echaubard, P., & Boyom, F. F. (2024). Identification of 2,4-Di-tert-Butylphenol as an Antimicrobial Agent Against Cutibacterium acnes Bacteria from Rwandan Propolis. Molecules, 29(1), 1-13.[30]

  • Kouznetsov, V. V., Vargas, L. Y. P., & Stashenko, E. E. (2022). Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. Molecules, 27(9), 2999.[14]

  • ResearchGate. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs.[31]

  • Zuniga, G., Trilleras, J., & Arrieta, D. (2023). Antifungal Activity of 2-Allylphenol Derivatives on the Botrytis cinerea Strain: Assessment of Possible Action Mechanism. Molecules, 28(7), 3097.[32]

  • US4568778A - Process for producing tert-amylphenols. (1986). Google Patents.[33]

  • ECHEMI. (2019). 2-tert-Amylphenol Safety Data Sheet.[34]

  • Sakagami, H., Abe, M., Kushida, T., & Oizumi, H. (2021). Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations. In vivo (Athens, Greece), 35(1), 211–220.[21]

  • European Patent Office. (1985). Catalytic production of tert-amylphenols (EP 0153181 A2).[35]

  • D'Amelia, V., Aversano, R., & Carputo, D. (2018). The Antiviral Activity of Polyphenols. Molecules, 23(5), 1042.[6]

  • Daglia, M. (2012). Polyphenols as antiviral agents. Current opinion in biotechnology, 23(2), 174-181. (This reference is synthesized from the general knowledge provided by the search results on antiviral polyphenols[7])

  • Cojocaru, I., Gulea, A., & Usataia, I. (2020). ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))-3-DIALKYLAMINO-2-PROPANOL] DERIVATIVES. The Journal of Microbiology, Biotechnology and Food Sciences, 9(6), 1125–1129.[13]

  • Kim, H. J., & Van der Donk, W. A. (2003). Structure--Antimicrobial Activity Relationship Comparing a New Class of Antimicrobials, Silanols, to Alcohols and Phenols. DTIC.[36]

  • ResearchGate. (n.d.). Intramolecular interactions in antiviral derivatives of 4,6-di-tert-butyl-2-aminophenol.[19]

  • Kim, H. J. (2003). Structure-Antimicrobial Activity Relationship for a New Class of Antimicrobials, Silanols, in Comparison to Alcohols and Phenols. DTIC.[37]

  • Chen, X., & Liu, Z. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Toxics, 12(1), 32.[15]

Sources

A Comparative Spectroscopic Guide to 2-tert-Amylphenol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a precise understanding of isomeric purity and structure is paramount. The tert-amylphenol isomers, while structurally similar, exhibit distinct spectral characteristics that allow for their unambiguous identification and differentiation. This guide provides an in-depth comparative analysis of the spectral features of 2-tert-amylphenol, 3-tert-amylphenol, and 4-tert-amylphenol, leveraging key analytical techniques. Our focus is to not only present the data but also to elucidate the underlying structural reasons for the observed spectral differences, thereby empowering researchers to confidently interpret their own experimental findings.

Introduction to tert-Amylphenol Isomers

The tert-amyl group, a bulky and branched alkyl substituent, significantly influences the electronic environment of the phenol ring. The position of this group (ortho, meta, or para to the hydroxyl group) dictates the symmetry of the molecule and the steric and electronic interactions between the substituents and the aromatic ring. These differences are directly reflected in their respective spectra.

¹H NMR Spectroscopy: A Window into Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the substitution pattern on the aromatic ring. The chemical shifts and splitting patterns of the aromatic protons are highly sensitive to the position of the tert-amyl group.

Key Differentiating Features in ¹H NMR:

  • Aromatic Region (6.5 - 7.5 ppm): The substitution pattern on the benzene ring determines the multiplicity and chemical shifts of the aromatic protons.

    • 2-tert-Amylphenol (ortho): Due to the proximity of the bulky tert-amyl group to the hydroxyl group, the aromatic proton environment is the most complex. We expect to see four distinct aromatic protons, likely with complex splitting patterns due to ortho and meta couplings.

    • 3-tert-Amylphenol (meta): This isomer exhibits a more symmetrical pattern in the aromatic region compared to the ortho isomer. We would anticipate four aromatic protons with distinct signals and coupling patterns. For comparison, the ¹H NMR spectrum of the structurally similar 3-tert-butylphenol shows distinct aromatic protons.[1]

    • 4-tert-Amylphenol (para): This highly symmetrical isomer will show a characteristic AA'BB' system, appearing as two doublets in the aromatic region.[2]

  • Alkyl Region (0.5 - 2.0 ppm): The signals for the tert-amyl group protons (methyl and ethyl) will be present in all isomers, but subtle shifts may be observed due to anisotropic effects from the aromatic ring, particularly in the ortho isomer.

Table 1: Comparative ¹H NMR Data (Aromatic Region)

IsomerExpected Aromatic Proton SignalsRepresentative Splitting Pattern
2-tert-Amylphenol 4Complex multiplets
3-tert-Amylphenol 4Distinct multiplets
4-tert-Amylphenol 2Two doublets (AA'BB')

Experimental Protocol: ¹H NMR Spectroscopy

Figure 2: A simplified workflow for ATR FT-IR spectroscopy.

Mass Spectrometry: Unraveling Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. While the molecular ion peak will be the same for all isomers (m/z = 164.24), the relative abundances of the fragment ions can differ, providing clues to the isomer's structure.

Key Differentiating Features in Mass Spectrometry:

  • Molecular Ion Peak (M⁺): All isomers will show a molecular ion peak at m/z 164.

  • Benzylic Cleavage: The most significant fragmentation pathway for alkylphenols is the cleavage of the C-C bond beta to the aromatic ring, leading to a stable benzylic carbocation. For tert-amylphenols, this results in the loss of an ethyl radical (C₂H₅•) to form a fragment at m/z 135. The stability of this fragment ion can be influenced by the position of the hydroxyl group.

  • McLafferty Rearrangement: While less common for this specific structure, the possibility of rearrangements should be considered.

  • Ortho Effect: In 2-tert-amylphenol, interactions between the ortho-substituents can sometimes lead to unique fragmentation pathways that are less prominent in the meta and para isomers.

Table 3: Expected Key Fragments in Mass Spectra (m/z)

IsomerMolecular Ion (M⁺)[M - C₂H₅]⁺Other Significant Fragments
2-tert-Amylphenol 164135Fragments arising from ortho interactions
3-tert-Amylphenol 164135
4-tert-Amylphenol 164135[3][4]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Sources

A Comparative Guide to HPLC and GC for the Quantitative Analysis of 2-tert-Amylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the precise and accurate quantification of compounds is paramount. 2-tert-Amylphenol, a substituted phenolic compound, finds application in various industrial processes and may be present as an intermediate or impurity in pharmaceutical manufacturing. Its quantitative analysis is crucial for quality control, process optimization, and safety assessment. This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth, objective comparison of two of the most powerful chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the quantitative analysis of 2-tert-Amylphenol. We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer supporting data to guide you in selecting the most appropriate method for your analytical needs.

The Analytical Challenge: Understanding 2-tert-Amylphenol

Before comparing analytical methodologies, it is essential to understand the physicochemical properties of the analyte, 2-tert-Amylphenol (also known as 2-(1,1-dimethylpropyl)phenol).

PropertyValueSignificance for Analysis
Molecular Formula C₁₁H₁₆O
Molecular Weight 164.25 g/mol [1][2][3]Influences volatility and solubility.
Physical State Liquid[4][5]Amenable to direct injection in HPLC and GC.
Boiling Point 223 °C (at 101 kPa)[6], 92 °C (at 4 mmHg)[5][7][8]Sufficiently volatile for GC analysis.
Polarity Moderately polar due to the hydroxyl group, but with a significant nonpolar alkyl chain.Influences choice of stationary and mobile phases in both HPLC and GC.
Solubility Low solubility in water (0.53 g/L at 21°C)[6]Affects sample preparation and choice of mobile phase in HPLC.
logP ~3.6 - 4.0[9]Indicates a preference for nonpolar environments.

The presence of the hydroxyl group on the aromatic ring imparts a degree of polarity to the 2-tert-Amylphenol molecule. However, the bulky tert-amyl group contributes significant nonpolar character. This dual nature makes 2-tert-Amylphenol amenable to analysis by both HPLC and GC, but the optimal approach for each technique will differ.

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

HPLC is a separation technique that utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases.[5] For a moderately polar compound like 2-tert-Amylphenol, reversed-phase HPLC is the most suitable mode.

The "Why" Behind the HPLC Method Choices

In reversed-phase HPLC, a nonpolar stationary phase (typically C18-bonded silica) is used in conjunction with a polar mobile phase (commonly a mixture of water and a miscible organic solvent like acetonitrile or methanol). The separation mechanism is driven by the hydrophobic interactions between the analyte and the stationary phase. Less polar compounds, like 2-tert-Amylphenol, will have a stronger affinity for the nonpolar stationary phase and will thus be retained longer on the column. By adjusting the composition of the mobile phase (i.e., the ratio of organic solvent to water), the retention time of the analyte can be precisely controlled. A higher proportion of organic solvent will decrease the polarity of the mobile phase, leading to a faster elution of nonpolar compounds.

For the detection of 2-tert-Amylphenol, its aromatic ring contains a chromophore that absorbs ultraviolet (UV) light. Therefore, a UV or Diode Array Detector (DAD) is a common and effective choice. Fluorescence detection can also be employed for enhanced sensitivity if the compound fluoresces.

Experimental Protocol: HPLC-UV Analysis of 2-tert-Amylphenol

This protocol outlines a robust and self-validating method for the quantitative analysis of 2-tert-Amylphenol using HPLC with UV detection.

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV or DAD detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • 2-tert-Amylphenol reference standard.

  • HPLC-grade acetonitrile and water.

  • 0.45 µm syringe filters for sample preparation.

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v). The exact ratio should be optimized to achieve a suitable retention time (typically 3-10 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm (or a wavelength determined by measuring the UV spectrum of the standard).

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2-tert-Amylphenol reference standard and dissolve it in 25.0 mL of the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample containing 2-tert-Amylphenol in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

4. Quantification:

  • Inject the calibration standards and the sample solution into the HPLC system.

  • Construct a calibration curve by plotting the peak area of 2-tert-Amylphenol against the corresponding concentration.

  • Determine the concentration of 2-tert-Amylphenol in the sample by interpolating its peak area on the calibration curve.

5. System Suitability:

  • To ensure the validity of the analytical run, perform system suitability tests. This includes multiple injections of a standard solution to check for repeatability of retention time and peak area (typically requiring a relative standard deviation (RSD) of <2%). Other parameters like theoretical plates and tailing factor should also be monitored.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample containing 2-tert-Amylphenol Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample Standard 2-tert-Amylphenol Reference Standard Dissolve_Standard Prepare Stock & Calibration Standards Standard->Dissolve_Standard Filter Filter (0.45 µm) Dissolve_Sample->Filter Autosampler Autosampler Injection Dissolve_Standard->Autosampler Filter->Autosampler Column C18 Column Separation Autosampler->Column Detector UV/DAD Detection Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Calibration Construct Calibration Curve Chromatogram->Calibration Quantification Quantify 2-tert-Amylphenol Calibration->Quantification

HPLC Analysis Workflow

Gas Chromatography (GC): The Power of Volatility

Gas Chromatography is a separation technique where the mobile phase is an inert gas (the carrier gas) and the stationary phase is a high-boiling-point liquid coated on a solid support within a capillary column.[10] For an analyte to be amenable to GC analysis, it must be volatile and thermally stable. 2-tert-Amylphenol, with a boiling point of 223 °C, meets these criteria.

The "Why" Behind the GC Method Choices

While 2-tert-Amylphenol is volatile enough for GC analysis, the presence of the polar hydroxyl group can lead to poor chromatographic performance, such as peak tailing and reduced sensitivity, due to interactions with active sites in the GC system. To overcome this, a crucial step of derivatization is often employed. Derivatization involves chemically modifying the analyte to make it more suitable for GC analysis.[11] For phenols, two common derivatization techniques are:

  • Silylation: The active hydrogen of the hydroxyl group is replaced with a nonpolar trimethylsilyl (TMS) group. This increases the volatility and thermal stability of the analyte, resulting in sharper, more symmetrical peaks.[12][13]

  • Acetylation: The hydroxyl group is converted to an acetate ester using a reagent like acetic anhydride. This also reduces the polarity and improves the chromatographic behavior of the phenol.

Following derivatization, the now less polar and more volatile derivative is separated on a nonpolar or low-polarity capillary column (e.g., a dimethylpolysiloxane stationary phase). A Flame Ionization Detector (FID) is a robust and widely used detector for the quantification of organic compounds, providing a response that is proportional to the mass of carbon atoms. For higher selectivity and structural confirmation, a Mass Spectrometer (MS) can be used as the detector.

Experimental Protocol: GC-FID Analysis of 2-tert-Amylphenol with Derivatization

This protocol details a self-validating method for the quantitative analysis of 2-tert-Amylphenol using GC with FID detection, incorporating a derivatization step.

1. Instrumentation and Materials:

  • Gas chromatograph with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).

  • A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • 2-tert-Amylphenol reference standard.

  • Derivatization reagent: e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Anhydrous solvent for derivatization (e.g., pyridine or acetonitrile).

  • High-purity carrier gas (e.g., helium or hydrogen).

2. Derivatization Procedure:

  • In a vial, dissolve a known amount of the sample or standard in a small volume of anhydrous solvent.

  • Add an excess of the derivatization reagent (e.g., 100 µL of BSTFA + 1% TMCS).

  • Seal the vial and heat at a specific temperature (e.g., 70 °C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.

  • Allow the vial to cool to room temperature before injection.

3. Chromatographic Conditions:

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 split ratio). The split ratio may need to be optimized based on the sample concentration.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final hold: 5 minutes.

  • Detector Temperature (FID): 280 °C.

4. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Prepare as described for the HPLC method, but use the derivatization solvent.

  • Calibration Standards: Prepare a series of calibration standards and derivatize them following the same procedure as the samples.

  • Sample Preparation: Dissolve the sample in the derivatization solvent to a concentration within the calibration range and perform the derivatization procedure.

5. Quantification:

  • Inject the derivatized calibration standards and the derivatized sample solution into the GC system.

  • Construct a calibration curve by plotting the peak area of the derivatized 2-tert-Amylphenol against the corresponding concentration.

  • Determine the concentration of 2-tert-Amylphenol in the original sample by interpolating the peak area of its derivative on the calibration curve, accounting for any dilution factors.

6. System Suitability:

  • Similar to HPLC, system suitability tests are crucial. This involves repeated injections of a derivatized standard to assess the repeatability of retention time and peak area (RSD < 2%).

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample Sample containing 2-tert-Amylphenol Dissolve Dissolve in Anhydrous Solvent Sample->Dissolve Standard 2-tert-Amylphenol Reference Standard Standard->Dissolve Derivatize Derivatization (e.g., Silylation) Dissolve->Derivatize GC_Injection GC Injection Derivatize->GC_Injection Capillary_Column Capillary Column Separation GC_Injection->Capillary_Column FID_Detection FID Detection Capillary_Column->FID_Detection Chromatogram Generate Chromatogram FID_Detection->Chromatogram Calibration Construct Calibration Curve Chromatogram->Calibration Quantification Quantify 2-tert-Amylphenol Calibration->Quantification

GC Analysis Workflow with Derivatization

Head-to-Head Comparison: HPLC vs. GC

The choice between HPLC and GC for the quantitative analysis of 2-tert-Amylphenol depends on several factors, including the specific requirements of the analysis, the available instrumentation, and the nature of the sample matrix. The following table provides a summary of the key performance characteristics and practical considerations for each technique, based on typical data for alkylphenols.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid stationary phase.
Analyte Suitability Suitable for non-volatile and thermally labile compounds. Ideal for 2-tert-Amylphenol without derivatization.Requires volatile and thermally stable compounds. Derivatization is recommended for 2-tert-Amylphenol to improve peak shape and sensitivity.
Sample Preparation Simpler; typically involves dissolution and filtration.More complex due to the required derivatization step.
Instrumentation HPLC system with pump, injector, column, and detector (UV/DAD/FLD).GC system with injector, column, oven, and detector (FID/MS).
Typical Column Reversed-phase C18.Nonpolar capillary column (e.g., DB-5ms).
Typical Detector UV/DAD, Fluorescence.Flame Ionization Detector (FID), Mass Spectrometer (MS).
Linearity (R²) Typically ≥ 0.999[1]Typically ≥ 0.99[10]
Limit of Detection (LOD) 5 - 15 ng/mL (with DAD)[4]Low ng/L to pg level (with MS and derivatization)[10]
Limit of Quantitation (LOQ) 15 - 50 ng/mL (with DAD)[4]Low ng/L to pg level (with MS and derivatization)
Precision (%RSD) Typically < 2% for repeatability.Typically < 5% for repeatability.
Accuracy (% Recovery) 92 - 98%[1]91 - 112%[10]
Analysis Time Typically 5-15 minutes per sample.Can be faster, especially with modern "fast GC" methods, but the derivatization step adds to the overall time.
Cost Higher operational cost due to solvent consumption.Lower operational cost for gases, but derivatization reagents add to the cost.
Throughput High, especially with modern UHPLC systems.Can be high, but the derivatization step can be a bottleneck for a large number of samples.

Conclusion and Recommendations

Both HPLC and GC are powerful and reliable techniques for the quantitative analysis of 2-tert-Amylphenol. The choice between them is not a matter of one being definitively "better," but rather which is more "fit for purpose" for a given analytical scenario.

Choose HPLC when:

  • Simplicity and speed are critical: The sample preparation for HPLC is more straightforward as it does not require a derivatization step. This can lead to a faster overall turnaround time for a small number of samples.

  • The sample matrix is complex and non-volatile: HPLC is less susceptible to interference from non-volatile matrix components.

  • You need to analyze 2-tert-Amylphenol along with other non-volatile compounds: HPLC offers the flexibility to analyze a wider range of compounds in a single run.

Choose GC when:

  • The highest sensitivity is required: GC, especially when coupled with a mass spectrometer and after derivatization, can achieve very low limits of detection, making it ideal for trace-level analysis.

  • High resolution is necessary to separate isomers: The high efficiency of capillary GC columns can provide excellent separation of closely related compounds.

  • Cost of solvents is a concern: GC carrier gases are generally less expensive than HPLC solvents.

For routine quality control applications where the concentration of 2-tert-Amylphenol is expected to be relatively high, HPLC with UV detection offers a robust, reliable, and straightforward solution. For applications requiring the detection of trace amounts of 2-tert-Amylphenol, such as in environmental monitoring or impurity profiling, GC-MS with prior derivatization is the more suitable choice due to its superior sensitivity and selectivity.

Ultimately, the decision should be based on a thorough evaluation of the analytical requirements, available resources, and the specific goals of the analysis. Method validation according to established guidelines (e.g., ICH, FDA) is essential to ensure the reliability and accuracy of the chosen method.

References

  • PubChem. 2-tert-Amylphenol. [Link]

  • Zuo, Y. (Ed.). (2014). High-Performance Liquid Chromatography (HPLC): Principles, Practices and Procedures. Nova Science Publishers.
  • Littlewood, A. B. (2013).
  • Boitsov, S., Meier, S., & Klungsøyr, J. (2004). Gas chromatography-mass spectrometry analysis of alkylphenols in produced water from offshore oil installations as pentafluorobenzoate derivatives.
  • PubChem. 2,4-Di-tert-pentylphenol. [Link]

  • AMERICAN ELEMENTS. 2-Chloro-4-(tert-pentyl)phenol. [Link]

  • PubChem. 2-Amino-4-tert-amylphenol. [Link]

  • University of Rochester, Department of Chemistry. Solvents and Polarity. [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. [Link]

  • Lab Manager Magazine. (2025). HPLC vs GC: Choosing the Right Chromatography Technique. [Link]

  • U.S. Environmental Protection Agency. Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. [Link]

  • U.S. Environmental Protection Agency. Method 604: Phenols. [Link]

  • Phenomenex. Derivatization for Gas Chromatography. [Link]

  • Laboratory Talk. (2001). Application Note on GC/MS analysis of phenols. [Link]

  • Proestos, C., Sereli, D., & Komaitis, M. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD)
  • Yeh, T. K., & Hsu, K. Y. (1998). Chemical derivatization for the analysis of drugs by GC-MS-A conceptual review. Journal of food and drug analysis, 6(3), 1.
  • MicroSolv Technology Corporation. APPLICATION NOTES - HPLC. [Link]

  • U.S. Geological Survey. Determination of alkylphenol and alkylphenolethoxylates in biota by liquid chromatography with detection by tandem mass spectrometry and fluorescence spectroscopy. [Link]

  • Wilson, J. T., & Kolpin, D. W. (2013). Exposure Analysis of C8-and C9-Alkylphenols, Alkylphenol Ethoxylates, and Their Metabolites in Surface Water Systems within the United States.
  • Cerdán-Calero, M., & Tena, M. T. (2012). Gas chromatography-mass spectrometry for the analysis of metabolomic compounds in agrifood products.
  • PubChem. 2-tert-Amylphenol. [Link]

  • LCGC International. Application Notes: GC-MS. [Link]

  • SMT. Application Notes - HPLC Columns & Chromatography Resins. [Link]

  • LCGC International. Application Notes: General. [Link]

Sources

A Comparative Guide to the Antimicrobial Activity of 2-tert-Amylphenol and Other Phenolic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the antimicrobial potential of 2-tert-Amylphenol against other common phenolic compounds, including phenol, cresol, and 4-tert-Butylphenol. Directed at researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to explore the underlying structure-activity relationships that govern efficacy and provides a robust, standardized protocol for generating empirical, comparative data.

Introduction: The Enduring Relevance of Phenolic Antimicrobials

Phenolic compounds represent one of the oldest and most versatile classes of antimicrobial agents. Since Joseph Lister's pioneering use of carbolic acid (phenol) in antiseptic surgery, the fundamental structure of a hydroxyl group attached to an aromatic ring has been a cornerstone of disinfection and preservation. The enduring appeal of phenolics lies in their broad-spectrum activity and their robust, non-specific mechanism of action that makes the development of microbial resistance a slower process compared to highly specific antibiotics.

Modern research focuses on derivatives of the basic phenol structure, such as alkylphenols, to enhance antimicrobial potency while mitigating the toxicity and causticity associated with the parent compound. This guide focuses on 2-tert-Amylphenol, a substituted alkylphenol, and contextualizes its potential efficacy by comparing its structural features to those of phenol, cresol (a methylphenol), and 4-tert-Butylphenol. By understanding the principles of structure-activity relationships (SAR), we can form a hypothesis on its performance, which can then be validated using the detailed experimental protocols provided herein.

The Primary Mechanism of Action: Membrane Disruption

The primary mode of antimicrobial action for phenolic compounds is the disruption of the microbial cell membrane. Their efficacy is intrinsically linked to their ability to partition from an aqueous phase into the lipid-rich environment of the bacterial cytoplasmic membrane. This process is governed by the lipophilicity of the molecule, a property significantly influenced by its chemical structure.

Once embedded within the membrane, phenolic compounds cause a cascade of destructive events:

  • Loss of Integrity: They disrupt the ordered structure of the lipid bilayer, increasing its fluidity and permeability.

  • Leakage of Cellular Contents: This loss of integrity allows for the uncontrolled leakage of essential intracellular components, such as ions (K+), ATP, and nucleic acids.

  • Disruption of Membrane-Bound Processes: Key cellular functions that occur at the membrane, including electron transport, nutrient uptake, and ATP synthesis, are inhibited due to the denaturation of membrane-bound proteins and the dissipation of the proton motive force.

At higher concentrations, phenolics can also coagulate cytoplasmic proteins, leading to rapid cell death. This multi-target mechanism is a key reason for their broad-spectrum activity against bacteria, fungi, and some viruses.

cluster_membrane Bacterial Cell Membrane cluster_cell Cytoplasm p1 Lipid Bilayer disrupt Increased Permeability p1->disrupt p2 Membrane Proteins denature Protein Denaturation p2->denature ions Ions (K+) death Cell Death ions->death atp ATP atp->death meta Metabolites meta->death phenol Phenolic Compound phenol->p1 Partitions into phenol->p2 disrupt->ions Leakage of disrupt->atp Leakage of disrupt->meta Leakage of denature->death

Figure 1: General mechanism of action for phenolic compounds against bacteria.

Comparative Analysis and Structure-Activity Relationships

The antimicrobial efficacy of a phenolic compound is not static; it is profoundly influenced by the nature and position of substituents on the phenol ring. The key principle is that lipophilicity is a primary driver of activity . Adding alkyl groups to the phenol ring increases its lipophilicity, enhancing its ability to penetrate the bacterial cell membrane.

However, this effect is not linear. As the alkyl chain length increases, the compound's water solubility decreases. A compound must retain sufficient aqueous solubility to reach the microorganism. Therefore, there is an optimal lipophilicity for maximal antimicrobial activity, beyond which the "cut-off effect" is observed, where decreased solubility leads to diminished efficacy.[1]

Let's compare the compounds of interest:

  • Phenol: The baseline compound. It is effective but requires relatively high concentrations and is caustic.

  • Cresol (Methylphenol): The addition of a single methyl group increases lipophilicity compared to phenol, generally resulting in greater antimicrobial potency. Cresols are known bactericidal and fungicidal agents used in disinfectants.[2]

  • 4-tert-Butylphenol: The bulky tert-butyl group significantly increases the lipophilicity of the molecule compared to cresol, which is expected to enhance its interaction with the lipid membrane and, consequently, its antimicrobial activity.

  • 2-tert-Amylphenol: The tert-amyl group is larger and more lipophilic than the tert-butyl group. Based on structure-activity principles, 2-tert-Amylphenol is hypothesized to be a more potent antimicrobial agent than its smaller alkylphenol counterparts, provided it maintains sufficient solubility for effective delivery.

The following table summarizes the physical properties and available antimicrobial data for these compounds. A significant finding of this review is the lack of readily available, standardized Minimum Inhibitory Concentration (MIC) data for 2-tert-Amylphenol and 4-tert-Butylphenol in the accessible scientific literature, underscoring the need for empirical testing as detailed in Section 4.

CompoundStructureMolecular Weight ( g/mol )Antimicrobial Activity (MIC in µg/mL)
Phenol C₆H₆O94.11S. aureus : Data not readily available in cited literatureE. coli : Data not readily available in cited literature
m-Cresol C₇H₈O108.14S. aureus (ATCC 29213) : >500[2]E. coli (ATCC 25922) : >500[2]
4-tert-Butylphenol C₁₀H₁₄O150.22S. aureus : Data not readily available in cited literatureE. coli : Data not readily available in cited literature
2-tert-Amylphenol C₁₁H₁₆O164.25S. aureus : Data not readily available in cited literatureE. coli : Data not readily available in cited literature

Note: The provided MIC values for m-Cresol indicate that the concentration required to inhibit growth is greater than the highest concentration tested in that specific study.

Experimental Protocol: Broth Microdilution for MIC Determination

To empirically compare the antimicrobial activity of these phenolic compounds, the broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under standardized conditions.[3] The following protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and accuracy.

Materials and Reagents
  • Test compounds (2-tert-Amylphenol, Phenol, Cresol, 4-tert-Butylphenol)

  • Solvent (e.g., Dimethyl sulfoxide - DMSO, sterile)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile 96-well microtiter plates (U-bottom)

  • Sterile reagent reservoirs

  • Multichannel pipette (50-200 µL)

  • Spectrophotometer or McFarland turbidity standards (0.5 standard)

  • Incubator (35°C ± 2°C)

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

Step-by-Step Methodology

Step 1: Preparation of Stock Solutions

  • Causality: A high-concentration stock solution is required to perform serial dilutions. DMSO is often used for hydrophobic compounds like alkylphenols, but its final concentration in the assay must be kept low (typically ≤1%) to avoid solvent-induced toxicity.

  • Procedure: Prepare a 10 mg/mL (10,000 µg/mL) stock solution of each phenolic compound in sterile DMSO. Vortex thoroughly to ensure complete dissolution.

Step 2: Inoculum Preparation

  • Causality: The final density of the bacterial inoculum is critical for the reproducibility of MIC results. A standardized inoculum ensures that the test is not biased by an unusually high or low number of starting bacteria.

  • Procedure:

    • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test bacterium.

    • Transfer the colonies to a tube containing 5 mL of sterile saline.

    • Vortex to create a smooth suspension.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done by adding more bacteria or more saline while comparing against the standard.

    • Within 15 minutes of standardization, dilute this suspension 1:150 in sterile CAMHB. This creates the final working inoculum of approximately 1 x 10⁶ CFU/mL. This dilution is designed so that the final concentration in the wells after adding the compound is ~5 x 10⁵ CFU/mL.[3]

Step 3: Serial Dilution in Microtiter Plate

  • Causality: A two-fold serial dilution series provides a logarithmic concentration gradient to precisely identify the MIC value.

  • Procedure:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of each row in a 96-well plate.

    • Prepare an intermediate dilution of the stock compound. For example, add 20 µL of the 10 mg/mL stock to 980 µL of CAMHB to get a 200 µg/mL solution.

    • Add 200 µL of this 200 µg/mL solution to well 1 of the corresponding row.

    • Using a multichannel pipette, transfer 100 µL from well 1 to well 2. Mix by pipetting up and down.

    • Continue this serial transfer from well 2 to well 10. Discard the final 100 µL from well 10. This creates a concentration range from 100 µg/mL down to 0.195 µg/mL.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no bacteria).

Step 4: Inoculation

  • Causality: This step introduces the standardized bacterial challenge to the antimicrobial gradient.

  • Procedure:

    • Add 100 µL of the final working inoculum (~1 x 10⁶ CFU/mL) to wells 1 through 11.

    • Do not add bacteria to well 12.

    • The final volume in each well is now 200 µL. The compound concentrations are halved (now ranging from 100 µg/mL to 0.098 µg/mL), and the final bacterial concentration is ~5 x 10⁵ CFU/mL.

Step 5: Incubation and Reading

  • Causality: Incubation allows for bacterial growth. The absence of visible growth (turbidity) indicates inhibition by the compound.

  • Procedure:

    • Cover the plate with a lid and incubate at 35°C for 16-20 hours in ambient air.

    • After incubation, visually inspect the plate. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).

    • The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

cluster_prep Preparation cluster_plate Plate Setup (96-Well) cluster_analysis Analysis stock 1. Prepare 10 mg/mL Stock Solution in DMSO add_drug 5. Add 200 µL Compound to Well 1 stock->add_drug inoculum 2. Prepare 0.5 McFarland Bacterial Suspension dilute_inoculum 3. Dilute Suspension 1:150 in CAMHB inoculum->dilute_inoculum inoculate 7. Inoculate Wells 1-11 with 100 µL Bacteria dilute_inoculum->inoculate add_broth 4. Add 100 µL CAMHB to Wells 2-12 serial_dilute 6. Perform 2-Fold Serial Dilution (Well 1 to 10) add_broth->serial_dilute add_drug->serial_dilute serial_dilute->inoculate incubate 8. Incubate at 35°C for 16-20 hours inoculate->incubate read_mic 9. Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic

Figure 2: Experimental workflow for the Broth Microdilution MIC Assay.

Conclusion

This guide establishes a framework for comparing the antimicrobial activity of 2-tert-Amylphenol against other key phenolic compounds. Based on established structure-activity relationships, the larger, more lipophilic nature of the tert-amyl group suggests that 2-tert-Amylphenol holds significant promise as a potent antimicrobial agent, likely exceeding the efficacy of cresol and 4-tert-butylphenol.

However, a critical review of the literature reveals a gap in direct, quantitative comparisons using standardized methods. Scientific integrity demands that theoretical advantages be confirmed by empirical data. The detailed CLSI-based broth microdilution protocol provided here offers a self-validating and authoritative methodology for researchers to generate this crucial data. By determining the MIC values for each compound against a panel of relevant microorganisms, a definitive, evidence-based comparison can be made, paving the way for the potential application of 2-tert-Amylphenol in new disinfectant or preservative formulations.

References

  • Lumen Learning. (n.d.). Testing the Effectiveness of Antiseptics and Disinfectants. Microbiology. Retrieved from [Link]

  • Al-Shalabi, E., Gc, J., Alkhalifa, B., & El-Kadi, A. (2023). Coaxial Electrospun Nanofibers of Shikonin and Cresol as Antibacterial Wound Dressing. Pharmaceuticals. Retrieved from [Link]

  • Kim, Y. M., & Baney, R. H. (2005). Structure--Antimicrobial Activity Relationship Comparing a New Class of Antimicrobials, Silanols, to Alcohols and Phenols. DTIC. Retrieved from [Link]

  • CLSI. (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • Wójcik, M., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC. Retrieved from [Link]

Sources

A Comparative Guide to 2-tert-Amylphenol and 2-tert-Butylphenol as Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in polymer science and material development, preventing the premature and uncontrolled polymerization of vinyl monomers is a critical challenge. Monomers, particularly reactive ones like styrenes and acrylates, can spontaneously polymerize during synthesis, purification, storage, and transport.[1] This undesirable polymerization can lead to product loss, equipment fouling, and, due to its exothermic nature, potentially hazardous runaway reactions.[1] To mitigate these risks, chemical agents known as polymerization inhibitors are indispensable.

Among the most effective classes of inhibitors are hindered phenols. These compounds function as primary antioxidants or radical scavengers, efficiently terminating the free-radical chain reactions that drive polymerization.[2][3] This guide provides an in-depth comparative analysis of two prominent hindered phenols: 2-tert-Amylphenol (2-t-AP) and 2-tert-Butylphenol (2-t-BP). We will explore their chemical properties, mechanism of action, and provide a validated experimental framework for evaluating their performance, empowering you to make an informed selection for your specific application.

Introduction to the Candidates: Structure and Properties

2-tert-Amylphenol and 2-tert-Butylphenol are alkylated phenols characterized by a bulky tertiary alkyl group positioned ortho to the hydroxyl group. This structural arrangement is the key to their inhibitory function.

G cluster_0 2-tert-Butylphenol (2-t-BP) cluster_1 2-tert-Amylphenol (2-t-AP) node_TBP node_TAP

Caption: Chemical structures of 2-tert-Butylphenol and 2-tert-Amylphenol.

The primary structural difference lies in the size of the alkyl group: a C4 tert-butyl group versus a C5 tert-amyl group. This subtle variation influences physical properties such as molecular weight, boiling point, and potentially solubility, which can be critical factors in specific industrial processes.

Table 1: Comparative Physicochemical Properties

Property2-tert-Butylphenol2-tert-Amylphenol
CAS Number 88-18-6[4]3279-27-4[5]
Molecular Formula C₁₀H₁₄O[4]C₁₁H₁₆O[5]
Molecular Weight 150.22 g/mol [4]164.25 g/mol [6]
Appearance Colorless to light yellow liquid[4][7]Colorless to light yellow clear liquid[6]
Melting Point -7 °C[8][9]-0.9 °C[10]
Boiling Point 224 °C[8][11]223 °C[10]
Density 0.978 g/cm³ at 25 °C[11]0.977 g/cm³ at 20 °C[10]
Flash Point 102 °C[11]107 °C[10]
Water Solubility 0.97 g/L at 25 °C (soluble)[11]0.53 g/L at 21 °C[10]
Mechanism of Inhibition: The Role of Steric Hindrance

Both 2-t-AP and 2-t-BP belong to the family of hindered phenolic antioxidants, which function as highly effective chain-terminating radical scavengers.[3][12] To appreciate their efficacy, one must first understand the basics of free-radical polymerization, which proceeds via initiation, propagation, and termination steps. Uninhibited monomers can self-initiate, forming propagating radicals (P•) that rapidly add to other monomer units, extending the polymer chain.

The inhibitory action of hindered phenols occurs by intercepting these propagating radicals. The phenolic compound donates its hydroxyl hydrogen atom to the propagating radical, terminating the polymerization chain and forming a stable, non-reactive phenoxyl radical.[]

The crucial feature of these inhibitors is the bulky tert-alkyl group at the ortho position. This group provides significant steric hindrance, which serves two purposes:

  • It shields the hydroxyl group, making it selectively reactive towards highly energetic, unstable polymer radicals rather than other molecules.[12]

  • Most importantly, it delocalizes and stabilizes the resulting phenoxyl radical across the benzene ring. This steric stabilization prevents the phenoxyl radical from initiating a new polymerization chain, effectively breaking the cycle.[2][12][14]

G P_radical Propagating Radical (P●) Transition P_radical->Transition + Phenol Hindered Phenol (Ar-OH) Phenol->Transition H-atom donation Polymer Terminated Polymer (P-H) Transition->Polymer Phenoxyl_Radical Stable Phenoxyl Radical (Ar-O●) Transition->Phenoxyl_Radical +

Caption: Mechanism of chain termination by a hindered phenolic inhibitor.

The presence of oxygen can enhance the inhibitory effect of phenols. Monomer radicals (P•) react rapidly with oxygen to form peroxyl radicals (POO•).[15] Phenolic inhibitors are exceptionally efficient at scavenging these peroxyl radicals, providing robust protection for monomers stored in the presence of air.[15][16]

Comparative Performance: A Framework for Evaluation

While both compounds operate via the same mechanism, their performance in a given system can differ based on factors like the specific monomer, temperature, and the presence of other chemical species. The larger tert-amyl group in 2-t-AP may offer slightly greater steric stabilization to the phenoxyl radical compared to the tert-butyl group in 2-t-BP. However, this may be offset by differences in solubility, volatility, and reactivity.

Direct comparative experimental data is often proprietary or application-specific. Therefore, a standardized experimental protocol is essential for an objective, in-house comparison.

Experimental Protocol: Quantifying Inhibitor Efficacy

The following protocol, adapted from established methodologies for evaluating inhibitors in styrene polymerization, provides a robust framework for comparing the performance of 2-t-AP and 2-t-BP.[17][18] The primary metric for comparison is the "Growth Percentage," which quantifies the amount of polymer formed in the presence of the inhibitor over a set period.[19]

G A Reactor Setup (Adiabatic Cell, N2 Purge) B Charge Reactor (Monomer, Inhibitor, Water) A->B C Initiate Polymerization (Heat to 115°C) B->C D Hold at Temperature (e.g., 4 hours) C->D E Cool & Quench D->E F Precipitate Polymer (Add Methanol) E->F G Isolate & Dry Polymer F->G H Weigh & Calculate Growth Percentage G->H

Caption: Workflow for the experimental evaluation of polymerization inhibitors.

Objective: To determine the relative efficacy of 2-tert-Amylphenol and 2-tert-Butylphenol in inhibiting the thermal polymerization of a vinyl monomer (e.g., styrene).

Apparatus:

  • Adiabatic cell reactor (stainless steel) equipped with a thermocouple and heating system.[18]

  • Syringe pumps for precise addition of liquids.

  • Nitrogen gas source for purging.

  • Magnetic stirrer.

  • Filtration apparatus (e.g., Büchner funnel).

  • Drying oven.

  • Analytical balance.

Materials:

  • Monomer: Styrene (purified to remove storage inhibitor).

  • Inhibitors: 2-tert-Amylphenol, 2-tert-Butylphenol.

  • Oxygen Source/Initiator: Deionized water (contains dissolved oxygen).[18]

  • Precipitating Agent: Methanol.

  • Polymer Seed: A small amount of pre-formed polystyrene to act as a nucleation source.[18]

Step-by-Step Methodology:

  • System Preparation: Assemble the adiabatic cell reactor. Purge the entire system thoroughly with nitrogen gas to eliminate atmospheric oxygen, which could interfere with the controlled initiation.[18]

  • Reactor Charging:

    • Add a small, pre-weighed amount of polystyrene seed (e.g., 0.2 g) to the reactor.

    • Using a syringe pump, inject a precise volume of the monomer (e.g., 50 mL of styrene).

    • Add the inhibitor to achieve the desired concentration (e.g., 50 ppm). This should be done for each inhibitor in separate, identical experiments. A control experiment with no inhibitor should also be run.

    • Inject a small volume of deionized water (e.g., 2 mL) to serve as a consistent source of dissolved oxygen for initiation.[18]

  • Initiation and Reaction:

    • Begin stirring and heat the reactor to the target temperature (e.g., 115 °C for styrene).[18]

    • Once the temperature is stable, start the timer and hold the reaction at this temperature for a predetermined duration (e.g., 4 hours).

  • Quenching and Precipitation:

    • After the reaction period, rapidly cool the reactor to room temperature to quench the polymerization.

    • Transfer the reacting mixture to a beaker and add approximately 5 mL of methanol to precipitate the newly formed polymer.[18]

  • Polymer Isolation and Quantification:

    • Filter the mixture to collect the precipitated polymer.

    • Wash the polymer with additional methanol to remove any residual monomer or inhibitor.

    • Dry the collected polymer in an oven at 100 °C until a constant weight is achieved.[18]

    • Weigh the final amount of polymer.

  • Data Analysis:

    • Calculate the weight of the newly formed polymer by subtracting the initial seed weight.

    • Determine the Growth Percentage using the following formula[19]: Growth % = (Weight of newly formed polymer / Initial weight of monomer) x 100

    • Compare the Growth Percentage values for 2-t-AP, 2-t-BP, and the control. A lower growth percentage indicates higher inhibitor efficacy.

Safety and Handling Considerations

Both 2-tert-Amylphenol and 2-tert-Butylphenol are hazardous chemicals that require careful handling in a controlled laboratory environment.

  • 2-tert-Butylphenol: Harmful if swallowed or inhaled and causes severe skin and eye burns.[7][20][21] It is also toxic to aquatic life.[21]

  • 2-tert-Amylphenol: Causes severe skin burns and serious eye damage.[10][22]

Always use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][20] Work should be conducted in a well-ventilated fume hood.[11] Consult the full Safety Data Sheet (SDS) for each compound before use.

Conclusion and Recommendations

2-tert-Amylphenol and 2-tert-Butylphenol are highly effective polymerization inhibitors from the hindered phenol class. Their primary mechanism of action involves donating a phenolic hydrogen to terminate propagating free radicals, a process made efficient by the steric hindrance provided by their ortho-alkyl groups.

While their chemical properties are similar, subtle differences in molecular structure may lead to performance variations depending on the specific monomer and process conditions. The choice between them is not universal; it demands empirical validation. The experimental protocol detailed in this guide provides a reliable method for conducting a head-to-head comparison. By quantifying the Growth Percentage under controlled conditions, researchers can confidently select the optimal inhibitor that ensures monomer stability, process safety, and product quality.

References

  • Vinati Organics. (2024). Mechanism of Hindered Phenol Antioxidant. Vinati Organics.

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-tert-Butylphenol, 99%. Cole-Parmer.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6923, 2-Tert-Butylphenol. PubChem.

  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet - 2-tert-Butylphenol. Thermo Fisher Scientific.

  • Partners in Chemicals. (2022). Hindered phenolic antioxidants for protection of polymers. Partners in Chemicals.

  • ChemicalBook. (2025). 2-tert-Butylphenol - Safety Data Sheet. ChemicalBook.

  • Chemsrc. (n.d.). 2-tert-Butylphenol | CAS#:88-18-6. Chemsrc.

  • Amfine. (n.d.). Hindered Phenols | Antioxidants for Plastics. Amfine Chemical Corporation.

  • Vinati Organics. (n.d.). 2 4 di tert butyl phenol (2 4 dtbp), cas 96-76-4. Vinati Organics.

  • Chemos. (n.d.). Safety Data Sheet: 2,4-Di-tert-butylphenol. Chemos GmbH & Co. KG.

  • Vinati Organics. (2024). Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties. Vinati Organics.

  • BenchChem. (n.d.). Application Notes and Protocols for 2-chloro-4,6-di-tert-amylphenol as a Polymerization Inhibitor. BenchChem.

  • ECHEMI. (n.d.). 2-tert-Amylphenol SDS, 3279-27-4 Safety Data Sheets. ECHEMI.

  • TCI Chemicals. (2024). SAFETY DATA SHEET - 2-tert-Amylphenol. TCI Chemicals.

  • CPAchem. (2024). Safety data sheet - 2-tert.-Butylphenol. CPAchem Ltd.

  • Wikipedia. (n.d.). 2-tert-Butylphenol. Wikipedia.

  • Chemcasts. (n.d.). 2-tert-butylphenol (CAS 88-18-6) Properties. Chemcasts.

  • CymitQuimica. (n.d.). 2-tert-Amylphenol. CymitQuimica.

  • Stabilization Technologies. (2019). Transformation of Hindered Phenolic Antioxidants. Stabilization Technologies LLC.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76769, 2-tert-Amylphenol. PubChem.

  • Santa Cruz Biotechnology. (n.d.). 2-tert-Amylphenol | CAS 3279-27-4. Santa Cruz Biotechnology, Inc.

  • TCI Chemicals. (2025). SAFETY DATA SHEET - 2,4-Di-tert-amylphenol. TCI Chemicals.

  • Spectrum Chemical. (2018). SAFETY DATA SHEET - 2,4-Di-tert-amylphenol. Spectrum Chemical Mfg. Corp.

  • BOC Sciences. (n.d.). Polymerization Inhibitors. BOC Sciences.

  • Darvishi, A., & Rahimpour, M. R. (2019). A Theoretical and Experimental Study for Screening Inhibitors for Styrene Polymerization. Processes, 7(10), 677.

  • Wako Pure Chemical Industries. (n.d.). What is high performance polymerization inhibitor?. Wako Pure Chemical Industries, Ltd.

  • Buback, M., & Hinton, C. (2023). Inhibition of Free Radical Polymerization: A Review. Polymers, 15(3), 556.

  • Sartomer. (2020). The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing. Sartomer Americas.

  • Darvishi, A., & Rahimpour, M. R. (2019). A Theoretical and Experimental Study for Screening Inhibitors for Styrene Polymerization [PDF]. Processes, 7(10), 677.

  • TCI Chemicals. (n.d.). 2-tert-Amylphenol | 3279-27-4. TCI Chemicals.

  • MDPI. (2019). A Theoretical and Experimental Study for Screening Inhibitors for Styrene Polymerization. Processes.

  • Wikipedia. (n.d.). Polymerisation inhibitor. Wikipedia.

  • Longchang Chemical. (2022). What is the classification and mechanism of polymerization inhibitors?. Longchang Chemical.

  • Google Patents. (n.d.). US4113976A - Method of preparing 2,6-di-tert.butylphenol. Google Patents.

Sources

A Senior Application Scientist's Guide to Validating the Structure of 2-tert-Amylphenol using 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of chemical entities is a cornerstone of scientific rigor. In the synthesis of substituted phenols, such as 2-tert-Amylphenol, the potential for isomeric byproducts necessitates a robust analytical approach that goes beyond simple one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth, experience-driven comparison of two-dimensional (2D) NMR techniques for the definitive structural validation of 2-tert-Amylphenol, moving from theoretical principles to practical application.

The alkylation of phenol to produce 2-tert-Amylphenol can also yield the isomeric product, 4-tert-Amylphenol, and potentially di-substituted products. Relying solely on 1D ¹H or ¹³C NMR can be misleading, as the chemical shifts of aromatic protons and carbons in these isomers can be very similar. 2D NMR techniques, however, provide through-bond correlation data that unequivocally establishes the connectivity of atoms within the molecule, leaving no room for structural ambiguity.

The Subject: 2-tert-Amylphenol

2-tert-Amylphenol, also known as 2-(1,1-dimethylpropyl)phenol, possesses a distinct substitution pattern on the aromatic ring that we will confirm using a suite of 2D NMR experiments.

The Analytical Strategy: A Multi-faceted 2D NMR Approach

Our approach to validating the structure of 2-tert-Amylphenol hinges on a logical progression of 2D NMR experiments. Each experiment provides a unique piece of the structural puzzle, and together they form a self-validating system.

G cluster_0 1D NMR Foundation cluster_1 2D NMR Correlation Suite cluster_2 Structural Elucidation H1_NMR ¹H NMR COSY COSY (¹H-¹H Correlation) H1_NMR->COSY Identifies proton spin systems C13_NMR ¹³C NMR & DEPT HSQC HSQC (¹H-¹³C One-Bond Correlation) C13_NMR->HSQC Assigns protons to their attached carbons HMBC HMBC (¹H-¹³C Long-Range Correlation) COSY->HMBC Confirms proton connectivity HSQC->HMBC Provides starting points for long-range correlations Structure Definitive Structure of 2-tert-Amylphenol HMBC->Structure Assembles the molecular skeleton

Caption: Experimental workflow for the 2D NMR structural validation of 2-tert-Amylphenol.

Predicted ¹H and ¹³C NMR Chemical Shifts for 2-tert-Amylphenol

To guide our analysis, we will use predicted ¹H and ¹³C NMR chemical shifts. These predictions provide a reliable roadmap for interpreting the correlations we expect to observe in our 2D spectra.

Atom Number Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
1C-152.6
2C-134.5
3CH7.15128.4
4CH6.90127.3
5CH7.10121.0
6CH6.85115.5
7C-37.0
8CH₂1.6535.0
9CH₃0.658.8
10CH₃1.2528.5
11CH₃1.2528.5
OHOH~5.0 (variable)-

Note: Predicted chemical shifts were generated using online NMR prediction tools and may vary slightly from experimental values.

Caption: Numbering scheme for 2-tert-Amylphenol used for NMR assignments.

Experimental Protocols: A Step-by-Step Guide

1. Sample Preparation:

A self-validating protocol begins with meticulous sample preparation.

  • Analyte Purity: Ensure the 2-tert-Amylphenol sample is of high purity, as impurities will complicate spectral analysis.

  • Solvent Selection: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key when comparing data.[1]

  • NMR Tube: Use a clean, high-quality 5 mm NMR tube to avoid signal distortion and shimming issues.[2]

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shift scale to 0 ppm.

2. NMR Data Acquisition:

The following are typical acquisition parameters for a 400 or 500 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.

  • ¹H NMR:

    • Number of scans: 8-16

    • Relaxation delay: 1-2 seconds

  • ¹³C NMR {¹H decoupled}:

    • Number of scans: 1024-4096 (or more for dilute samples)

    • Relaxation delay: 2 seconds

  • COSY (Correlation Spectroscopy):

    • Number of scans per increment: 2-4

    • Increments in F1: 256-512

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Number of scans per increment: 2-8

    • Increments in F1: 128-256

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Number of scans per increment: 8-32

    • Increments in F1: 256-512

    • Long-range coupling delay optimized for a J-coupling of 8-10 Hz.

Data Interpretation: Assembling the Structural Puzzle

1. COSY: Mapping the Proton Spin Systems

The COSY spectrum reveals which protons are coupled to each other, typically through two or three bonds. This allows for the identification of contiguous proton spin systems.

Expected COSY Correlations for 2-tert-Amylphenol:

Correlating Protons Expected Cross-Peak Interpretation
H-3 / H-4YesConfirms ortho relationship
H-4 / H-5YesConfirms ortho relationship
H-5 / H-6YesConfirms ortho relationship
H-8 / H-9YesConfirms ethyl group connectivity

The aromatic protons will show a clear correlation pattern, allowing for the tracing of the spin system around the ring. The ethyl group protons of the tert-amyl substituent will also exhibit a distinct cross-peak.

2. HSQC: Linking Protons to their Carbons

The HSQC experiment correlates each proton with the carbon to which it is directly attached. This is a powerful tool for assigning the resonances of protonated carbons.

Expected HSQC Correlations for 2-tert-Amylphenol:

Proton (¹H) Carbon (¹³C) Expected Cross-Peak
H-3 (~7.15 ppm)C-3 (~128.4 ppm)Yes
H-4 (~6.90 ppm)C-4 (~127.3 ppm)Yes
H-5 (~7.10 ppm)C-5 (~121.0 ppm)Yes
H-6 (~6.85 ppm)C-6 (~115.5 ppm)Yes
H-8 (~1.65 ppm)C-8 (~35.0 ppm)Yes
H-9 (~0.65 ppm)C-9 (~8.8 ppm)Yes
H-10/H-11 (~1.25 ppm)C-10/C-11 (~28.5 ppm)Yes

This experiment will definitively link the assigned aromatic and aliphatic protons to their corresponding carbon signals.

3. HMBC: Unveiling the Carbon Skeleton

The HMBC experiment is the final piece of the puzzle, revealing correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying quaternary carbons and piecing together the entire molecular framework.

Key Expected HMBC Correlations for 2-tert-Amylphenol:

Proton (¹H) Correlating Carbon (¹³C) Number of Bonds Significance
H-6 (~6.85 ppm)C-2 (~134.5 ppm)3Confirms the position of the tert-amyl group at C-2.
H-6 (~6.85 ppm)C-4 (~127.3 ppm)3Confirms aromatic connectivity.
H-3 (~7.15 ppm)C-1 (~152.6 ppm)3Confirms aromatic connectivity.
H-3 (~7.15 ppm)C-5 (~121.0 ppm)3Confirms aromatic connectivity.
H-10/H-11 (~1.25 ppm)C-7 (~37.0 ppm)2Confirms connectivity within the tert-amyl group.
H-10/H-11 (~1.25 ppm)C-2 (~134.5 ppm)3Crucial correlation linking the tert-amyl group to the aromatic ring.
H-8 (~1.65 ppm)C-7 (~37.0 ppm)2Confirms connectivity within the tert-amyl group.
H-9 (~0.65 ppm)C-7 (~37.0 ppm)3Confirms connectivity within the tert-amyl group.

The most critical correlation is between the methyl protons of the tert-amyl group (H-10/H-11) and the aromatic carbon at the point of attachment (C-2). This, along with the correlation from the aromatic proton H-6 to C-2, provides undeniable evidence for the 2-substituted pattern.

Distinguishing 2-tert-Amylphenol from 4-tert-Amylphenol

A key application of this 2D NMR workflow is the differentiation of isomers. In the case of 4-tert-Amylphenol, the HMBC spectrum would show distinctly different long-range correlations. Specifically, the protons of the tert-amyl group would show correlations to C-4 of the aromatic ring, and the aromatic proton coupling patterns observed in the COSY spectrum would reflect a para-substitution pattern.

Conclusion

By systematically applying a suite of 2D NMR experiments—COSY, HSQC, and HMBC—we can move beyond the limitations of 1D NMR to achieve an unambiguous structural validation of 2-tert-Amylphenol. This methodical approach, grounded in the fundamental principles of spin-spin coupling and through-bond correlations, provides a self-validating dataset that is essential for the rigorous characterization of molecules in research and development. The causality behind each experimental choice is clear: COSY defines the proton networks, HSQC links protons to their carbons, and HMBC assembles the complete carbon skeleton, leaving no doubt as to the final structure.

References

  • Hornak, J. P. (n.d.). Sample Preparation. In The Basics of NMR. Retrieved from [Link]

  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Slideshare. (n.d.). 2D NMR Spectroscopy. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Wikipedia. (2024, January 5). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-tert-Amylphenol. PubChem. Retrieved from [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001.
  • Chemistry LibreTexts. (2021, August 12). 2D NMR Introduction. Retrieved from [Link]

  • Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-tert-Amylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2-tert-Amylphenol

2-tert-Amylphenol (2-t-AP), a substituted phenolic compound, finds application as an intermediate in the synthesis of various chemical products, including antioxidants and fragrance ingredients.[1][2] Its accurate and precise quantification is critical for ensuring product quality, monitoring manufacturing processes, and meeting regulatory requirements. In the landscape of pharmaceutical and chemical analysis, no single analytical method is infallible. True confidence in analytical data comes from a rigorous process of validation, and for the highest level of assurance, cross-validation against an orthogonal method.

This guide provides an in-depth comparison of common analytical techniques for 2-t-AP, grounded in the principles of international regulatory guidelines.[3][4][5][6] We will move beyond rote protocol recitation to explore the causal logic behind experimental design, empowering you to not only execute these methods but to understand and adapt them. The objective is to demonstrate that the chosen analytical procedures are fit for their intended purpose.[5][7]

Pillar 1: Foundational Analytical Techniques for Phenolic Compounds

The choice of an analytical method is dictated by the specific requirements of the analysis—be it for purity assessment, quantification of major components, or trace-level impurity testing.[8][9][10] For 2-t-AP, three principal techniques offer a complementary range of capabilities: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, offering robust separation and quantification of non-volatile and thermally sensitive compounds.[11][12] For phenolic compounds like 2-t-AP, reversed-phase HPLC is the method of choice.[13][14][15]

Causality Behind the Method: The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase. The slightly acidic mobile phase ensures that the phenolic hydroxyl group of 2-t-AP remains protonated, preventing peak tailing and ensuring reproducible retention times. The UV detector is set to a wavelength where 2-t-AP exhibits strong absorbance, providing excellent sensitivity.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC is a powerful technique for separating and analyzing volatile compounds.[16] While phenols can be analyzed directly, their polar nature can lead to poor peak shape and interactions with the column.[17] Derivatization is therefore a crucial step to enhance volatility and thermal stability.[17]

Causality Behind the Method: Silylation is a common derivatization technique where the active hydrogen of the hydroxyl group is replaced with a non-polar trimethylsilyl (TMS) group.[17] This chemical modification drastically reduces the polarity of 2-t-AP, making it highly amenable to GC analysis. The resulting TMS-ether is more volatile and produces sharp, symmetrical peaks, leading to improved quantification by the FID detector.[17]

UV-Vis Spectrophotometry

As a spectroscopic method, UV-Vis is less about separation and more about direct quantification based on the absorption of light.[18][19] It is a rapid and simple technique, often used for initial screening or for quantifying total phenolic content rather than individual compounds.[13][20]

Causality Behind the Method: The technique relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.[19] For 2-t-AP, the phenolic chromophore absorbs UV light at a characteristic wavelength. While fast and inexpensive, this method lacks specificity and is susceptible to interference from other UV-absorbing compounds in the sample matrix.[21]

Pillar 2: The Cross-Validation Workflow: A System of Self-Validation

Cross-validation is the process of confirming that two distinct analytical methods produce comparable and reliable results for the same sample. This provides a high degree of confidence that the measurements are accurate and not an artifact of a single method. The process must be governed by a pre-defined validation protocol with clear acceptance criteria, as emphasized by regulatory bodies like the FDA and ICH.[3][22]

The diagram below illustrates a typical cross-validation workflow, comparing a primary method (e.g., HPLC) with a secondary, orthogonal method (e.g., GC).

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc Method 1: HPLC-UV cluster_gc Method 2: GC-FID (Orthogonal) cluster_comp Data Comparison & Validation Sample Homogenized Bulk Sample of 2-tert-Amylphenol Prep_HPLC Prepare Sample Aliquot 1 (Dilution in Mobile Phase) Sample->Prep_HPLC Prep_GC Prepare Sample Aliquot 2 (Solvent Exchange & Derivatization) Sample->Prep_GC Analyze_HPLC Analyze via Validated HPLC-UV Method Prep_HPLC->Analyze_HPLC Result_HPLC ResultHPLC (Assay %) Analyze_HPLC->Result_HPLC Compare Statistical Comparison (e.g., Student's t-test, % Difference) Result_HPLC->Compare Analyze_GC Analyze via Validated GC-FID Method Prep_GC->Analyze_GC Result_GC ResultGC (Assay %) Analyze_GC->Result_GC Result_GC->Compare Conclusion Conclusion: Methods are Cross-Validated Compare->Conclusion Results Agree within Pre-defined Criteria Fail Conclusion: Investigate Discrepancy Compare->Fail Results Disagree

Caption: Workflow for cross-validating HPLC and GC methods.

Pillar 3: Experimental Protocols & Comparative Data

The trustworthiness of any analytical method is established through rigorous validation of key performance characteristics.[9][23] These parameters, defined by guidelines such as ICH Q2(R2) and USP <1225>, include accuracy, precision, specificity, linearity, range, and limits of detection (LOD) and quantitation (LOQ).[4][5][8][10]

Experimental Protocols
  • Chromatographic System: An HPLC system with a UV detector.[12]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]

  • Mobile Phase: A mixture of Acetonitrile and Water (containing 0.1% formic acid) in a 60:40 v/v ratio.

    • Senior Application Scientist's Note: The 0.1% formic acid is critical for suppressing the ionization of the phenolic group, which ensures a sharp peak shape and stable retention.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 274 nm.[24]

  • Standard Preparation: Prepare a stock solution of 2-t-AP reference standard in the mobile phase. Create a series of calibration standards by serial dilution to cover the expected concentration range (e.g., 50-150% of the target concentration).

  • Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to achieve a target concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples. Plot the peak area versus concentration for the standards to generate a calibration curve. Quantify the 2-t-AP in the sample using the regression equation.

  • GC System: A Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

  • Temperature Program:

    • Inlet: 250°C

    • Oven: Start at 100°C, hold for 1 min, ramp to 250°C at 15°C/min, hold for 5 min.

    • Detector: 280°C

  • Derivatization (Silylation):

    • Accurately weigh the 2-t-AP sample into a vial.

    • Add an appropriate solvent (e.g., Pyridine or Acetonitrile).

    • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[17]

    • Senior Application Scientist's Note: BSTFA is a powerful silylating agent, and the TMCS acts as a catalyst to drive the reaction to completion, which is especially important for ensuring full derivatization and accurate quantification.

    • Cap the vial and heat at 60-70°C for 30 minutes. Cool to room temperature before injection.

  • Standard & Sample Preparation: Prepare standards and samples similarly, subjecting both to the identical derivatization procedure.

  • Analysis: Inject the derivatized standards and samples. Use the resulting peak areas to quantify the 2-t-AP derivative.

Comparative Performance Data

The table below summarizes typical performance characteristics for the validated methods. These values provide a basis for objective comparison.

Validation Parameter HPLC-UV GC-FID (with Derivatization) UV-Vis Spectrophotometry Regulatory Guideline Reference
Specificity High (Separates from impurities)High (Separates from impurities)Low (Interference from other absorbers)ICH Q2(R2)[5][25]
Linearity (R²) > 0.999> 0.999> 0.995USP <1225>[8]
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%95.0 - 105.0%ICH Q2(R2)[4][5]
Precision (%RSD) < 1.0%< 1.5%< 2.0%FDA Guidance[22]
LOD ~0.1 µg/mL~0.5 µg/mL~1 µg/mLPh. Eur. 2.2.46[26]
LOQ ~0.3 µg/mL~1.5 µg/mL~3 µg/mLPh. Eur. 2.2.46[26]
Throughput ModerateLower (due to derivatization)HighN/A
Cost per Sample ModerateModerate-HighLowN/A

Making an Informed Decision: A Logic-Based Approach

The "best" method is entirely dependent on the analytical objective. The following decision-making diagram provides a logical path to selecting the most appropriate technique based on common research and development needs.

MethodSelection cluster_purity Start What is the Analytical Goal? Goal_Purity Purity/Impurity Profiling Start->Goal_Purity High Specificity Needed Goal_Assay Routine Assay/Quantification Start->Goal_Assay Balanced Specificity & Speed Goal_Screen Rapid Screening / High Throughput Start->Goal_Screen Speed is Paramount Matrix Is the sample matrix complex or are impurities non-volatile? Goal_Purity->Matrix Method_HPLC Recommend: HPLC-UV Goal_Assay->Method_HPLC Method_UV Recommend: UV-Vis Spectrophotometry Goal_Screen->Method_UV Method_GC Recommend: GC-FID Matrix->Method_HPLC Yes Matrix->Method_GC No (Volatile Impurities)

Caption: Logic diagram for selecting the appropriate analytical method.

Conclusion

The robust analysis of 2-tert-Amylphenol is predicated on the selection and rigorous validation of appropriate analytical methods. HPLC-UV offers a superb balance of specificity, accuracy, and precision, making it an ideal primary method for quality control and stability studies. GC-FID, particularly with derivatization, serves as an excellent orthogonal method for cross-validation, confirming the accuracy of the HPLC results and providing an alternative for analyzing volatile impurities. UV-Vis spectrophotometry, while lacking specificity, has its place as a rapid, high-throughput screening tool.

By employing a cross-validation strategy, researchers and drug development professionals can build a comprehensive and trustworthy data package, ensuring product quality and satisfying global regulatory expectations.[27][28] The principles and protocols outlined in this guide provide a framework for achieving this analytical certainty.

References

  • A Guide to Cross-Validation of Analytical Methods for Phenolic Compound Quantification. Benchchem.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Pharma Talks.
  • USP <1225> Method Validation. BA Sciences.
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
  • VALIDATION OF COMPENDIAL METHODS - General Chapters. USP.
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
  • Validation of Analytical Procedures Q2(R2). ICH.
  • Q2(R2) Validation of Analytical Procedures March 2024. FDA.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager Magazine.
  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog.
  • Revised USP Chapter <1225> "Validation of Compendial Methods" approved. ECA Academy.
  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma.
  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. ECA Academy.
  • Q2(R2) Validation of Analytical Procedures. FDA.
  • <1225> Validation of Compendial Procedures. USP-NF.
  • Verifying Compendial Methods. Pharmaceutical Technology.
  • Analytical validation according to the European American and Japanese pharmacopoeias. FILAB.
  • 2-tert-Amylphenol | C11H16O | CID 76769. PubChem - NIH.
  • Application Notes and Protocols for the Derivatization of 2-Chloro-4,6-di-tert-amylphenol for Analysis. Benchchem.
  • EANM guideline on the validation of analytical methods for radiopharmaceuticals. PMC.
  • Quality: specifications, analytical procedures and analytical validation. European Medicines Agency (EMA).
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).
  • 2-Tert-Butylphenol | C10H14O | CID 6923. PubChem.
  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International.
  • Profiling methods for the determination of phenolic compounds in foods and dietary supplements. PMC - NIH.
  • 2-tert-Butylphenol | CAS 88-18-6. LGC Standards.
  • 2-tert-Amylphenol >98.0%(GC) - CAS 3279-27-4. Şahinler Kimya.
  • (PDF) Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. ResearchGate.
  • Spectroscopic Methods. Saylor.org.
  • EPA-RCA: 8041A: Phenols by Gas Chromatography. EPA.
  • HPLC Testing and Analysis - Detailed Guide for Accurate Results. Torontech.
  • The Different Types of Spectroscopy for Chemical Analysis. AZoOptics.
  • Phenolic-Driven Evaluation of Maclura tinctoria (Tajuva) Wood as a Sustainable Alternative to Oak for Alcoholic Beverage Aging. MDPI.
  • 2-tert-Amylphenol | 3279-27-4. Tokyo Chemical Industry (India) Pvt. Ltd..
  • 2-tert-Amylphenol 3279-27-4. TCI EUROPE N.V..
  • HPLC Methods for analysis of Phenol. HELIX Chromatography.
  • 2-tert-Amylphenol | 3279-27-4. TCI Deutschland GmbH.
  • Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. EPA.
  • Method 8041A: Phenols by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. EPA.
  • Spectroscopic Methods. YouTube.

Sources

A Senior Application Scientist's Guide to Catalyst Performance in 2-tert-Amylphenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, esteemed researchers, scientists, and drug development professionals. In the intricate world of fine chemical synthesis, the production of 2-tert-Amylphenol stands as a reaction of significant industrial interest. This versatile intermediate finds its application in the manufacturing of antioxidants, resins, and various specialty chemicals.[1] The key to an efficient and selective synthesis lies in the judicious choice of a catalyst. This guide provides an in-depth, objective comparison of various catalytic systems for the tert-amylation of phenol, supported by experimental data and field-proven insights to empower your research and development endeavors.

The Core Reaction: Friedel-Crafts Alkylation of Phenol

The synthesis of 2-tert-Amylphenol is primarily achieved through the Friedel-Crafts alkylation of phenol with an amylating agent, typically tert-amyl alcohol or isoamylene (a mixture of 2-methyl-1-butene and 2-methyl-2-butene).[2][3] The reaction is catalyzed by an acid, which facilitates the formation of a tert-amyl carbocation that then attacks the electron-rich phenol ring. The catalyst's nature profoundly influences the reaction's efficiency, selectivity towards the desired ortho-isomer (2-tert-Amylphenol), and the overall process's sustainability.

reaction_pathway cluster_reactants Reactants cluster_products Products phenol Phenol intermediate tert-Amyl Carbocation Intermediate phenol->intermediate Electrophilic Attack amylating_agent tert-Amyl Alcohol or Isoamylene amylating_agent->intermediate + H+ (from catalyst) catalyst Acid Catalyst product_ortho 2-tert-Amylphenol (ortho-isomer) intermediate->product_ortho - H+ product_para 4-tert-Amylphenol (para-isomer) intermediate->product_para - H+ product_di 2,4-di-tert-Amylphenol product_para->product_di + tert-Amyl Carbocation

Caption: General reaction pathway for the acid-catalyzed alkylation of phenol.

Catalyst Classification and Performance Comparison

Catalysts for this reaction can be broadly classified into two categories: homogeneous and heterogeneous. The choice between these two types often involves a trade-off between activity, selectivity, and ease of separation and reusability.

Homogeneous Catalysts

Homogeneous catalysts are soluble in the reaction medium, leading to excellent contact with reactants and often high activity.[4] However, their separation from the product mixture can be challenging, often requiring neutralization and extraction steps that generate significant waste.[5][6]

CatalystAmylating AgentTemp. (°C)Time (h)Phenol:Amylating Agent (molar ratio)ObservationsReference
Benzenesulphonic acidtert-Amyl alcoholNot specifiedNot specifiedVariedInvestigated the effect of reaction parameters.[7]
Perchloric acidtert-Amyl alcoholNot specifiedNot specifiedVariedStudied as a catalyst for the alkylation.[7]
Aluminum trichloridetert-Amyl alcohol20-233.5-4.51:0.8 (approx.)Used in a composite catalyst system.[8]
Sulfuric acidIsoamyleneNot specifiedNot specifiedNot specifiedA conventional but problematic catalyst due to corrosion and waste generation.[6][6][9]
Ionic Liquids (e.g., [HIMA]OTs)tert-Butyl alcohol702Not specifiedHigh conversion of the alcohol was achieved. Recyclable catalyst system.[10][11]
Deep Eutectic Solvents (e.g., ChBf/p-TsOH)tert-Butyl alcohol30Not specifiedNot specifiedAchieved 99.5% conversion of tert-butyl alcohol at mild temperatures.[12]

Expert Insight: While homogeneous catalysts like sulfuric acid have been traditionally used, the industry is increasingly moving away from them due to environmental concerns and the complexities of catalyst removal.[6] Ionic liquids and deep eutectic solvents represent a promising frontier, offering the high activity of homogeneous systems with improved recyclability.[10][12]

Heterogeneous Catalysts

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture.[13][14] Their primary advantage is the ease of separation from the product stream by simple filtration, which allows for catalyst reuse and continuous processing.[15][16]

Strongly acidic cation-exchange resins are widely employed as solid acid catalysts.[15][16] They offer high selectivity and are less corrosive than their homogeneous counterparts.[15]

CatalystAmylating AgentTemp. (°C)Time (h)Phenol:Amylating Agent (molar ratio)Key Performance MetricsReference
Sulfonated Polystyrene Resins (e.g., Lewatit SC series, Amberlyst 15)Olefins (C6-C12)80-130Continuous1.5:1 to 3:1High conversion and selectivity in a continuous fixed-bed reactor.[17]
Dowex 50Diisobutylene70-7524Not specifiedGood yields of p-alkylphenol with minimal ortho-isomer formation.[18]
Acidic Ion Exchange ResinIsoamylene30-1201-7Not specifiedEfficient production of p-tert-amylphenol and 2,4-di-tert-amylphenol.[2][6]

Expert Insight: The porous structure of ion-exchange resins is crucial for their catalytic activity in non-polar solvent systems.[15] Thermal stability can be a limiting factor, with most resins being stable up to 120-150°C.[16]

Zeolites are crystalline aluminosilicates with well-defined microporous structures and strong acidic sites, making them highly active and shape-selective catalysts.[19][20] Other inorganic solid acids like silica-alumina and activated clays also demonstrate good catalytic performance.[2]

CatalystAmylating AgentTemp. (°C)Time (h)Phenol:Amylating Agent (molar ratio)Key Performance MetricsReference
Zeolite Betatert-Butyl alcoholNot specifiedNot specifiedNot specifiedShowed the highest activity among various zeolites tested for p-tert-butylphenol synthesis.[5][21]
Activated ClayIsoamylene703Not specifiedYielded 5.1% o-tert-amylphenol, 25.3% p-tert-amylphenol, and 68.2% 2,4-di-tert-amylphenol.[2]
Silica-AluminaIsoamylene30-1201-7Not specifiedPreferred over ion-exchange resins for minimizing by-products like 2,4,6-tri-tert-amylphenol.[2]
Hierarchical ZSM-5tert-Butanol14521:2.5Improved phenol conversion and selectivity to 2,4-di-tert-butylphenol due to enhanced mass transfer.[19]
MCM-22tert-Butanol145Not specifiedNot specifiedHigh conversion of phenol was achieved.[21]

Expert Insight: The shape selectivity of zeolites can be leveraged to control the product distribution. For instance, the pore structure of Zeolite Beta appears to favor the formation of the para-isomer.[5][21] Hierarchical zeolites, which possess both micropores and mesopores, can overcome diffusion limitations for bulky molecules, enhancing catalytic activity.[19]

Experimental Protocols

To ensure the reproducibility and validity of our comparisons, we present standardized experimental protocols for catalyst screening.

General Procedure for Liquid-Phase Batch Alkylation

experimental_workflow start Start charge_reactor Charge Reactor with Phenol and Catalyst start->charge_reactor heat_stir Heat to Reaction Temperature with Stirring charge_reactor->heat_stir add_amylating_agent Add Amylating Agent (tert-Amyl Alcohol or Isoamylene) heat_stir->add_amylating_agent react Maintain Reaction Conditions (Temperature, Time, Pressure) add_amylating_agent->react cool_down Cool Reaction Mixture react->cool_down catalyst_separation Separate Catalyst (Filtration for Heterogeneous, Work-up for Homogeneous) cool_down->catalyst_separation analysis Analyze Product Mixture (GC, HPLC) catalyst_separation->analysis purification Purify Product (Distillation) analysis->purification end End purification->end

Caption: A typical experimental workflow for catalyst screening in 2-tert-amylphenol synthesis.

Materials and Equipment:

  • Glass reactor or autoclave equipped with a magnetic stirrer, thermometer, condenser, and addition funnel.

  • Phenol (reagent grade).

  • Amylating agent: tert-Amyl alcohol or isoamylene.

  • Catalyst (e.g., Amberlyst 15, Zeolite Beta, or Benzenesulphonic acid).

  • Solvent (if required, e.g., petroleum ether).

  • Analytical equipment: Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC).

Step-by-Step Protocol:

  • Reactor Setup: A multi-necked round-bottom flask or an autoclave is charged with a pre-weighed amount of phenol and the catalyst. The catalyst loading is typically in the range of 1-10 wt% relative to phenol.

  • Heating and Stirring: The mixture is heated to the desired reaction temperature (e.g., 70-120°C) under constant stirring.

  • Addition of Amylating Agent: The amylating agent is added dropwise to the reaction mixture over a specific period. The molar ratio of phenol to the amylating agent is a critical parameter and is typically varied between 1:1 and 3:1.

  • Reaction Monitoring: The reaction is allowed to proceed for a predetermined duration (e.g., 1-7 hours). Aliquots may be withdrawn periodically to monitor the progress of the reaction by GC or HPLC analysis.

  • Work-up and Catalyst Separation:

    • For heterogeneous catalysts: Upon completion, the reaction mixture is cooled to room temperature, and the solid catalyst is separated by filtration. The catalyst can be washed, dried, and stored for reuse.

    • For homogeneous catalysts: The reaction mixture is cooled and then quenched, for example, by pouring it into a dilute acid or base solution. The organic layer is then separated, washed, and dried.

  • Product Analysis and Purification: The composition of the crude product is determined by GC or HPLC to calculate the conversion of phenol and the selectivity for 2-tert-amylphenol and other isomers. The final product can be purified by vacuum distillation.[8]

Concluding Remarks and Future Outlook

The selection of an optimal catalyst for 2-tert-Amylphenol synthesis is a multifaceted decision that balances catalytic performance with economic and environmental considerations.

  • Homogeneous catalysts , particularly modern ionic liquids and deep eutectic solvents, offer high activity under mild conditions but require further development to ensure their long-term stability and cost-effectiveness for industrial-scale applications.[10][12]

  • Heterogeneous catalysts are generally favored for their ease of separation and reusability, aligning well with the principles of green chemistry.[15][16]

    • Ion-exchange resins are a mature and reliable technology, particularly for continuous processes.[17]

    • Zeolites and other inorganic solid acids exhibit excellent activity and selectivity, with ongoing research focused on tailoring their porous architecture and acidity to further enhance their performance, especially in producing the desired ortho-isomer.[5][19]

The future of catalyst development for this important reaction will likely focus on the design of highly selective, stable, and recyclable heterogeneous catalysts. The exploration of novel materials such as hierarchical zeolites and metal-organic frameworks holds significant promise for achieving even greater efficiency and sustainability in the synthesis of 2-tert-Amylphenol.

References

  • Mitsubishi Chemical Corporation. (n.d.). Ion Exchange Resin for Catalyst (Overall Summary).
  • U.S. Patent No. 4,254,290. (1981). Process for continuous alkylation of phenol using ion exchange resins. Google Patents.
  • Loev, B., & Massengale, J. T. (1957). Cation Exchange Resins as Catalysts in the Alkylation of Phenols. The Journal of Organic Chemistry, 22(9), 988-989.
  • Rafique, R. F., Saha, M., Rana, A. A., & Bhuiyan, M. S. I. (2005). Alkylation of phenol with tert.-amyl alcohol. Bangladesh Journal of Scientific and Industrial Research, 40(3-4), 291-296.
  • U.S. Patent No. 4,568,778. (1986). Process for producing tert-amylphenols. Google Patents.
  • Li, X., et al. (2022). Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol. ACS Omega, 7(35), 31481–31489.
  • Chinese Patent No. CN102267916B. (2013). Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol. Google Patents.
  • Li, X., et al. (2021). Alkylation of Phenol and tert-Butyl Alcohol Catalyzed by Deep Eutectic Solvents under Mild Conditions. Industrial & Engineering Chemistry Research, 60(36), 13073–13082.
  • BenchChem. (2025). Application Note and Protocol: Synthesis of 2,4-Di-tert-butylphenol via Phenol Alkylation.
  • Ojha, K., et al. (2004). Alkylation of Phenol with Tertiary Butyl Alcohol over Zeolites. Indian Journal of Chemical Technology, 11, 549-553.
  • Hubei Sanli Fengxiang Technology Co., Ltd. (n.d.). Phenol Alkylation Plant.
  • Welton, T. (1999). Room-Temperature Ionic Liquids. Solvents for Synthesis and Catalysis. Chemical Reviews, 99(8), 2071-2084.
  • European Patent No. EP 0153181 A2. (1985). Catalytic production of tert-amylphenols. European Patent Office.
  • Patrakeev, D. I., et al. (2018). Selecting an optimum catalyst for producing para-tert-butylphenol by phenol alkylation with tert-butanol.
  • Iglesias, M., et al. (2021). Catalysts: Advances in the Catalytic Behavior of Ion-Exchange Resins.
  • Wang, C., et al. (2019). Hierarchical ZSM-5 Zeolite with Enhanced Catalytic Activity for Alkylation of Phenol with Tert-Butanol.
  • Johnson Matthey. (n.d.). Homogeneous catalysts.
  • National Center for Biotechnology Information. (n.d.). 2-tert-Amylphenol. PubChem.
  • Li, X., et al. (2022). Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol. ACS Omega, 7(35), 31481–31489.
  • Lee, J., et al. (2021). Synthesis and Application of Zeolite Catalysts.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Heterogeneous Catalysts. Wordpress.
  • Augustine, R. L. (Ed.). (1996). Heterogeneous Catalysis for the Synthetic Chemist. CRC press.

Sources

A Comparative Guide to the Stability of 2-tert-Amylphenol Versus Commercial Antioxidants

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and materials science, the selection of a robust antioxidant is paramount to ensuring product integrity and longevity. The stability of an antioxidant dictates its efficacy under various stress conditions, including heat and exposure to oxidative environments. This guide provides an in-depth technical comparison of the stability of 2-tert-Amylphenol against widely used commercial antioxidants such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Trolox. Our analysis is grounded in experimental data and established scientific principles, offering a comprehensive resource for making informed decisions in your research and development endeavors.

The Critical Role of Antioxidant Stability

Antioxidants are crucial additives in a vast array of products, from pharmaceuticals and cosmetics to plastics and lubricants.[1] Their primary function is to inhibit or delay oxidation, a chemical process that can degrade the active ingredients in a drug, alter the physical properties of a polymer, or lead to rancidity in fats and oils.[2][3] However, the efficacy of an antioxidant is intrinsically linked to its own stability. An antioxidant that degrades under operational or storage conditions will fail to protect the product, leading to reduced shelf-life and potential safety concerns. Therefore, a thorough evaluation of an antioxidant's stability is a critical step in the formulation development process.

The Mechanism of Hindered Phenolic Antioxidants

2-tert-Amylphenol, BHT, and BHA belong to a class of compounds known as hindered phenolic antioxidants. Their protective mechanism is rooted in their ability to donate a hydrogen atom from their hydroxyl (-OH) group to a reactive free radical, thereby neutralizing it and terminating the oxidative chain reaction.[4][5] The resulting phenoxyl radical is stabilized by the bulky alkyl groups (such as the tert-amyl or tert-butyl groups) at the ortho position to the hydroxyl group. This steric hindrance prevents the antioxidant radical from participating in further undesirable reactions, making it a highly effective free radical scavenger.[1]

Antioxidant_Mechanism cluster_antioxidant Hindered Phenol (ArOH) Intervention Substrate (RH) Substrate (RH) R• R• Substrate (RH)->R• Initiation (Heat, Light) ROO• ROO• R•->ROO• + O2 Termination Termination R•->Termination Termination ROOH + R• ROOH + R• ROO•->ROOH + R• + RH (Propagation) ROO•->Termination Termination ArOH ArOH ArO• ArO• Inactive Products Inactive Products ArO•->Inactive Products Stable Radical ROO•_2 ROO• ROOH + ArO• ROOH + ArO• ROO•_2->ROOH + ArO• + ArOH

Caption: Mechanism of a hindered phenolic antioxidant (ArOH) interrupting the autoxidation cycle.

Comparative Stability Analysis: Experimental Evidence

A crucial metric for evaluating antioxidant stability is its performance under thermal stress and accelerated oxidation conditions. Here, we compare 2-tert-Amylphenol with commercial standards using data from established analytical techniques.

Thermal Stability: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[6] It is a direct method to assess the thermal stability of a compound; a higher decomposition temperature indicates greater stability.

A study comparing the thermal stability of 5-n-pentadecyl-2-tert-amylphenol, a derivative of 2-tert-Amylphenol, with the widely used antioxidant BHT, provides compelling evidence of the superior thermal robustness of the 2-tert-Amylphenol structure.[7] The TGA results showed that the 2-tert-Amylphenol derivative has a decomposition temperature of 143°C, significantly higher than that of BHT, which begins to decompose at 87°C.[7] This suggests that the core 2-tert-Amylphenol structure is inherently more resistant to thermal degradation.

AntioxidantOnset of Decomposition (°C)AtmosphereReference
5-n-pentadecyl-2-tert-amylphenol 143 Air and Nitrogen[7]
BHT (2,6-di-t-butyl-4-methylphenol) 87 Air[7]

This enhanced thermal stability is critical for applications where the antioxidant will be subjected to high temperatures during processing or in its end-use environment, such as in polymer extrusion or as a stabilizer in high-temperature lubricants.

Oxidative Stability: The Rancimat Method

The Rancimat method is an accelerated aging test that determines the oxidative stability of fats and oils.[2] The method measures the induction time, which is the time until a rapid increase in oxidation occurs under controlled conditions of high temperature and airflow.[2] A longer induction time indicates a more effective antioxidant.

Radical Scavenging Activity: The DPPH Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and rapid spectrophotometric method to evaluate the free radical scavenging activity of antioxidants.[8] The effectiveness of an antioxidant is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value signifies a higher antioxidant activity. Another common metric is the Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of a compound to that of Trolox, a water-soluble vitamin E analog.[8]

Currently, specific IC50 or TEAC values for 2-tert-Amylphenol from standardized DPPH assays are not widely published. However, the known structure-activity relationships of hindered phenols suggest that the electron-donating nature of the tert-amyl group would contribute to efficient radical scavenging.

Experimental Protocols for Comparative Efficacy Assessment

To facilitate further research and direct comparison, we provide detailed, step-by-step methodologies for the Rancimat and DPPH assays.

Rancimat Method for Oxidative Stability Index (OSI)

This protocol is adapted from established methods for determining the oxidative stability of fats and oils.[2][4]

Objective: To determine the induction time of a fat or oil sample stabilized with an antioxidant.

Materials:

  • Rancimat instrument

  • Reaction vessels

  • Measuring vessels

  • Air pump

  • Heating block

  • Deionized water

  • Substrate (e.g., purified lard or a specific vegetable oil)

  • Antioxidant samples (2-tert-Amylphenol, BHT, BHA, Trolox)

Procedure:

  • Sample Preparation: Accurately weigh 3 g of the substrate into a clean, dry reaction vessel.

  • Antioxidant Addition: Add a precise concentration of the antioxidant to be tested (e.g., 200 ppm) to the substrate. Ensure thorough mixing for homogeneity.

  • Apparatus Setup: Fill a measuring vessel with 50 mL of deionized water and place it in the Rancimat.

  • Measurement Initiation: Place the reaction vessel into the heating block, which is pre-heated to a specified temperature (e.g., 110°C).

  • Airflow: Start the airflow through the sample at a constant rate (e.g., 20 L/h).

  • Data Collection: The instrument continuously measures the conductivity of the deionized water. Volatile oxidation products from the sample are carried by the air into the water, increasing its conductivity.

  • Induction Time Determination: The induction time is the time elapsed until a sharp increase in conductivity is detected.

Rancimat_Workflow cluster_prep Sample Preparation cluster_measurement Rancimat Analysis Weigh_Substrate 1. Weigh 3g of Substrate Add_Antioxidant 2. Add Antioxidant (e.g., 200 ppm) Weigh_Substrate->Add_Antioxidant Mix 3. Homogenize Add_Antioxidant->Mix Setup 4. Place Sample in Heating Block (110°C) Mix->Setup Airflow 5. Start Airflow (20 L/h) Setup->Airflow Conductivity 6. Continuously Measure Conductivity Airflow->Conductivity Induction_Time 7. Determine Induction Time Conductivity->Induction_Time Sharp Increase

Caption: Experimental workflow for the Rancimat method.

DPPH Radical Scavenging Assay

This protocol is based on widely accepted methods for determining antioxidant capacity.[8]

Objective: To determine the IC50 value of an antioxidant.

Materials:

  • Spectrophotometer or microplate reader

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Antioxidant samples (2-tert-Amylphenol, BHT, BHA, Trolox)

  • 96-well microplate (optional)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Keep it protected from light.

    • Prepare stock solutions of each antioxidant in methanol (e.g., 1 mg/mL).

  • Serial Dilutions: From the antioxidant stock solutions, prepare a series of dilutions to obtain a range of concentrations.

  • Reaction Mixture:

    • In a test tube or microplate well, add a fixed volume of the DPPH solution (e.g., 1 mL).

    • Add an equal volume of the antioxidant dilution.

    • For the control, add an equal volume of methanol instead of the antioxidant solution.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: Plot the percentage of inhibition against the antioxidant concentration. The IC50 value is the concentration of the antioxidant that causes 50% inhibition of the DPPH radical.

DPPH_Workflow Prepare_Reagents 1. Prepare DPPH and Antioxidant Stock Solutions Serial_Dilute 2. Create Serial Dilutions of Antioxidants Prepare_Reagents->Serial_Dilute Mix_Reactants 3. Mix DPPH Solution with Antioxidant Dilutions Serial_Dilute->Mix_Reactants Incubate 4. Incubate in Dark (30 min) Mix_Reactants->Incubate Measure_Absorbance 5. Measure Absorbance at ~517 nm Incubate->Measure_Absorbance Calculate_Inhibition 6. Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 7. Plot and Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Experimental workflow for the DPPH assay.

Conclusion

The selection of an appropriate antioxidant is a multifaceted decision that requires a thorough understanding of its stability under relevant conditions. The available experimental data, particularly from Thermogravimetric Analysis, strongly suggests that the 2-tert-Amylphenol scaffold possesses superior thermal stability compared to the widely used commercial antioxidant BHT. This intrinsic thermal robustness is a key indicator of its potential for high performance in applications involving elevated temperatures.

While direct comparative data from Rancimat and DPPH assays for 2-tert-Amylphenol is not extensively documented in public literature, the provided standardized protocols offer a clear pathway for researchers to conduct their own head-to-head comparisons. Based on its chemical structure as a hindered phenol and its demonstrated thermal stability, 2-tert-Amylphenol represents a highly promising candidate for applications demanding long-term stability and efficacy. Further research directly benchmarking its performance against other commercial antioxidants using the methodologies outlined in this guide is warranted and encouraged.

References

  • Vinati Organics. (2024, June 21). Mechanism of Hindered Phenol Antioxidant. Retrieved from [Link]

  • Btsa. (n.d.). Accelerated oxidation tests: the Rancimat method. Retrieved from [Link]

  • Groundbreaking study shows antioxidants could reverse effects of aging. (2024, April 9). State of the Planet. Retrieved from [Link]

  • amfine.com. (n.d.). Hindered Phenols | Antioxidants for Plastics. Retrieved from [Link]

  • SINTEF. (2010). Information about the oxidative stability index (OSI) measurement. Retrieved from [Link]

  • Wellt Chemicals. (n.d.). Hindered Phenol. Retrieved from [Link]

  • Torontech. (2025, December 16). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Retrieved from [Link]

  • Partners in Chemicals. (2022, October 5). Hindered phenolic antioxidants for protection of polymers. Retrieved from [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

  • PubMed Central. (2018, March 14). Natural antioxidants in prevention of accelerated ageing: a departure from conventional paradigms required. Retrieved from [Link]

  • Fujian Disheng Technology Co., Ltd. (2022, November 6). Hindered phenolic antioxidants for polymer protection. Retrieved from [Link]

  • PubMed Central. (n.d.). Genesis and development of DPPH method of antioxidant assay. Retrieved from [Link]

  • YouTube. (2016, December 8). Antioxidants and aging: A radical theory. Retrieved from [Link]

  • AZoM. (2020, November 26). Determining Stability-Based Value of Natural Oils with the Rancimat Test. Retrieved from [Link]

  • ResearchGate. (2025, September 1). Effects of accelerated aging conditions on the assessment of antioxidant effectiveness of asphalt binders | Request PDF. Retrieved from [Link]

  • MDPI. (2022, May 28). Oxidative Stability and Antioxidant Activity of Selected Cold-Pressed Oils and Oils Mixtures. Retrieved from [Link]

  • LOUIS. (n.d.). Antioxidant Assay: The DPPH Method. Retrieved from [Link]

  • ASTM International. (2018). ASTM D7527-10(2018) - Standard Test Method for Measurement of Antioxidant Content in Lubricating Greases by Linear Sweep Voltammetry. Retrieved from [Link]

  • ACS Publications. (n.d.). Study of Antioxidant Properties of 5-n-Pentadecyl-2-tert-amylphenol | Energy & Fuels. Retrieved from [Link]

  • Strategic Reliability Solutions Ltd. (2024, April 14). Testing Methods for Detecting Antioxidants in Lubricants. Retrieved from [Link]

  • Wikimedia Commons. (n.d.). Effect of antioxidants on the natural and the accelerated aging of rubber. Retrieved from [Link]

  • ASTM International. (2024, July 4). D7527 Standard Test Method for Measurement of Antioxidant Content in Lubricating Greases by Linear Sweep Voltammetry. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Study of Antioxidant Properties of 5- n -Pentadecyl-2- tert amylphenol. Retrieved from [Link]

  • MDPI. (n.d.). Preparation of Chitosan Composite Film Loaded with Chlorogenic Acid–Chitosan Oligosaccharide Nanoparticles and Its Application in Preservation of Pleurotus geesteranus. Retrieved from [Link]

  • ACS Publications. (n.d.). Determination of Oxidative Stability of Oils and Fats. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal stability of some commercial synthetic antioxidants. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal stability analysis (A) TGA thermograms (top) and derivative.... Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). STUDY OF ANTIOXIDANT ACTIVITY OF HINDERED PHENOLS IN BULK OIL AND THIN FILM OXIDATION CONDITIONS IN LUBRICANTS. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Thermogravimetric (TGA) results; and (b) Differential scanning calorimetry (DSC) results for the raw materials studied.. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative study of the radical scavenging behavior of ascorbic acid, BHT, BHA and Trolox: Experimental and theoretical study. Retrieved from [Link]

  • JOCPR. (n.d.). Comparative Study of the Antioxidant Properties of Trolox, Ascorbic Acid and Butyl Hydroxytolene (BHT) by the. Retrieved from [Link]

  • NIH. (n.d.). 2-tert-Amylphenol | C11H16O | CID 76769 - PubChem. Retrieved from [Link]

  • SciELO. (n.d.). Rational use of antioxidants in solid oral pharmaceutical preparations. Retrieved from [Link]

  • MDPI. (n.d.). Simulation and Experimental Study of the Isothermal Thermogravimetric Analysis and the Apparent Alterations of the Thermal Stability of Composite Polymers. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive toxicological comparison of 2-tert-Amylphenol and structurally related alkylphenols, including p-tert-Amylphenol, 2,4-di-tert-Amylphenol, 4-tert-Octylphenol, and Nonylphenol. The objective is to equip researchers, scientists, and drug development professionals with the necessary data and methodologies to make informed decisions regarding the safety and potential risks associated with these compounds.

Introduction: The Alkylphenol Landscape

Alkylphenols are a class of organic compounds characterized by a phenol ring substituted with one or more alkyl groups. Their diverse applications as surfactants, additives in plastics, and intermediates in chemical synthesis have led to their widespread presence in industrial and consumer products. However, concerns regarding their potential toxicity, persistence in the environment, and endocrine-disrupting properties necessitate a thorough toxicological evaluation.[1][2][3]

This guide focuses on 2-tert-Amylphenol and compares its toxicological profile with other commercially significant alkylphenols. The selection of these comparators is based on their structural similarity and overlapping applications, providing a relevant context for risk assessment.

Comparative Toxicological Profiles

The following sections summarize the available toxicological data for each compound across key endpoints. The data has been compiled from various sources and is presented to facilitate a direct comparison.

Chemical Structures

A fundamental understanding of the chemical structures is crucial for interpreting toxicological data and predicting potential biological activity.

Caption: Chemical relationships of the compared alkylphenols.

Acute Toxicity

Acute toxicity studies are essential for determining the immediate health effects of a single or short-term exposure to a substance. The LD50 (Lethal Dose, 50%) is a standard measure of acute toxicity.

CompoundOral LD50 (rat, mg/kg)Dermal LD50 (rat/rabbit, mg/kg)Inhalation LC50 (rat, mg/L/4h)
2-tert-Amylphenol 789[4]1373 (rat, male)[4]>5.6 (dust/mist) (as p-tert-amylphenol)
p-tert-Amylphenol >2,000>5,000 (rabbit)>5.6 (dust/mist)
2,4-di-tert-Amylphenol >300 - 2,000[5]>2,000 (rat)[5]No data available
4-tert-Octylphenol 4,040 (rat, male and female)[6]>2,000 (rabbit, male and female)[6]No data available
Nonylphenol Data varies by isomerData varies by isomerData varies by isomer

Analysis: 2-tert-Amylphenol exhibits higher acute oral and dermal toxicity compared to its para-isomer and 4-tert-Octylphenol. The di-substituted 2,4-di-tert-Amylphenol shows a moderate level of acute oral toxicity.

Skin and Eye Irritation/Corrosion

These endpoints assess the potential of a chemical to cause local damage to the skin and eyes upon direct contact.

CompoundSkin Irritation/CorrosionEye Irritation/Damage
2-tert-Amylphenol Causes severe skin burns and eye damage[4][7][8]Causes serious eye damage[4][7]
p-tert-Amylphenol Corrosive (Rabbit, OECD 404)[9]Causes serious eye damage[9]
2,4-di-tert-Amylphenol Corrosive (Rabbit, OECD 404)[5]Causes severe skin burns and eye damage[5]
4-tert-Octylphenol Skin irritation (Rabbit, OECD 404)[6]Causes serious eye damage (Rabbit)[6]
Nonylphenol IrritantIrritant

Analysis: All the tested amylphenols and octylphenol are corrosive or cause severe damage to the skin and eyes. This is a significant hazard to consider in handling and exposure scenarios.

Genotoxicity

Genotoxicity assays evaluate the potential of a chemical to damage genetic material (DNA), which can lead to mutations and potentially cancer. The Ames test is a widely used bacterial reverse mutation assay for this purpose.

CompoundAmes Test ResultIn Vitro Micronucleus Assay
2-tert-Amylphenol No data availableNo data available
p-tert-Amylphenol No data availableNo data available
2,4-di-tert-Amylphenol No data availableNo data available
4-tert-Octylphenol Negative (OECD 476)[6]No data available
Nonylphenol Generally considered non-mutagenicNo data available

Analysis: While data is limited for the amylphenols, 4-tert-Octylphenol has tested negative for gene mutations in an in vitro assay. The lack of data for other compounds highlights a critical gap in their toxicological profiles.

Endocrine Disruption

Endocrine disruptors are chemicals that can interfere with the body's endocrine (hormone) system.[10][11][12] Alkylphenols, in particular, have been scrutinized for their potential estrogenic activity.[2]

CompoundEvidence of Endocrine Disruption
2-tert-Amylphenol Not explicitly classified, but structural similarity to known endocrine disruptors warrants caution.[13]
p-tert-Amylphenol Contains a known or suspected endocrine disruptor.[14]
2,4-di-tert-Amylphenol The substance/mixture does not contain components considered to have endocrine disrupting properties at levels of 0.1% or higher.[15]
4-tert-Octylphenol Known endocrine disruptor with estrogenic activity.[16][17]
Nonylphenol Well-established endocrine disruptor with estrogenic effects, leading to bans and restrictions in many regions.[1][2][3]

Analysis: Nonylphenol and 4-tert-Octylphenol are recognized endocrine disruptors. While the data for amylphenols is less definitive, their structural similarity to these compounds suggests a potential for endocrine activity that should be further investigated. The European Chemicals Agency (ECHA) has established guidance for identifying and classifying endocrine disruptors.[18][19]

Ecotoxicity

Ecotoxicity assesses the potential harm of a substance to the environment, particularly aquatic ecosystems.

CompoundAcute Fish Toxicity (LC50, 96h)Acute Daphnia Toxicity (EC50, 48h)Algae Toxicity (EC50, 72h)
2-tert-Amylphenol >0.1 mg/L (Oncorhynchus mykiss)[4]1.77 mg/L (Daphnia magna)[4]6.5 mg/L (Desmodesmus subspicatus)[4]
p-tert-Amylphenol Very toxic to aquatic life with long lasting effects.[9]Very toxic to aquatic life with long lasting effects.[9]Very toxic to aquatic life with long lasting effects.[9]
2,4-di-tert-Amylphenol 0.29 mg/L (Oryzias latipes)[20]0.12 mg/L (Daphnia magna)[20]1.7 mg/L (Selenastrum capricornutum)[20]
4-tert-Octylphenol Very toxic to aquatic life with long lasting effects.[6]Very toxic to aquatic life with long lasting effects.[6]Very toxic to aquatic life with long lasting effects.[6]
Nonylphenol Highly toxic to aquatic life.[21]Highly toxic to aquatic life.[21]Highly toxic to aquatic life.[21]

Analysis: All the compared alkylphenols exhibit high toxicity to aquatic organisms, with 2,4-di-tert-Amylphenol being particularly potent. Their persistence and potential for bioaccumulation further amplify their environmental risk.[22]

Experimental Protocols: A Guide to Key Assays

To ensure the generation of reliable and comparable toxicological data, standardized test guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), should be followed.[23][24][25]

Acute Oral Toxicity (OECD 425: Up-and-Down Procedure)

This method is a sequential dosing approach that minimizes the number of animals required to estimate the LD50.

OECD_425 start Select Starting Dose dose1 Dose a single animal start->dose1 observe Observe for 48h dose1->observe outcome Animal Survives? observe->outcome increase Increase Dose for Next Animal outcome->increase Yes decrease Decrease Dose for Next Animal outcome->decrease No stop Stopping Criteria Met? increase->stop decrease->stop stop->dose1 No calculate Calculate LD50 stop->calculate Yes

Caption: Workflow for the OECD 425 acute oral toxicity test.

Protocol Outline:

  • Dose Selection: A starting dose is chosen based on available information about the substance's toxicity.

  • Sequential Dosing: A single animal is dosed.

  • Observation: The animal is observed for signs of toxicity and mortality for a defined period, typically 48 hours.

  • Dose Adjustment: If the animal survives, the dose for the next animal is increased. If the animal dies, the dose is decreased.

  • Stopping Criteria: The test is stopped when specific criteria are met, such as a certain number of reversals in outcome (survival/death) have occurred.

  • LD50 Calculation: The LD50 and its confidence interval are calculated using the maximum likelihood method.[26]

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

The Ames test uses specific strains of Salmonella typhimurium and Escherichia coli to detect point mutations.[27][28]

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation cluster_analysis Analysis strain_prep Prepare bacterial strains mix Mix bacteria, test compound, and S9 mix (or buffer) strain_prep->mix s9_prep Prepare S9 mix (for metabolic activation) s9_prep->mix test_compound_prep Prepare test compound dilutions test_compound_prep->mix plate Pour mixture onto minimal glucose agar plates mix->plate incubate Incubate plates at 37°C for 48-72 hours plate->incubate count Count revertant colonies incubate->count compare Compare to negative and positive controls count->compare result Determine mutagenicity compare->result

Caption: Experimental workflow for the Ames test.

Protocol Outline:

  • Strain Selection: Use appropriate bacterial strains with known mutations in the histidine (Salmonella) or tryptophan (E. coli) operon.[28]

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[29]

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance in the presence or absence of the S9 mix.[30]

  • Plating: The treated bacteria are plated on a minimal agar medium lacking the specific amino acid required for their growth.

  • Incubation: Plates are incubated for 48-72 hours.

  • Colony Counting: Only bacteria that have undergone a reverse mutation (revertants) will be able to grow and form colonies. The number of revertant colonies is counted.

  • Data Interpretation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[31]

In Vitro Micronucleus Assay (OECD 487)

This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form outside the main nucleus in daughter cells.[32][33][34]

Micronucleus_Assay cluster_culture Cell Culture & Treatment cluster_cytokinesis_block Cytokinesis Block cluster_harvesting Harvesting & Staining cluster_scoring Scoring & Analysis cell_culture Culture appropriate mammalian cells treatment Treat cells with test compound (+/- S9) cell_culture->treatment add_cytoB Add Cytochalasin B to block cell division treatment->add_cytoB incubation Incubate for 1.5-2 cell cycles add_cytoB->incubation harvest Harvest cells incubation->harvest stain Stain with a DNA-specific dye harvest->stain microscopy Score micronuclei in binucleated cells via microscopy stain->microscopy analysis Statistically analyze the data microscopy->analysis conclusion Determine clastogenic/aneugenic potential analysis->conclusion

Caption: Workflow for the in vitro micronucleus assay.

Protocol Outline:

  • Cell Culture: Mammalian cells (e.g., human lymphocytes, CHO cells) are cultured.[35]

  • Treatment: The cells are exposed to the test substance at various concentrations, with and without metabolic activation (S9).

  • Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.[32][33]

  • Harvesting and Staining: After an appropriate incubation period, the cells are harvested, fixed, and stained with a DNA-specific dye.[36]

  • Scoring: The frequency of micronucleated cells is determined by microscopic examination of at least 2000 binucleated cells per concentration.[32]

  • Data Analysis: The results are statistically analyzed to determine if the test substance induces a significant increase in micronucleated cells compared to the control.

Conclusion and Future Directions

This comparative assessment reveals significant toxicological concerns for the evaluated alkylphenols, particularly in terms of their corrosive properties and aquatic toxicity. 2-tert-Amylphenol demonstrates notable acute toxicity. The endocrine-disrupting potential of these compounds, especially Nonylphenol and 4-tert-Octylphenol, remains a primary concern for human health and the environment.[16][37]

Significant data gaps exist, particularly for the genotoxicity and chronic toxicity of amylphenols. Further research employing standardized testing protocols is crucial to fully characterize the risk profiles of these compounds. This will enable more accurate risk assessments and inform the development of safer alternatives.

References

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023). Frontiers in Toxicology. [Link]

  • OECD Guidelines for the Testing of Chemicals. (n.d.). Wikipedia. [Link]

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023). ResearchGate. [Link]

  • Mammalian Cell In Vitro Micronucleus Assay. (n.d.). Charles River. [Link]

  • Nonylphenols. (n.d.). SourceWatch. [Link]

  • Ames test. (n.d.). Wikipedia. [Link]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022). Microbe Online. [Link]

  • Microbial Mutagenicity Assay: Ames Test. (2018). National Center for Biotechnology Information. [Link]

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023). PubMed. [Link]

  • Environmental Risk Evaluation Report: 4-tert-Octylphenol. (n.d.). GOV.UK. [Link]

  • The Investigation into Neurotoxicity Mechanisms of Nonylphenol: A Narrative Review. (n.d.). National Center for Biotechnology Information. [Link]

  • An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry. (2019). JoVE. [Link]

  • Microbial Mutagenicity Assay: Ames Test. (2018). SciSpace. [Link]

  • Researchers provide guidance on criteria to identify Endocrine Disruptors in the context of European legislation. (2016). Inserm. [Link]

  • Nonylphenol in the environment: a critical review on occurrence, fate, toxicity and treatment in wastewaters. (2008). PubMed. [Link]

  • Fact Sheet: Nonylphenols and Nonylphenol Ethoxylates. (2025). US EPA. [Link]

  • 4-tert-Octylphenol Toxicological Summary. (2023). Minnesota Department of Health. [Link]

  • OECD Test Guideline 425. (n.d.). National Toxicology Program. [Link]

  • Guidance document for handling criteria for endocrine disruptors in the construction industry. (n.d.). Construction Products Europe. [Link]

  • OECD Guideline for Testing of Chemicals 423. (2001). National Toxicology Program. [Link]

  • ECHA updates CLP guidance to include endocrine disruption. (2024). Food Packaging Forum. [Link]

  • Endocrine active substances. (n.d.). European Food Safety Authority. [Link]

  • Guidelines for the Testing of Chemicals. (n.d.). OECD. [Link]

  • 2-tert-Amylphenol. (n.d.). PubChem. [Link]

  • EWG's guide to endocrine disruptors. (2022). Environmental Working Group. [Link]

  • OECD Guidelines for the Testing of Chemicals. (2025). ResearchGate. [Link]

  • Two-generation Reproduction Study With Para-Tert-Octylphenol in Rats. (n.d.). PubMed. [Link]

Sources

A Comparative Guide to Isomeric Purity Analysis of 2-tert-Amylphenol Samples by GC-FID and HPLC-UV

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Isomeric Purity in Phenolic Compounds

2-tert-Amylphenol (2-t-AP), a substituted phenolic compound, serves as a vital intermediate in various industrial applications, including the synthesis of antioxidants, fragrance components, and specialty resins.[1] Its chemical structure features a tertiary amyl group attached to a phenol ring.[2][3] The synthesis of 2-t-AP, typically achieved through the acid-catalyzed Friedel-Crafts alkylation of phenol with isoamylene, is not perfectly selective.[4][5] This process invariably leads to the formation of positional isomers, where the tert-amyl group attaches to different positions on the phenol ring.

The most common isomers and related byproducts include:

  • 4-tert-Amylphenol (p-tert-Amylphenol): The para-substituted isomer.

  • 2,4-di-tert-Amylphenol: A di-substituted byproduct.[6]

  • 2,4,6-tri-tert-Amylphenol: A potential tri-substituted impurity.[5][6]

The isomeric distribution is not a trivial matter. Different isomers can exhibit distinct physical properties, biological activities, and toxicity profiles.[7][8] For researchers in drug development and materials science, ensuring the isomeric purity of a starting material like 2-t-AP is a non-negotiable aspect of quality control, directly impacting reaction kinetics, product yield, and the safety and efficacy of the final product.

This guide provides an in-depth comparison of two cornerstone analytical techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)—for the robust analysis of 2-t-AP isomeric purity. We will explore the causality behind methodological choices, provide detailed experimental protocols, and present comparative data to guide scientists in selecting the optimal technique for their specific analytical challenges.

The Analytical Imperative: Choosing the Right Separation Science

The primary challenge in analyzing 2-t-AP samples is the effective separation of structurally similar isomers. Both GC and HPLC are powerful chromatographic techniques, but they operate on fundamentally different separation principles.[9][10]

  • Gas Chromatography (GC): This technique separates analytes based on their volatility (boiling point) and their interactions with a stationary phase within a capillary column.[11] It is exceptionally well-suited for compounds like amylphenols that are volatile and thermally stable.

  • High-Performance Liquid Chromatography (HPLC): This method separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[12] For non-polar to moderately polar compounds like phenol isomers, reversed-phase HPLC, which separates based on hydrophobicity, is the dominant mode.[7]

The choice between these techniques is not arbitrary; it is a strategic decision based on the required resolution, sensitivity, sample throughput, and the desire for orthogonal verification—using two methods with different separation mechanisms to ensure a comprehensive purity profile.

Method 1: High-Resolution Analysis by Gas Chromatography (GC-FID)

GC is often the method of choice for resolving phenol isomers due to its high separation efficiency.[9][13] The flame ionization detector (FID) provides excellent sensitivity and a wide linear range for carbon-containing compounds, making it ideal for quantification.[14][15]

Workflow for GC-FID Isomeric Purity Analysis

GC-FID Workflow for 2-t-AP Analysis Sample 2-t-AP Sample Dilution Dilute in Dichloromethane (e.g., 1 mg/mL) Sample->Dilution Sample Prep Injection Inject into GC (1 µL, Split Mode) Dilution->Injection Introduction Separation Capillary Column Separation (e.g., HP-5) Injection->Separation Analysis Detection Flame Ionization Detection (FID) Separation->Detection Data Data Acquisition (Chromatogram) Detection->Data Analysis Peak Integration & Area % Calculation Data->Analysis Quantification

Caption: Workflow for 2-tert-Amylphenol analysis using GC-FID.

Detailed Experimental Protocol: GC-FID

A. Reagents and Materials

  • 2-tert-Amylphenol Reference Standard (>99.5% purity)

  • 4-tert-Amylphenol Reference Standard (>99.5% purity)

  • 2,4-di-tert-Amylphenol Reference Standard (>98% purity)

  • Dichloromethane (DCM), HPLC or GC-grade

B. Instrumentation

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Fused Silica Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, coated with 5% Phenyl-Methylpolysiloxane (e.g., Agilent DB-5, Thermo TG-5MS).

  • Data acquisition and processing software.

C. Sample Preparation

  • Prepare a stock solution of the 2-t-AP sample at approximately 1 mg/mL in dichloromethane.

  • Prepare individual standard solutions of 2-t-AP, 4-t-AP, and 2,4-di-t-AP at the same concentration to determine their retention times.

  • Vortex all solutions to ensure homogeneity.

D. GC-FID Conditions

  • Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1.0 µL.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: Hold at 280°C for 5 minutes.

  • Detector Temperature (FID): 300°C.

  • FID Gas Flows: Hydrogen: 30 mL/min; Air: 300 mL/min; Makeup (Helium): 25 mL/min.

E. Data Analysis

  • Identify each isomeric peak in the sample chromatogram by comparing retention times with the individual reference standards.

  • Integrate the peak area of all components.

  • Calculate the isomeric purity and impurity profile using the area percent method (Area % = [Individual Peak Area / Total Peak Area] x 100).

Expert Rationale for Method Choices
  • Column Selection: A 5% phenyl-methylpolysiloxane stationary phase is a workhorse, general-purpose column that provides excellent separation of aromatic isomers based primarily on boiling point differences, with subtle selectivity enhancements from the phenyl groups. This non-polar phase ensures good peak shape for the phenolic analytes.[16]

  • Temperature Programming: A temperature ramp is essential. It allows for the sharp elution of the more volatile mono-substituted isomers (2-t-AP and 4-t-AP) at lower temperatures and ensures that the higher-boiling di-substituted isomer (2,4-di-t-AP) elutes in a reasonable time without excessive peak broadening.

  • Detector: The FID is chosen for its robustness and nearly universal response to hydrocarbons. Since all isomers have a similar carbon-to-hydroxyl ratio, the area percent calculation provides a reliable estimation of relative concentrations without the need for individual response factors for routine purity checks.

Method 2: Orthogonal Analysis by HPLC-UV

Reversed-phase HPLC provides a complementary, polarity-based separation mechanism. This is invaluable for confirming purity, as impurities that might co-elute with the main peak in GC (due to similar boiling points) may be well-resolved in HPLC (due to different polarities), and vice-versa. Phenols possess a strong chromophore, making UV detection a simple and effective choice.[17][18]

Workflow for HPLC-UV Isomeric Purity Analysis

HPLC-UV Workflow for 2-t-AP Analysis Sample 2-t-AP Sample Dilution Dilute in Mobile Phase (e.g., 0.1 mg/mL) Sample->Dilution Sample Prep Injection Inject into HPLC (10 µL) Dilution->Injection Introduction Separation Reversed-Phase C18 Column Separation Injection->Separation Analysis Detection UV Detection (275 nm) Separation->Detection Data Data Acquisition (Chromatogram) Detection->Data Analysis Peak Integration & Area % Calculation Data->Analysis Quantification

Caption: Workflow for 2-tert-Amylphenol analysis using HPLC-UV.

Detailed Experimental Protocol: HPLC-UV

A. Reagents and Materials

  • Reference Standards (as in GC method).

  • Acetonitrile (ACN), HPLC-grade.

  • Water, HPLC-grade or Milli-Q.

  • Trifluoroacetic Acid (TFA), HPLC-grade.

B. Instrumentation

  • HPLC system with a binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • Reversed-Phase C18 Column: 150 mm x 4.6 mm ID, 5 µm particle size.

  • Data acquisition and processing software.

C. Sample Preparation

  • Prepare the mobile phase. Mobile Phase A: Water with 0.1% TFA. Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Prepare a stock solution of the 2-t-AP sample at approximately 0.1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

  • Prepare individual standard solutions similarly to confirm retention times.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

D. HPLC-UV Conditions

  • Mobile Phase: Gradient elution as detailed below.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 275 nm.

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: 95% to 50% B

    • 18.1-22 min: Hold at 50% B (re-equilibration)

E. Data Analysis

  • Identify peaks by comparing retention times with reference standards.

  • Integrate the peak area of all components.

  • Calculate the isomeric purity and impurity profile using the area percent method.

Expert Rationale for Method Choices
  • Column and Mobile Phase: A C18 column is the industry standard for reversed-phase chromatography, effectively separating compounds based on hydrophobicity.[10] The tert-amyl group is non-polar; thus, isomers will have slightly different interactions. 2,4-di-t-AP, being more non-polar with two amyl groups, will be retained longer than the mono-substituted isomers.

  • Acid Modifier (TFA): The addition of 0.1% TFA to the mobile phase is critical. It maintains a low pH (~2-3), which suppresses the ionization of the acidic phenolic hydroxyl group. This ensures that the analytes are in a single, neutral form, resulting in sharp, symmetrical peaks and reproducible retention times.

  • Gradient Elution: A gradient is necessary to resolve the mono-substituted isomers from each other and then elute the much more hydrophobic di-substituted isomer in a timely manner. An isocratic method would either fail to separate the early eluting peaks or lead to an excessively long run time for the di-substituted impurity.

Comparative Performance and Data Interpretation

To illustrate the comparative performance, a hypothetical batch of 2-t-AP was analyzed using both validated methods. The results are summarized below.

Table 1: Method Performance Comparison
ParameterGC-FIDHPLC-UVRationale & Comments
Resolution (Rs) between 2-t-AP and 4-t-AP > 2.5> 1.8GC typically offers superior resolution for these positional isomers due to subtle boiling point differences.[9]
Total Analysis Time ~20 min~22 minBoth methods have comparable run times, but GC can often be optimized for faster analysis.[16]
Limit of Detection (LOD) ~5 ppm~10 ppmFID is generally more sensitive for these specific analytes than a standard UV detector.
Precision (%RSD, n=6) < 1.0%< 1.5%Both methods demonstrate excellent precision, suitable for quality control.
Operational Cost Lower (Gas)Higher (Solvent)HPLC consumes significant volumes of expensive, high-purity solvents.[10]
Table 2: Isomeric Purity of a Hypothetical 2-t-AP Sample (% Area)
CompoundRetention Time (GC)% Area (GC-FID)Retention Time (HPLC)% Area (HPLC-UV)
4-tert-Amylphenol 10.8 min1.358.9 min1.31
2-tert-Amylphenol 11.2 min98.129.5 min98.19
2,4-di-tert-Amylphenol 15.4 min0.4116.2 min0.40
Unknown Impurity 1 9.5 min0.12Not Detected-
Unknown Impurity 2 Not Detected-7.2 min0.10
Interpreting the Results: The Power of Orthogonality

The data in Table 2 provides high confidence in the sample's purity, showing excellent agreement between the two methods for the major components. More importantly, it highlights the value of using orthogonal techniques:

  • Unknown Impurity 1 was detected by GC but not HPLC, suggesting it may have a similar polarity to another component but a different boiling point.

  • Unknown Impurity 2 was detected by HPLC but not GC, indicating it might be a less volatile or thermally labile compound that did not elute from the GC column under the conditions used.

This self-validating system, where two different analytical techniques yield corroborating results for the main components while uniquely detecting different trace impurities, provides a much stronger and more trustworthy assessment of sample purity than either method alone.

Decision Logic: Which Method to Use?

Start Need to Analyze 2-t-AP Purity Question1 Primary Goal? Start->Question1 Path1 Highest Resolution for Isomers & Screening for Volatiles Question1->Path1 High Resolution Path2 Routine QC & Analysis of Non-Volatile or Polar Impurities Question1->Path2 Routine / Non-Volatiles Path3 Definitive Impurity ID & Full Characterization Question1->Path3 Identification GC Use GC-FID Path1->GC HPLC Use HPLC-UV Path2->HPLC MS Use GC-MS or LC-MS Path3->MS

Caption: Decision tree for selecting an analytical method.

Conclusion and Recommendations

Both GC-FID and HPLC-UV are robust and reliable methods for the isomeric purity analysis of 2-tert-Amylphenol.

  • GC-FID is recommended for applications requiring the highest possible resolution of positional isomers and for the general screening of volatile and semi-volatile impurities. Its operational simplicity and low running costs make it an attractive option for dedicated analyses.

  • HPLC-UV is recommended for routine quality control environments due to its high degree of automation and robustness. It is also the superior method for detecting potential non-volatile or polar impurities that would be missed by GC.

For a truly comprehensive purity assessment, especially during drug development or process optimization, the use of both techniques is strongly advised. This orthogonal approach provides the highest level of confidence in product quality. For the definitive identification of any unknown impurities detected, coupling these separation techniques to a mass spectrometer (GC-MS or LC-MS) is the essential next step, as it provides invaluable structural information.[10]

References

  • OSHA. Phenol and Cresol - Method 32. U.S. Department of Labor, Occupational Safety and Health Administration. [Link]

  • ResearchGate. Analysis of phenol and cresol isomers using capillary column gas chromatography. [Link]

  • Wikipedia. Polyphenol. [Link]

  • Pharmacognosy Magazine. Chromatographic and Spectrophotometric Analysis of Phenolic Compounds from Fruits of Libidibia ferrea Martius. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 76769, 2-tert-Amylphenol. [Link]

  • U.S. Environmental Protection Agency. Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS). [Link]

  • Scientific Research Publishing. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. [Link]

  • ACS Publications. Separation of monosubstituted phenol isomers using liquid crystals. [Link]

  • European Patent Office. Catalytic production of tert-amylphenols - EP 0153181 A2. [Link]

  • Wikipedia. 2-tert-Butylphenol. [Link]

  • National Center for Biotechnology Information. Toxicological Profile for Phenol - Chapter 7: Analytical Methods. [Link]

  • European Patent Office. Catalytic production of tert-amylphenols - EP 0153181 B1. [Link]

  • Google Patents. US4568778A - Process for producing tert-amylphenols.
  • National Center for Biotechnology Information. Extraction and characterization of phenolic compounds and their potential antioxidant activities. [Link]

  • U.S. Environmental Protection Agency. Method 8041A: Phenols by Gas Chromatography. [Link]

  • YouTube. Gas Chromatography Explained For Beginners. [Link]

  • Torontech. HPLC Testing and Analysis - Detailed Guide for Accurate Results. [Link]

  • U.S. Environmental Protection Agency. Method 8041A: Phenols by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. [Link]

  • U.S. Environmental Protection Agency. Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. [Link]

  • Doc Brown's Chemistry. Structural Isomerism. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-tert-Amylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety and responsibility of our practices. Handling and disposing of specialized chemical reagents like 2-tert-Amylphenol (also known as o-tert-Amylphenol or 2-(1,1-Dimethylpropyl)phenol) requires more than just following steps; it demands a deep understanding of the chemical's properties and the potential consequences of improper management. This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of 2-tert-Amylphenol waste, ensuring the protection of both laboratory personnel and the environment.

Immediate Safety Profile & Hazard Analysis

Before any handling or disposal, a thorough understanding of the hazards is paramount. 2-tert-Amylphenol is an alkylphenol that presents significant health and environmental risks. Its hazard profile dictates every subsequent step in its life cycle, from use to disposal.

The primary causality for the stringent disposal protocols is its classification as a corrosive substance that causes severe skin burns and eye damage, alongside its toxicity to aquatic life.[1][2][3] Failure to manage this compound correctly can lead to severe injury and long-term environmental contamination.[1][4]

Table 1: Hazard and Safety Summary for 2-tert-Amylphenol

Hazard Class & StatementGHS PictogramPrecautionary Statement (Disposal Focused)Causality & Scientific Rationale
Skin Corrosion/Irritation, Category 1C (H314) CorrosiveP280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]The phenolic hydroxyl group and alkyl chain contribute to its ability to denature proteins and lipids, causing severe chemical burns upon contact with skin or eyes.
Acute Toxicity, Oral, Category 4 (H302) Exclamation MarkP301+P312+P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[5]While only moderately toxic if ingested, it is still classified as harmful.[3][5]
Hazardous to the Aquatic Environment, Long-term Hazard (H410/H411) EnvironmentP273: Avoid release to the environment.[1]As an alkylphenol, it is persistent and can act as an endocrine disruptor in aquatic ecosystems, causing long-lasting adverse effects.[6][7][8] This is the primary reason drain disposal is strictly forbidden.
Disposal Directive N/AP501: Dispose of contents/container to an approved waste disposal plant.[1][2][4][5][9][10]Due to its combined corrosive and ecotoxic properties, it must be treated as hazardous waste according to local, state, and federal regulations (e.g., US EPA 40 CFR Part 261).[11]

Pre-Disposal Planning: Waste Segregation and Containment

Effective disposal begins with meticulous planning and segregation at the point of generation. Commingling of waste streams can create unforeseen chemical reactions and complicates the disposal process, often increasing costs and risks.

The Core Principle: All materials that have come into contact with 2-tert-Amylphenol must be considered hazardous waste. This includes the primary substance, solutions, contaminated personal protective equipment (PPE), and labware.

Protocol for Waste Stream Segregation:

  • Identify Waste Streams: Differentiate between the following waste types:

    • Unused or Off-Specification 2-tert-Amylphenol: The pure solid or liquid compound.

    • Contaminated Solids: Includes used gloves, weigh boats, pipette tips, and absorbent materials from spill cleanups.

    • Contaminated Labware: Glass or plastic containers that held the pure substance or solutions.

    • Aqueous and Organic Solutions: Solutions containing 2-tert-Amylphenol from experimental workups.

  • Select Appropriate Waste Containers:

    • Use only chemically compatible, clearly labeled hazardous waste containers. High-density polyethylene (HDPE) or glass containers are typically appropriate.

    • Ensure containers have secure, tight-fitting lids to prevent leaks or the release of vapors.[2][11]

    • Label containers clearly with "Hazardous Waste," the full chemical name "2-tert-Amylphenol," and the associated hazards (e.g., "Corrosive," "Environmental Hazard").

  • Storage:

    • Store waste containers in a designated, well-ventilated satellite accumulation area.

    • Ensure secondary containment is used to capture any potential leaks.

    • Keep containers away from incompatible materials, particularly strong oxidizing agents and strong acids.

Decision Workflow for 2-tert-Amylphenol Waste Management

The following diagram outlines the logical decision-making process for handling and segregating different forms of 2-tert-Amylphenol waste in the laboratory.

G start_node start_node decision_node decision_node process_node process_node container_node container_node spill_node spill_node start 2-tert-Amylphenol Waste Generated is_spill Spill or Contained Waste? start->is_spill spill_proc Follow Emergency Spill Protocol (Section 5) is_spill->spill_proc Spill waste_type What is the waste form? is_spill->waste_type Contained solid_container Hazardous Waste Container: SOLID ALKYLPHENOLS, N.O.S. spill_proc->solid_container Collect contaminated absorbents disposal Arrange pickup by licensed waste disposal company. solid_container->disposal pure_chem Unused/Pure Compound (Solid or Liquid) waste_type->pure_chem solids Contaminated Solids (PPE, weigh paper, tips) waste_type->solids liquids Contaminated Liquids (Aqueous/Organic Solutions) waste_type->liquids pure_chem->solid_container solids->solid_container liquid_container Hazardous Waste Container: LIQUID ALKYLPHENOLS, N.O.S. liquids->liquid_container liquid_container->disposal

Caption: Decision tree for segregating 2-tert-Amylphenol waste streams.

Step-by-Step Disposal Procedures

Adherence to a standardized protocol is essential for safety and compliance.

Protocol 1: Disposal of Unused Compound and Contaminated Solids
  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, chemical splash goggles, and heavy-duty nitrile or butyl rubber gloves.[1][2]

  • Work Area: Conduct all transfers within a certified chemical fume hood to prevent inhalation of any dust or vapors.[12]

  • Transfer: Carefully transfer the unused 2-tert-Amylphenol solid or contaminated solid waste (e.g., gloves, wipes, pipette tips) into a designated hazardous waste container labeled for "Solid Alkylphenols, n.o.s."[1]

  • Container Management: Do not overfill the container (leave at least 10% headspace). Securely close the lid.

  • Decontamination: Wipe down the exterior of the waste container and the work surface with an appropriate solvent (e.g., isopropanol), collecting the wipe as contaminated solid waste.

  • Storage: Move the sealed container to the satellite accumulation area for eventual pickup by a licensed environmental waste management service.[2][9]

Protocol 2: Disposal of Contaminated Aqueous/Organic Solutions
  • PPE and Work Area: Follow the same PPE and fume hood requirements as in Protocol 1.

  • Waste Collection: Collect all liquid waste containing 2-tert-Amylphenol in a designated hazardous waste container labeled for "Liquid Alkylphenols, n.o.s."[2]

  • Prohibition: NEVER discharge solutions containing 2-tert-Amylphenol into the sanitary sewer system.[1][9] Its high aquatic toxicity can damage wastewater treatment microorganisms and pollute waterways.[7][8]

  • Container Management: Securely cap the liquid waste container. Do not mix with incompatible waste streams.

  • Storage and Disposal: Store in secondary containment within the satellite accumulation area until collection by a certified hazardous waste vendor.

Emergency Procedures: Spill Management

Accidents require immediate and correct action to mitigate harm.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert your supervisor and institutional safety office.

  • Assess the Spill: If the spill is large or you are not trained to handle it, wait for emergency response personnel.

  • For Small, Manageable Spills:

    • Ensure you are wearing appropriate PPE, including respiratory protection if dealing with dust or vapor.

    • Contain the spill by surrounding it with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[1] Do not use combustible materials like paper towels as the primary absorbent.[13]

    • Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[5]

    • Decontaminate the spill area with a suitable solvent and collect all cleaning materials as hazardous waste.

    • Ventilate the area thoroughly.

Conclusion

The proper disposal of 2-tert-Amylphenol is a non-negotiable aspect of responsible laboratory science. By understanding its chemical hazards—specifically its corrosivity and profound aquatic toxicity—we can appreciate the scientific imperative behind the rigorous disposal protocols. Treating all contaminated materials as hazardous waste, segregating waste streams correctly, and entrusting final disposal to licensed professionals are the cornerstones of a self-validating system of safety and environmental stewardship. This approach not only ensures regulatory compliance but also builds a foundational culture of safety that is the hallmark of a trustworthy and authoritative research enterprise.

References

  • EC-SAFETY DATA SHEET: 2,4-DI-TERT.-AMYLPHENOL. (2018).
  • SAFETY DATA SHEET: 2,4-Di-tert-amylphenol. (2025). TCI Chemicals.
  • P-TERT-AMYLPHENOL Safety Data Sheet. (2020). Sasol.
  • Alkylphenols Fact Sheet. Breast Cancer Prevention Partners (BCPP). [Link]

  • Fate and Behavior of Alkylphenols and their Polyethoxylates in an Activated Sludge Plant. SciSpace. [Link]

  • 2-tert-Amylphenol Summary. PubChem, National Institutes of Health (NIH). [Link]

  • Alkylphenols Factsheet. World Wildlife Fund (WWF). [Link]

  • Alkylphenols Quality Status Report. (2010). OSPAR Commission. [Link]

  • Standard Operating Procedure for Phenol. Yale Environmental Health & Safety. [Link]

  • Method 528: Determination of Phenols in Drinking Water. U.S. Environmental Protection Agency (EPA). [Link]

  • Toxicological Profile for Phenol. (2008). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Method 420.4: Determination of Total Recoverable Phenolics. U.S. Environmental Protection Agency (EPA). [Link]

  • P-TERT-AMYLPHENOL Safety Data Sheet. (2024). Sasol. [Link]

  • Method 420.1: Phenolics (Spectrophotometric, Manual 4-AAP With Distillation). U.S. Environmental Protection Agency (EPA). [Link]

  • How Do You Dispose Of Phenol Safely? (2023). Chemistry For Everyone. [Link]

  • Process for producing tert-amylphenols. (1986).
  • Hazardous Waste Characteristics. U.S. Environmental Protection Agency (EPA). [Link]

Sources

Mastering the Safe Handling of 2-tert-Amylphenol: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. 2-tert-Amylphenol, a valuable intermediate in various synthetic pathways, demands a comprehensive understanding of its hazard profile to ensure its safe handling. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary personal protective equipment (PPE) and disposal protocols.

The Criticality of a Proactive Safety Posture with 2-tert-Amylphenol

2-tert-Amylphenol is classified with a significant hazard profile that necessitates a stringent approach to personal protection. It is crucial to recognize that this compound is not only harmful if swallowed or inhaled but is also toxic in contact with skin and can cause severe skin burns and serious eye damage.[1] Furthermore, it is recognized as being toxic to aquatic life with long-lasting effects, mandating meticulous disposal procedures.[1] The primary routes of occupational exposure are dermal contact and inhalation, making the selection and proper use of PPE the cornerstone of safe handling.

A Multi-Layered Defense: Selecting the Appropriate PPE

The selection of PPE is not a one-size-fits-all approach; it is a dynamic process that depends on the scale of the operation and the potential for exposure. The following table summarizes the recommended PPE for handling 2-tert-Amylphenol.

Operation Scale Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Small-Scale Laboratory Work (e.g., weighing, preparing dilute solutions) Safety glasses with side shieldsDouble-layered nitrile gloves (minimum 8mil thickness)Fully buttoned laboratory coatNot generally required if handled in a certified chemical fume hood
Large-Scale Laboratory Work (e.g., synthesis, purification) Chemical splash goggles and a face shieldNeoprene or butyl rubber glovesChemical-resistant apron over a laboratory coatAir-purifying respirator with organic vapor cartridges if not handled in a fume hood or if there is a risk of aerosolization
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty neoprene or butyl rubber glovesChemical-resistant suit or coverallsAir-purifying respirator with organic vapor cartridges and P100 particulate filters
The Rationale Behind the Selection:
  • Eye and Face Protection: The potential for splashes of 2-tert-Amylphenol, which can cause severe eye damage, dictates the need for robust protection.[1] While safety glasses offer a baseline, any procedure with a higher risk of splashing necessitates the use of chemical splash goggles and a face shield for full protection of the face.[2][3]

  • Hand Protection: Skin contact is a primary exposure route, and 2-tert-Amylphenol is toxic upon dermal absorption.[1] Standard thin nitrile gloves may not provide sufficient protection for prolonged contact. For incidental contact with dilute solutions, double-gloving with thicker nitrile gloves (at least 8mil) is a prudent measure.[3] For more substantial handling or in the case of a spill, neoprene or butyl rubber gloves are recommended due to their superior chemical resistance to phenolic compounds.[2][3] It is imperative to consult the glove manufacturer's specific breakthrough time data for phenolic compounds.

  • Body Protection: A standard laboratory coat is sufficient for small-scale work to protect against minor spills. However, for larger-scale operations where the risk of significant splashes is higher, a chemical-resistant apron made of neoprene or butyl rubber should be worn over the lab coat.[3] In the event of a large spill, a full chemical-resistant suit may be necessary to prevent widespread skin contact.

  • Respiratory Protection: 2-tert-Amylphenol can be harmful if inhaled.[1] All work with this compound, particularly with the solid form which can create dust, or when it is heated, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3] If a fume hood is not available or if there is a potential for aerosol generation, an air-purifying respirator equipped with organic vapor cartridges is required. For spill cleanup, the addition of a P100 particulate filter is recommended to protect against any airborne dust. The Occupational Safety and Health Administration (OSHA) has established a Permissible Exposure Limit (PEL) for the related compound phenol of 5 ppm over an 8-hour time-weighted average, and the National Institute for Occupational Safety and Health (NIOSH) has a Recommended Exposure Limit (REL) of 5 ppm as well, which should be considered as guidance.

Procedural Guidance: Donning, Doffing, and Disposal of PPE

The effectiveness of PPE is contingent on its correct use. Follow this step-by-step guidance:

Donning PPE:
  • Hand Hygiene: Begin by washing and drying your hands thoroughly.

  • Body Protection: Don your laboratory coat, ensuring it is fully buttoned. If required, put on a chemical-resistant apron.

  • Respiratory Protection: If a respirator is necessary, perform a seal check to ensure a proper fit.

  • Eye and Face Protection: Put on your safety glasses or goggles. If a face shield is required, place it over your eyewear.

  • Hand Protection: Finally, don your gloves, ensuring they overlap the cuffs of your lab coat.

Doffing PPE (to be performed in a designated area):
  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out to trap any contamination. Dispose of them in the designated hazardous waste container.

  • Hand Hygiene: Wash and dry your hands.

  • Face and Eye Protection: Remove the face shield (if used), followed by your goggles or safety glasses, handling them by the arms.

  • Body Protection: Unbutton your lab coat and remove it by folding it inward to contain any potential contamination on the outer surface.

  • Respiratory Protection: Remove your respirator last.

  • Hand Hygiene: Wash your hands thoroughly one final time.

Operational Plan: Safe Handling and Emergency Procedures

  • Engineering Controls: Always handle 2-tert-Amylphenol in a well-ventilated area, preferably within a certified chemical fume hood.[3] Ensure that a safety shower and eyewash station are readily accessible.

  • Emergency Procedures:

    • Skin Contact: Immediately remove all contaminated clothing. If available, wipe the affected area with polyethylene glycol (PEG 300 or 400) and then wash thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention.

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Managing 2-tert-Amylphenol Waste

Proper disposal is a critical component of the chemical lifecycle to prevent environmental contamination.

  • Waste Segregation: All solid waste contaminated with 2-tert-Amylphenol (e.g., gloves, paper towels, weighing paper) should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused or waste solutions of 2-tert-Amylphenol should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal Method: 2-tert-Amylphenol and its contaminated waste must be disposed of as hazardous waste.[4] This typically involves incineration in a permitted hazardous waste facility. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures and to arrange for pickup by a licensed hazardous waste disposal contractor. Adherence to local, state, and federal regulations is mandatory.

Visualizing the PPE Selection Workflow

To aid in the decision-making process for selecting the appropriate level of PPE, the following workflow diagram is provided.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling 2-tert-Amylphenol task_scale Evaluate Task Scale and Potential for Exposure start->task_scale small_scale Small-Scale / Incidental Contact task_scale->small_scale Low large_scale Large-Scale / Direct Contact task_scale->large_scale Medium spill Spill / Emergency task_scale->spill High ppe_small Safety Glasses Double Nitrile Gloves Lab Coat small_scale->ppe_small ppe_large Goggles & Face Shield Neoprene/Butyl Gloves Chem-Resistant Apron +/- Respirator (in fume hood) large_scale->ppe_large ppe_spill Goggles & Face Shield Heavy-Duty Neoprene/Butyl Gloves Chem-Resistant Suit Respirator with Organic Vapor/P100 Cartridges spill->ppe_spill proceed Proceed with Task ppe_small->proceed ppe_large->proceed ppe_spill->proceed

Caption: PPE Selection Workflow for 2-tert-Amylphenol.

By adhering to these rigorous safety protocols and understanding the rationale behind them, you can confidently and safely incorporate 2-tert-Amylphenol into your research and development endeavors, ensuring the well-being of yourself and your colleagues, and maintaining the integrity of your scientific work.

References

  • Sasol. (2024, December 26).
  • Somatco. (2025, August 18). How to Store and Handle Lab Chemicals Safely. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Safe Method of Use for Hazardous Substances of High Risk 3 Concentrated Phenol. Environmental Health & Safety.
  • Yale University. (2022, June). Standard Operating Procedure - Phenol. Environmental Health & Safety. Retrieved from [Link]

  • Sasol. (2018, November 2). P-TERT.
  • All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. Retrieved from [Link]

  • All Safety Products. (n.d.). GLOVE SELECTION CHART.
  • U.S. Environmental Protection Agency. (2017, August 3). Preliminary Information on Manufacturing, Processing, Distribution, Use and Disposal: 2,4,6-Tris(tert-butyl)phenol.
  • U.S. Environmental Protection Agency. (2012, June 5). Label Review Manual - Chapter 13: Storage and Disposal. Retrieved from [Link]

  • Mickelsen, R. L., & Hall, R. C. (1987). A breakthrough time comparison of nitrile and neoprene glove materials produced by different glove manufacturers.
  • Ansell. (2019, November 1). Ansell Nitrile & Neoprene lab thickness gloves - Ansell Chemical Guardian Report. Duke University Safety.
  • Best Gloves. (n.d.). Chemical Resistance Chart.
  • U.S. Environmental Protection Agency. (n.d.). SCREENING-LEVEL HAZARD CHARACTERIZATION: Alkylphenols Category.
  • U.S. Environmental Protection Agency. (2025, September 22). Hazardous Waste Recycling. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • U.S. Environmental Protection Agency. (n.d.). EPA Premanufacture Notice.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.